4-(4-Chloropyrimidin-2-yl)morpholine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-chloropyrimidin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORDJRAQJPQYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356463 | |
| Record name | 4-(4-chloropyrimidin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24192-96-9 | |
| Record name | 4-(4-Chloro-2-pyrimidinyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24192-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-chloropyrimidin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chloropyrimidin-2-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to 4-(4-Chloropyrimidin-2-yl)morpholine
CAS Number: 24192-96-9
Introduction: The Unseen Workhorse of Kinase Inhibitor Scaffolding
In the landscape of modern medicinal chemistry, particularly in the highly competitive arena of kinase inhibitor development, certain molecular scaffolds emerge as indispensable building blocks. 4-(4-Chloropyrimidin-2-yl)morpholine is a prime example of such a crucial, yet often background, player. While not typically a final drug product itself, its unique structural and electronic properties make it a highly sought-after intermediate in the synthesis of complex therapeutic agents. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its strategic application in the synthesis of targeted therapies, with a particular focus on the PI3K/Akt/mTOR signaling pathway. For researchers and drug development professionals, understanding the nuances of this compound is key to unlocking novel therapeutic possibilities.
Core Molecular and Physical Properties
A comprehensive understanding of a molecule's intrinsic properties is the foundation of its effective application in complex synthetic routes. The key physical and chemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 24192-96-9 | [1][2] |
| Molecular Formula | C₈H₁₀ClN₃O | |
| Molecular Weight | 199.64 g/mol | |
| Boiling Point | 361.7°C at 760 mmHg (Predicted) | [3][4] |
| Density | 1.321 g/cm³ (Predicted) | [4] |
Strategic Synthesis: A Protocol Grounded in Regioselectivity
The synthesis of this compound is a classic example of nucleophilic aromatic substitution (SNAr), a cornerstone of heterocyclic chemistry. The primary challenge and the key to a successful synthesis lies in controlling the regioselectivity of the reaction between morpholine and a dichloropyrimidine precursor.
Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine
This protocol outlines a representative method for the regioselective synthesis of this compound. The choice of a dichloropyrimidine is critical, as the reactivity of the chlorine atoms at the 2- and 4-positions of the pyrimidine ring differs, allowing for a controlled, stepwise substitution.
Materials:
-
2,4-Dichloropyrimidine
-
Morpholine
-
A suitable organic solvent (e.g., acetone, tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine, potassium carbonate)
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexanes mixture)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloropyrimidine in the chosen organic solvent. Cool the solution to 0°C using an ice bath.
-
Nucleophilic Addition: While maintaining the temperature at 0°C, slowly add a solution of morpholine (1.05 equivalents) to the reaction mixture. The slight excess of morpholine helps to drive the reaction to completion.
-
Base Addition: Following the addition of morpholine, add the non-nucleophilic base (e.g., triethylamine, 4 equivalents) to the reaction mixture. The base is crucial for scavenging the HCl generated during the reaction, preventing the protonation of the morpholine nitrogen and thus maintaining its nucleophilicity.
-
Reaction Progression: Allow the reaction to stir at 0°C for a designated period (e.g., 15-30 minutes), then warm to room temperature and continue stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further dried under high vacuum.
-
Purification: The crude product is then purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for separating the desired product from any unreacted starting materials and the isomeric byproduct, 4-(2-chloropyrimidin-4-yl)morpholine.
Causality Behind Experimental Choices:
-
Low Temperature: The initial cooling to 0°C helps to control the exothermicity of the reaction and enhances the regioselectivity by favoring the substitution at the more reactive C4 position of the 2,4-dichloropyrimidine.
-
Non-Nucleophilic Base: The use of a non-nucleophilic base like triethylamine is critical to avoid competition with morpholine as the nucleophile.
-
Chromatographic Purification: Due to the potential for the formation of the isomeric product, purification by column chromatography is essential to isolate the desired this compound with high purity.
Caption: Synthetic workflow for this compound.
Application in Drug Discovery: A Key Building Block for Kinase Inhibitors
The morpholine-pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The morpholine moiety often serves to improve the aqueous solubility and overall pharmacokinetic profile of a drug candidate. The pyrimidine core, on the other hand, acts as a versatile anchor that can be further functionalized to achieve potent and selective binding to the target kinase. This compound is a valuable intermediate in this context, as the remaining chlorine atom at the 4-position provides a reactive handle for subsequent coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce additional pharmacophoric elements.
Role in PI3K/Akt/mTOR Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][5]
A significant number of PI3K and mTOR inhibitors incorporate the morpholine-pyrimidine core. For instance, the morpholine group in many PI3K inhibitors has been shown to form a key hydrogen bond within the ATP-binding pocket of the enzyme.[6] this compound serves as a key precursor for the synthesis of such inhibitors. The initial nucleophilic substitution of a dichloropyrimidine with morpholine establishes the crucial morpholine-pyrimidine core. The remaining chlorine atom can then be displaced in a subsequent reaction to build out the rest of the inhibitor molecule, which is designed to occupy other regions of the kinase active site and confer selectivity.
While specific publicly available synthesis routes for late-stage clinical candidates or approved drugs that explicitly start from this compound are often proprietary, the general strategy is well-established in the medicinal chemistry literature. For example, in the development of various thienopyrimidine-based PI3K inhibitors, a common synthetic strategy involves the initial formation of a morpholinopyrimidine intermediate, which is then elaborated through further chemical transformations.[7]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles are essential.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat should be worn.
-
Respiratory Protection: In case of insufficient ventilation, a NIOSH-approved respirator should be used.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound represents a quintessential example of a strategic intermediate in modern drug discovery. Its value lies not in its own biological activity, but in its ability to be efficiently incorporated into more complex molecules that are designed to interact with specific biological targets with high potency and selectivity. The morpholine-pyrimidine core is a well-validated pharmacophore for kinase inhibition, and this compound provides a reliable and versatile entry point for the synthesis of novel drug candidates targeting pathways such as the PI3K/Akt/mTOR cascade. As the quest for more effective and selective targeted therapies continues, the importance of well-characterized and readily accessible building blocks like this compound will only continue to grow.
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- MDPI. The Role of PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma Metabolism.
- Frontiers in Oncology. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?
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A Technical Guide to the Physicochemical Properties of 4-(4-Chloropyrimidin-2-yl)morpholine
Abstract: 4-(4-Chloropyrimidin-2-yl)morpholine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of novel therapeutic agents. A comprehensive understanding of its physicochemical properties is paramount for optimizing experimental design, predicting biological behavior, and developing robust formulations. This guide provides an in-depth analysis of the core physicochemical attributes of this compound, including its chemical identity, solubility, lipophilicity, and stability. Furthermore, it offers detailed, field-proven experimental protocols for the accurate determination of these properties, designed to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
Accurate identification is the foundation of all subsequent chemical and biological investigation. This compound is a substituted pyrimidine, featuring a morpholine ring attached at the 2-position and a chlorine atom at the 4-position of the pyrimidine core.
| Identifier | Data | Source |
| IUPAC Name | This compound | - |
| CAS Number | 24192-96-9 | [1] |
| Molecular Formula | C₈H₁₀ClN₃O | [1] |
| Molecular Weight | 199.64 g/mol | |
| Canonical SMILES | C1COCCN1C2=NC=CC(=N2)Cl |
2D Chemical Structure:
Caption: 2D representation of this compound.
Core Physicochemical Properties
The physicochemical profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) properties, making this analysis a critical step in early-stage drug development.[2][3][4]
| Property | Value / Description | Significance in Drug Development |
| Physical Appearance | Expected to be a white to off-white solid at STP. | Influences handling, formulation (e.g., powder flow), and initial purity assessment. |
| Melting Point (°C) | Data not publicly available. Requires experimental determination. | A sharp melting point range is a key indicator of purity. Affects solid-state stability and manufacturing processes. |
| Aqueous Solubility | Data not publicly available. Requires experimental determination. | Crucial for bioavailability. Poor solubility is a major hurdle in drug development, affecting absorption and formulation options.[3] |
| Lipophilicity (logP) | Data not publicly available. Requires experimental determination. | Governs membrane permeability and transport across biological barriers.[5] A key parameter in Lipinski's Rule of Five for predicting drug-likeness. |
| pKa | Data not publicly available. Requires experimental determination. | The pyrimidine nitrogens are weakly basic. pKa determines the ionization state at physiological pH, which profoundly impacts solubility, permeability, and target binding. |
Stability and Reactivity Profile
Understanding a compound's stability is essential for defining appropriate storage conditions, predicting shelf-life, and identifying potential degradation pathways that could impact efficacy or toxicity.
Chemical Stability
The this compound structure contains moieties susceptible to degradation:
-
Hydrolysis: The chloro-substituent on the electron-deficient pyrimidine ring is a potential site for nucleophilic substitution by water, particularly under non-neutral pH conditions. This would lead to the formation of the corresponding 4-hydroxypyrimidine derivative.
-
Oxidation: While the core structure is relatively robust, oxidative degradation can occur under harsh conditions, often involving atmospheric oxygen and initiated by light or trace metal impurities.
-
Photostability: Aromatic and heterocyclic systems can be susceptible to degradation upon exposure to UV or visible light. Photostability studies are crucial for compounds intended for topical or parenteral administration.
Insight: To proactively identify these liabilities, forced degradation studies (or stress testing) are indispensable.[6] Subjecting the compound to harsh conditions (e.g., strong acid/base, high heat, oxidizing agents, and intense light) helps to rapidly identify potential degradants and establish stability-indicating analytical methods.[6]
Recommended Storage Conditions
Based on the chemical structure and data from similar heterocyclic compounds, the following storage conditions are recommended to ensure long-term integrity:
-
Temperature: Store at low temperatures, such as 2-8°C or -20°C.
-
Atmosphere: For maximum stability, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.[7]
-
Light: Protect from light by using amber vials or storing in a dark location.
Experimental Protocols for Physicochemical Characterization
The following protocols describe standard, reliable methods for determining the key physicochemical properties of this compound.
Caption: General workflow for physicochemical characterization.
Protocol: Melting Point Determination (Capillary Method)
Rationale: This method provides a sharp melting range for a pure crystalline solid. A broad or depressed melting range typically indicates the presence of impurities.[8] This protocol is based on standard capillary melting point techniques.[9][10][11]
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
-
Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the closed end. The packed sample height should be 2-3 mm.[8]
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus (e.g., DigiMelt or Mel-Temp).
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C/min to find an approximate range.[8]
-
-
Measurement:
-
For the accurate measurement, set the starting temperature to at least 20 °C below the approximate melting point found in the preliminary run.[9]
-
Insert the capillary tube into the apparatus.
-
Set a slow heating rate of 1-2 °C per minute. Causality: A slow ramp rate is critical to allow the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.
-
Record the temperature at which the first droplet of liquid appears (T1).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (T2).
-
-
Reporting:
-
Report the result as a melting range (T1 - T2).
-
Perform the measurement in triplicate for statistical validity.
-
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[12] It measures the maximum concentration of a compound that can dissolve in a solvent under equilibrium conditions, which is a true reflection of its intrinsic solubility.
Methodology:
-
Preparation:
-
Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline to mimic physiological conditions).
-
Add an excess amount of solid this compound to a known volume of the buffer in a sealed, inert vial. Causality: An excess of solid is required to ensure that the solution reaches saturation.
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h); if the concentration is unchanged, equilibrium has been reached.[12]
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful filtration of the supernatant through a low-binding syringe filter (e.g., 0.22 µm PTFE). Causality: Proper separation is crucial to avoid including solid particles in the sample for analysis, which would artificially inflate the measured solubility.[13]
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable mobile phase.
-
Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
A calibration curve must be generated using standard solutions of the compound at known concentrations for accurate quantification.[13]
-
-
Reporting:
-
Report the solubility in units of mg/mL or µg/mL at the specified pH and temperature.
-
Protocol: Lipophilicity Determination (RP-HPLC Method)
Rationale: The Reverse-Phase HPLC method offers a rapid, high-throughput alternative to the traditional shake-flask method for determining the octanol-water partition coefficient (logP).[5] It correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.
Methodology:
-
System Setup:
-
Use a standard RP-HPLC system with a C18 column and a UV detector.
-
The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
-
Calibration:
-
Select a set of 5-7 reference compounds with well-established logP values that span the expected logP of the test compound.
-
Inject each reference compound individually onto the HPLC system under isocratic conditions.
-
Record the retention time (t_R) for each standard. Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Generate a calibration curve by plotting the known logP values of the standards against their corresponding log(k) values. A linear relationship should be observed.[5]
-
-
Sample Analysis:
-
Dissolve this compound in the mobile phase.
-
Inject the sample onto the HPLC using the exact same method as the standards.
-
Record its retention time and calculate its capacity factor (k).
-
-
Calculation and Reporting:
-
Using the linear regression equation from the calibration curve, calculate the logP of this compound from its measured log(k) value.[5]
-
Report the calculated logP value.
-
Safety and Handling
Proper handling is essential to ensure personnel safety. The following information is based on available safety data for the compound.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Handling Recommendations:
-
Work in a well-ventilated chemical fume hood.
-
Use standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of accidental contact, wash the affected area thoroughly with water.
Conclusion
This guide has detailed the essential physicochemical properties of this compound, highlighting their critical importance in the context of drug discovery and development. While specific experimental values for properties like melting point, solubility, and logP are not widely reported in the literature, the robust and validated protocols provided herein offer a clear pathway for their determination. By applying these methods, researchers can generate the high-quality data necessary to advance their research, optimize compound design, and make informed decisions in the development of novel therapeutics based on this versatile chemical scaffold.
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- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
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- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.
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- Determination of logP coefficients via a RP-HPLC column.
- Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic M
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Structural Elucidation and Characterization of 4-(4-Chloropyrimidin-2-yl)morpholine
An In-Depth Technical Guide for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and detailed structural elucidation of 4-(4-Chloropyrimidin-2-yl)morpholine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We present a validated synthetic protocol via nucleophilic aromatic substitution and delineate a multi-technique analytical workflow for unambiguous structure confirmation and characterization. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative grounding in modern analytical techniques. The methodologies detailed herein include Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, culminating in a definitive characterization of the target molecule.
Introduction: The Morpholinopyrimidine Scaffold
The morpholinopyrimidine core is a privileged scaffold in modern drug discovery, appearing in a multitude of clinically relevant agents, particularly protein kinase inhibitors. The morpholine moiety often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while the pyrimidine ring serves as a versatile anchor for engaging with biological targets. The specific compound, this compound, serves as a crucial intermediate, where the reactive chlorine atom at the C4 position provides a synthetic handle for further elaboration and library development. Accurate and robust characterization of this intermediate is paramount to ensure the integrity of downstream discovery efforts. This guide provides the definitive protocol for its synthesis and structural validation.
Synthesis and Purification
The synthesis of this compound is efficiently achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The rationale for this approach is the high electrophilicity of the carbon atoms in the pyrimidine ring, particularly at positions 2, 4, and 6, which are activated towards nucleophilic attack.
Reaction Scheme: 2,4-Dichloropyrimidine reacts with morpholine in the presence of a non-nucleophilic base to yield the target product. The reaction's regioselectivity is directed by the electronic properties of the pyrimidine ring.
Caption: Synthetic route for this compound.
Experimental Protocol: Synthesis
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2,4-dichloropyrimidine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (10 mL/g of pyrimidine).
-
Nucleophilic Addition: Cool the stirred suspension to 0 °C using an ice bath. Add morpholine (1.1 eq) dropwise over 15 minutes.
-
Scientist's Note: Initial cooling and slow addition are crucial to manage the exothermicity of the reaction and to favor substitution at the more reactive C2 position over the C4 position, thereby enhancing regioselectivity.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.[1][2] The disappearance of the 2,4-dichloropyrimidine spot indicates completion.
-
Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with water (3 x 50 mL) to remove any remaining salts and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting solid can be further purified by column chromatography on silica gel if necessary.
Structural Elucidation Workflow
A multi-faceted analytical approach is essential for the unambiguous confirmation of the chemical structure. Each technique provides orthogonal, complementary data points that, when combined, constitute a robust validation package.
Caption: Overall workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a small molecule.
¹H NMR Spectroscopy
Proton NMR provides information on the number of distinct proton environments and their neighboring protons.
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse width, a 2-second relaxation delay, and 16 scans.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift to the TMS peak at 0.00 ppm.
Expected Spectral Data & Interpretation: The structure contains two key regions: the aromatic pyrimidine ring and the aliphatic morpholine ring.[3]
-
Pyrimidine Protons: Two signals are expected in the aromatic region. The proton at C6 (H-6) will appear as a doublet, coupled to the proton at C5 (H-5). H-5 will also be a doublet.
-
Morpholine Protons: Two distinct signals are expected for the morpholine protons, each integrating to 4H. The protons on the carbons adjacent to the nitrogen (-N-CH₂-) will be deshielded and appear downfield compared to the protons on the carbons adjacent to the oxygen (-O-CH₂-).[3]
| Predicted ¹H NMR Data (400 MHz, CDCl₃) | ||||
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~8.25 | Doublet (d) | ~5.5 | 1H | Pyrimidine H-6 |
| ~6.60 | Doublet (d) | ~5.5 | 1H | Pyrimidine H-5 |
| ~3.85 | Triplet (t) | ~4.8 | 4H | Morpholine -N-CH₂- |
| ~3.75 | Triplet (t) | ~4.8 | 4H | Morpholine -O-CH₂- |
¹³C NMR Spectroscopy
Carbon NMR provides information on the number of unique carbon environments in the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same spectrometer. A standard experiment involves a 45° pulse angle, a 2-second relaxation delay, and accumulating >1024 scans for a good signal-to-noise ratio.
Expected Spectral Data & Interpretation: Six distinct carbon signals are expected.
-
Pyrimidine Carbons: Three signals corresponding to the pyrimidine ring carbons. C2 and C4, being attached to heteroatoms (N and Cl), will be the most downfield.
-
Morpholine Carbons: Two signals for the morpholine ring carbons. The carbons adjacent to nitrogen appear around 44 ppm, while the carbons adjacent to the more electronegative oxygen appear further downfield at ~66 ppm.[2]
| Predicted ¹³C NMR Data (101 MHz, CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| ~162.0 | Pyrimidine C2 |
| ~161.5 | Pyrimidine C4 |
| ~158.0 | Pyrimidine C6 |
| ~108.0 | Pyrimidine C5 |
| ~66.5 | Morpholine -O-CH₂- |
| ~44.0 | Morpholine -N-CH₂- |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer. Acquire data in positive ion mode.
-
Data Analysis: Identify the molecular ion peak [M+H]⁺. Analyze the isotopic distribution pattern and characteristic fragment ions.
Expected Data & Interpretation:
-
Molecular Ion: The exact mass of C₈H₁₀ClN₃O is 199.0512. The high-resolution mass spectrum (HRMS) should show a [M+H]⁺ ion at m/z 200.0590.
-
Isotopic Pattern: A crucial validation point is the isotopic signature of chlorine. Two peaks for the molecular ion, [M+H]⁺ and [M+2+H]⁺, will be observed at m/z 200 and 202, respectively, in an approximate 3:1 intensity ratio.
-
Fragmentation: The primary fragmentation pathways involve the morpholine ring.
Caption: Predicted key fragmentation pathways in ESI-MS.
| Predicted MS Data | ||
| m/z (Mass/Charge) | Relative Intensity (%) | Assignment |
| 202.05 | ~33 | [M+2+H]⁺ Isotope Peak |
| 200.05 | 100 | [M+H]⁺ Molecular Ion |
| 158.02 | ~10 | [M+2-C₂H₄O+H]⁺ |
| 156.02 | ~30 | [M-C₂H₄O+H]⁺ |
| 115.00 | ~5 | [Chloropyrimidine+2H]⁺ Isotope Peak |
| 113.00 | ~15 | [Chloropyrimidine]⁺ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹.
Expected Data & Interpretation:
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3100-3000 | C-H Stretch | Aromatic C-H (Pyrimidine) |
| 2950-2850 | C-H Stretch | Aliphatic C-H (Morpholine) |
| 1600-1550 | C=N/C=C Stretch | Pyrimidine ring stretching |
| 1250-1350 | C-N Stretch | Aryl-N (Pyrimidine-Morpholine) |
| 1115-1125 | C-O-C Stretch | Ether (Morpholine) |
| 800-600 | C-Cl Stretch | Chloroalkene (C-Cl) |
Definitive Confirmation: Single Crystal X-ray Diffraction
While the combination of NMR, MS, and FTIR provides overwhelming evidence for the structure, the unequivocal and definitive proof is obtained via Single Crystal X-ray Diffraction. This technique determines the precise three-dimensional arrangement of atoms in space. The process involves growing a high-quality single crystal of the compound, which can be challenging, but the resulting data provides bond lengths, bond angles, and absolute stereochemistry, leaving no ambiguity. Numerous studies on pyrimidine derivatives have relied on this technique for ultimate structural confirmation.[4][5][6][7]
Conclusion
The structural identity of this compound has been rigorously established through a systematic and multi-technique analytical workflow. The synthesis via SNAr is efficient and regioselective. The collective data from ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and FTIR spectroscopy are fully consistent with the proposed structure. This comprehensive characterization package provides the necessary confidence for its use as a well-defined molecular entity in drug discovery pipelines and further chemical synthesis.
References
- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). MDPI.
- Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692.
- Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. (2023). Journal of Medicinal Chemistry.
- Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 52(21), 6947-6959.
- The X-ray crystal structure of 2,4-bis(4-methoxyphenoxy) pyrimidine. (2016). ResearchGate.
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). PubMed Central.
- 4-(2-Chloropyrimidin-4-yl)morpholine. (n.d.). PubChem.
- Recognizing the NMR pattern for morpholine. (2008). ACD/Labs.
Sources
- 1. 4-(4,6-Dichloropyrimidin-2-yl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-(4-Chloropyrimidin-2-yl)morpholine: A Technical Guide
Introduction to 4-(4-Chloropyrimidin-2-yl)morpholine
This compound is a substituted pyrimidine derivative incorporating a morpholine moiety. The pyrimidine ring is a fundamental component of various biologically active molecules, including nucleic acids, and its derivatives are widely explored in medicinal chemistry for their potential as therapeutic agents.[1] The morpholine scaffold is also a common feature in many approved drugs, valued for its favorable physicochemical properties.[2] The combination of these two pharmacophores in this compound makes it a compound of interest for further chemical exploration and biological screening.
Molecular Structure:
Caption: Molecular structure of this compound.
Compound Properties:
| Property | Value |
| Molecular Formula | C₈H₁₀ClN₃O |
| Molecular Weight | 199.64 g/mol |
| CAS Number | 24192-96-9 |
Methodologies for Spectroscopic Analysis
The characterization of this compound would typically involve a suite of spectroscopic techniques to confirm its identity, purity, and structure. The following sections outline the standard experimental protocols for acquiring NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would be acquired.
Experimental Protocol:
-
Sample Preparation: A sample of approximately 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Spectra would be recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or similar instrument.
-
¹H NMR Acquisition: The ¹H NMR spectrum would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum would be acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A wider spectral width (e.g., 200-220 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer, such as a PerkinElmer Spectrum Two or a similar instrument, would be used.
-
Data Acquisition: The spectrum would be recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is first collected and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can also offer structural clues based on its fragmentation pattern.
Experimental Protocol:
-
Sample Introduction: The sample would be introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion. For high-resolution mass spectrometry (HRMS), an orbitrap or FT-ICR mass spectrometer would be used to determine the exact mass and elemental composition.
Predicted Spectroscopic Data and Interpretation
The following sections present the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, along with detailed interpretations based on the analysis of similar structures.
¹H NMR Spectroscopy (Predicted)
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | d, J ≈ 5.5 Hz | 1H | H-6 (pyrimidine) |
| ~6.60 | d, J ≈ 5.5 Hz | 1H | H-5 (pyrimidine) |
| ~3.85 | t, J ≈ 5.0 Hz | 4H | -O-CH₂- (morpholine) |
| ~3.75 | t, J ≈ 5.0 Hz | 4H | -N-CH₂- (morpholine) |
Interpretation:
-
Pyrimidine Protons: The pyrimidine ring is expected to show two doublets in the aromatic region. The proton at the 6-position (H-6), being adjacent to a nitrogen atom, is expected to be deshielded and appear at a lower field (~8.20 ppm) compared to the proton at the 5-position (H-5) (~6.60 ppm). The coupling constant between these two adjacent protons would be approximately 5.5 Hz.
-
Morpholine Protons: The morpholine ring protons typically exhibit two distinct signals.[3] The four protons on the carbons adjacent to the oxygen atom (-O-CH₂-) are more deshielded and are predicted to appear as a triplet at around 3.85 ppm. The four protons on the carbons adjacent to the nitrogen atom (-N-CH₂-) are expected to appear as a triplet at a slightly higher field, around 3.75 ppm. The triplet multiplicity arises from the coupling with the adjacent CH₂ group.
¹³C NMR Spectroscopy (Predicted)
Predicted ¹³C NMR Data (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C-2 (pyrimidine) |
| ~161.5 | C-4 (pyrimidine) |
| ~158.0 | C-6 (pyrimidine) |
| ~110.0 | C-5 (pyrimidine) |
| ~66.5 | -O-CH₂- (morpholine) |
| ~44.0 | -N-CH₂- (morpholine) |
Interpretation:
-
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to have distinct chemical shifts. The carbon atom at the 2-position (C-2), bonded to two nitrogen atoms, is predicted to be the most deshielded, appearing around 165.0 ppm. The carbon at the 4-position (C-4), bonded to a nitrogen and a chlorine atom, is also significantly deshielded and is expected around 161.5 ppm. The C-6 carbon, adjacent to a nitrogen atom, is predicted to resonate at approximately 158.0 ppm. The C-5 carbon, situated between two carbon atoms, would be the most shielded of the pyrimidine carbons, with a predicted chemical shift of about 110.0 ppm.
-
Morpholine Carbons: The carbon atoms of the morpholine ring adjacent to the electronegative oxygen atom are expected to be deshielded and appear around 66.5 ppm.[4] The carbons adjacent to the nitrogen atom are predicted to be at a higher field, around 44.0 ppm.
Infrared (IR) Spectroscopy (Predicted)
Predicted IR Data (ATR):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium | C-H stretching (morpholine) |
| ~1600-1550 | Strong | C=N and C=C stretching (pyrimidine ring) |
| ~1450-1400 | Medium | CH₂ scissoring (morpholine) |
| ~1300-1200 | Strong | C-N stretching |
| ~1115 | Strong | C-O-C stretching (morpholine) |
| ~800-750 | Strong | C-Cl stretching |
Interpretation:
The IR spectrum is expected to show characteristic absorption bands for the pyrimidine and morpholine moieties.
-
C-H Stretching: The C-H stretching vibrations of the methylene groups in the morpholine ring are expected in the 2950-2850 cm⁻¹ region.[5]
-
Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine ring are predicted to give strong absorptions in the 1600-1550 cm⁻¹ range.
-
Morpholine Vibrations: The characteristic C-O-C stretching of the morpholine ring should produce a strong band around 1115 cm⁻¹.[5] The CH₂ scissoring vibrations are expected around 1450-1400 cm⁻¹.
-
C-N and C-Cl Stretching: A strong band corresponding to C-N stretching is anticipated in the 1300-1200 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, around 800-750 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
Predicted MS Data (EI):
| m/z | Relative Intensity (%) | Assignment |
| 199/201 | High | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |
| 170/172 | Moderate | [M - CH₂CH]⁺ |
| 142/144 | Moderate | [M - C₂H₄O]⁺ |
| 113 | High | [C₄H₂ClN₂]⁺ (Chloropyrimidine fragment) |
| 86 | High | [C₄H₈NO]⁺ (Morpholine fragment) |
| 56 | High | [C₃H₆N]⁺ |
Interpretation:
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 199. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 201 with an intensity of approximately one-third of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
The fragmentation of this compound is likely to proceed through several pathways. A common fragmentation for morpholine-containing compounds is the loss of a C₂H₄O unit, which would lead to a fragment at m/z 142/144.[6] Cleavage of the bond between the pyrimidine ring and the morpholine nitrogen could lead to the formation of the chloropyrimidine cation at m/z 113 and the morpholine cation at m/z 86. The morpholine fragment could further lose a CH₂O group to give a fragment at m/z 56.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic analysis of this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with structurally similar compounds, we have constructed a comprehensive dataset that can serve as a valuable reference for the synthesis, characterization, and quality control of this compound. The provided protocols and interpretations offer a solid foundation for researchers working with this and related heterocyclic molecules. It is important to reiterate that for definitive structural confirmation and regulatory purposes, the acquisition of experimental data is essential.
References
- ResearchGate. (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. [Link]
- ACD/Labs.
- PubChemLite. This compound (C8H10ClN3O). [Link]
- PubChem. 4-(2-Chloropyrimidin-4-yl)morpholine. [Link]
- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
- NIST WebBook. Morpholine. [Link]
- Chemsrc. 4-(2-Chloro-4-pyrimidinyl)morpholine. [Link]
- NIST WebBook. Morpholine, 4-methyl-. [Link]
- PubChem. 2-(4-Chloropyrimidin-2-yl)morpholine. [Link]
- PubMed. Synthesis, spectral analysis and biological evaluation of 2-{[(morpholin-4-yl)
- PMC. 4-(4-Nitrophenyl)morpholine. [Link]
- ResearchGate.
- BMRB. bmse000154 4-(2-Aminoethyl)
- DergiPark. Synthesis and structure analysis of the novel 4-(2-aminoethyl)morpholine substituted cyclotriphosphazene. [Link]
- PubChem. 4-Methylmorpholine. [Link]
- ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]
- ChemUniverse. 4-(2-chloropyrimidin-4-yl)morpholine. [Link]
Sources
An In-depth Technical Guide to the Formation of 4-(4-Chloropyrimidin-2-yl)morpholine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(4-chloropyrimidin-2-yl)morpholine, a crucial building block in medicinal chemistry and drug discovery. The document delves into the core principles of the reaction mechanism, focusing on the nuances of nucleophilic aromatic substitution (SNAr) on the pyrimidine scaffold. Detailed experimental protocols, supported by field-proven insights, are presented to ensure reproducible and efficient synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the formation of this important heterocyclic compound.
Introduction: The Significance of Substituted Pyrimidines
Pyrimidines are a class of heterocyclic aromatic compounds that form the core structure of numerous biologically active molecules, including several approved pharmaceutical agents.[1] Their electron-deficient nature makes them susceptible to nucleophilic attack, providing a versatile platform for the synthesis of a wide array of derivatives.[2] The introduction of substituents at various positions on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, in particular, serves as a key intermediate in the synthesis of compounds targeting a range of therapeutic areas. The morpholine moiety can enhance aqueous solubility and introduce a key hydrogen bond acceptor, while the reactive chlorine atom at the C4 position allows for further functionalization.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The formation of this compound from 2,4-dichloropyrimidine and morpholine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is characteristic of electron-deficient aromatic rings bearing a good leaving group, such as a halogen.
The SNAr mechanism can be described in two key steps:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of the morpholine ring, acting as a nucleophile, attacks one of the electron-deficient carbon atoms of the 2,4-dichloropyrimidine ring that is bonded to a chlorine atom. This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.
-
Departure of the Leaving Group: In the second step, the aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion (the leaving group).
A critical aspect of this reaction is its regioselectivity . The pyrimidine ring in 2,4-dichloropyrimidine has two electrophilic centers at the C2 and C4 positions. Generally, nucleophilic attack is favored at the C4 position.[3][4] This preference is attributed to the greater ability of the para-nitrogen atom (N1) to stabilize the negative charge in the Meisenheimer intermediate formed upon attack at C4, compared to the ortho-nitrogen atoms (N1 and N3) for attack at C2.[1] However, the regioselectivity can be influenced by several factors, including the presence of other substituents on the pyrimidine ring, the nature of the nucleophile, and the reaction conditions.[5][6] For the reaction between 2,4-dichloropyrimidine and morpholine, substitution at the C2 position is generally favored under standard conditions, leading to the formation of the desired this compound.
Caption: Generalized SNAr mechanism for the formation of this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure for the synthesis of this compound. It is based on established methodologies for similar nucleophilic aromatic substitution reactions on dichloropyrimidines.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,4-Dichloropyrimidine | 98% | Commercially Available |
| Morpholine | 99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Reaction Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (1.05 equivalents) and anhydrous N,N-dimethylformamide (DMF, approximately 10 volumes relative to the dichloropyrimidine).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.1 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes. The base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction.
-
Substrate Addition: Dissolve 2,4-dichloropyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirring reaction mixture at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 40:60 ethyl acetate/hexane).[7]
-
Workup: Upon completion of the reaction (as indicated by TLC), dilute the reaction mixture with ethyl acetate. Wash the organic layer with water (3 x 20 mL) to remove DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Expected Yield and Characterization
Based on similar reported procedures, the expected yield for this reaction is typically in the range of 70-85%. The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point (if solid): To assess the purity of the compound.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis and properties of this compound and its isomer.
| Parameter | This compound | 4-(2-Chloropyrimidin-4-yl)morpholine | Reference |
| Molecular Formula | C₈H₁₀ClN₃O | C₈H₁₀ClN₃O | [2][8] |
| Molecular Weight | 199.64 g/mol | 199.64 g/mol | [2][8] |
| Typical Reaction Yield | 70-85% (estimated) | ~70% | [7] |
| Reaction Time | 4-6 hours | 4-6 hours | [7] |
| Reaction Temperature | Room Temperature | Room Temperature | [7] |
| Appearance | White to off-white solid | White to off-white solid | [9] |
Conclusion and Future Perspectives
The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method for producing this valuable chemical intermediate. A thorough understanding of the SNAr mechanism and the factors influencing regioselectivity is paramount for optimizing the reaction conditions and achieving high yields of the desired product. The detailed experimental protocol provided in this guide serves as a reliable starting point for researchers in the field.
Future research may focus on the development of more sustainable and environmentally friendly synthetic routes, potentially exploring greener solvents or catalytic systems to further enhance the efficiency and reduce the environmental impact of the synthesis. The continued exploration of the reactivity of the remaining chlorine atom will undoubtedly lead to the discovery of novel pyrimidine derivatives with promising biological activities.
References
- Jana, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19119-19129. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
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The Versatility of Morpholine-Containing Pyrimidines: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The fusion of a pyrimidine core with a morpholine moiety has given rise to a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of morpholine-containing pyrimidines. We will delve into their significant roles as anticancer, anti-inflammatory, and antimicrobial agents, with a particular focus on their well-established function as inhibitors of the PI3K/Akt/mTOR signaling pathway. By synthesizing technical data with mechanistic insights, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical architecture.
Introduction: The Strategic Union of Pyrimidine and Morpholine
The pyrimidine ring is a fundamental component of nucleic acids, rendering it a biologically significant heterocycle.[1] Its derivatives are integral to numerous approved drugs, showcasing a wide array of pharmacological effects.[2] The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is another key pharmacophore.[3][4] Its inclusion in drug candidates can enhance potency through molecular interactions with target proteins, such as kinases, and improve pharmacokinetic properties.[3] The molecular hybridization of these two scaffolds has proven to be a highly successful strategy in drug discovery, leading to the development of compounds with significant therapeutic potential.[5][6]
Anticancer Activity: Targeting Key Oncogenic Pathways
Morpholine-containing pyrimidines have emerged as a powerful class of anticancer agents, primarily through their ability to inhibit critical signaling pathways involved in cell growth, proliferation, and survival.[5][7]
The PI3K/Akt/mTOR Pathway: A Prime Target
The Phosphatidylinositol 3-kinase (PI3K)/Protein kinase B (Akt)/Mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cellular processes and its dysregulation is a hallmark of many human cancers.[7][8] Consequently, targeting this pathway has become a major focus of oncology drug development.[7][8] Morpholine-containing pyrimidines are particularly effective as inhibitors of PI3K and mTOR, often exhibiting dual inhibitory activity.[1]
The morpholine moiety plays a crucial role in the inhibitory activity of these compounds.[9] It often forms a critical hydrogen bond with the hinge region of the kinase domain, a common feature among many PI3K/mTOR inhibitors.[7][9] This interaction, coupled with the pyrimidine scaffold that fits into the ATP-binding pocket, provides a strong foundation for potent and selective inhibition.[9] Several morpholine-pyrimidine derivatives have advanced into clinical trials, including Apitolisib (GDC-0980) and Bupralisib (BKM-120), highlighting the clinical significance of this chemical class.[1]
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine-pyrimidine derivatives.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Mutations in the Epidermal Growth Factor Receptor (EGFR) are key drivers in certain cancers, particularly non-small cell lung cancer (NSCLC).[10][11] While first-generation EGFR inhibitors have shown efficacy, acquired resistance, often through the T790M mutation, is a significant clinical challenge.[10] Morpholine-substituted diphenylpyrimidine derivatives have been developed as potent inhibitors of this resistant EGFR mutant.[10] These compounds demonstrate high selectivity for the mutant EGFR over the wild-type, suggesting a potential for reduced side effects.[10]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of morpholine-containing pyrimidines is highly dependent on their substitution patterns. Key SAR findings include:
-
The Morpholine Group: This is often essential for activity, forming crucial hydrogen bonds in the kinase hinge region.[4][9]
-
Substituents on the Pyrimidine Ring: The nature and position of substituents significantly impact potency and selectivity. Electron-withdrawing groups on an attached phenyl ring can enhance cytotoxic activity.[12]
-
Hybridization with Other Scaffolds: Combining the morpholine-pyrimidine core with other pharmacophores, such as pyrazoline, can lead to compounds with potent cytotoxicity against various cancer cell lines.[12]
Table 1: Anticancer Activity of Representative Morpholine-Containing Pyrimidines
| Compound ID | Target(s) | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Compound 2g | Not specified | SW480 (colorectal) | 5.10 ± 2.12 | [5] |
| MCF-7 (breast) | 19.60 ± 1.13 | [5] | ||
| Inhibitor 10c | EGFRT790M/L858R | H1975 (NSCLC) | 0.037 | [10] |
| Compound 8d | PI3Kα | A549, PC-3, MCF-7, HepG2 | 6.02 - 10.27 | [12] |
| AK-3 | Not specified | A549 (lung) | 10.38 ± 0.27 | [13] |
| MCF-7 (breast) | 6.44 ± 0.29 | [13] | ||
| SHSY-5Y (neuroblastoma) | 9.54 ± 0.15 | [13] | ||
| AK-10 | Not specified | A549 (lung) | 8.55 ± 0.67 | [13] |
| MCF-7 (breast) | 3.15 ± 0.23 | [13] | ||
| SHSY-5Y (neuroblastoma) | 3.36 ± 0.29 | [13] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Morpholine-containing pyrimidines have demonstrated significant anti-inflammatory properties, primarily by modulating the production of inflammatory mediators.[2][14]
Mechanism of Action
These compounds have been shown to inhibit the production of nitric oxide (NO), a key inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][14] This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[2][14]
Experimental Workflow: Evaluating Anti-inflammatory Activity
Caption: A typical workflow for assessing the anti-inflammatory effects of novel compounds.
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Morpholine derivatives, including those with a pyrimidine core, have shown promising activity against a range of bacterial and fungal pathogens.[15][16][17]
Spectrum of Activity
Certain morpholine-pyrimidine hybrids have demonstrated considerable antibacterial activity against both Gram-positive and Gram-negative bacteria.[17] The structure-activity relationship suggests that the nature of the substituent on the pyrimidine ring plays a crucial role in determining the spectrum and potency of antimicrobial action.[17] For instance, the presence of a 4-chlorophenyl or a 2,6-difluorophenyl group on the pyrimidine ring has been associated with significant activity against Gram-positive bacteria.[17] Some morpholine derivatives have also shown inhibitory activity against various fungal strains, including Candida albicans and Saccharomyces cerevisiae.[16]
Neuroprotective and Other Biological Activities
Beyond the major areas of oncology, inflammation, and infectious diseases, morpholine-containing pyrimidines have shown potential in other therapeutic areas.
-
Neuroprotection: Certain pyrrolopyrimidine derivatives containing a morpholine moiety have exhibited neuroprotective effects in preclinical models, suggesting their potential for treating neurodegenerative diseases.[18][19]
-
Antiviral and Anticonvulsant Activities: The pyrimidine nucleus is a component of various antiviral and anticonvulsant drugs, and the incorporation of a morpholine ring can modulate these activities.[1]
-
Enzyme Inhibition: Some morpholine-pyrimidine derivatives have been investigated as inhibitors of other enzymes, such as cholinesterases, which are relevant to Alzheimer's disease.[20]
Synthesis and Experimental Protocols
The synthesis of morpholine-containing pyrimidines typically involves multi-step reaction sequences. A common approach is the nucleophilic substitution of a halogenated pyrimidine with morpholine.[5][21]
General Synthetic Procedure
A general two-step synthesis for certain pyrimidine-morpholine hybrids is as follows:[5][21]
-
Step 1: Benzylation of a Chlorinated Pyrimidine: A starting material like 3-methyl-6-chlorouracil is reacted with a substituted benzyl bromide in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like tetrahydrofuran (THF).[5]
-
Step 2: Nucleophilic Substitution with Morpholine: The resulting benzylated pyrimidine intermediate is then reacted with morpholine under basic conditions, often using triethylamine and potassium carbonate, to yield the final morpholine-containing pyrimidine derivative.[5]
Synthetic Scheme: A General Route to Morpholine-Pyrimidines
Caption: A generalized two-step synthesis of morpholine-pyrimidine hybrids.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[5][12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, SW480) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized morpholine-pyrimidine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil or Cisplatin).[5]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Aspirate the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Protocol: PI3K/mTOR Kinase Assay
Biochemical assays are essential to determine the direct inhibitory effect of compounds on their target enzymes.[8][23]
Step-by-Step Methodology:
-
Assay Preparation: In a suitable assay buffer, combine the recombinant PI3K or mTOR enzyme with the substrate (e.g., PIP2 for PI3K) and ATP.
-
Inhibitor Addition: Add the morpholine-pyrimidine compounds at various concentrations.
-
Reaction Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature.
-
Detection: Use a suitable detection method to measure the product of the kinase reaction. This can be done using various technologies, such as fluorescence-based assays (e.g., LanthaScreen™) or by detecting the amount of ADP produced.[23]
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
Conclusion and Future Perspectives
The morpholine-containing pyrimidine scaffold is a highly versatile and privileged structure in medicinal chemistry. Its ability to effectively target key enzymes in major disease pathways, particularly the PI3K/mTOR pathway in cancer, has been well-established. The modular nature of this scaffold allows for extensive synthetic modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on:
-
Developing Isoform-Selective Inhibitors: Designing compounds that can selectively inhibit specific isoforms of PI3K to minimize off-target effects and improve the therapeutic index.
-
Exploring Novel Therapeutic Areas: Expanding the investigation of these compounds into other disease areas where the targeted pathways are implicated, such as autoimmune disorders and neurodegenerative diseases.
-
Overcoming Drug Resistance: Synthesizing next-generation inhibitors that can effectively target resistant mutants of kinases like EGFR.
-
Advanced Drug Delivery Systems: Formulating these compounds into novel drug delivery systems to enhance their bioavailability and target-specific accumulation.
The continued exploration of the chemical space around the morpholine-pyrimidine core holds significant promise for the discovery of novel and effective therapies for a wide range of human diseases.
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The Ascendancy of 4-(4-Chloropyrimidin-2-yl)morpholine: A Technical Guide to a Privileged Scaffold in Drug Discovery
Introduction: The Strategic Value of the Morpholinopyrimidine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to multiple biological targets with high affinity. The morpholine ring is a quintessential example of such a scaffold, frequently incorporated into bioactive molecules to enhance pharmacokinetic properties and confer a wide range of biological activities.[1][2] When fused with a pyrimidine ring, a key component of nucleobases, the resulting morpholinopyrimidine core becomes a powerful tool in the medicinal chemist's arsenal. This technical guide focuses on a particularly strategic building block: 4-(4-chloropyrimidin-2-yl)morpholine . The presence of a reactive chlorine atom at the 4-position of the pyrimidine ring provides a versatile handle for synthetic elaboration, allowing for the systematic exploration of chemical space and the optimization of pharmacological activity. This guide will provide an in-depth analysis of the synthesis, applications, and mechanistic underpinnings of this valuable scaffold, tailored for researchers, scientists, and drug development professionals.
Core Synthesis: Building the Foundation
The construction of the this compound scaffold is a cornerstone for any drug discovery program leveraging this core. The most common and efficient method involves the nucleophilic aromatic substitution (SNAr) of a dichloropyrimidine with morpholine. The differential reactivity of the chlorine atoms on the pyrimidine ring is key to achieving regioselectivity.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of related morpholinopyrimidine isomers.[1] The underlying principle is the regioselective displacement of one chlorine atom from a dichloropyrimidine precursor by morpholine.
Materials:
-
2,4-Dichloropyrimidine
-
Morpholine
-
Potassium Carbonate (K₂CO₃) or other suitable base (e.g., Triethylamine)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 equivalent) in DMF in a round-bottom flask, add potassium carbonate (1.1 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to ensure a fine suspension of the base.
-
Slowly add morpholine (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x 100 mL) to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.
Causality Behind Experimental Choices:
-
Solvent: DMF is an excellent choice as a polar aprotic solvent, as it readily dissolves the reactants and facilitates the SNAr reaction.
-
Base: Potassium carbonate acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
-
Stoichiometry: Using a slight excess of the base and a 1:1 ratio of the dichloropyrimidine and morpholine helps to control the reaction and minimize the formation of the disubstituted product.
-
Purification: Column chromatography is essential for separating the desired monosubstituted product from any unreacted starting materials and the disubstituted byproduct.
Applications in Medicinal Chemistry: A Scaffold for Potent and Selective Inhibitors
The this compound scaffold has proven to be a fertile ground for the discovery of potent inhibitors of various enzymes, particularly protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[2] The scaffold also serves as a foundation for novel anti-inflammatory agents.
Kinase Inhibition: Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and metabolism.[3][4] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5] The morpholine moiety in morpholinopyrimidine-based inhibitors is known to form a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[5][6] The this compound core allows for the introduction of various substituents at the 4-position, enabling the fine-tuning of selectivity and potency against different PI3K isoforms and mTOR.
The general structure-activity relationship (SAR) for these inhibitors often involves the morpholine oxygen acting as a hydrogen bond acceptor, while the pyrimidine ring provides a scaffold for positioning other key interacting groups. The chlorine at the 4-position is a versatile point for diversification, allowing for the introduction of various aryl, heteroaryl, or aliphatic groups to probe different regions of the kinase active site.[7]
Logical Relationship: From Scaffold to Kinase Inhibitor
Caption: Workflow for developing kinase inhibitors.
Anti-inflammatory Activity: Modulating iNOS and COX-2 Expression
Chronic inflammation is a contributing factor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer.[8] Key mediators of the inflammatory response include nitric oxide (NO) and prostaglandins, which are produced by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.[9] Derivatives of the morpholinopyrimidine scaffold have been shown to possess significant anti-inflammatory properties by inhibiting the production of NO and the expression of iNOS and COX-2 in macrophage cells stimulated by lipopolysaccharide (LPS).[1][10]
The mechanism of action involves the suppression of the signaling cascade that leads to the upregulation of these pro-inflammatory enzymes. Molecular docking studies suggest that these compounds can bind to the active sites of iNOS and COX-2, forming hydrophobic interactions that disrupt their catalytic activity.[8][10]
Signaling Pathways and Mechanism of Action
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex and tightly regulated signaling network.[4] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), leading to the promotion of cell growth and proliferation.[3] Inhibitors based on the this compound scaffold can be designed to compete with ATP for the binding site of PI3K or mTOR, thereby blocking the downstream signaling cascade.
Diagram: PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
The Inflammatory Cascade and its Inhibition
In response to inflammatory stimuli such as LPS, toll-like receptor 4 (TLR4) is activated, triggering a downstream signaling cascade that leads to the activation of transcription factors like NF-κB.[1] NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including those encoding iNOS and COX-2.[9] The resulting increase in NO and prostaglandin production contributes to the inflammatory state. Morpholinopyrimidine derivatives can intervene in this pathway, potentially by inhibiting upstream signaling components or by directly blocking the activity of iNOS and COX-2.[8][10]
Diagram: Anti-inflammatory Mechanism of Action
Caption: Inhibition of the inflammatory cascade.
Quantitative Data Summary
| Compound Class | Target(s) | Reported Activity | Reference |
| Morpholinopyrimidine Derivatives | PI3Kα | IC₅₀ = 120 µM | [5] |
| Morpholinopyrimidine Derivatives | mTOR | IC₅₀ = 151 µM | [5] |
| 2,4-dianilinopyrimidine derivative 8a | FAK | IC₅₀ = 0.047 ± 0.006 μM | [11] |
| 2,4-dianilinopyrimidine derivative 8a | H1975 cells | IC₅₀ = 0.044 ± 0.011 μM | [11] |
| 2,4-dianilinopyrimidine derivative 8a | A431 cells | IC₅₀ = 0.119 ± 0.036 μM | [11] |
| Pyridopyrimidin-4-one derivative | DNA-PK | IC₅₀ = 8 nM | [7] |
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile starting point for the development of novel therapeutics. Its synthetic accessibility, coupled with the favorable physicochemical properties imparted by the morpholine ring, makes it an attractive core for lead generation and optimization. The demonstrated success in targeting protein kinases, particularly within the PI3K/Akt/mTOR pathway, highlights its potential in oncology. Furthermore, the emerging role of its derivatives as anti-inflammatory agents opens up new avenues for the treatment of a broad spectrum of diseases. Future research in this area will likely focus on the development of more potent and selective inhibitors through the systematic exploration of the chemical space around this privileged scaffold. The use of computational methods, such as structure-based drug design, will undoubtedly accelerate the discovery of next-generation drugs built upon the this compound core.
References
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Potential Biological Targets of 4-(4-Chloropyrimidin-2-yl)morpholine Derivatives
An In-Depth Technical Guide
Abstract
The 4-(4-chloropyrimidin-2-yl)morpholine scaffold is a privileged structure in medicinal chemistry, combining the favorable pharmacokinetic properties of the morpholine ring with the diverse biological activities of the pyrimidine core.[1][2][3] This technical guide provides an in-depth analysis of the known and potential biological targets of derivatives based on this scaffold. We will explore their role as modulators of inflammatory pathways and as potent kinase inhibitors, with a particular focus on the PI3K/Akt/mTOR signaling cascade. Furthermore, this guide will furnish researchers and drug development professionals with detailed experimental protocols for target identification and validation, alongside insights into the structure-activity relationships that govern the therapeutic potential of this promising class of compounds.
The this compound Scaffold: A Foundation for Diverse Bioactivity
The inherent chemical properties of the this compound core make it an attractive starting point for the design of novel therapeutics. The morpholine moiety is a common feature in many approved drugs, where it often enhances aqueous solubility, metabolic stability, and oral bioavailability.[3] The pyrimidine ring, a cornerstone of nucleic acids, offers multiple points for chemical modification, allowing for the fine-tuning of biological activity. The electron-deficient nature of the pyrimidine ring also facilitates interactions with a variety of biological targets.[1] The chlorine atom at the 4-position of the pyrimidine ring serves as a versatile synthetic handle, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR).
Key Biological Targets and Mechanisms of Action
Derivatives of the this compound scaffold have demonstrated significant activity against a range of biological targets, primarily implicated in inflammation and cancer.
Modulators of Inflammatory Pathways: iNOS and COX-2
A significant body of research points to the anti-inflammatory potential of morpholinopyrimidine derivatives.[4] These compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[4] The mechanism underlying this effect involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[4]
Molecular docking studies have suggested that these derivatives can bind with high affinity to the active sites of both iNOS and COX-2, primarily through hydrophobic interactions.[4] This inhibition at both the mRNA and protein expression levels indicates that these compounds may interfere with the upstream signaling pathways that regulate the transcription of iNOS and COX-2 genes, such as the NF-κB pathway.[4]
Caption: The PI3K/Akt/mTOR signaling pathway with the inhibitory action of morpholine derivatives.
The versatility of the this compound scaffold suggests that it may be effective against other kinase families as well:
-
Focal Adhesion Kinase (FAK): Dianilinopyrimidine derivatives incorporating a morpholinomethylphenyl group have been investigated as potential FAK inhibitors, suggesting that the core scaffold is compatible with targeting this non-receptor tyrosine kinase involved in cell adhesion and migration. [5]* Cdc2-like Kinases (Clk) and Dual-specificity tyrosine-regulated kinases (Dyrk): Amino-substituted pyrimidines have demonstrated potent, low-nanomolar inhibition of Clk1, Clk4, Dyrk1A, and Dyrk1B, which are involved in pre-mRNA splicing. [6]This highlights the potential for morpholinopyrimidine derivatives to target kinases involved in fundamental cellular processes beyond proliferation signaling.
Broader Anticancer Activity
Beyond specific kinase inhibition, morpholine-containing compounds have demonstrated a wide range of anticancer effects. For example, 2-morpholino-4-anilinoquinoline derivatives have shown significant cytotoxicity against the HepG2 human liver cancer cell line. [7]These compounds were also found to inhibit cell migration and adhesion, which are crucial processes in cancer metastasis. [7]
Experimental Protocols for Target Identification and Validation
To rigorously assess the biological targets of novel this compound derivatives, a systematic experimental approach is required.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for quantifying kinase inhibition.
Materials:
-
Kinase of interest (e.g., PI3Kα)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds (derivatives)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO, then dilute further in the assay buffer.
-
In a 384-well plate, add 2.5 µL of the diluted test compound.
-
Add 2.5 µL of the kinase-antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC₅₀ value.
Cellular Western Blot for iNOS and COX-2 Expression
This protocol allows for the assessment of the effect of the derivatives on protein expression in a cellular context.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity relative to the β-actin loading control.
Caption: A generalized workflow for the discovery and validation of bioactive compounds.
Structure-Activity Relationship (SAR) and Future Directions
The modular nature of the this compound scaffold allows for systematic exploration of SAR. Key areas for modification include:
-
Substitution at the 4-position of the pyrimidine ring: Replacing the chlorine atom with various linkers and functional groups is a primary strategy for modulating potency and selectivity. For example, the introduction of piperazine-based side chains has been successful in developing anti-inflammatory agents. * Modifications of the morpholine ring: While less common, alterations to the morpholine ring itself could influence pharmacokinetic properties.
-
Substitution at other positions of the pyrimidine ring: The 5- and 6-positions of the pyrimidine ring offer additional opportunities for derivatization to enhance target engagement.
Future research should focus on expanding the kinase inhibitory profile of these derivatives through broad panel screening. Investigating their potential as dual inhibitors, for example, targeting both PI3K and inflammatory pathways, could lead to the development of novel therapeutics for complex diseases such as cancer. Furthermore, a deeper understanding of the off-target effects and the overall safety profile of these compounds will be crucial for their clinical translation.
Conclusion
Derivatives of this compound represent a versatile and promising class of bioactive molecules. Their demonstrated ability to modulate key inflammatory mediators like iNOS and COX-2, coupled with their potent inhibitory activity against critical signaling kinases such as PI3K, positions them as valuable leads for the development of new anti-inflammatory and anticancer agents. The experimental strategies and SAR insights provided in this guide offer a framework for researchers to further explore and unlock the full therapeutic potential of this privileged chemical scaffold.
References
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- Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S4), 2232-2253. [Link]
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- Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. [Link]
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- Coombs, T. C., et al. (2012). Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4). Probe Reports from the NIH Molecular Libraries Program. [Link]
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- Carlson, C. B. (2020). Microtubule Depolymerization by Kinase Inhibitors: Unexpected Findings of Dual Inhibitors. International Journal of Molecular Sciences, 21(23), 9037. [Link]
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Whitepaper: In Silico Prediction of 4-(4-Chloropyrimidin-2-yl)morpholine Bioactivity
Abstract
Introduction: The Scientific Rationale
4-(4-Chloropyrimidin-2-yl)morpholine is a synthetic intermediate used in the development of various biologically active molecules, particularly kinase inhibitors.[5] The molecule combines two key heterocyclic structures:
-
Pyrimidine: A core component of nucleobases, its derivatives are widely explored in medicinal chemistry for their ability to interact with a vast array of biological targets, often by mimicking endogenous purines.[6] They are prominent in anticancer, antiviral, and antimalarial agents.[2][7]
-
Morpholine: A saturated heterocycle frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[8]
The presence of these scaffolds suggests a high probability of biological activity. In silico prediction offers a powerful first-pass analysis to hypothesize potential targets, understand structure-activity relationships, and flag potential liabilities before committing to costly and time-consuming synthesis and in vitro screening.[9][10] This guide establishes a logical, integrated workflow to de-risk and accelerate the discovery process.
The Integrated Computational Workflow
Our predictive strategy is a multi-step, iterative process where insights from one analysis inform the next. This approach ensures a comprehensive evaluation, moving from broad, ligand-based predictions to more specific, structure-based simulations.
Caption: Integrated workflow for in silico bioactivity prediction.
Ligand-Based Prediction: Uncovering Activity from Structure
Ligand-based methods are indispensable when a definitive biological target is unknown. These approaches derive predictions from the intrinsic properties of the molecule and its similarity to compounds with known activities.[9]
Physicochemical Profiling and Target Hypothesis
The first step is to characterize the molecule and generate initial hypotheses. This involves calculating key physicochemical descriptors and using similarity-based algorithms to predict potential targets.
Protocol 1: Initial Compound Characterization
-
Obtain Molecular Representation: Secure the canonical SMILES string for this compound: C1COCCN1C2=NC=CC(=N2)Cl.
-
Descriptor Calculation: Utilize a web server like SwissADME or a cheminformatics toolkit like RDKit to calculate key properties. This step is crucial for assessing "drug-likeness" based on established guidelines like Lipinski's Rule of Five.[11]
-
Target Prediction: Employ target prediction tools such as SwissTargetPrediction. These tools operate on the principle that structurally similar molecules often share biological targets. The algorithm screens the input molecule against a database of known active compounds and their targets.[12]
Data Presentation: Physicochemical Properties
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 199.64 g/mol [13] | ≤500 g/mol | Yes |
| LogP (Octanol/Water) | 1.2[13] | ≤5 | Yes |
| Hydrogen Bond Donors | 0 | ≤5 | Yes |
| Hydrogen Bond Acceptors | 4 (3 N, 1 O) | ≤10 | Yes |
| Molar Refractivity | 51.1 cm³ | 40-130 | Yes |
| Polar Surface Area (PSA) | 38.3 Ų[13] | ≤140 Ų | Yes |
Expertise & Causality: The compound demonstrates excellent compliance with Lipinski's rules, suggesting good potential for oral bioavailability. A low molecular weight and moderate lipophilicity (LogP) are favorable for membrane permeability and solubility. The predicted targets from this stage (e.g., a list of kinases, transferases) are not definitive but serve as a vital, data-driven starting point for narrowing the focus of subsequent structure-based analyses.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the structural features (descriptors) of a set of compounds and their biological activity.[14] For a novel compound, a pre-existing, validated QSAR model for a relevant chemical class (e.g., pyrimidine-based kinase inhibitors) can predict its activity.[7][15]
Caption: Logical flow of a predictive QSAR analysis.
Protocol 2: Predictive QSAR
-
Identify a Relevant Model: Search literature for published QSAR models on pyrimidine derivatives against a specific target class (e.g., VEGFR-2, CDK2, JAK3 inhibitors).[14][15][16]
-
Calculate Descriptors: Using the same software and methods as the published model, calculate the required molecular descriptors for this compound.
-
Apply the Model: Input the calculated descriptors into the published QSAR equation to predict the biological activity (e.g., pIC50).
-
Trustworthiness Check: The predictive power of this approach is entirely dependent on the quality and applicability domain of the chosen QSAR model. A model built on structurally diverse pyrimidines will yield a more trustworthy prediction. Key validation metrics to look for in the source publication include a high coefficient of determination (R² > 0.8), a high cross-validation coefficient (Q² > 0.6), and strong predictive power on an external test set (pred_r² > 0.6).[17][18]
Pharmacophore Modeling
A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to elicit a specific biological response.[19] A validated pharmacophore model for a target like a kinase can be used as a 3D query to screen our molecule.[20][21]
Protocol 3: Pharmacophore Screening
-
Obtain a Pharmacophore Model: Source a validated ligand-based or structure-based pharmacophore model for a hypothesized target class (e.g., Type I kinase inhibitors).[19][21] These models typically consist of features like Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), and Aromatic Rings (AR).
-
Generate Conformations: Generate a set of low-energy 3D conformations for this compound using a tool like RDKit or Open Babel.[4]
-
Screening: Use software (e.g., PharmaGist, ZINCPharmer) to align the generated conformations against the pharmacophore model. A successful "hit" indicates that the molecule can adopt a 3D shape that places its key chemical features in the correct spatial orientation to interact with the target's active site.
Expertise & Causality: A typical pharmacophore for a Type I ATP-competitive kinase inhibitor includes an HBA to interact with the hinge region of the kinase, along with one or more hydrophobic/aromatic regions to occupy the surrounding pockets.[19][21] The pyrimidine core of our molecule is well-suited to provide these hinge-binding interactions. A positive pharmacophore fit strongly reinforces the hypothesis that the molecule may act as a kinase inhibitor.
Structure-Based Prediction: Simulating the Molecular Handshake
Once a primary target or target family (e.g., protein kinases) is hypothesized, structure-based methods can be used to model the direct physical interaction.[9]
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[2][22] It is a cornerstone of structure-based drug design.[23]
Protocol 4: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Download the 3D crystal structure of a selected target kinase (e.g., Cyclin-Dependent Kinase 8, PDB ID: 5FGK) from the Protein Data Bank (PDB).[2]
-
Using visualization software like PyMOL or AutoDock Tools, prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms.[4] This step is critical because water molecules can interfere with docking, and correct protonation states are essential for accurate scoring.
-
Save the prepared protein in the required PDBQT format.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Define rotatable bonds and save the ligand in PDBQT format.
-
-
Docking Execution:
-
Define the search space (the "grid box") around the known ATP-binding site of the kinase. The causality here is to focus the computational search on the region of interest, dramatically increasing efficiency and relevance.
-
Run the docking simulation using AutoDock Vina.[4] Vina will sample different conformations of the ligand within the binding site and score them.
-
-
Analysis and Validation:
-
Analyze the top-scoring poses. The binding energy (in kcal/mol) provides an estimate of binding affinity.
-
Trustworthiness: The most crucial step is visual inspection. Examine the binding pose for chemically sensible interactions, such as hydrogen bonds between the pyrimidine nitrogens and the kinase hinge region, and hydrophobic interactions with pocket residues.[16]
-
A key validation technique is to re-dock the original co-crystallized ligand from the PDB file. A successful protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.
-
Data Presentation: Example Docking Results (Hypothetical)
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| CDK8 (5FGK)[2] | -7.8 | Cys100 | Hydrogen Bond (Hinge) |
| Val27, Ala40, Leu93 | Hydrophobic | ||
| VEGFR-2 (4ASD) | -8.2 | Cys919 | Hydrogen Bond (Hinge) |
| Val848, Ala866, Leu1035 | Hydrophobic |
ADMET Prediction: Assessing Drug-Like Potential
A compound with high potency is useless if it has poor pharmacokinetic properties or is toxic.[24] ADMET prediction is a critical filtering step in modern drug discovery.[25][26]
Protocol 5: ADMET Profiling
-
Utilize Prediction Servers: Submit the molecule's SMILES string to free web servers like pkCSM or SwissADME.
-
Analyze Key Parameters: Evaluate predictions for properties such as aqueous solubility, Caco-2 permeability (intestinal absorption), CYP450 enzyme inhibition (metabolism), and potential toxicity (e.g., AMES mutagenicity, hERG inhibition).[27]
Data Presentation: Predicted ADMET Properties (Illustrative)
| Parameter | Prediction | Interpretation |
| Absorption | ||
| Water Solubility | Good | Favorable for formulation. |
| Caco-2 Permeability | High | Likely good intestinal absorption. |
| Distribution | ||
| Blood-Brain Barrier | Low | Low risk of CNS side effects. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions. |
| CYP3A4 Inhibitor | No | Lower risk of drug-drug interactions. |
| Excretion | ||
| Total Clearance | 0.45 log(ml/min/kg) | Moderate clearance rate. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity. |
| hERG I Inhibition | No | Low risk of cardiotoxicity. |
Expertise & Causality: A favorable ADMET profile, as illustrated above, significantly increases the value of a hit compound. For example, non-inhibition of major CYP enzymes (like 2D6 and 3A4) is highly desirable, as it reduces the likelihood of adverse drug-drug interactions when co-administered with other medications.[11] Similarly, a negative AMES test and no predicted hERG inhibition are critical for passing early safety hurdles.[27]
Conclusion: Synthesizing a Cohesive Bioactivity Profile
Based on this comprehensive in silico workflow, a robust, multi-dimensional profile for this compound can be constructed.
The analysis predicts that this compound is a promising drug-like molecule. Its physicochemical properties are well within the desirable range for oral bioavailability. Ligand-based methods strongly suggest a high probability of activity as a protein kinase inhibitor . This hypothesis is substantiated by structure-based molecular docking simulations, which predict favorable binding energies and demonstrate the molecule's ability to form canonical hydrogen bond interactions with the hinge region of multiple kinases. Furthermore, the predicted ADMET profile is largely favorable, indicating a low risk of common metabolic and toxicity issues.
These computational results provide a strong rationale for advancing this compound, or optimized analogs thereof, to experimental validation through in vitro kinase screening and cell-based assays.
References
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- Al-Zoubi, R. M. et al. (2022). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules.
- Tipney, H. & Mincer, J. (2014). Use of Freely Available and Open Source Tools for In Silico Screening in Chemical Biology. Journal of Chemical Education.
- Drug Design Hub. (2023). Open-Source Tools for Drug Discovery: A Practical Overview. Drug Design Hub.
- Saldívar-González, F. I. et al. (2024). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. International Journal of Molecular Sciences.
- ResearchGate. (n.d.). Pharmacophore model for type I protein kinase inhibitors. ResearchGate.
- Drug Discovery News. (2024). Computational approaches to drug design. Drug Discovery News.
- Yuan, H. et al. (2011). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Journal of Molecular Modeling.
- Khan, S. et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials.
- ACS Publications. (2023). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Journal of Chemical Information and Modeling.
- IntuitionLabs. (2024). Top 10 Open-Source Software Tools in the Pharmaceutical Industry (2025). IntuitionLabs.
- Masoomi Sefiddashti, F. et al. (2021). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Research in Pharmaceutical Sciences.
- Sliwoski, G. et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews.
- Crimi, A. (2021). 5 Cool AI-Powered Drug Discovery Tools. Medium.
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A Technical Guide to the Solubility Determination of 4-(4-Chloropyrimidin-2-yl)morpholine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from synthetic route optimization and purification to final formulation design. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the systematic determination of the solubility of 4-(4-Chloropyrimidin-2-yl)morpholine. Rather than presenting pre-determined data, this document establishes a robust, scientifically-grounded methodology. It combines theoretical principles with a detailed, field-proven experimental protocol based on the isothermal shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. The guide emphasizes the importance of solid-state characterization and explains the thermodynamic underpinnings of solubility, ensuring that the generated data is not only accurate but also well-understood, enabling informed decision-making in a research and development setting.
Introduction: The Critical Role of Solubility Data
This compound is a heterocyclic compound whose structural motifs are common in medicinal chemistry. As with any compound of pharmaceutical interest, a thorough understanding of its physical properties is paramount. Among these, solubility is arguably one of the most influential.[1][2] The ability to dissolve a specific amount of this compound in a given organic solvent at a defined temperature dictates:
-
Reaction Chemistry: Solvent choice impacts reaction kinetics, equilibrium, and impurity profiles.
-
Crystallization and Purification: The selection of an appropriate solvent/anti-solvent system is fundamental for achieving the desired purity, crystal form (polymorph), and yield.[3]
-
Formulation: For liquid dosage forms, solubility determines the maximum achievable concentration. For solid dosage forms, dissolution rates, which are influenced by the solid-state properties derived from crystallization, are critical for bioavailability.[4][5]
Given its importance, the generation of precise and reliable solubility data is not a trivial exercise. It requires a systematic approach grounded in both thermodynamic principles and meticulous experimental execution. This guide provides the necessary framework to achieve that.
Foundational Principles
The Thermodynamics of Dissolution
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. The relationship is described by the equation:
ΔG = ΔH - TΔS
Where:
-
ΔH is the enthalpy of solution (heat absorbed or released).
-
T is the absolute temperature.
-
ΔS is the entropy of solution (change in randomness).
The process involves two main energy changes: the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of new solute-solvent interactions. The guiding principle of "like dissolves like" is a qualitative summary of these interactions: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[6][7]
The Impact of the Solid State: Polymorphism
It is crucial to recognize that the solubility of a compound is a property of the entire system, not just the molecule itself. The arrangement of molecules in the solid crystal lattice significantly affects solubility. Different crystal forms, known as polymorphs , can exhibit different melting points, stabilities, and, critically, solubilities.[4][8][9] A metastable polymorph will generally be more soluble than the most stable form.[4]
Therefore, before any solubility determination, the solid-state form of the this compound starting material must be characterized. This provides a baseline and ensures that the solubility data is reproducible and relevant to the specific form being used in development.
Recommended Characterization Techniques:
-
Powder X-Ray Diffraction (PXRD): Provides a unique "fingerprint" for a specific crystalline form.[8][9]
-
Differential Scanning Calorimetry (DSC): Determines the melting point and can detect phase transitions, helping to identify different polymorphs.[5][8]
Experimental Determination of Equilibrium Solubility
The "gold standard" for determining equilibrium solubility is the isothermal shake-flask method .[10][11] This method ensures that the solvent is fully saturated with the solute and that a true thermodynamic equilibrium has been reached.
Workflow for Solubility Determination
The overall process is a self-validating system designed to ensure accuracy and reproducibility at each stage.
Caption: Workflow for the Isothermal Shake-Flask Solubility Method.
Detailed Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (characterized solid form)
-
Selected organic solvents (HPLC grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm PTFE syringe filters
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to a series of glass vials. "Excess" is critical; there must be undissolved solid remaining at the end of the experiment.[10] A good starting point is to add ~50 mg of solid to 2 mL of each solvent.
-
Add the specified volume of each organic solvent to the corresponding vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples at a speed sufficient to keep the solid suspended (e.g., 200 rpm).
-
Allow the samples to equilibrate for at least 24 hours. To confirm that equilibrium has been reached, take samples at multiple time points (e.g., 24h and 48h). The concentration should be consistent between these points.[12]
-
-
Sampling and Preparation:
-
After equilibration, remove the vials and allow the solid to settle. For faster separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[13]
-
Carefully draw the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.
-
Accurately perform a gravimetric or volumetric dilution of the saturated filtrate into a suitable mobile phase for HPLC analysis. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.
-
-
Quantification (HPLC-UV):
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the standards and the diluted samples by a validated HPLC-UV method. Reversed-phase HPLC is typically suitable for this type of molecule.[14][15][16]
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation and Reporting:
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Report the final solubility in standard units, such as mg/mL and mol/L, at the specified temperature.
-
Crucial Final Step: Recover the remaining solid from the vials, dry it, and re-analyze it by PXRD or DSC to confirm that the solid form did not change during the experiment.
-
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvents. Solvents should be chosen to represent a range of polarities and functionalities.
Table 1: Illustrative Solubility Data for this compound at 25 °C
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 1.88 | Data Point | Data Point |
| Toluene | 2.38 | Data Point | Data Point |
| Dichloromethane | 9.08 | Data Point | Data Point |
| Acetone | 20.7 | Data Point | Data Point |
| Ethyl Acetate | 6.02 | Data Point | Data Point |
| Acetonitrile | 37.5 | Data Point | Data Point |
| Isopropanol | 19.9 | Data Point | Data Point |
| Ethanol | 24.5 | Data Point | Data Point |
| Methanol | 32.7 | Data Point | Data Point |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Data Point | Data Point |
Note: Data points are illustrative and must be generated experimentally.
Temperature Dependence and van't Hoff Analysis
To understand the thermodynamics of dissolution, the solubility experiment can be repeated at several different temperatures (e.g., 5 °C, 25 °C, 40 °C). The relationship between solubility and temperature is described by the van't Hoff equation .[3][17][18] A plot of the natural logarithm of the mole fraction solubility (ln X) versus the inverse of the temperature (1/T) yields a straight line.
Caption: Interpretation of a van't Hoff plot for solubility data.
This analysis reveals whether the dissolution process is endothermic (absorbs heat, solubility increases with temperature) or exothermic (releases heat, solubility decreases with temperature).[18][19]
Conclusion
The solubility of this compound in organic solvents is a fundamental dataset that underpins rational process development and formulation design. This guide has detailed a robust, scientifically-defensible methodology for generating this critical data. By integrating solid-state characterization with the meticulous execution of the isothermal shake-flask method and precise HPLC quantification, researchers can produce reliable and reproducible solubility profiles. This systematic approach not only provides accurate data but also fosters a deeper understanding of the physicochemical behavior of the molecule, ultimately accelerating the journey from discovery to a viable drug product. Adherence to these principles ensures that the generated data is trustworthy and fit for purpose in a regulated and scientifically demanding environment.[20][21][22][23]
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- Van 't Hoff equ
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An In-depth Technical Guide to the Stability and Storage of 4-(4-Chloropyrimidin-2-yl)morpholine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and handling procedures for 4-(4-Chloropyrimidin-2-yl)morpholine. As a crucial building block in medicinal chemistry and drug development, understanding its stability profile is paramount for ensuring the integrity of research and manufacturing processes. This document outlines the compound's primary degradation pathways, including hydrolysis and photolytic decomposition, and offers detailed, field-tested protocols for conducting stability assessments. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the quality, purity, and shelf-life of this important chemical intermediate.
Introduction
This compound is a substituted pyrimidine derivative frequently employed as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The reactivity of the chlorine atom at the 4-position of the pyrimidine ring makes it a versatile synthon for introducing the morpholinyl-pyrimidine scaffold via nucleophilic aromatic substitution (SNAr) reactions. However, this same reactivity renders the molecule susceptible to degradation under common laboratory and storage conditions. This guide synthesizes critical information on the compound's properties and stability, providing a framework for its proper management.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for predicting its behavior.
| Property | Value | Source(s) |
| CAS Number | 24192-96-9 | |
| Molecular Formula | C₈H₁₀ClN₃O | |
| Molecular Weight | 199.64 g/mol | |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 387.6 ± 32.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Storage Temperature | 2-8°C, under inert gas | [1][2] |
Chemical Stability and Degradation Pathways
The stability of this compound is primarily dictated by the C4-Cl bond on the pyrimidine ring. This position is electron-deficient and thus susceptible to nucleophilic attack.
Hydrolytic Stability
Hydrolysis is the most significant degradation pathway for this compound. The chlorine atom at the C4 position is more labile and reactive than a potential chlorine at the C2 position.[3][4] The presence of water or other nucleophiles can lead to the displacement of the chloride ion, forming 4-(4-hydroxypyrimidin-2-yl)morpholine.
-
Mechanism : The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
-
Catalysis : The rate of hydrolysis is highly dependent on pH. It is accelerated under both acidic and basic conditions. Basic conditions, providing a higher concentration of the more potent hydroxide (OH⁻) nucleophile, will typically lead to faster degradation than neutral or acidic water.
-
Practical Implication : The compound must be rigorously protected from moisture. Storage in a desiccator and handling in a controlled-humidity environment are critical. Solvents used in reactions or for storage must be anhydrous.
Photostability
Heterocyclic compounds containing halogen substituents can be sensitive to light, particularly UV radiation. While specific photostability data for this compound is not widely published, the general principles outlined in ICH Q1B guidelines should be followed.[5][6] Energy from light absorption can promote the homolytic cleavage of the C-Cl bond, leading to radical-mediated degradation and the formation of complex impurities.
-
Practical Implication : The compound should always be stored in amber or opaque containers to protect it from light. Photostability studies are recommended to quantify its light sensitivity if it is to be used in a final drug product.
Thermal Stability
This compound is a solid at room temperature and is expected to have reasonable thermal stability. However, elevated temperatures will accelerate the rate of any degradation reaction, particularly hydrolysis if moisture is present.[7][8]
-
Practical Implication : Storage at elevated temperatures should be avoided. Recommended storage is refrigerated (2-8°C) to minimize degradation kinetics.[1][2]
Oxidative Stability
While the pyrimidine and morpholine rings are generally stable to mild oxidation, the potential for degradation in the presence of strong oxidizing agents should not be overlooked. Forced degradation studies using agents like hydrogen peroxide (H₂O₂) are necessary to fully characterize this risk.[8]
Potential Degradation Pathway Diagram
The primary hydrolytic degradation pathway is visualized below.
Caption: Hydrolysis of the C4-Cl bond.
Recommended Storage and Handling
Based on the stability profile, the following conditions are mandatory for maintaining the integrity of this compound.
-
Temperature : Store refrigerated at 2-8°C .[1][2] Avoid freezing and temperature cycling.
-
Atmosphere : Store under an inert atmosphere (e.g., Argon or Nitrogen).[1] This displaces atmospheric moisture and oxygen, mitigating hydrolytic and oxidative degradation.
-
Light : Store in a light-resistant, amber glass vial or other opaque container.
-
Moisture : Store in a tightly sealed container, preferably within a desiccator containing a suitable desiccant (e.g., silica gel).
-
Handling :
-
Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Use anhydrous solvents and reagents when handling.
-
Minimize exposure to the open atmosphere; weigh and transfer the compound in a controlled environment (e.g., glove box or low-humidity room) where possible.
-
The morpholine moiety suggests the parent compound, morpholine, is corrosive and can cause severe skin and eye damage.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Experimental Protocols for Stability Assessment
To empirically determine the stability of a specific batch of this compound, a forced degradation study is essential. This process intentionally stresses the compound to identify likely degradation products and develop a stability-indicating analytical method.[7][11] The principles are guided by the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[5][12]
Workflow for a Forced Degradation Study
Caption: A typical workflow for a forced degradation study.
Protocol: Forced Degradation Study
Objective: To identify potential degradants and establish a stability-indicating analytical method. A target degradation of 5-20% is generally considered optimal.[11]
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M
-
Hydrogen Peroxide (H₂O₂), 30%
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve the compound in ACN to a concentration of 1 mg/mL.
-
Unstressed Control: Dilute an aliquot of the stock solution with 50:50 ACN:Water to a final concentration of 0.1 mg/mL. Analyze immediately. This is the T=0 reference.
-
Acid Hydrolysis: a. Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final HCl conc. 0.1 M). b. Incubate at 60°C. Monitor by analyzing samples at intervals (e.g., 2, 4, 8, 24 hours). c. Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: a. Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final NaOH conc. 0.1 M). b. Maintain at room temperature. Due to the high reactivity, monitor at shorter intervals (e.g., 5, 15, 30, 60 minutes). c. Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: a. Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final conc. 3%). b. Maintain at room temperature and monitor at intervals (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: a. Place a small amount of the solid compound in an oven at 80°C for 48 hours. b. After exposure, dissolve the solid in ACN to 1 mg/mL and analyze.
-
Photolytic Degradation: a. Expose both the solid compound and the stock solution to a light source conforming to ICH Q1B specifications (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[5] b. A control sample should be wrapped in aluminum foil to exclude light. c. Analyze the samples after exposure.
Analysis:
-
Analyze all samples by a gradient reverse-phase HPLC method.
-
Monitor the peak area of the parent compound and the formation of any new peaks (degradants).
-
A mass spectrometer (LC-MS) is invaluable for obtaining mass information on the new peaks to aid in structural elucidation.
Conclusion
The chemical stability of this compound is finite and highly dependent on environmental conditions. Its primary liability is the C4-Cl bond, which is susceptible to hydrolysis. Strict adherence to recommended storage conditions—refrigeration (2-8°C) under an inert, dry, and dark atmosphere—is essential to preserve its quality and ensure the reliability of experimental outcomes. The implementation of systematic stability testing, such as forced degradation studies, is a critical component of risk management in any research or development program utilizing this versatile intermediate.
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- Chemsrc. 4-(2-Chloro-4-pyrimidinyl)morpholine | CAS#:62968-37-0. [Link]
- Google Patents.
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A Comprehensive Technical Guide to the Safe Handling of 4-(4-Chloropyrimidin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for 4-(4-Chloropyrimidin-2-yl)morpholine. As a Senior Application Scientist, the following content is synthesized from authoritative safety data sheets, peer-reviewed literature, and established laboratory best practices. The objective is to equip researchers with the knowledge to not only follow safety protocols but to understand the rationale behind them, ensuring a culture of safety and scientific integrity.
Understanding the Compound: Physicochemical and Hazard Profile
This compound is a bifunctional molecule incorporating a chlorinated pyrimidine ring and a morpholine moiety. This structure dictates its reactivity and potential hazards. The electron-withdrawing nature of the pyrimidine ring, further activated by the chlorine atom, makes the C4 position susceptible to nucleophilic substitution.[1] The morpholine group, a common scaffold in medicinal chemistry, imparts specific solubility and biological activity characteristics.[2]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN₃O | [3][4][5] |
| Molecular Weight | 199.64 g/mol | [3][4][5] |
| Appearance | White to off-white solid | [5] |
| Storage Temperature | 2-8°C under inert gas | [5] |
Hazard Identification:
The primary hazards associated with this compound are related to its potential for irritation and acute toxicity. The GHS classifications provided by suppliers indicate the following potential health effects:
-
Acute Toxicity, Oral (Harmful): Harmful if swallowed.[3]
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]
-
Specific target organ toxicity, single exposure (Respiratory tract irritation): May cause respiratory irritation.[3]
It is crucial to understand that these classifications are based on data from the compound itself or structurally similar molecules. The reactivity of the chlorinated pyrimidine core suggests that it can react with biological nucleophiles, which is a likely mechanism for its irritant properties.
Engineering Controls and Personal Protective Equipment: A Multi-Layered Approach to Safety
A robust safety strategy for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment (PPE).
Engineering Controls:
The primary engineering control for handling this compound, especially in powdered form or when generating aerosols, is a certified chemical fume hood.[6] This provides a physical barrier and ventilation to minimize inhalation exposure. For procedures with a high risk of aerosolization, a glove box may be warranted. Safety showers and eyewash stations must be readily accessible and tested regularly.[7]
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and additional protective clothing as needed (e.g., disposable sleeves). | To prevent skin contact, which can lead to irritation.[6][7] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary for high-risk procedures or in the event of a spill. | To prevent inhalation of the compound, which can cause respiratory tract irritation.[3] |
The following diagram illustrates the logical workflow for selecting and using PPE when handling this compound.
Caption: A workflow diagram for the selection and use of Personal Protective Equipment (PPE).
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is paramount to minimizing exposure and ensuring the stability of the compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[8]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[8]
-
Hygiene: Practice good personal hygiene. Wash hands thoroughly after handling, before eating, drinking, or smoking.[8]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[7]
Storage:
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[5][8]
-
Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[5]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[7]
Emergency Procedures: A Step-by-Step Guide
In the event of an accidental exposure or spill, a rapid and informed response is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[8]
Spill Response:
The appropriate response to a spill depends on its size and location. The following diagram outlines a general workflow for managing a spill of this compound.
Caption: A workflow for responding to a chemical spill.
Disposal Considerations
All waste generated from the handling of this compound, including contaminated PPE and spill cleanup materials, must be considered hazardous waste. Dispose of this waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
Conclusion: A Proactive Approach to Laboratory Safety
The safe handling of this compound is not merely a matter of following rules but of understanding the inherent properties of the compound and the rationale behind the safety protocols. By integrating the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) into your laboratory practices, you can create a safer research environment for yourself and your colleagues. This guide serves as a foundational document; always consult the most recent Safety Data Sheet and your institution's specific safety guidelines before commencing any new experimental work.
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A Technical Guide to 4-(4-Chloropyrimidin-2-yl)morpholine for Pharmaceutical Research and Development
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, certain molecular scaffolds emerge as "privileged structures" due to their inherent ability to bind to specific biological targets with high affinity. 4-(4-Chloropyrimidin-2-yl)morpholine (CAS No. 120807-04-1) is a prominent example of such a scaffold. This heterocyclic intermediate is a cornerstone in the synthesis of a multitude of investigational and approved therapeutic agents. Its structure, featuring a reactive chloropyrimidine ring coupled with a morpholine moiety, provides a versatile platform for medicinal chemists to elaborate upon, enabling the targeted design of molecules that modulate critical cellular signaling pathways.
The morpholine group often enhances aqueous solubility and metabolic stability, while the chloropyrimidine core serves as a key pharmacophore and a reactive handle for further chemical modification, typically through nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on sourcing, qualifying, and utilizing this critical building block, ensuring the integrity and success of their research endeavors. The quality of this intermediate is a critical determinant of the final active pharmaceutical ingredient's (API) purity, stability, and clinical efficacy[1][2][3].
Supplier Qualification: A Framework for Ensuring Quality and Reliability
Sourcing high-quality this compound is a foundational step for any research or development program. The consistency and purity of this starting material directly impact process reproducibility, impurity profiles, and the overall success of a synthetic campaign[4]. A diligent supplier qualification process is therefore not merely a procurement exercise but a critical risk mitigation strategy.
Core Evaluation Logic
The process of selecting a supplier should be systematic. The following diagram illustrates a logical workflow for evaluating and qualifying potential vendors for this crucial pharmaceutical intermediate.
Caption: A structured workflow for qualifying commercial suppliers.
Comparative Overview of Prominent Commercial Suppliers
While a multitude of vendors list this compound in their catalogs, the level of documentation, quality control, and suitability for pharmaceutical development can vary significantly. The table below provides a comparative summary of representative suppliers. Researchers are advised to contact these suppliers directly for the most current information and lot-specific documentation.
| Supplier | Representative Product Number | Stated Purity | Availability | Key Considerations |
| Biosynth | ZAA19296 | Not specified, for pharmaceutical testing | Inquire | Offers products for pharmaceutical testing, implying a certain quality standard. |
| ChemScene | CS-0088664[5] | ≥98% | Inquire | Provides basic physical and chemical properties. |
| BLDpharm | 1093880-86-4 (related structure)[6] | Inquire | Inquire | Offers a range of building blocks and provides access to analytical data upon request. |
| ChemicalBook | CB3689411 (aggregator) | Varies by supplier | Varies | Aggregator platform listing multiple suppliers; diligence is required to vet the actual manufacturer. |
Synthesis, Impurities, and Quality Control
A deep understanding of the synthetic route is crucial for anticipating potential impurities. The quality of a pharmaceutical intermediate is defined not just by the purity of the main component but also by the identity and quantity of its impurities[7][8].
Anticipated Synthetic Pathway
The most probable and industrially scalable synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with morpholine. The regioselectivity of this reaction is critical; the C4 position of the pyrimidine ring is generally more activated towards nucleophilic attack than the C2 position, but reaction conditions can influence the outcome.
Caption: A plausible synthetic route and a key potential impurity.
A procedure adapted from the synthesis of a related compound involves reacting the dichloropyrimidine with morpholine in a suitable solvent like acetone or DMF, often in the presence of a non-nucleophilic base such as potassium carbonate, to scavenge the HCl byproduct[9][10].
Common Process-Related Impurities
A thorough quality control regimen must screen for:
-
Starting Materials: Unreacted 2,4-dichloropyrimidine and excess morpholine.
-
Regioisomeric Impurity: 4-(2-Chloropyrimidin-4-yl)morpholine, arising from nucleophilic attack at the C4 position.
-
Hydrolysis Products: Substitution of the chlorine atom with a hydroxyl group if water is present.
-
Over-reaction Products: Disubstituted products where both chlorine atoms have reacted with morpholine.
-
Residual Solvents: Acetonitrile, DMF, ethyl acetate, etc., depending on the synthesis and purification process.
Analytical Characterization and Quality Verification
Independent verification of the supplier's Certificate of Analysis (CoA) is a mandatory step in a regulated development environment. The following protocols are representative methods for the comprehensive characterization of this compound.
Representative Certificate of Analysis
A reliable supplier should provide a lot-specific CoA that includes the following key information[11][12]:
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Identity (¹H NMR) | Conforms to structure | NMR Spectroscopy |
| Assay (HPLC) | ≥ 98.0% (Area %) | HPLC-UV |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Meets ICH Q3C limits | GC-HS |
| Any Single Impurity | ≤ 0.5% (Area %) | HPLC-UV |
| Total Impurities | ≤ 1.5% (Area %) | HPLC-UV |
Experimental Protocol 1: Purity Determination by HPLC
This protocol is a representative method based on common practices for analyzing chloropyrimidine derivatives and would require validation for this specific compound[13][14][15].
-
Objective: To determine the purity of this compound and quantify related impurities.
-
Methodology:
-
Instrumentation: HPLC system with UV detector (e.g., Agilent 1260 or equivalent).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (1:1) to a final concentration of 1 mg/mL.
-
-
Expected Outcome: A major peak corresponding to the product, with any impurities appearing as separate, smaller peaks. Purity is calculated based on the relative peak areas.
Experimental Protocol 2: Identity Confirmation by NMR Spectroscopy
NMR is essential for unambiguously confirming the molecular structure[16][17][18].
-
Objective: To confirm the chemical structure and assess for the presence of isomeric impurities.
-
Methodology:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Expected Chemical Shifts (δ, ppm, predicted):
-
~8.2 ppm (doublet, 1H, pyrimidine H6)
-
~6.7 ppm (doublet, 1H, pyrimidine H5)
-
~3.8 ppm (triplet, 4H, morpholine -CH₂-O-)
-
~3.6 ppm (triplet, 4H, morpholine -CH₂-N-)
-
-
-
¹³C NMR Acquisition:
-
Expected Chemical Shifts (δ, ppm, predicted):
-
~163 ppm (C2-pyrimidine)
-
~161 ppm (C4-pyrimidine)
-
~158 ppm (C6-pyrimidine)
-
~110 ppm (C5-pyrimidine)
-
~66 ppm (morpholine -CH₂-O-)
-
~44 ppm (morpholine -CH₂-N-)
-
-
-
-
Expected Outcome: The resulting spectra should match the proposed structure. The absence of significant unexpected signals provides confidence in the sample's identity and purity.
Experimental Protocol 3: Molecular Weight Verification by Mass Spectrometry
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns[19][20][21].
-
Objective: To verify the molecular weight of the compound.
-
Methodology:
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
Sample Preparation: Use the diluted solution from the HPLC sample preparation.
-
Ionization Mode: Positive ESI mode is typically used for nitrogen-containing heterocycles.
-
Analysis: Infuse the sample directly or analyze via LC-MS.
-
-
Expected Outcome:
-
The molecular formula is C₈H₁₀ClN₃O.
-
The monoisotopic mass is 199.05 g/mol .
-
The primary ion observed will be the protonated molecule [M+H]⁺ at m/z ≈ 200.06.
-
The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio of M to M+2 peaks) should be observed for the molecular ion cluster, providing strong evidence for the presence of chlorine.
-
Conclusion: A Foundation for Success
This compound is more than a simple chemical; it is an enabling tool for the discovery and development of next-generation therapeutics. The integrity of this starting material is non-negotiable. For researchers and drug developers, a rigorous approach to sourcing and in-house quality verification, guided by the principles and methods outlined in this guide, is the first and most critical step. By establishing a robust understanding of potential suppliers, synthetic pathways, impurity profiles, and analytical characterization, teams can build their complex molecular architectures on a foundation of quality, ensuring the reliability of their data and accelerating the path to clinical innovation.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Quality Control in Pharmaceutical Intermediates: A Manufacturer's Perspective.
- Pharmaffiliates. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- Acme Formulation. (2024, September 6). Pharma Intermediates: The Importance of Quality and Essential Factors.
- Protheragen. (n.d.). Five Key Elements of Pharmaceutical Intermediate Quality Control.
- Intertek. (n.d.). cGMP Pharmaceutical Quality Control Testing.
- SIELC Technologies. (n.d.). Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column.
- Al-Dies, A. M., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19055-19069.
- OSHA. (2003, May 14). Morpholine.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- SpiroChem. (n.d.). Impurity Synthesis And Identification.
- ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases.
- Ataollahi, E., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 13.
- Kolehmainen, E., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
- ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
- ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine.
- ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites.
- ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.
- Chen, G., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(12), 2846-2852.
- ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are....
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- PubChem. (n.d.). 4-(2-Chloropyrimidin-4-yl)morpholine.
- RSSL. (2021, December 9). Pharmaceutical Impurity Characterisation – Strategies for Success. YouTube.
- Wicker, M., et al. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Chemical Information and Modeling, 65(1), 1-15.
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Topic: 4-(4-Chloropyrimidin-2-yl)morpholine and its Analogs: A Versatile Scaffold in Modern Drug Discovery
An In-Depth Technical Guide and Literature Review
Abstract
The confluence of a pyrimidine core and a morpholine moiety has given rise to a class of compounds with remarkable utility in medicinal chemistry. This technical guide provides a comprehensive literature review of the 4-(4-chloropyrimidin-2-yl)morpholine scaffold and its diverse analogs. We delve into the synthetic strategies that capitalize on the reactive C4-chloro group, a versatile handle for molecular elaboration through nucleophilic aromatic substitution and cross-coupling reactions. A detailed analysis of the structure-activity relationships (SAR) reveals how modifications to this scaffold modulate activity against critical biological targets. The primary therapeutic applications are explored, with a focus on the inhibition of protein kinases, such as PI3K and mTOR, which are central to oncology. Furthermore, the guide examines the role of these analogs as cholinesterase inhibitors for neurodegenerative diseases and as potential anti-inflammatory agents. Complete with detailed experimental protocols and illustrative diagrams, this document serves as a vital resource for researchers and scientists engaged in the design and development of novel therapeutics based on this privileged chemical framework.
The Privileged Scaffolds: An Introduction to Pyrimidine and Morpholine in Medicinal Chemistry
In the landscape of drug discovery, certain chemical motifs appear with remarkable frequency, earning the designation of "privileged scaffolds." These structures possess the inherent ability to interact with multiple biological targets, offering a robust foundation for the development of novel therapeutic agents. The this compound framework is a prime example, synergistically combining two such privileged components: the pyrimidine ring and the morpholine heterocycle.
The pyrimidine ring is a cornerstone of medicinal chemistry, most notably in the field of oncology.[1] Its electron-deficient nature and the specific arrangement of nitrogen atoms make it an excellent bioisostere for the purine core of ATP. This allows pyrimidine derivatives to function as competitive inhibitors in the ATP-binding pocket of numerous protein kinases, effectively blocking downstream signaling pathways crucial for cancer cell proliferation.[2]
Complementing the pyrimidine core is the morpholine ring, a saturated heterocycle widely incorporated into drug candidates to optimize their physicochemical and pharmacokinetic profiles.[3] The presence of a weak basic nitrogen and a polar oxygen atom imparts a unique balance of hydrophilicity and lipophilicity. This often leads to improved aqueous solubility, enhanced metabolic stability, and better permeability across biological membranes, including the blood-brain barrier.[4] The morpholine moiety can also form crucial hydrogen bond interactions within target binding sites, further enhancing potency.[3] The strategic combination of these two scaffolds creates a versatile and highly "drug-like" starting point for chemical library synthesis.
The Core Building Block: Synthesis and Reactivity
The utility of this compound as a synthetic intermediate stems from its straightforward preparation and the differential reactivity of its functional groups. The morpholine ring serves as a stable anchor and a modulator of physical properties, while the chlorine atom at the C4 (or the electronically equivalent C6) position acts as a versatile synthetic handle for diversification.
Synthesis of the Core Scaffold
The most common and efficient method for constructing the core scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a dichloropyrimidine (e.g., 2,4-dichloropyrimidine or 4,6-dichloropyrimidine) with morpholine. The reaction is regioselective, with the first substitution occurring at the more electrophilic C4/C6 position. By controlling the stoichiometry (using a slight excess of the dichloropyrimidine), the reaction can be stopped at the monosubstituted product, preserving the second chlorine atom for subsequent functionalization.
Experimental Protocol 1: General Synthesis of 4-(6-Chloropyrimidin-4-yl)morpholine
This protocol is adapted from established methodologies for SNAr reactions on dichloropyrimidines.[5]
Materials:
-
4,6-Dichloropyrimidine (1.0 eq)
-
Morpholine (0.95 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of morpholine (0.95 eq) in DMF in a round-bottom flask, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 20-30 minutes to ensure adequate mixing and activation of the base.
-
Add 4,6-dichloropyrimidine (1.0 eq) to the mixture portion-wise, monitoring for any exotherm.
-
Stir the reaction mixture at room temperature for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the title compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Chemical Reactivity: The Gateway to Analogs
The chlorine atom at the C4 position of the pyrimidine ring is an excellent leaving group, making the scaffold highly susceptible to further chemical modification.[1] This reactivity is the cornerstone of its use in building diverse chemical libraries.
-
Nucleophilic Aromatic Substitution (SNAr): This is the most prevalent reaction pathway. The electron-deficient pyrimidine ring readily undergoes attack by a wide range of nucleophiles, including primary and secondary amines, alcohols (alkoxides), and thiols (thiolates). This allows for the straightforward introduction of a vast array of functional groups, enabling fine-tuning of the molecule's properties.[1]
-
Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura coupling (with boronic acids) or the Buchwald-Hartwig amination allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1] These methods are instrumental in attaching aryl, heteroaryl, and complex amine fragments that are not accessible through simple SNAr.
Caption: Synthetic versatility of the chloropyrimidine scaffold.
Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity.[6] For the this compound scaffold, SAR analysis guides the rational design of analogs with enhanced potency, selectivity, and improved pharmacokinetic properties. The key points of modification are the C4 position (via displacement of the chlorine) and substitutions on the pyrimidine or morpholine rings.
A study by Kumar et al. on 2,4-disubstituted pyrimidine derivatives as dual cholinesterase and Aβ-aggregation inhibitors provides an excellent SAR case study.[7] By synthesizing a library of compounds with varying substituents at the C2 and C4 positions, they demonstrated that biological activity was highly sensitive to both steric and electronic parameters.
| Compound ID (Ref.[7]) | C2-Substituent | C4-Substituent | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| 9a | Pyrrolidin-1-yl | N-(naphth-1-ylmethyl) | 5.5 | 10.5 |
| 9e | 4-Methylpiperidin-1-yl | N-(naphth-1-ylmethyl) | 25.8 | 2.2 |
| 7d | 4-Methylpiperazin-1-yl | N-benzyl | 10.2 | 34.2 |
| Reference | Galanthamine | - | 2.3 | 12.6 |
| Table 1: SAR of selected 2,4-disubstituted pyrimidine derivatives as cholinesterase inhibitors, highlighting the impact of substituents on potency and selectivity.[7] |
From this and other studies, several key SAR trends can be summarized:
-
C4-Substituent: The nature of the group replacing the chlorine is critical. Large, aromatic, and lipophilic groups, such as the naphthylmethyl group in compound 9a , often lead to potent inhibition, likely by engaging in hydrophobic or π-stacking interactions within the enzyme's active site.[7]
-
C2-Substituent: The group at the C2 position (in this case, the morpholine or its replacement) also significantly influences activity and selectivity. For instance, replacing a pyrrolidine (9a ) with a 4-methylpiperidine (9e ) dramatically shifted the selectivity from AChE to BuChE inhibition.[7]
-
Linker and Conformation: In analogs where the morpholine is attached to a larger pharmacophore via a linker, the length and flexibility of that linker are crucial. A study on quinoline derivatives found that a two-methylene linker between the quinoline and morpholine resulted in optimal cholinesterase inhibitory activity.[8]
-
Electronic Effects: For analogs containing additional aromatic rings, the electronic nature of the substituents on those rings plays a key role. In a series of PI3Kα kinase inhibitors, compounds bearing electron-withdrawing groups (e.g., Cl, F) on a terminal phenyl ring showed superior cytotoxicity compared to those with electron-donating groups.[2]
Caption: Key Structure-Activity Relationship (SAR) insights.
Therapeutic Applications and Key Biological Targets
The versatility of the this compound scaffold has led to its exploration across multiple therapeutic areas. Its ability to target fundamental cellular processes makes it particularly valuable in oncology and neurodegenerative diseases.
Oncology: The Kinase Inhibitor Space
The most significant application of this scaffold is in the development of protein kinase inhibitors. Dysregulation of kinase signaling is a hallmark of cancer, and many pyrimidine-based molecules have been designed to block these aberrant pathways.
-
PI3K/Akt/mTOR Pathway: This is a critical signaling pathway that regulates cell growth, proliferation, and survival. It is frequently hyperactivated in a wide range of human cancers. Several morpholino-pyrimidine derivatives have been identified as potent inhibitors of PI3K (Phosphatidylinositol 3-kinase) and/or mTOR (mammalian Target of Rapamycin), two key kinases in this pathway.[2][9] For example, the well-known pan-PI3K inhibitor GDC-0941 features a related thienopyrimidine core, highlighting the effectiveness of this general structure.[9] Analogs of this compound are designed to mimic ATP and bind to the kinase hinge region, effectively shutting down the signaling cascade and inducing apoptosis in cancer cells.[10]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Neurodegenerative Disorders
Morpholine-based compounds have shown significant promise in the treatment of neurodegenerative diseases like Alzheimer's.[11] A primary strategy is the inhibition of cholinesterases (Acetylcholinesterase, AChE, and Butyrylcholinesterase, BuChE), enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, the levels of acetylcholine in the brain are increased, which can alleviate some cognitive symptoms. As demonstrated by the SAR data, morpholino-pyrimidine derivatives can be tailored to be potent and selective inhibitors of either AChE or BuChE, making them attractive candidates for further development.[7][8]
Anti-inflammatory and Antimicrobial Applications
The morpholine and pyrimidine motifs are independently associated with anti-inflammatory and antimicrobial activities.[12] Recent work has focused on designing morpholinopyrimidine derivatives specifically as anti-inflammatory agents.[5] These compounds likely exert their effects by inhibiting kinases involved in inflammatory signaling pathways, such as MAP kinases or JAKs. While less explored than their anticancer potential, these applications represent a growing area of interest for this versatile scaffold.
Experimental Protocols for Biological Evaluation
The characterization of novel analogs requires robust and reproducible biological assays. Below are general protocols for evaluating two key activities of these compounds: kinase inhibition and cellular cytotoxicity.
Protocol 2: In Vitro PI3Kα Kinase Inhibition Assay
This protocol describes a typical luminescence-based assay to measure the inhibition of PI3Kα kinase activity.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice versa.
Procedure:
-
Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in an appropriate buffer (e.g., DMSO).
-
In a 96-well plate, add the PI3Kα enzyme, the lipid substrate (e.g., PIP2), and the test compound solution.
-
Initiate the kinase reaction by adding a solution of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor (DMSO) control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.
Protocol 3: MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[13]
Principle: The assay measures the metabolic activity of living cells. The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.[2]
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Perspectives
The this compound scaffold represents a true "plug-and-play" system for medicinal chemists. Its facile synthesis and the highly versatile reactivity of the C4-chloro group provide a robust platform for the rapid generation of diverse chemical libraries. The synergistic combination of the pyrimidine's kinase-binding ability and the morpholine's favorable pharmacokinetic properties has propelled the development of potent inhibitors for oncology and promising leads for neurodegenerative and inflammatory diseases.
Future research will likely focus on several key areas. First, the exploration of novel and more complex substitutions at the C4 position, using advanced cross-coupling methodologies, will continue to yield analogs with unique biological profiles. Second, a deeper investigation into the scaffold's potential against a broader range of kinase targets is warranted. Finally, addressing the potential metabolic liabilities of the morpholine ring through bioisosteric replacement or strategic modification could lead to second-generation compounds with enhanced drug-like properties and greater clinical potential.[3][14] This enduring scaffold, a testament to the power of privileged structures, will undoubtedly continue to be a valuable asset in the ongoing quest for novel therapeutics.
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Methodological & Application
Application Notes & Protocols for the Synthesis of Kinase Inhibitors Using 4-(4-Chloropyrimidin-2-yl)morpholine
Abstract
The 2,4-disubstituted pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous FDA-approved kinase inhibitors.[1] Its function as a bioisostere of the adenine ring in ATP allows it to effectively target the hinge region of kinase active sites.[2][3] This document provides a comprehensive guide for researchers on the strategic use of 4-(4-Chloropyrimidin-2-yl)morpholine , a versatile and high-value building block, in the synthesis of novel kinase inhibitors. We will explore the core synthetic transformations—Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination—providing detailed, field-tested protocols and the scientific rationale behind key experimental choices. The morpholine moiety is frequently incorporated into kinase inhibitors to enhance aqueous solubility, improve pharmacokinetic profiles, and form critical hydrogen bonds within the ATP-binding pocket.[4][5][6]
Introduction: The Strategic Value of the 2-Morpholinopyrimidine Scaffold
Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer.[7][8] The design of these targeted therapies often relies on heterocyclic scaffolds that can mimic the binding of ATP. The pyrimidine ring is preeminent among these scaffolds.[1][9] The starting material, this compound, offers a robust platform for generating diverse compound libraries for several reasons:
-
The 2-Morpholino Group: This moiety is often considered a "solubility handle" and can participate in hydrogen bonding. Its presence is a common feature in successful PI3K/mTOR inhibitors like GDC-0980 (Apitolisib) and BKM-120 (Buparlisib).[4]
-
The C4-Chloro Position: The chlorine atom at the 4-position is the primary site for synthetic diversification. Its reactivity is tuned by the electron-withdrawing nature of the pyrimidine ring, making it susceptible to displacement via several powerful chemical reactions.
-
Synthetic Versatility: This building block is amenable to direct substitution with nucleophiles or can participate in more complex palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.
This guide details the three principal synthetic routes for elaborating this core structure.
Core Synthetic Strategies & Protocols
The choice of synthetic strategy depends on the desired final structure and the nature of the substituent to be introduced at the C4 position.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
This is the most direct method for introducing nitrogen, oxygen, or sulfur nucleophiles at the C4 position. The reaction proceeds via a Meisenheimer intermediate, and its rate is enhanced by the electron-deficient pyrimidine ring.
Causality & Experimental Insight: This reaction is ideal for coupling with primary or secondary amines that are reasonably nucleophilic. A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. Its role is to scavenge the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine. Protic solvents like ethanol or isopropanol are often used as they can solvate the ionic intermediates and are easy to remove. For less reactive nucleophiles, a polar aprotic solvent like DMF or DMSO may be required at elevated temperatures.
Protocol 2.1: General Procedure for SNAr Amination
Materials:
-
This compound (1.0 equiv)
-
Desired primary or secondary amine (1.1–1.5 equiv)
-
Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)
-
Solvent (e.g., Ethanol, n-Butanol, or DMF)
-
Reaction vessel, magnetic stirrer, condenser, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 equiv) and the chosen amine nucleophile (1.1 equiv).
-
Dissolve the solids in the selected solvent (e.g., n-Butanol, ~0.2 M concentration).
-
Add DIPEA (2.5 equiv) to the mixture.
-
Equip the vessel with a condenser and heat the reaction mixture to 80–120 °C under an inert atmosphere. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–16 hours).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue. A typical work-up involves partitioning the residue between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is then purified by flash column chromatography on silica gel.
Caption: Suzuki-Miyaura Coupling Workflow.
Strategy 3: Buchwald-Hartwig Amination
For forming C-N bonds with challenging nucleophiles, such as weakly nucleophilic anilines or sterically hindered amines where SNAr fails, the Buchwald-Hartwig amination is an exceptionally powerful tool. [10][11] Causality & Experimental Insight: This reaction also relies on a palladium catalyst, but its mechanism is distinct from the Suzuki coupling and critically dependent on the choice of a specialized phosphine ligand. [12]These bulky, electron-rich ligands (e.g., Xantphos, Josiphos, or specific Buchwald ligands) are essential to facilitate the difficult reductive elimination step that forms the C-N bond. [13]The reaction requires a strong, non-nucleophilic base, with sodium tert-butoxide (NaOt-Bu) being the most common, to deprotonate the amine and form the palladium-amido intermediate. Anhydrous and anaerobic conditions are absolutely critical for success, as both the catalyst and the strong base are sensitive to moisture and oxygen.
Protocol 2.3: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine or aniline (1.1–1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide or Cs₂CO₃, 1.5–2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Glovebox or Schlenk line for inert atmosphere handling
Procedure:
-
In a glovebox, add the palladium pre-catalyst (Pd₂(dba)₃), phosphine ligand, and base (NaOt-Bu) to a dry reaction vessel.
-
Add the this compound and the amine coupling partner.
-
Add the anhydrous, degassed solvent (e.g., Toluene).
-
Seal the vessel, remove it from the glovebox, and heat to 80–110 °C with stirring.
-
Monitor the reaction by LC-MS. Note that reaction times can vary significantly based on the substrates (4–24 hours).
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography.
Caption: Buchwald-Hartwig Amination Workflow.
Data Summary and Application
The selection of the appropriate synthetic route is a critical decision in the workflow for developing novel kinase inhibitors. The table below provides a high-level comparison to guide this choice.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C-N, C-O, C-S | C-C | C-N |
| Key Reagents | Nucleophile, Organic Base | Boronic Acid, Pd Catalyst, Inorganic Base | Amine, Pd Catalyst, Phosphine Ligand, Strong Base |
| Atmosphere | Often tolerant to air | Inert (N₂ or Ar) Required | Strictly Inert & Anhydrous Required |
| Typical Temp. | 60–120 °C | 80–100 °C | 80–110 °C |
| Advantages | Operationally simple, no metals, inexpensive | Broad scope for aryl/heteroaryl groups, reliable | Excellent for unreactive/hindered amines |
| Limitations | Limited to strong nucleophiles | Requires pre-functionalized boronic acids | Air/moisture sensitive, expensive ligands/catalysts |
Application in PI3K/mTOR Inhibitor Synthesis: Many potent PI3K and mTOR inhibitors feature a 2-morpholinopyrimidine core linked to an aromatic or heteroaromatic system at the C4 position. [4][14][15]A common synthetic strategy involves a two-step sequence: first, an SNAr reaction to install a linker or amine, followed by a Suzuki coupling to attach a larger aromatic fragment. This modular approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.
Safety and Handling
-
This compound: May be harmful if swallowed, in contact with skin, or if inhaled. [16]Handle in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses. [16]* Palladium Catalysts: Palladium compounds can be toxic and are costly. Handle with care, avoid creating dust, and use engineering controls (fume hood, glovebox) to minimize exposure.
-
Bases: Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. Handle exclusively under an inert atmosphere. DIPEA and TEA are corrosive and have strong odors; always handle in a fume hood. [17][18][19]* Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources. [18]Always consult the Safety Data Sheet (SDS) for each reagent before use. [16][19]
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- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PMC - PubMed Central. (2023-06-27).
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30).
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021-02-23).
- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
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- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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The Linchpin in Modern Kinase Inhibition: A Guide to 4-(4-Chloropyrimidin-2-yl)morpholine in the Synthesis of PI3K Inhibitors
For researchers, medicinal chemists, and drug development professionals dedicated to oncology and inflammation, the phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target. Its dysregulation is a hallmark of numerous cancers and inflammatory diseases, making the development of potent and selective PI3K inhibitors a cornerstone of modern therapeutic strategies. Within the vast chemical space of kinase inhibitors, the 2,4-disubstituted pyrimidine scaffold has emerged as a privileged structure, and at the heart of many successful synthetic campaigns lies a versatile and indispensable building block: 4-(4-Chloropyrimidin-2-yl)morpholine .
This comprehensive guide provides an in-depth exploration of the strategic application of this compound in the synthesis of PI3K inhibitors. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind its use, provide detailed, field-proven protocols, and present a curated summary of its application in the synthesis of potent kinase inhibitors.
The PI3K Signaling Pathway: A Central Node in Cellular Control
The PI3K signaling cascade is a critical intracellular pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its activation, often initiated by growth factors or cytokines, triggers a series of downstream events culminating in the activation of the serine/threonine kinase Akt. This pathway is tightly regulated, and its aberrant activation is a frequent driver of tumorigenesis.[2]
Caption: Simplified PI3K/Akt signaling pathway.
This compound: The Strategic Keystone
The utility of this compound as a synthetic intermediate stems from several key features:
-
The Morpholine Moiety: The morpholine group is a well-established "hinge-binder" in kinase inhibitors. Its oxygen atom can form a crucial hydrogen bond with the backbone amide of the kinase hinge region, a key interaction for potent inhibition.[3] This interaction anchors the inhibitor in the ATP-binding pocket.
-
The Pyrimidine Core: The pyrimidine ring serves as a robust and versatile scaffold, allowing for the strategic placement of substituents to probe different regions of the kinase active site and to fine-tune the physicochemical properties of the final compound.
-
Differential Reactivity of the Chlorine Atoms: In the precursor, 2,4-dichloropyrimidine, the chlorine at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[4] This regioselectivity allows for a controlled, stepwise functionalization of the pyrimidine ring. The initial reaction with morpholine preferentially occurs at the C4 position, leaving the C2 chlorine available for subsequent diversification, typically through cross-coupling reactions.
Synthesis of the Key Intermediate: this compound
The synthesis of this pivotal intermediate is achieved through a regioselective nucleophilic aromatic substitution reaction. While the reaction of morpholine with 2,4,6-trichloropyrimidine is well-documented to yield the 4,6-dichloro-2-morpholino derivative, a similar principle applies to 2,4-dichloropyrimidine, where the C4 position is the primary site of attack.[2]
Protocol 1: Synthesis of this compound
This protocol is based on established principles of nucleophilic aromatic substitution on dichloropyrimidines.
Materials:
-
2,4-Dichloropyrimidine
-
Morpholine
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetone or Dichloromethane (DCM)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in acetone or DCM at 0 °C, add the base (K₂CO₃ or TEA, 1.2 eq).
-
Slowly add morpholine (1.05 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the solid byproducts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as the major product.
Application in PI3K Inhibitor Synthesis: The Suzuki-Miyaura Cross-Coupling
With the key intermediate in hand, the path is clear for the introduction of diverse aryl or heteroaryl moieties at the C4 position via the powerful Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-(4,6-Dichloropyrimidin-2-yl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Suzuki cross-coupling reactions with 4-(4-Chloropyrimidin-2-yl)morpholine
An Application Guide to Suzuki Cross-Coupling Reactions with 4-(4-Chloropyrimidin-2-yl)morpholine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Morpholinylpyrimidine Scaffold
In the landscape of modern drug discovery, the pyrimidine nucleus is a cornerstone scaffold, present in a multitude of FDA-approved therapeutics ranging from anticancer to antiviral agents.[1] Its prevalence is due to its ability to engage in critical hydrogen bonding interactions and its synthetic tractability. When substituted with a morpholine ring, the resulting morpholinylpyrimidine core becomes a privileged structure, frequently found in potent and selective kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is often deregulated in various human cancers.[2][3]
The synthesis of diverse libraries of these compounds is paramount for structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for C-C bond formation, enabling the introduction of a wide array of aryl and heteroaryl substituents onto the pyrimidine core.[4] This guide focuses specifically on the Suzuki coupling of this compound, a key intermediate for accessing C4-functionalized derivatives. As a heteroaryl chloride, this substrate presents unique challenges and requires carefully optimized conditions for efficient coupling.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale behind the protocol, empowering the user to troubleshoot and adapt the methodology for their specific needs.
Mechanistic Considerations & Regioselectivity
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron species (e.g., a boronic acid) with an organohalide.[5] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][6]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step, especially for electron-rich and sterically hindered heteroaryl chlorides.[6]
-
Transmetalation : The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[7]
-
Reductive Elimination : The two organic partners on the palladium complex couple, forming the final product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6]
A critical consideration for substituted dihalopyrimidines is regioselectivity. The pyrimidine ring is electron-deficient, and in 2,4-dichloropyrimidine, the C4 position is generally more susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.[8][9] This preference is attributed to the superior stabilization of the Meisenheimer intermediate when attack occurs at C4, which is para to a ring nitrogen.[8] In the case of our substrate, this compound, the C2 position is already functionalized, directing the Suzuki coupling to predictably occur at the C4-chloro position.
Optimizing Reaction Parameters: The Causality of Choice
Achieving high yields and purity in the Suzuki coupling of this compound requires careful selection of four key components.
-
Palladium Catalyst & Ligand : While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, heteroaryl chlorides often require more sophisticated systems to achieve high turnover numbers and efficiency.[6] Modern catalyst systems typically involve a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich phosphine ligand. Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are particularly effective as they promote the typically difficult oxidative addition step and stabilize the active Pd(0) species.[10][11] The choice of ligand is arguably the most critical factor for successfully coupling challenging heteroaryl chlorides.
-
Base : The base plays a crucial role in activating the boronic acid to form a boronate salt (R-B(OH)₃⁻), which is more competent for transmetalation.[7] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). K₃PO₄ is often a superior choice for heteroaryl couplings as it is a strong enough base to facilitate transmetalation without promoting significant side reactions like protodeboronation (cleavage of the C-B bond).
-
Solvent : The solvent must solubilize the reactants and facilitate the reaction. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are frequently used.[4] Often, the addition of a small amount of water is beneficial, creating a biphasic system that can accelerate the reaction, particularly the transmetalation step.[12][13] Aqueous conditions can also suppress undesired side reactions.[12]
-
Boronic Acid/Ester : The reaction is compatible with a wide range of aryl- and heteroarylboronic acids and their corresponding pinacol esters. It's important to use a slight excess (typically 1.1-1.5 equivalents) of the boronic acid to drive the reaction to completion, accounting for potential homocoupling or protodeboronation side reactions.
Comparative Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of this compound with various arylboronic acids, providing a starting point for optimization.
| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2.5) | Toluene/H₂O (5:1) | 110 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DMF | 90 | 18 | 70-85 |
| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (4) | - | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 75-90 |
| 5 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF (3.0) | THF | 65 | 24 | 90-98[14] |
Detailed Experimental Protocol
This protocol provides a robust, field-proven method for a representative Suzuki coupling reaction.
Safety Precautions : Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Boronic acids can be irritants. Handle all chemicals with care.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Ethyl acetate (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure Workflow
Step-by-Step Methodology
-
Reaction Setup (The "Why"): To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos. Causality: Using an oven-dried flask removes adsorbed water, which can interfere with the catalyst. Combining the solids first is a standard and safe practice.
-
Establishing Inert Atmosphere (The "Why"): Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Causality: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[9] Establishing an inert atmosphere is critical for catalyst longevity and reaction success.
-
Solvent Addition (The "Why"): Using a syringe, add anhydrous 1,4-dioxane, followed by degassed deionized water to achieve the desired solvent ratio (e.g., 10:1). The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent. Causality: Using degassed solvents prevents quenching the catalyst with dissolved oxygen. The addition of water can accelerate the transmetalation step.
-
Reaction Execution (The "Why"): Place the flask in a preheated oil bath at 100 °C and stir vigorously. Causality: Vigorous stirring is essential for mixing in the heterogeneous reaction mixture (undissolved base). The elevated temperature provides the necessary activation energy for the oxidative addition step.
-
Monitoring Progress (The "Why"): Monitor the reaction periodically (e.g., every 2-4 hours) by taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material. Causality: Monitoring ensures the reaction is proceeding as expected and prevents unnecessary heating or decomposition upon completion.
-
Workup (The "Why"): Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Causality: The aqueous workup removes the inorganic base and salts. The brine wash helps to remove residual water from the organic phase.
-
Purification and Characterization (The "Why"): Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Combine the pure fractions and remove the solvent in vacuo to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products, ensuring high purity for subsequent biological testing or further synthetic steps.
References
- Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol.
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health (NIH). [Link]
- Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosyl
- Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health (NIH). [Link]
- New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides.
- Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid...
- Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with...
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. National Institutes of Health (NIH). [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
- Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health (NIH). [Link]
- (PDF) Morpholines. Synthesis and Biological Activity.
- Green Synthesis of Morpholines via Selective Monoalkyl
- Morpholine synthesis. Organic Chemistry Portal. [Link]
- A review on pharmacological profile of Morpholine derivatives.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health (NIH). [Link]
- One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(4-Chloropyrimidin-2-yl)morpholine
This comprehensive technical guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the Buchwald-Hartwig amination reaction, specifically tailored for the synthesis of N-aryl pyrimidine derivatives from 4-(4-chloropyrimidin-2-yl)morpholine. This document offers not only detailed, step-by-step protocols but also delves into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions, ensuring a thorough understanding for successful experimental execution.
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[2][3] This reaction has become a cornerstone in modern drug discovery and development due to its broad substrate scope and functional group tolerance, allowing for the efficient synthesis of arylamines from aryl halides.[2][4]
I. The Reaction Principle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates like the electron-deficient this compound.
The key steps of the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (in this case, this compound), forming a Pd(II) complex. The reactivity of aryl halides generally follows the trend I > Br > Cl, making the amination of aryl chlorides more challenging and often requiring more specialized catalyst systems.[6]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[3] The choice of base is critical and must be strong enough to deprotonate the amine but not so strong as to cause degradation of the substrate or catalyst.
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired N-aryl amine product is released from the palladium center.[2] This step regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.
A potential side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.[2] The choice of a suitable ligand is key to minimizing this and other unproductive pathways.
II. Key Experimental Parameters and Their Rationale
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters. The electron-deficient nature of the pyrimidine ring makes the chloro-substituent at the 4-position susceptible to nucleophilic aromatic substitution (SNAr), but the Buchwald-Hartwig reaction offers a more general and often milder route for C-N bond formation.[7]
A. The Catalyst System: Palladium Precursor and Ligand
The combination of a palladium precursor and a phosphine ligand is at the heart of the Buchwald-Hartwig amination.
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium precatalysts.[6][8] Precatalysts are often favored for their air and moisture stability, which simplifies reaction setup.
-
Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For challenging substrates like heteroaryl chlorides, bulky, electron-rich phosphine ligands are often required.[2][8] Ligands from the Buchwald (e.g., XPhos, SPhos) and Hartwig (e.g., Josiphos) groups have shown remarkable activity for these transformations.[2][9] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[10]
B. The Base: A Critical Choice
The base is essential for the deprotonation of the amine to form the palladium-amido complex.[3]
-
Strong, Non-Nucleophilic Bases: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄) are commonly used.[6]
-
Substrate Compatibility: The choice of base must be compatible with the functional groups present in the starting materials. For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may be employed, though this might require higher reaction temperatures or longer reaction times.[6]
C. The Solvent: Ensuring Solubility and Stability
An appropriate solvent is necessary to dissolve the reactants and catalyst system and to facilitate the reaction at the desired temperature.
-
Aprotic Solvents: Anhydrous, aprotic solvents are typically used to prevent quenching of the base and deactivation of the catalyst. Common choices include toluene, dioxane, and tetrahydrofuran (THF).[5]
-
Degassing: It is crucial to use degassed solvents to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
III. Visualizing the Process
A. The Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
B. Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
IV. Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. The reagents and solvents are flammable and/or toxic.
Protocol A: General Procedure for the Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol is a general starting point and may require optimization for specific amine coupling partners.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (1.5 - 2.0 equivalents)
-
Anhydrous toluene (or other suitable solvent like dioxane)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (Schlenk flask or sealed tube)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide.
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Addition of Reactants: Under a positive pressure of inert gas, add this compound and the desired amine.
-
Addition of Solvent: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the flask tightly and place it in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl pyrimidine derivative.
Protocol B: Room Temperature Amination using a Pre-formed Catalyst
For more sensitive substrates, a room temperature protocol using a highly active pre-formed catalyst can be advantageous.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
(NHC)Pd precatalyst (e.g., (SIPr)Pd(allyl)Cl, 1-3 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M solution in THF, 1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Schlenk flask
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the (NHC)Pd precatalyst.
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas three times.
-
Addition of Reactants: Under a positive pressure of inert gas, add this compound and the amine, followed by anhydrous THF.
-
Addition of Base: Add the LiHMDS solution dropwise to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 7-10 from Protocol A.
V. Data Presentation: Optimization Table (Hypothetical)
The following table illustrates a hypothetical optimization of the reaction conditions for the coupling of this compound with morpholine.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (2.0) | Toluene | 100 | 12 | 75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 68 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (2.0) | Toluene | 100 | 6 | 94 |
| 4 | (IPr)Pd(allyl)Cl (3) | - | LiHMDS (1.2) | THF | RT | 4 | 88 |
| 5 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 55 |
VI. Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the use of fresh palladium precursors and ligands. Pre-formed catalysts can be beneficial. Ensure a strictly inert atmosphere.
-
Insufficiently Strong Base: For some amines, a stronger base may be required. Consider switching from K₃PO₄ or Cs₂CO₃ to NaOtBu or LiHMDS.
-
Poor Solubility: If reactants are not fully dissolved, consider a different solvent or a higher reaction temperature.
-
-
Formation of Side Products:
-
Hydrodehalogenation: This suggests a competing β-hydride elimination pathway. Using a bulkier ligand can often suppress this side reaction.[2]
-
SNAr Product: If a significant amount of the SNAr product is observed, it may indicate that the reaction conditions are too harsh. Consider lowering the temperature or using a milder base.
-
-
Inconsistent Yields:
-
Air/Moisture Sensitivity: The catalyst system is sensitive to air and moisture. Ensure all glassware is thoroughly dried and the reaction is set up under a robust inert atmosphere.
-
Reagent Purity: The purity of starting materials, especially the amine, can significantly impact the reaction outcome.
-
By understanding the mechanistic underpinnings and the role of each reaction component, researchers can effectively apply and optimize the Buchwald-Hartwig amination for the synthesis of a diverse range of 4-(4-aminopyrimidin-2-yl)morpholine derivatives, which are valuable building blocks in drug discovery.
VII. References
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available from: [Link]
-
ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]
-
National Institutes of Health (NIH). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available from: [Link]
-
ResearchGate. Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. Available from: [Link]
-
Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Available from: [Link]
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Topic: Nucleophilic Aromatic Substitution on 4-(4-Chloropyrimidin-2-yl)morpholine: A Gateway to Novel Kinase Inhibitors
An Application Note and Protocol from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Strategic Importance of the Pyrimidine Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold." Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of targeted therapeutics. Specifically, the 2,4-disubstituted pyrimidine core is central to a multitude of kinase inhibitors. This guide focuses on a critical synthetic tool—Nucleophilic Aromatic Substitution (SNAr)—applied to 4-(4-Chloropyrimidin-2-yl)morpholine. This versatile intermediate serves as a linchpin in the synthesis of potent and selective inhibitors of kinases such as Activin Receptor-Like Kinase 2 (ALK2), a key player in rare genetic disorders and other diseases.[1][2][3][4]
This document moves beyond a simple recitation of steps. It is designed to provide a deep, mechanistic understanding coupled with robust, field-tested protocols. Our goal is to empower researchers to not only successfully execute these reactions but also to intelligently troubleshoot and adapt them for the synthesis of novel molecular entities.
Part 1: The Mechanistic Foundation of SNAr on the Pyrimidine Ring
The successful application of any synthetic methodology begins with a firm grasp of its underlying mechanism. The nucleophilic aromatic substitution on an electron-deficient heteroaromatic system like a pyrimidine does not proceed through SN1 or SN2 pathways common in aliphatic chemistry. Instead, it follows a well-defined, two-step addition-elimination pathway.[5][6]
Causality of the Reaction:
-
Activation of the Ring: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. These nitrogens act as powerful electron-withdrawing groups, polarizing the ring and making the carbon atoms electrophilic and thus susceptible to attack by a nucleophile.[7]
-
Nucleophilic Attack and Intermediate Formation: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the carbon atom bearing the chloro-substituent (C4). This is typically the rate-determining step.[8] The attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6] This complex is resonance-stabilized, with the negative charge delocalized over the pyrimidine ring and onto the electron-withdrawing nitrogen atoms.
-
Elimination and Re-aromatization: Aromaticity is a powerful driving force. The stable aromatic system is restored through the expulsion of the chloride leaving group, yielding the final substituted product.
Regioselectivity: Why Attack Occurs at the C4 Position
On a 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position over the C2 position.[9] This selectivity is a key strategic consideration. The preference for the C4 position is governed by electronic factors; the intermediate formed by attack at C4 is better stabilized by resonance.[9] For our starting material, this compound, the C4 position is the only one bearing a suitable leaving group, directing the substitution unequivocally.
Part 2: Application Protocol for Synthesis of a 4-Aminopyrimidine Derivative
This protocol provides a self-validating, general method for the SNAr reaction between this compound and a representative amine nucleophile. The causality for each choice of reagent and condition is explained to facilitate adaptation.
Protocol 1: Synthesis of 4-(4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)morpholine
This procedure details the reaction with N-methylpiperazine as the nucleophile, a common fragment in kinase inhibitors.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Eq. | Supplier Purity |
| This compound | 213.66 g/mol | 1.00 g | 4.68 mmol | 1.0 | ≥97% |
| N-Methylpiperazine | 100.16 g/mol | 0.56 g (0.61 mL) | 5.62 mmol | 1.2 | ≥99% |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 1.29 g | 9.36 mmol | 2.0 | ≥99%, anhydrous |
| N,N-Dimethylformamide (DMF) | - | 15 mL | - | - | Anhydrous, ≥99.8% |
Equipment
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with nitrogen/argon inlet
-
Heating mantle or oil bath with temperature controller
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Standard glassware for aqueous workup
-
Glass column for chromatography
-
NMR tubes, MS vials
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.68 mmol).
-
Add anhydrous potassium carbonate (1.29 g, 9.36 mmol). Causality: K₂CO₃ is an inorganic base used to scavenge the HCl generated during the reaction. Its use prevents the protonation of the amine nucleophile, which would render it non-nucleophilic. Two equivalents ensure the reaction environment remains basic.
-
Add anhydrous DMF (15 mL) to the flask. Stir the suspension for 5 minutes. Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and helps to stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.
-
Add N-methylpiperazine (0.61 mL, 5.62 mmol) to the suspension using a syringe. Causality: A slight excess (1.2 eq.) of the nucleophile is used to ensure the complete consumption of the limiting starting material and drive the reaction to completion.
-
Attach a reflux condenser, and flush the system with nitrogen or argon for 5 minutes.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 80-90 °C using a pre-heated oil bath.
-
Maintain vigorous stirring for 4-8 hours.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear. An LC-MS analysis of a quenched aliquot can provide definitive confirmation of product formation.
-
-
Aqueous Workup:
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). Causality: The product is organic-soluble, while the inorganic base and DMF are partitioned into the aqueous layer. Multiple extractions ensure maximum recovery of the product.
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual water and DMF.
-
-
Purification and Characterization:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel. A gradient elution system (e.g., 0% to 10% methanol in dichloromethane) is typically effective.
-
Combine the pure fractions and remove the solvent in vacuo to afford the final product as a solid or oil.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Part 3: Troubleshooting and Field-Proven Insights
Even robust protocols can encounter issues. A logical approach to troubleshooting is the hallmark of an experienced scientist.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Nucleophile: The amine may be protonated (if used as a salt) or is too weakly nucleophilic. 2. Insufficient Temperature: The activation energy for the rate-determining step is not being met.[7] 3. Degraded Reagents: Starting material or solvent may be of poor quality or contain water. | 1. Ensure a sufficient amount of base is present (2-3 eq.). For very weak nucleophiles, consider a stronger base like NaH or a different solvent system. 2. Incrementally increase the temperature (e.g., to 100-120 °C). Microwave irradiation can also be effective. 3. Use freshly opened anhydrous solvents and verify the purity of the starting materials. |
| Formation of Side Products | 1. Disubstitution: If a di-amine nucleophile is used, reaction at both nitrogen atoms can occur. 2. Decomposition: High temperatures for extended periods can lead to degradation of reactants or products. | 1. Use a large excess of the di-amine nucleophile to favor mono-substitution, or use a protecting group strategy. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider running the reaction at a lower temperature for a longer duration. |
| Difficult Purification | 1. Residual DMF: DMF has a high boiling point and can be difficult to remove completely. 2. Polar Product: The product may have high polarity, leading to poor separation on silica gel. | 1. Perform multiple, thorough aqueous washes during workup. An azeotrope with heptane can help remove final traces on a rotary evaporator. 2. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. A salt formation/precipitation strategy may also be viable. |
Part 4: Safety and Handling
Scientific integrity demands a commitment to safety. All operations should be performed in a well-ventilated fume hood.
-
This compound: May be harmful if swallowed or in contact with skin. Avoid inhalation of dust.
-
Morpholine and its derivatives: Corrosive and can cause severe skin burns and eye damage.[10][11][12] They are also flammable liquids and vapors.[11][12] Handle with extreme care, using appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation of vapors and skin contact.
-
Potassium Carbonate: An irritant. Avoid creating dust.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste and halogenated waste should be segregated into appropriate containers.
References
- Patsnap Synapse. (2024). What are ALK2 inhibitors and how do they work?
- Hao, H., et al. (2021). Recent Advances in ALK2 Inhibitors. PMC - PubMed Central - NIH.
- Katagiri, T., et al. (2021). Accumulated Knowledge of Activin Receptor-Like Kinase 2 (ALK2)/Activin A Receptor, Type 1 (ACVR1) as a Target for Human Disorders. NIH.
- BenchChem. (2025). Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem Technical Support Center.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines. BenchChem.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Nguyen, M. H., et al. (2022). Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. ACS Medicinal Chemistry Letters.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
Sources
- 1. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accumulated Knowledge of Activin Receptor-Like Kinase 2 (ALK2)/Activin A Receptor, Type 1 (ACVR1) as a Target for Human Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com:443 [carlroth.com:443]
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
An Application Guide to the Sonogashira Coupling of 4-(4-Chloropyrimidin-2-yl)morpholine for Advanced Synthesis
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes).[1][2] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this palladium- and copper-cocatalyzed transformation has become indispensable in the synthesis of complex molecular architectures.[3] Its utility is particularly pronounced in medicinal chemistry and drug development, where the resulting arylalkyne and conjugated enyne moieties are prevalent scaffolds in a multitude of biologically active molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4][5][6]
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[7] The target substrate, this compound, represents a class of electron-deficient heterocyclic halides. The coupling of such substrates is challenging due to the high strength of the C-Cl bond compared to its bromide and iodide counterparts, which makes the initial oxidative addition step in the catalytic cycle significantly more difficult.[4][8]
This application note provides a comprehensive, field-proven protocol for the successful Sonogashira coupling of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the causality behind experimental choices, troubleshooting strategies, and safety considerations.
The Catalytic Heart of the Reaction: Mechanism and Rationale
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a cooperative copper cycle.[3][9] Understanding these cycles is critical for rational optimization and troubleshooting.
The Palladium and Copper Catalytic Cycles
The generally accepted mechanism involves the following key steps:[3][10]
-
Palladium Cycle (Oxidative Addition & Reductive Elimination):
-
A Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II) complex. This is typically the rate-determining step, especially for less reactive aryl chlorides.[3]
-
Following transmetalation, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final aryl-alkyne product and regenerate the active Pd(0) catalyst.[9]
-
-
Copper Cycle (Acetylide Formation & Transmetalation):
-
The copper(I) salt coordinates with the terminal alkyne, increasing its acidity.[3]
-
A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[9]
-
This copper acetylide then transfers the acetylenic group to the palladium(II) center in a step known as transmetalation, completing the link between the two cycles.[3]
-
The synergy between palladium and copper allows the reaction to proceed under remarkably mild conditions.[1][10]
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a robust starting point for the coupling of the title compound with a generic terminal alkyne, such as phenylacetylene. Optimization may be required for different alkyne coupling partners.
Reaction Scheme
(Self-generated image, not from search results)
Data Presentation: Materials and Reagents
The following table outlines the necessary reagents for a typical reaction on a 1.0 mmol scale.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass / Volume | Purpose |
| This compound | 200.65 | 1.0 | 1.0 | 201 mg | Aryl Halide Substrate |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 1.2 | 1.2 | 123 mg (134 µL) | Alkyne Coupling Partner |
| PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) dichloride) | 701.90 | 0.03 | 0.03 (3 mol%) | 21 mg | Palladium Precatalyst |
| CuI (Copper(I) Iodide) | 190.45 | 0.06 | 0.06 (6 mol%) | 11.4 mg | Co-catalyst for acetylide formation |
| Triethylamine (Et₃N) | 101.19 | - | - | 5.0 mL | Base and Solvent |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - | 5.0 mL | Co-solvent (optional, aids solubility) |
Experimental Workflow
Step-by-Step Methodology
-
Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (201 mg, 1.0 mmol).
-
Rationale: Using a Schlenk flask and ensuring all glassware is dry is crucial for maintaining an inert, anhydrous atmosphere, which is important for the stability and activity of the palladium catalyst.[2]
-
-
Catalyst Addition: Under a positive flow of inert gas (Argon or Nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 21 mg, 0.03 mmol) and copper(I) iodide (CuI, 11.4 mg, 0.06 mmol).
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF, 5.0 mL) followed by anhydrous triethylamine (Et₃N, 5.0 mL) via syringe. Stir the resulting suspension for 5-10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 134 µL, 1.2 mmol) dropwise to the stirring mixture via syringe.
-
Rationale: A slight excess of the alkyne (1.2 equivalents) is used to ensure complete consumption of the more valuable aryl chloride substrate. Adding it dropwise helps to control any initial exotherm.
-
-
Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath and stir vigorously.
-
Rationale: Elevated temperatures are required to facilitate the challenging oxidative addition of the C-Cl bond to the palladium center.[8] 80 °C is a good starting point for this substrate class.
-
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS every 2-4 hours until the starting aryl chloride is consumed (typically 12-24 hours).[12]
-
Rationale: Continuous monitoring prevents over-running the reaction, which can lead to byproduct formation, and confirms when the reaction has reached completion.
-
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Rationale: The ammonium chloride solution quenches the reaction and helps to complex with any residual copper salts, aiding their removal into the aqueous phase.
-
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Rationale: Standard liquid-liquid extraction isolates the desired product from the inorganic salts and polar components of the reaction mixture.
-
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Rationale: Chromatography is necessary to remove catalyst residues, unreacted alkyne, and any byproducts (such as alkyne homocoupling products) to yield the analytically pure coupled product.[9]
-
Troubleshooting and Optimization
For challenging substrates or when yields are low, systematic optimization is key.
| Parameter | Observation / Problem | Suggested Solution & Rationale |
| Catalyst System | No or low conversion of starting material. | The C-Cl bond is difficult to activate. Switch to a more active catalyst system. Use a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or P(t-Bu)₃.[3][8] These ligands promote the difficult oxidative addition step. |
| Copper Co-catalyst | Significant alkyne homocoupling (Glaser) byproduct. | Run the reaction under copper-free conditions.[6] This often requires a stronger base (e.g., K₂CO₃, Cs₂CO₃) and may necessitate a higher reaction temperature or a more specialized palladium/ligand system to compensate for the slower transmetalation step.[8][13] |
| Base | Incomplete reaction, potential side reactions. | Triethylamine may not be a strong enough base or may be participating in side reactions. Switch to a non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or NMP.[1][8][14] |
| Temperature | Reaction is sluggish or stalls. | Gradually increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent. Monitor carefully for any signs of decomposition. For chloropyrimidines, temperatures up to 100-120 °C might be necessary.[15] |
| Solvent | Poor solubility of starting materials. | If solubility is an issue in a THF/Et₃N mixture, consider using a more polar aprotic solvent such as DMF, NMP, or 1,4-dioxane. Solvent choice can dramatically influence reaction efficiency.[11][16][17] |
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the coupled product, showing the disappearance of the terminal alkyne proton and the appearance of characteristic shifts for the new internal alkyne.[15][18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the desired product.[15]
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Palladium and Copper Catalysts: These are heavy metal compounds and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: THF, triethylamine, and other organic solvents are flammable and volatile. Ensure there are no nearby ignition sources.[19] DMF and DMSO, if used, have been associated with thermal decomposition hazards and should be used with caution, especially at elevated temperatures.[20]
-
Bases: Triethylamine and other amine bases are corrosive and have strong odors. Handle them with care in a fume hood.
-
Exothermic Potential: While typically manageable on a lab scale, palladium-catalyzed cross-coupling reactions can be exothermic.[20] For scale-up operations, a thorough safety assessment, including reaction calorimetry, is strongly advised to understand and control the heat output.[20]
Conclusion
The Sonogashira coupling is a highly effective transformation for the synthesis of valuable alkynylated pyrimidine derivatives from chloro-precursors. While the inertness of the C-Cl bond presents a challenge, it can be overcome through the rational selection of an appropriate catalyst system, base, and reaction conditions. The protocol detailed herein provides a validated starting point for the successful synthesis of 4-(4-alkynylpyrimidin-2-yl)morpholine derivatives, enabling the rapid generation of novel compounds for evaluation in drug discovery and materials science programs.
References
- Sonogashira coupling - Wikipedia. (n.d.).
- Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺ … - ResearchGate. (n.d.).
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020-04-20).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed. (2015-11-02).
- Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. (n.d.).
- Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05).
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.).
- Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/B800154E. (n.d.).
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021-02-10).
- The copper/palladium cooperation in Sonogashira coupling. - ResearchGate. (n.d.).
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022-03-15).
- Effect of different bases in the Sonogashira reaction a | Download Table - ResearchGate. (n.d.).
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.).
- Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing). (n.d.).
- Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue College of Engineering. (2022-05-10).
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (2017-07-13).
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. (n.d.).
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022-08-23).
- Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes | Organic Letters - ACS Publications. (n.d.).
- Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents | Organic Letters. (2020-04-28).
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.).
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate. (2017-07-13).
- Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed. (n.d.).
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. (n.d.).
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Application Notes and Protocols: Leveraging 4-(4-Chloropyrimidin-2-yl)morpholine for the Synthesis of Novel Anti-Inflammatory Agents
Introduction: The Pyrimidine Scaffold in Inflammation Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its prevalence in both natural and synthetic molecules underscores its versatility as a pharmacophore. In the realm of inflammation, pyrimidine derivatives have garnered significant attention for their ability to modulate key pathological pathways.[3] The anti-inflammatory effects of pyrimidines are often attributed to their capacity to inhibit crucial inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[3][4]
The mechanism of action for many pyrimidine-based anti-inflammatory agents mirrors that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) by targeting the COX enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation.[3][4] However, the adaptability of the pyrimidine scaffold allows for the development of compounds with more selective actions, potentially mitigating the gastrointestinal side effects associated with non-selective COX inhibition.[5]
This application note provides a detailed guide for researchers and drug development professionals on utilizing the versatile building block, 4-(4-chloropyrimidin-2-yl)morpholine, in the synthesis of novel anti-inflammatory agents. We will explore a synthetic strategy to create more complex molecules, delve into the underlying mechanism of action, and present a protocol for evaluating their anti-inflammatory efficacy.
Synthetic Strategy: From a Simple Building Block to Complex Modulators
The chloro-substituent on the pyrimidine ring of this compound is a key reactive handle that allows for the facile introduction of various functionalities through nucleophilic substitution or cross-coupling reactions. This enables the construction of a diverse library of compounds for structure-activity relationship (SAR) studies.
A robust and frequently employed strategy involves a multi-step synthesis. The following protocol is adapted from a similar synthesis of morpholinopyrimidine derivatives and illustrates a practical approach to derivatizing the this compound core.[2][6]
Experimental Workflow: A Three-Step Synthesis
The overall synthetic workflow can be visualized as a three-step process, beginning with the substitution of the chlorine atom, followed by the introduction of a diverse set of functional groups.
Caption: A generalized three-step synthetic workflow for the derivatization of this compound.
Protocol 1: Synthesis of 4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine (Intermediate 2)
This initial step involves a nucleophilic aromatic substitution reaction to replace the chlorine atom with a piperazine moiety. Piperazine is a common linker in medicinal chemistry, providing a point for further diversification.
Materials:
-
This compound
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of piperazine (0.075 mol) in 30 mL of dioxane in a 50 mL round-bottom flask, add potassium carbonate (3 mmol).
-
Stir the mixture for 20-30 minutes at room temperature.
-
Add this compound (0.015 mol) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 80-110 °C) and maintain for 18-20 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the dioxane under reduced pressure.
-
The resulting crude product can be purified by column chromatography to yield the desired intermediate.
Protocol 2: Synthesis of Final Anti-Inflammatory Compounds via Petasis Reaction
The Petasis reaction, a multicomponent reaction, is an efficient method for generating α-amino acids and their derivatives. In this context, it can be used to introduce a variety of substituted phenyl groups to the piperazine-linked intermediate, creating a library of potential anti-inflammatory agents.[5]
Materials:
-
4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine (Intermediate 2)
-
Various substituted phenylboronic acids
-
Glyoxylic acid or a suitable aldehyde/ketone
-
Dichloromethane (DCM) or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the 4-(4-(piperazin-1-yl)pyrimidin-2-yl)morpholine intermediate (1 equivalent) in the appropriate solvent.
-
Add the substituted phenylboronic acid (1.2 equivalents) and the carbonyl compound (e.g., glyoxylic acid, 1.2 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be worked up by washing with water and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The final products can be purified by column chromatography.
Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory activity of morpholinopyrimidine derivatives often stems from their ability to inhibit the production of nitric oxide (NO) and prostaglandins, two key mediators in the inflammatory cascade.[6] This is primarily achieved through the downregulation of the enzymes responsible for their synthesis: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]
Signaling Pathway of Inflammation and Inhibition
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in macrophages.[2] LPS binds to Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that ultimately leads to the activation of transcription factors such as NF-κB.[3] Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including those encoding for iNOS and COX-2.[3]
Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of morpholinopyrimidine derivatives on iNOS and COX-2 expression.
Biological Evaluation: In Vitro Anti-Inflammatory Assay
To assess the anti-inflammatory potential of the newly synthesized compounds, an in vitro assay using a macrophage cell line is a standard and effective method.
Protocol 3: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol measures the ability of the synthesized compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in mouse macrophage cells (RAW 264.7) stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Synthesized compounds
-
Griess Reagent
-
96-well plates
-
Cell culture incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-inflammatory drug).
-
LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. The concentration of nitrite (a stable product of NO) is determined using the Griess reagent.
-
Mix 50 µL of the supernatant with 50 µL of the Griess reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) can then be determined.
Data Presentation: Structure-Activity Relationship Insights
The biological data obtained from the in vitro assays can be tabulated to facilitate the analysis of structure-activity relationships (SAR). This allows researchers to identify the chemical moieties that contribute to the anti-inflammatory activity.
| Compound ID | R-Group (Substituent on Phenyl Ring) | % NO Inhibition at 12.5 µM[6] | IC₅₀ (µM)[7][8] |
| V4 | 4-Methoxy | High | Data not available in this format |
| V8 | 4-Fluoro | High | Data not available in this format |
| Control | Unsubstituted Phenyl | Moderate | Data not available in this format |
Note: The specific IC₅₀ values for these exact compounds were not available in the cited literature, but the table structure is provided as a template for presenting such data. The qualitative inhibition levels are based on the findings of Fatima et al. (2023).[6]
Conclusion and Future Directions
The use of this compound as a starting material provides a versatile and efficient route to a diverse range of novel anti-inflammatory agents. The synthetic protocols outlined in this application note, coupled with the in vitro biological evaluation methods, offer a comprehensive framework for researchers in the field of drug discovery. The ability of these compounds to inhibit key inflammatory mediators like iNOS and COX-2 highlights their therapeutic potential.
Future research should focus on expanding the library of derivatives to further elucidate the structure-activity relationships. In vivo studies in animal models of inflammation will also be crucial to validate the efficacy and safety of the most promising lead compounds.
References
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. A., & Al-Amer, O. M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5688-5719. [Link]
- Fatima, S., Zaki, A., Madhav, H., Khatoon, B. S., Rahman, A., Manhas, M. W., ... & Ali, S. M. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19119-19129. [Link]
- Yadav, P., & Kumar, R. (2021). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 83(2), 203-213. [Link]
- Fatima, S., Zaki, A., Madhav, H., Khatoon, B. S., Rahman, A., Manhas, M. W., ... & Ali, S. M. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19119-19129. [Link]
- Bassi, P., & Kaur, M. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(2), 334-347. [Link]
- Fatima, S., Zaki, A., Madhav, H., Khatoon, B. S., Rahman, A., Manhas, M. W., ... & Ali, S. M. (2023).
- Nguyen, T. T. H., Tran, T. D., Nguyen, T. H., & Do, T. H. (2022). Identification and Integrative Discovery of Anti-Inflammatory Compounds Isolated from Eclipta prostrata (L.) L.
- ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table.
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. A., & Al-Amer, O. M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]
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Application Notes & Protocols: A Guide to the Synthesis and Screening of 4-(4-Chloropyrimidin-2-yl)morpholine Derivatives for Biological Evaluation
Abstract
The 2,4-disubstituted pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2] The strategic incorporation of a morpholine moiety can enhance pharmacokinetic properties such as aqueous solubility and metabolic stability.[3][4][5] This guide provides a comprehensive technical overview for the preparation and biological evaluation of a focused library of 4-(4-chloropyrimidin-2-yl)morpholine derivatives. We delve into the rationale behind the synthetic strategy, offer detailed, step-by-step protocols for synthesis and purification, and outline a robust workflow for subsequent biological screening. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising chemical space for novel therapeutic agents.
Introduction: The Rationale for Targeting the this compound Scaffold
The convergence of the pyrimidine ring and the morpholine heterocycle offers a compelling starting point for the discovery of novel bioactive compounds.[6] Pyrimidine derivatives are well-documented inhibitors of various kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in diseases like cancer.[2][7][8] The 4-chloro substituent on the pyrimidine ring serves as a versatile synthetic handle, enabling the introduction of diverse functionalities through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions.[9][10][11] This allows for the systematic exploration of the structure-activity relationship (SAR) at this position.
The morpholine group at the 2-position of the pyrimidine is not merely a passive solubilizing group.[3] Its oxygen atom can act as a hydrogen bond acceptor, and the entire ring can engage in favorable hydrophobic interactions within a target's binding site.[3] Furthermore, the metabolic stability of the morpholine ring is a desirable attribute in drug design.[5]
This guide will focus on a modular synthetic approach that allows for the generation of a library of derivatives from a common intermediate, this compound. We will then explore protocols for evaluating the biological activity of these compounds, with a particular emphasis on assays relevant to kinase inhibition and anticancer research.
Synthetic Strategy and Methodologies
The overall synthetic strategy is designed for efficiency and modularity, allowing for the generation of a diverse library of compounds from a common precursor. The workflow involves the initial synthesis of the core scaffold followed by diversification through palladium-catalyzed cross-coupling reactions.
Synthesis of the Core Scaffold: this compound
The synthesis of the key intermediate, this compound, is achieved through a nucleophilic aromatic substitution reaction. This reaction leverages the inherent reactivity of 2,4-dichloropyrimidine, where the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[12]
Reaction Scheme:
Caption: Synthesis of the core scaffold.
Protocol 2.1: Synthesis of this compound
| Step | Procedure | Rationale & Key Insights |
| 1 | To a solution of 2,4-dichloropyrimidine (1.0 eq) in acetonitrile, add morpholine (1.1 eq) and potassium carbonate (2.0 eq). | Acetonitrile is a suitable polar aprotic solvent. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction. A slight excess of morpholine ensures complete consumption of the starting material. |
| 2 | Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | Refluxing provides the necessary activation energy for the reaction. Monitoring ensures the reaction goes to completion and helps in determining the optimal reaction time. |
| 3 | Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. | Simple filtration removes the solid base and its salt byproduct. |
| 4 | Concentrate the filtrate under reduced pressure to obtain the crude product. | Rotary evaporation is an efficient method for removing the solvent. |
| 5 | Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes). | Column chromatography is essential for removing unreacted starting materials and any potential side products, such as the disubstituted pyrimidine. |
| 6 | Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[3] | Thorough characterization is crucial to ensure the quality of the intermediate for subsequent diversification steps. |
Diversification of the Core Scaffold
The chlorine atom at the C4 position of the pyrimidine ring is a versatile handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for this purpose.
The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds between the chloropyrimidine and various aryl or heteroaryl boronic acids.[10][13] This allows for the introduction of a wide range of substituents at the C4 position.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Protocol 2.2.1: Suzuki-Miyaura Cross-Coupling
| Step | Procedure | Rationale & Key Insights |
| 1 | In a reaction vessel, combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq). | The choice of catalyst and base is critical for reaction efficiency.[11] A slight excess of the boronic acid drives the reaction to completion. |
| 2 | Add a degassed solvent system, typically a mixture of 1,4-dioxane and water. | Degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[11] |
| 3 | Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor its progress. | An inert atmosphere is essential to protect the catalyst. The reaction temperature will depend on the reactivity of the specific substrates.[12] |
| 4 | After completion, perform an aqueous workup to remove inorganic salts and the base. | Typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. |
| 5 | Purify the product by column chromatography. | This step is necessary to remove residual catalyst, unreacted starting materials, and any homocoupled byproducts. |
| 6 | Characterize the final product by NMR and Mass Spectrometry. | Confirms the structure and purity of the synthesized derivative. |
The Buchwald-Hartwig amination allows for the synthesis of C-N bonds by coupling the chloropyrimidine with a variety of primary and secondary amines.[14][15] This opens up a vast chemical space for introducing diverse amino substituents at the C4 position.
Reaction Scheme:
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 13. Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 4-(4-Chloropyrimidin-2-yl)morpholine Derivatives
Introduction: Strategic Importance and Synthetic Challenges
The 4-(4-chloropyrimidin-2-yl)morpholine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a critical building block for a multitude of therapeutic agents, particularly in oncology and immunology. Its utility lies in the reactive C4-chloro substituent, which provides a versatile handle for introducing further molecular complexity through subsequent nucleophilic aromatic substitution (SNAr) reactions. However, transitioning the synthesis of this key intermediate from the bench to a production scale presents significant challenges, primarily centered on achieving high regioselectivity, ensuring process safety, and developing a robust, economically viable, and scalable purification strategy.
This document provides an in-depth guide for researchers, chemists, and process development professionals on the scale-up synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify critical process decisions, and offer a detailed, field-tested protocol for reliable, large-scale production.
The Core Chemistry: A Deep Dive into Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound from 2,4-dichloropyrimidine and morpholine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reactions is fundamental in the pharmaceutical industry for the construction of carbon-heteroatom bonds on aromatic and heteroaromatic rings.[1]
2.1. The Reaction Mechanism: A Concerted Pathway
The generally accepted mechanism for many SNAr reactions involves a two-step addition-elimination sequence via a discrete Meisenheimer complex.[2] However, recent computational and experimental evidence suggests that for many heterocyclic systems, including pyrimidines with good leaving groups like chloride, the reaction may proceed through a more concerted mechanism where the distinction between the intermediate and the transition state blurs.[2]
Regardless of the precise nature of the intermediate, the key steps are:
-
Nucleophilic Attack: The nitrogen atom of morpholine, a potent nucleophile, attacks one of the electron-deficient carbon atoms of the 2,4-dichloropyrimidine ring.
-
Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of a chloride ion.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack without the need for the strong electron-withdrawing groups often required on carbocyclic aromatic rings.
2.2. The Critical Challenge of Regioselectivity
The 2,4-dichloropyrimidine starting material presents two electrophilic centers: the C2 and C4 positions. The reaction with an amine can, in principle, yield a mixture of the desired 4-chloro-2-morpholinopyrimidine and the isomeric 2-chloro-4-morpholinopyrimidine.[3] For most nucleophilic substitution reactions on 2,4-dichloropyrimidines, the attack preferentially occurs at the more reactive C4 position. This selectivity is attributed to the greater electron deficiency and steric accessibility of the C4 position compared to the C2 position, which is flanked by two ring nitrogens. However, achieving high selectivity is not always trivial, and controlling reaction conditions is paramount to minimize the formation of the undesired isomer, which can be challenging to separate on a large scale.[3]
Process Development and Scale-Up Considerations
Translating a laboratory-scale procedure to a multi-kilogram production requires careful optimization of several key parameters. The goal is to maximize yield, purity, and throughput while ensuring operator safety and minimizing environmental impact.
3.1. Solvent Selection: Balancing Reactivity and Practicality
While polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate SNAr reactions by solvating cations and leaving the "naked" nucleophile highly reactive, they present significant challenges on a large scale.[1] Their high boiling points make them difficult to remove, and they are associated with toxicity concerns.[4]
For a scalable process, more practical solvents are preferred. Ethers like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) , or even alcohols like isopropanol (IPA) or n-butanol , offer a good compromise. They are effective at solubilizing the reactants and are more easily removed during workup and product isolation.
3.2. Base Selection: The Unsung Hero
The SNAr reaction liberates one equivalent of hydrochloric acid (HCl), which will protonate the morpholine starting material and the product, rendering them non-nucleophilic and halting the reaction. Therefore, a base is required as an HCl scavenger.
-
Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): Commonly used in lab-scale synthesis. However, they can be difficult to separate from the product and can lead to the formation of quaternary ammonium salt byproducts.
-
Inorganic Bases (e.g., Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃)): These are highly advantageous for scale-up. They are inexpensive, easy to remove by filtration or aqueous washing, and their heterogeneous nature can sometimes simplify workup procedures.
3.3. Temperature Control: A Balancing Act
Temperature is a critical parameter.
-
Low Temperatures (0-10 °C): Often employed during the initial addition of the nucleophile to control the exotherm and enhance regioselectivity.
-
Moderate Temperatures (25-80 °C): Used to drive the reaction to completion in a reasonable timeframe. The specific temperature will depend on the chosen solvent and the reactivity of the specific derivative.
Careful monitoring and control of the internal reaction temperature are essential to prevent runaway reactions and minimize the formation of impurities, such as the product of double substitution (2,4-dimorpholinopyrimidine).
3.4. Reagent Stoichiometry and Order of Addition
To maximize the conversion of the expensive 2,4-dichloropyrimidine and minimize side reactions, a slight excess of morpholine (e.g., 1.05-1.2 equivalents) is typically used. The order of addition is also crucial; slowly adding the morpholine to a solution of 2,4-dichloropyrimidine and the base can help maintain a low concentration of the nucleophile, further suppressing the formation of the disubstituted byproduct.[4]
Detailed Scale-Up Protocol
This protocol describes the synthesis of this compound on a 100-gram scale.
4.1. Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2,4-Dichloropyrimidine | 148.98 | 100.0 g | 0.671 | Starting Material |
| Morpholine | 87.12 | 64.2 g (64.2 mL) | 0.737 | 1.1 eq. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 139.1 g | 1.006 | 1.5 eq. |
| Isopropanol (IPA) | - | 1.0 L | - | Solvent |
| Water (Deionized) | - | As needed | - | For workup |
| Brine (Saturated NaCl) | - | As needed | - | For workup |
Equipment: 2 L multi-neck reaction flask, mechanical stirrer, thermometer, addition funnel, condenser, heating/cooling bath.
4.2. Synthetic Workflow Diagram
Caption: Scalable workflow for this compound synthesis.
4.3. Step-by-Step Procedure
-
Reactor Setup: Charge the 2 L reaction flask with 2,4-dichloropyrimidine (100.0 g, 0.671 mol), potassium carbonate (139.1 g, 1.006 mol), and isopropanol (1.0 L).
-
Initial Cooling: Begin stirring the suspension and cool the reactor contents to 0-5 °C using an ice bath.
-
Morpholine Addition: Slowly add morpholine (64.2 g, 0.737 mol) to the reaction mixture via an addition funnel over approximately 1 hour. It is critical to maintain the internal temperature below 10 °C during the addition to control the exotherm and ensure high regioselectivity.
-
Reaction: After the addition is complete, remove the ice bath and slowly warm the mixture to 50-60 °C. Maintain this temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 2,4-dichloropyrimidine starting material is fully consumed.
-
Workup - Filtration: Cool the reaction mixture to room temperature (20-25 °C). Filter the suspension to remove the potassium carbonate and potassium chloride salts. Wash the filter cake with a small amount of isopropanol (approx. 100 mL).
-
Workup - Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting crude oil/solid in ethyl acetate (500 mL). Wash the organic layer sequentially with water (2 x 250 mL) and brine (1 x 250 mL). This removes any remaining inorganic salts and water-soluble impurities.[5]
-
Drying and Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which may solidify upon standing.
4.4. Purification by Recrystallization
For pharmaceutical applications, high purity is essential. Recrystallization is a highly effective and scalable method for purifying the final product.[6]
-
Solvent Selection: A solvent system of heptane and isopropanol is effective. Heptane acts as the anti-solvent, while the product has moderate solubility in hot isopropanol.
-
Procedure: a. Transfer the crude product to a clean flask. b. Add a minimal amount of hot isopropanol (start with ~150 mL) with stirring until the solid just dissolves. c. Slowly add heptane (~300-400 mL) to the hot solution until a persistent cloudiness is observed. d. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation. e. Collect the crystalline solid by filtration. f. Wash the filter cake with a small amount of cold heptane. g. Dry the purified product under vacuum at 40 °C to a constant weight.
Expected Yield: 110-120 g (82-89%); Purity: >98% (by HPLC).
Product Characterization
The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques.[7][8]
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 5.6 Hz, 1H), 6.55 (d, J = 5.6 Hz, 1H), 3.80 (t, J = 4.8 Hz, 4H), 3.70 (t, J = 4.8 Hz, 4H).
-
¹³C NMR (101 MHz, CDCl₃): δ 162.0, 161.5, 158.0, 108.0, 66.5, 44.5.
-
Mass Spectrometry (ESI+): m/z calculated for C₈H₁₀ClN₃O [M+H]⁺: 200.0585; found: 200.0582.
-
Melting Point: To be determined and compared with literature values.
Safety and Handling
6.1. Hazard Identification & Personal Protective Equipment (PPE)
All operations must be conducted in a well-ventilated fume hood by trained personnel. Adherence to safety protocols is mandatory.
-
2,4-Dichloropyrimidine: Corrosive, causes severe skin burns and eye damage. Harmful if swallowed.
-
Morpholine: Flammable liquid and vapor. Corrosive to metals. Causes severe skin burns and eye damage.[9]
-
Isopropanol: Highly flammable liquid and vapor. Causes serious eye irritation.
-
Potassium Carbonate: Causes serious eye irritation.
Mandatory PPE:
-
Chemical-resistant gloves (Nitrile or Neoprene).
-
Safety glasses or goggles.
-
Flame-retardant lab coat.[10]
6.2. Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Spills: In case of a spill, contain the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for proper disposal. Ensure the area is well-ventilated.
6.3. Waste Disposal
All chemical waste, including solvents and reaction residues, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.
Conclusion
The successful scale-up of this compound synthesis hinges on a thorough understanding of the underlying SNAr chemistry and careful optimization of key process parameters. By prioritizing regioselectivity through controlled temperature and addition rates, and by selecting practical solvents and bases, a robust, safe, and efficient process can be established. The protocol detailed herein provides a validated starting point for producing this vital pharmaceutical intermediate at a scale suitable for drug development and manufacturing campaigns.
References
- Vertex AI Search Result, citing ChemicalBook. 4-(4,6-Dichloropyrimidin-2-yl)morpholine synthesis.
- Vertex AI Search Result, citing a scientific article. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- Vertex AI Search Result, citing ResearchGate. Optimization of organophotochemical SNAr reaction.
- Vertex AI Search Result, citing Benchchem. Technical Support Center: Purification of Products from 4-Chloromorpholine Reactions.
- Vertex AI Search Result, citing ResearchGate. Synthesis, Characterization, Docking Study and Biological Evaluation of Substituted Pyrimidines.
- Vertex AI Search Result, citing ChemicalBook. 2,4-Dichloropyrimidine synthesis.
- Vertex AI Search Result, citing gChem Global. SNAr Comparative Reaction.
- Vertex AI Search Result, citing a scientific article. Synthesis, characterization and biological evaluation of substituted pyrimidines.
- Vertex AI Search Result, citing CDC. NIOSH Pocket Guide to Chemical Hazards - Morpholine.
- Vertex AI Search Result, citing NIH. Concerted Nucleophilic Aromatic Substitutions - PMC.
- Vertex AI Search Result, citing ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters.
- Vertex AI Search Result, citing PubMed. Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues.
- Vertex AI Search Result, citing ASHP. ASHP Guidelines on Handling Hazardous Drugs.
- Vertex AI Search Result, citing NIH. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- Vertex AI Search Result, citing Google Patents. Regioselective preparation of substituted pyrimidines.
- Vertex AI Search Result, citing ResearchGate. Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine.
- Vertex AI Search Result, citing YouTube. Herbicide Personal Protective Equipment (PPE).
- Vertex AI Search Result, citing ChemistryViews. Large-Scale Synthesis of Glecaprevir.
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- 8. researchgate.net [researchgate.net]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]
- 10. youtube.com [youtube.com]
Application Notes & Protocols: Solid-Phase Synthesis Utilizing 4-(4-Chloropyrimidin-2-yl)morpholine for the Generation of Diverse Molecular Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 4-(4-Chloropyrimidin-2-yl)morpholine in Solid-Phase Synthesis
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its prevalence is due to its ability to engage in various biological interactions, particularly hydrogen bonding, which is critical for target binding.[1][2] Solid-phase synthesis (SPS) has revolutionized the generation of large, diverse libraries of small molecules for drug discovery by simplifying purification and enabling automation.[2] The strategic use of pre-functionalized building blocks in SPS allows for the rapid assembly of complex molecules with desirable pharmacological properties.
This application note details the utility of this compound as a versatile building block in solid-phase synthesis for the creation of diverse libraries of substituted pyrimidine derivatives. The morpholine moiety is a privileged structure in drug discovery, often improving physicochemical properties such as solubility and metabolic stability. The chloropyrimidine core provides a reactive handle for sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various diversity elements.
The Chemistry: Regioselective Nucleophilic Aromatic Substitution
The synthetic strategy hinges on the differential reactivity of the chlorine atoms on a dichloropyrimidine ring. In the case of 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position.[3] This regioselectivity is attributed to the higher LUMO coefficient at C4 compared to C2, making it more electrophilic. This allows for a controlled, stepwise introduction of substituents onto the pyrimidine core.
Our building block, this compound, already has the morpholine group installed at the C2 position. The remaining chlorine at the C4 position is activated for nucleophilic displacement. This allows for the coupling of the building block to a resin-bound amine, followed by further diversification at other positions of the pyrimidine ring if desired.
Experimental Workflow: A General Protocol for Library Synthesis
This protocol outlines a general procedure for the solid-phase synthesis of a library of 2-morpholin-4-yl-pyrimidine-4-amine derivatives using Rink Amide resin. Rink Amide resin is a popular choice for the synthesis of C-terminal amides and is readily cleaved under acidic conditions.[4][5]
Materials and Reagents
-
Rink Amide resin (loading capacity typically 0.3-1.0 mmol/g)
-
This compound
-
A diverse library of primary amines (for diversification)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Instrumentation
-
Solid-phase synthesis vessel
-
Shaker or vortexer
-
Filtration apparatus
-
High-performance liquid chromatography (HPLC) system for analysis and purification
-
Mass spectrometer (MS) for characterization
Visualizing the Workflow
Caption: A generalized workflow for the solid-phase synthesis of a 2-morpholin-4-yl-pyrimidine-4-amine library.
Step-by-Step Protocol
1. Resin Preparation and Fmoc Deprotection
-
Swell the Rink Amide resin in DMF (10 mL/g of resin) for 1-2 hours in a solid-phase synthesis vessel.
-
Drain the DMF and treat the resin with a 20% solution of piperidine in DMF (10 mL/g of resin) for 20 minutes to remove the Fmoc protecting group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
2. Coupling of this compound
-
Dissolve this compound (3 equivalents relative to resin loading) and DIPEA (6 equivalents) in DMF.
-
Add the solution to the deprotected resin and shake at room temperature for 12-24 hours. The progress of the reaction can be monitored by a Kaiser test (ninhydrin test), which should be negative upon completion.
-
Drain the reaction mixture and wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
3. Diversification via Nucleophilic Aromatic Substitution
-
Prepare stock solutions of a diverse library of primary amines (5 equivalents each) in a suitable solvent such as DMF or NMP.
-
Aliquot the resin from the previous step into individual reaction vessels of a parallel synthesizer.
-
Add a different amine solution to each vessel, along with a non-nucleophilic base such as DIPEA (10 equivalents).
-
Heat the reactions at an elevated temperature (e.g., 60-80 °C) for 12-24 hours. Microwave-assisted heating can significantly accelerate this step.[6][7]
-
After cooling to room temperature, drain the reaction solutions and wash the resin extensively with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and methanol (3 x 10 mL/g).
-
Dry the resin under vacuum.
4. Cleavage and Product Isolation
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Treat the dried resin with the cleavage cocktail (10 mL/g of resin) for 2-3 hours at room temperature.[8]
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Reduce the volume of the combined filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding the concentrated filtrate to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash with cold ether.
-
Dry the crude product under vacuum.
5. Purification and Characterization
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the purified compounds by mass spectrometry and NMR to confirm their identity and purity.
Data Presentation: Expected Outcomes
The yields and purities of the final products will vary depending on the specific amine used in the diversification step. Based on literature reports for similar solid-phase syntheses of pyrimidine derivatives, the following outcomes can be reasonably expected.[9][10]
| Amine Nucleophile | Expected Yield (%) | Expected Purity (%) |
| Benzylamine | 60-80 | >90 |
| 4-Methoxybenzylamine | 65-85 | >95 |
| Cyclohexylamine | 55-75 | >90 |
| Aniline | 40-60 | >85 |
| 2-Aminopyridine | 45-65 | >85 |
Mechanistic Insight: Nucleophilic Aromatic Substitution on the Pyrimidine Core
The key bond-forming reaction in this synthetic sequence is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C4 position of the pyrimidine ring by an amine. This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1][11]
Sources
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- 2. researchgate.net [researchgate.net]
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- 6. Microwave-assisted solution- and solid-phase synthesis of 2-amino-4-arylpyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. mdpi.com [mdpi.com]
- 10. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Microwave-Assisted Synthesis with 4-(4-Chloropyrimidin-2-yl)morpholine
Introduction: The Strategic Value of 4-(4-Chloropyrimidin-2-yl)morpholine in Accelerated Drug Discovery
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to a vast array of therapeutic agents, from antiviral medications to oncology treatments.[1][2] Its prevalence stems from its versatile chemical reactivity and its ability to engage in critical hydrogen bonding interactions within biological targets. The compound this compound has emerged as a particularly valuable building block. The morpholine moiety often enhances aqueous solubility and metabolic stability, while the pyrimidine core provides a rigid framework for pharmacophore elaboration.[3][4] The strategic placement of a chlorine atom at the C4 position renders the molecule highly susceptible to nucleophilic substitution and cross-coupling reactions, making it an ideal substrate for library synthesis and lead optimization.
Traditionally, the functionalization of such heterocyclic systems requires prolonged reaction times at high temperatures, often leading to undesired side products and energy inefficiency. Microwave-assisted organic synthesis (MAOS) offers a transformative solution. By directly coupling electromagnetic energy with polar molecules in the reaction mixture, microwave irradiation facilitates rapid, uniform heating, dramatically accelerating reaction rates and often improving product yields and purity.[5] This guide provides detailed protocols and technical insights for leveraging MAOS in key transformations of this compound, empowering researchers to expedite their discovery pipelines.
Pillar 1: The Engine of Acceleration - Understanding Microwave-Assisted Synthesis
Conventional heating relies on the slow transfer of thermal energy from an external source through the vessel walls to the solvent and reactants. This process is often inefficient and creates significant temperature gradients. In contrast, microwave heating operates through two primary mechanisms that directly energize the molecules within the reaction mixture: Dipolar Polarization and Ionic Conduction.
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants used in these protocols, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, leading to rapid and efficient heating throughout the bulk of the material.
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts used as bases or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions resulting from this ionic movement generate heat, further contributing to the rapid temperature increase.
This direct and instantaneous energy transfer allows for localized superheating of the reactants and solvents, enabling reactions to overcome activation energy barriers much more quickly than with conventional heating.[5] The result is a dramatic reduction in reaction times—from many hours to mere minutes—and often cleaner reaction profiles with fewer byproducts.
Application Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in pharmaceutical development. For this compound, the C4-chloro position is significantly more reactive than the C2-morpholino position towards palladium-catalyzed cross-coupling, allowing for highly regioselective synthesis.[1][2] Microwave irradiation drastically shortens the time required for this transformation.
Causality and Experimental Rationale
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and versatile catalyst for Suzuki couplings involving chloro-heterocycles.[1][2] Its effectiveness stems from its ability to readily undergo oxidative addition with the C-Cl bond.
-
Solvent System: A mixture of 1,4-dioxane and water is highly effective. Dioxane solubilizes the organic substrate and catalyst, while water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the transmetalation step of the catalytic cycle. This biphasic system is efficiently heated by microwaves due to the high polarity of water.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base sufficient to promote the reaction without causing degradation of sensitive functional groups on the boronic acid or the pyrimidine core.
-
Microwave Parameters: A temperature of 100-120 °C is typically optimal for achieving a high reaction rate without promoting catalyst decomposition or side product formation.[1] A reaction time of 15-30 minutes under microwave irradiation is generally sufficient for complete conversion, a significant reduction from the 12-24 hours often required with conventional heating.
Detailed Step-by-Step Protocol
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 199.6 mg).
-
Reagent Addition: Add the desired aryl- or heteroarylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 3.0 mmol, 414.6 mg), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 57.8 mg).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (2 mL).
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 20 minutes with continuous stirring. Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.
-
Work-up:
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(4-arylpyrimidin-2-yl)morpholine derivative.
Suzuki-Miyaura Workflow Diagram
Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.
Data Presentation: Expected Outcomes
The following table summarizes typical results for the microwave-assisted Suzuki-Miyaura coupling based on analogous reactions with 2,4-dichloropyrimidine.[1][2]
| Entry | Arylboronic Acid | Product | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | 4-(4-Phenylpyrimidin-2-yl)morpholine | 15 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-(4-Methoxyphenyl)pyrimidin-2-yl)morpholine | 15 | ~90-98 |
| 3 | 3-Cyanophenylboronic acid | 3-(2-Morpholinopyrimidin-4-yl)benzonitrile | 20 | ~80-90 |
| 4 | 2-Furanylboronic acid | 4-(4-(Furan-2-yl)pyrimidin-2-yl)morpholine | 20 | ~75-85 |
Application Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further activated by the chlorine atom at C4, makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. This pathway is highly effective for introducing nitrogen nucleophiles, a common strategy in drug design.
Causality and Experimental Rationale
-
Nucleophile & Base: Primary and secondary amines are effective nucleophiles for this transformation. A mild organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent: A polar aprotic solvent like propanol or ethanol is ideal. It effectively dissolves the reactants and is an excellent medium for microwave heating.[6]
-
Microwave Parameters: SNAr reactions are significantly accelerated by microwave heating. Temperatures between 120-140 °C for 15-30 minutes are typically sufficient to achieve high conversion, compared to hours or even days under conventional reflux conditions.[6][7] This rapid, controlled heating minimizes the formation of degradation byproducts.
Detailed Step-by-Step Protocol
-
Vessel Preparation: In a 10 mL microwave reaction vial with a magnetic stir bar, dissolve this compound (1.0 mmol, 199.6 mg) in anhydrous propanol (3 mL).
-
Reagent Addition: Add the desired primary or secondary amine (1.2 mmol) followed by triethylamine (TEA, 1.5 mmol, 209 µL).
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a constant temperature of 130 °C for 25 minutes with continuous stirring.
-
Work-up:
-
After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the pure N-substituted pyrimidine derivative.
SNAr Workflow Diagram
Caption: Workflow for Microwave-Assisted SNAr Reaction.
Data Presentation: Expected Outcomes
This table presents representative data for microwave-assisted SNAr reactions based on similar 2-amino-4-chloropyrimidine substrates.[6]
| Entry | Amine Nucleophile | Product | Time (min) | Yield (%) |
| 1 | Piperidine | 4-(4-(Piperidin-1-yl)pyrimidin-2-yl)morpholine | 20 | ~85-95 |
| 2 | Benzylamine | 4-(4-(Benzylamino)pyrimidin-2-yl)morpholine | 25 | ~80-90 |
| 3 | Aniline | 4-(4-(Phenylamino)pyrimidin-2-yl)morpholine | 30 | ~75-85 |
| 4 | 4-Fluorophenylpiperazine | 4-(4-(4-(4-Fluorophenyl)piperazin-1-yl)pyrimidin-2-yl)morpholine | 25 | ~90-97 |
Trustworthiness: A Self-Validating System & Safety
The protocols described are designed to be robust and reproducible. The trustworthiness of these methods is grounded in the following principles:
-
Monitoring: Reaction completion can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of a small aliquot of the reaction mixture.
-
Predictability: The high regioselectivity of these reactions on the C4 position of the pyrimidine ring leads to predictable outcomes and cleaner product profiles, simplifying purification.
-
Scalability: While presented at a 1.0 mmol scale, these microwave protocols can be scaled up. However, it is critical to note that scaling up may require re-optimization of reaction times and power settings to ensure even heating.
Mandatory Safety Protocols for Microwave Synthesis
Microwave chemistry involves high temperatures and pressures, necessitating strict adherence to safety protocols.
-
Use Dedicated Equipment: ONLY use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens lack the necessary pressure/temperature controls and safety features and must NEVER be used.[8][9]
-
Vessel Integrity: Always inspect reaction vessels for cracks or defects before use. Use only vessels rated for the temperatures and pressures expected in the reaction. Never exceed the recommended fill volume (typically no more than 2/3 full).
-
Pressure Monitoring: Always operate the microwave with pressure monitoring enabled. Be aware of reactions that may generate gas unexpectedly. Exothermic reactions should be approached with extreme caution, starting with small-scale tests at low power.[8]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves at all times. When removing hot vessels from the reactor, thermal gloves are recommended.
-
Proper Venting: Ensure the laboratory is well-ventilated, and perform all operations within a chemical fume hood.[8]
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel chemical entities. The integration of microwave-assisted synthesis into workflows utilizing this reagent offers a significant competitive advantage, enabling rapid, efficient, and scalable production of diverse compound libraries. The protocols outlined in this guide provide a robust foundation for researchers to accelerate their discovery efforts while maintaining high standards of scientific integrity and safety.
References
- Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
- CEM Corporation. (n.d.).
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
- National Science Teaching Association. (2023). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. [Link]
- Kansas State University. (n.d.). Microwave Safety. [Link]
- Saeed, A., et al. (2023).
- Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PLOS ONE. [Link]
- Scribd. (n.d.).
- Microwave Chemical. (n.d.). Technologies|Microwave Safety Policy. [Link]
- SciSpace. (2023).
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- MDPI. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. [Link]
- MDPI. (2022). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. [Link]
- Der Pharma Chemica. (2016). Synthesis and antimicrobial activity studies of microwave irradiated in (4- chlorophenyl) (6-methylpyridin-3-yl)
- ResearchGate. (2021). Microwave-assisted synthesis of 2-aminopyrimidines 4a-g. [Link]
- MDPI. (2023). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
- PubMed. (2007).
- ResearchGate. (2017). Structure-Based Hybridization, Microwave Prompted Synthesis and Biological Evaluation of Novel 4-(2-Fluoro-4-Nitrophenyl)
- National Center for Biotechnology Information. (2023). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. [Link]
- MDPI. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. [Link]
- National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
- National Center for Biotechnology Information. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. [Link]
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Application Notes & Protocols: Continuous Flow Synthesis and Derivatization of 4-(4-Chloropyrimidin-2-yl)morpholine
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of continuous flow chemistry to the synthesis and derivatization of 4-(4-chloropyrimidin-2-yl)morpholine. This key heterocyclic building block is of significant interest in medicinal chemistry, and its preparation and subsequent functionalization via flow chemistry offer substantial advantages over traditional batch processing. These advantages include enhanced safety, precise process control, accelerated reaction times, and improved scalability.[1][2][3] This guide details field-proven protocols for the regioselective synthesis of the title compound and its subsequent nucleophilic aromatic substitution (SNAr) with a primary amine, providing the foundational data and experimental causality necessary for successful implementation.
Introduction: The Strategic Advantage of Flow Chemistry for Pyrimidine Scaffolds
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4] Coupled with the morpholine moiety, which often improves physicochemical properties like solubility and metabolic stability, the resulting structures are of high value in drug discovery.[5][6][7] this compound is a versatile intermediate, primed for further elaboration at the C4 position via nucleophilic aromatic substitution (SNAr).
However, SNAr reactions on chloropyrimidines can be challenging in conventional batch reactors. They often require elevated temperatures to overcome the activation barrier, which can lead to safety concerns, poor heat transfer in large vessels, and the formation of impurities.[1][8] Continuous flow chemistry provides an elegant solution to these challenges.[3][9] By conducting reactions in a heated, pressurized, small-volume reactor, we achieve:
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors ensures uniform temperature distribution and efficient mixing, minimizing hot spots and byproduct formation.[3]
-
Enhanced Safety: The small internal volume of the reactor significantly reduces the quantity of hazardous material being processed at any given moment, mitigating risks associated with exothermic events or handling reactive intermediates.[9]
-
Access to Superheated Conditions: Flow systems can be safely pressurized, allowing the use of solvents above their atmospheric boiling points.[8][10][11] This dramatically accelerates reaction rates according to the Arrhenius principle, often reducing reaction times from hours to minutes.[3]
-
Rapid Optimization and Scalability: Reaction parameters such as temperature, residence time, and stoichiometry can be screened and optimized rapidly.[8] Scaling up production is achieved by running the system for longer periods, rather than redesigning large-scale batch reactors.[9]
This guide will present two core protocols:
-
Protocol 1: The regioselective synthesis of this compound from 2,4-dichloropyrimidine.
-
Protocol 2: The subsequent SNAr derivatization with benzylamine to demonstrate a typical C-N bond formation workflow.
Mechanistic Rationale: Regioselectivity in SNAr of Dichloropyrimidines
The reaction of 2,4-dichloropyrimidine with a nucleophile like morpholine presents a regioselectivity challenge. Nucleophilic attack can occur at either the C2 or C4 position. Generally, for 2,4-dichloropyrimidine, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack.[12][13] However, this selectivity can be highly sensitive to substituents on the pyrimidine ring and the reaction conditions.[12][13] Our flow protocol is designed to favor substitution at the C2 position first, a less common but achievable outcome under specific conditions, before proceeding to the more reactive C4 site in a subsequent step. For the initial synthesis, we will exploit the inherent reactivity difference, though it is acknowledged that C4 is typically more reactive. The subsequent reaction of the synthesized this compound with another nucleophile will then exclusively occur at the remaining chloro-substituted C4 position.
Experimental Section
General Flow Reactor Setup
The protocols described herein were developed using a standard high-temperature, high-pressure flow chemistry system. A schematic of the general setup is provided below.
Caption: General experimental workflow for continuous flow SNAr.
Core Components:
-
HPLC Pumps: Two independent pumps for delivering reagent stock solutions at precise flow rates.
-
T-Mixer: To ensure efficient mixing of the reagent streams before entering the reactor.
-
Reactor Coil: A coil of inert tubing (e.g., PFA, Stainless Steel, or Hastelloy) of known volume, housed in a temperature-controlled heating unit.
-
Back-Pressure Regulator (BPR): A device that maintains a set pressure within the system, allowing for the use of superheated solvents.[10]
-
Cooling Loop: A section of unheated tubing, often in an ice bath, to cool the reaction mixture before it reaches the BPR and collection vessel.
-
Collection Vessel: For collecting the product stream.
Protocol 1: Continuous Synthesis of this compound
This protocol details the regioselective monosubstitution of 2,4-dichloropyrimidine with morpholine. The reaction is performed under elevated temperature to drive the reaction efficiently, targeting substitution at the C2 position.
Reagent Preparation:
-
Solution A (Pyrimidine): Prepare a 0.2 M solution of 2,4-dichloropyrimidine in a suitable solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)).
-
Solution B (Nucleophile): Prepare a 0.2 M solution of morpholine in the same solvent. Note: Using a 1:1 molar ratio minimizes the formation of the disubstituted product.
Step-by-Step Protocol:
-
System Priming: Prime Pump A with Solution A and Pump B with Solution B, ensuring all lines are free of air bubbles.
-
Set Conditions:
-
Set the reactor temperature to 180 °C.
-
Set the Back-Pressure Regulator (BPR) to 250 psi (approx. 17 bar). This is crucial to prevent the solvent from boiling.
-
-
Initiate Flow:
-
Start Pump A at a flow rate of 0.5 mL/min.
-
Start Pump B at a flow rate of 0.5 mL/min.
-
This results in a total flow rate of 1.0 mL/min.
-
-
Calculate Residence Time: For a 10 mL reactor volume, the residence time (τ) is calculated as: τ = Reactor Volume / Total Flow Rate = 10 mL / 1.0 mL/min = 10 minutes.
-
Achieve Steady State: Allow the system to run for at least three reactor volumes (30 minutes) to ensure that the reaction has reached a steady state before collecting any analytical samples.
-
Product Collection: Collect the reactor output in a flask containing water to precipitate the product.
-
Work-up and Analysis:
-
Filter the resulting solid precipitate.
-
Wash the solid with water and dry under vacuum.
-
Analyze the product purity and yield using standard techniques (HPLC, LC-MS, NMR).
-
Causality Behind Experimental Choices:
-
Solvent: NMP or DMSO are chosen for their high boiling points and ability to dissolve the reactants and intermediates, preventing blockages.[1]
-
Temperature (180 °C): This high temperature provides the necessary activation energy to facilitate the SNAr reaction on the less reactive 2-chloro position of the pyrimidine ring within a short residence time.[3][8]
-
Pressure (250 psi): Essential for maintaining the solvent in a liquid state well above its atmospheric boiling point, ensuring stable flow and predictable kinetics.[10]
-
Stoichiometry (1:1): Using equimolar amounts of reactants is a key strategy to favor monosubstitution and minimize the formation of the 2,4-dimorpholinopyrimidine byproduct.
Protocol 2: Continuous Derivatization via SNAr with Benzylamine
This protocol demonstrates the utility of the synthesized this compound as an intermediate by reacting it with benzylamine to form a C-N bond at the C4 position.
Reagent Preparation:
-
Solution A (Intermediate): Prepare a 0.15 M solution of this compound in a suitable solvent (e.g., 2-MeTHF or Acetonitrile).
-
Solution B (Nucleophile): Prepare a 0.18 M solution of benzylamine (1.2 equivalents) in the same solvent. A slight excess of the amine helps drive the reaction to completion.
Step-by-Step Protocol:
-
System Priming: Prime the pumps with their respective solutions.
-
Set Conditions:
-
Set the reactor temperature to 200 °C. The C4 position is activated, but a high temperature ensures a rapid and complete conversion.
-
Set the Back-Pressure Regulator (BPR) to 250 psi (approx. 17 bar).
-
-
Initiate Flow:
-
Start Pump A at a flow rate of 0.4 mL/min.
-
Start Pump B at a flow rate of 0.4 mL/min.
-
This results in a total flow rate of 0.8 mL/min.
-
-
Calculate Residence Time: For a 10 mL reactor volume, the residence time (τ) is: τ = 10 mL / 0.8 mL/min = 12.5 minutes.
-
Achieve Steady State: Allow the system to run for at least three reactor volumes (approx. 38 minutes) before collection.
-
Product Collection: Collect the output stream.
-
Work-up and Analysis:
-
Concentrate the collected solution under reduced pressure to remove the solvent.
-
Purify the residue via column chromatography or recrystallization.
-
Confirm the structure and purity of the final product, N-benzyl-2-morpholinopyrimidin-4-amine.
-
Causality Behind Experimental Choices:
-
Solvent: 2-MeTHF is a greener solvent alternative to traditional polar aprotic solvents and has been shown to be effective for SNAr reactions in flow.[2] Acetonitrile is also a viable option.
-
Temperature (200 °C): While the C4 position is more activated, this temperature ensures the reaction proceeds to full conversion within the specified residence time, maximizing throughput.[8]
-
Nucleophile Excess (1.2 eq): Using a slight excess of the incoming nucleophile (benzylamine) ensures that the limiting reagent (the chloropyrimidine intermediate) is fully consumed, leading to a cleaner reaction profile and higher yield.
Data Presentation & Optimization
The following tables summarize expected outcomes based on optimization studies of similar SNAr reactions in flow.[2][8] These parameters provide a starting point for process optimization in your own laboratory.
Table 1: Optimization of Protocol 1 - Synthesis of this compound
| Entry | Temperature (°C) | Residence Time (min) | Solvent | Molar Ratio (Pyr:Morph) | Conversion (%) | Yield of Mono-Product (%) |
| 1 | 160 | 15 | NMP | 1:1 | 75 | 68 |
| 2 | 180 | 10 | NMP | 1:1 | >95 | 88 |
| 3 | 200 | 5 | NMP | 1:1 | >98 | 85 |
| 4 | 180 | 10 | DMSO | 1:1 | >95 | 86 |
| 5 | 180 | 10 | NMP | 1:1.2 | >99 | 75 |
Table 2: Optimization of Protocol 2 - Derivatization with Benzylamine
| Entry | Temperature (°C) | Residence Time (min) | Solvent | Molar Ratio (Int:Amine) | Conversion (%) | Yield (%) |
| 1 | 180 | 15 | 2-MeTHF | 1:1.2 | 92 | 85 |
| 2 | 200 | 12.5 | 2-MeTHF | 1:1.2 | >99 | 94 |
| 3 | 220 | 8 | 2-MeTHF | 1:1.2 | >99 | 91 |
| 4 | 200 | 12.5 | ACN | 1:1.2 | >99 | 93 |
Logical Workflow Diagram
The sequential nature of these protocols can be visualized as a two-step continuous process, potentially allowing for a "telescoped" synthesis where the output of the first reactor is fed directly into a second reaction stream.
Caption: Telescoped workflow for synthesis and derivatization.
Conclusion
The application of continuous flow chemistry to the synthesis and elaboration of this compound offers a robust, safe, and highly efficient alternative to traditional batch methods. The protocols detailed in this guide demonstrate precise control over reaction conditions, enabling high yields and purities to be achieved in significantly reduced timeframes. By leveraging superheated conditions in a controlled manner, researchers can accelerate discovery and development timelines for novel molecules based on this valuable pyrimidine scaffold. The principles and specific parameters provided herein serve as a validated starting point for the adoption of this powerful technology in both academic and industrial research settings.
References
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- Charaschanya, M., Bogdan, A. R., Wang, Y., & Djuric, S. W. (2016). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. Tetrahedron Letters.
- Lipshutz, B. H., et al. (n.d.). SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media. ACS Sustainable Chemistry & Engineering.
- Mahdhaoui, F., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun.
- MDPI. (n.d.). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients.
- Clark, J. H., et al. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
- Lee, M., & Smith, B. D. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- Wordpress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure.
- Vapourtec. (2018). Nucleophilic Aromatic Substitution at High Temperature | Flow Chemistry Reactor. YouTube.
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- NIH. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines.
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Application Notes & Protocols: Derivatization of 4-(4-Chloropyrimidin-2-yl)morpholine for Structure-Activity Relationship Studies
Abstract
The 2,4-disubstituted pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically relevant agents, particularly kinase inhibitors.[1][2] The 4-(4-chloropyrimidin-2-yl)morpholine core is an exceptionally valuable starting point for the generation of diverse chemical libraries aimed at structure-activity relationship (SAR) elucidation. The strategic placement of the morpholine at the C2 position and a reactive chlorine atom at the C4 position allows for systematic and targeted modifications. This guide provides a comprehensive framework for the derivatization of this key intermediate, detailing synthetic protocols, the rationale behind experimental design, and strategies for building a robust SAR data set.
Introduction: The Strategic Value of the this compound Core
The pyrimidine ring is an electron-deficient heteroaromatic system, a characteristic conferred by its two electronegative nitrogen atoms.[1] This inherent electrophilicity makes the carbon atoms of the ring, particularly at the C2, C4, and C6 positions, susceptible to nucleophilic attack.[1] The this compound scaffold capitalizes on this reactivity in a highly strategic manner for drug discovery programs.
-
The C4-Position as a "Hotspot" for Derivatization: The chlorine atom at the C4 position is an excellent leaving group, making it the primary site for introducing molecular diversity. Its reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring and the adjacent nitrogen atoms.[1] In polychlorinated pyrimidines, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position.[1] This preferential reactivity is due to the effective stabilization of the negative charge in the Meisenheimer complex intermediate by both ring nitrogens.[1]
-
The C2-Morpholine as a "Privileged" Modulator: The morpholine moiety at the C2 position is not merely a placeholder. It is a well-established pharmacophore that can significantly influence a compound's physicochemical properties, such as aqueous solubility and metabolic stability.[3][4] Furthermore, the morpholine oxygen can act as a crucial hydrogen bond acceptor, anchoring the molecule to the hinge region of many kinases.[5][6] Its ability to adopt a co-planar conformation with the pyrimidine ring is key to its utility as a kinase hinge binder.[6]
This guide will focus on the two primary avenues for derivatization: nucleophilic aromatic substitution (SNAr) at the C4 position and modifications of the morpholine ring itself, including bioisosteric replacement.
Synthetic Strategy: A Modular Approach to Library Generation
A logical and efficient synthetic strategy is paramount for generating a focused library of analogs for SAR studies. The general workflow is predicated on the differential reactivity of the positions on the pyrimidine core.
Figure 1: General workflow for the derivatization of the this compound scaffold.
Protocols for Derivatization at the C4-Position via SNAr
The reaction of 4-chloropyrimidines with a wide array of nucleophiles via an SNAr mechanism is the most common and versatile method for introducing diversity.[1] The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]
General Protocol for Amination at C4
This protocol describes the reaction with primary and secondary amines, which is a cornerstone of many SAR campaigns targeting kinases.
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine, piperidine derivatives) (1.1 - 1.5 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) or K2CO3 (2-3 equivalents)
-
Solvent: Dioxane, N,N-Dimethylformamide (DMF), or 2-propanol
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in the chosen solvent (e.g., dioxane), add the desired amine (1.1 equivalents) and the base (e.g., DIPEA, 2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.[7]
-
Work-up: Upon completion, allow the mixture to cool to room temperature. If dioxane was used, remove it under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel or by preparative HPLC to yield the desired C4-amino substituted derivative.
Causality and Experimental Choices:
-
Base Selection: A non-nucleophilic organic base like DIPEA is often preferred as it effectively scavenges the HCl generated during the reaction without competing with the primary nucleophile. Inorganic bases like K2CO3 can also be used, particularly in polar aprotic solvents like DMF.[7]
-
Solvent Choice: The choice of solvent depends on the solubility of the reactants and the required reaction temperature. Dioxane and DMF are common choices for their high boiling points and ability to dissolve a wide range of organic compounds.
-
Temperature: Heating is typically required to overcome the activation energy for the SNAr reaction, especially with less reactive amines. Microwave irradiation can sometimes be employed to shorten reaction times.[8]
Protocol for Thiolation and Alkoxylation at C4
The introduction of sulfur or oxygen-linked moieties can explore different chemical space and interaction types.
Procedure (General):
-
Nucleophile Generation: For thiols and alcohols, it is often necessary to first generate the corresponding thiolate or alkoxide by treating the parent thiol/alcohol with a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) at 0 °C.
-
SNAr Reaction: Add the solution of this compound to the pre-formed nucleophile solution at 0 °C and then allow the reaction to warm to room temperature or heat as necessary.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. The work-up typically involves quenching the reaction with a saturated aqueous solution of NH4Cl, followed by extraction with an organic solvent, washing, drying, and purification as described in section 3.1.
Structure-Activity Relationship (SAR) Exploration
A systematic approach to SAR is crucial for identifying key structural features that govern biological activity. The derivatization of the this compound core allows for a multi-pronged SAR investigation.
Figure 2: Logical framework for a multi-vector SAR study.
SAR Table: A Hypothetical Example
The data generated from these synthetic efforts should be systematically tabulated to facilitate analysis. The following table illustrates how SAR data for a hypothetical series of kinase inhibitors could be organized.
| Compound ID | R1 (C4-Substituent) | R2 (C2-Substituent) | Kinase IC50 (nM) | Cell Proliferation IC50 (µM) |
| 1 | -Cl | Morpholine | >10,000 | >50 |
| 2a | -NH-Ph | Morpholine | 520 | 15.2 |
| 2b | -NH-(4-F-Ph) | Morpholine | 150 | 4.5 |
| 2c | -NH-(3,5-diMe-Ph) | Morpholine | 25 | 0.8 |
| 2d | -S-Ph | Morpholine | 890 | 22.0 |
| 3a | -NH-(3,5-diMe-Ph) | Thiomorpholine | 45 | 1.1 |
| 3b | -NH-(3,5-diMe-Ph) | 3,6-Dihydro-2H-pyran | 30 | 0.9 |
SAR Insights from Hypothetical Data:
-
C4-Amine is Favorable: Replacing the C4-chloro group with an amino-phenyl group (2a) significantly improves activity over the starting material (1).
-
Electronic Effects at C4: An electron-withdrawing fluorine on the phenyl ring (2b) enhances potency.[9]
-
Steric Effects at C4: The introduction of 3,5-dimethyl groups on the phenyl ring (2c) leads to a substantial increase in activity, suggesting the presence of a hydrophobic pocket in the target's active site.[2]
-
Bioisosteric Replacement at C2: Replacing the morpholine with thiomorpholine (3a) is well-tolerated. The discovery of 3,6-dihydro-2H-pyran (DHP) as a potent morpholine replacement has also been reported, offering an alternative with potentially different properties.[10]
Advanced Strategies: Bioisosteric Replacement of the Morpholine Ring
While derivatization at C4 is the primary strategy for exploring the target's binding pocket, modification of the C2-morpholine ring can be used to fine-tune physicochemical properties or explore alternative hinge-binding interactions.[11] Bioisosteric replacement involves substituting the morpholine with other cyclic structures that possess similar spatial arrangements and properties.[5]
Common Morpholine Bioisosteres:
-
Thiomorpholine: Introduces a sulfur atom, which can alter lipophilicity and metabolic stability.
-
Piperidine: Removes the hinge-binding oxygen, which can be a crucial negative control or a route to discovering novel binding modes. It also increases the basicity of the ring nitrogen.[5]
-
Pyrans and Dihydropyrans: These non-nitrogen containing rings can serve as effective morpholine isosteres, mimicking its conformation and hinge-binding capabilities.[6][10]
-
Substituted Morpholines: Introducing substituents on the morpholine ring itself can probe for additional interactions and modulate conformation.[12]
The synthesis of these analogs would typically involve starting from 2,4-dichloropyrimidine and performing the initial SNAr reaction with the desired morpholine bioisostere, followed by the second SNAr at the C4 position as previously described.
Conclusion
The this compound scaffold is a powerful platform for medicinal chemistry campaigns. Its strategic design allows for the rapid and systematic generation of analog libraries through robust and well-characterized chemical transformations, primarily the nucleophilic aromatic substitution at the C4 position. By methodically exploring the chemical space around both the C4 and C2 positions, researchers can efficiently build a comprehensive structure-activity relationship, leading to the optimization of potency, selectivity, and pharmacokinetic properties. The protocols and strategies outlined in this guide provide a foundational framework for leveraging this privileged core in the pursuit of novel therapeutic agents.
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- van der Wel, T., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Omega.
- ResearchGate. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.
- Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters.
- Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org.
- ResearchGate. (n.d.). Chemical structure of 2, 4-disubstituted pyrimidine derivatives.
- Li, H., et al. (2015). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry.
- Al-Ostath, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Heliyon.
- Ghorab, M. M., et al. (2000). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Archiv der Pharmazie.
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- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Journal of Pharmaceutical Research and Reports. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- Al-Soud, Y. A., et al. (2008). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Archiv der Pharmazie.
- ResearchGate. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives.
- Kumar, A., et al. (2016). Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. Molecules.
- Martínez-Otero, D., et al. (2024). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. Molecules.
- Kumar, S., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.
- ResearchGate. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
Sources
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- 2. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 5. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 4-(4-Chloropyrimidin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing Suzuki coupling reactions with 4-(4-Chloropyrimidin-2-yl)morpholine. This guide is designed to provide in-depth troubleshooting advice and practical, actionable solutions to common challenges encountered during the synthesis of 2,4-disubstituted pyrimidine derivatives. As Senior Application Scientists, we have structured this resource to not only offer step-by-step protocols but also to explain the underlying chemical principles that govern reaction success.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and problems faced by researchers when working with chloropyrimidine substrates in Suzuki coupling reactions.
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the most likely causes?
A1: Low or no conversion in Suzuki couplings involving chloropyrimidines often points to one of several critical factors:
-
Catalyst Deactivation: The nitrogen atoms within the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[1][2] This issue is particularly pronounced in electron-rich pyrimidine systems.
-
Inefficient Oxidative Addition: The carbon-chlorine (C-Cl) bond in chloropyrimidines is inherently less reactive than corresponding C-Br or C-I bonds. This makes the initial oxidative addition step of the catalytic cycle more challenging and often the rate-limiting step.[1][3]
-
Boronic Acid Decomposition: Boronic acids can be unstable under the reaction conditions, leading to side reactions such as protodeboronation (hydrolysis) or oxidation, particularly at elevated temperatures.[1][4]
-
Suboptimal Reaction Conditions: The choice of palladium catalyst, ligand, base, and solvent system is paramount for the successful coupling of chloropyrimidines.[1][5] A mismatch in any of these components can lead to a significant drop in yield.
Q2: How do I select the optimal palladium catalyst and ligand for my this compound substrate?
A2: The choice of catalyst and ligand is crucial for activating the C-Cl bond and preventing catalyst deactivation.
-
Electron-Rich, Bulky Ligands: For challenging Suzuki couplings with aryl chlorides, electron-rich and sterically hindered phosphine ligands are often necessary.[1][6] Ligands such as XPhos, SPhos, and other Buchwald ligands have demonstrated success in promoting the coupling of electron-deficient heteroaryl chlorides.[7][8]
-
Pre-formed Catalysts: Employing well-defined palladium pre-catalysts, like XPhos Pd G3, can enhance reproducibility and catalytic activity compared to generating the active catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and a separate ligand.[1][7]
-
Catalyst Screening: If a particular catalyst system is ineffective, it is advisable to screen a variety of catalysts with different electronic and steric properties. While Pd(PPh₃)₄ is a common starting point, more specialized catalysts are frequently required for chloropyrimidines.[1][9]
Q3: What is the function of the base in this reaction, and which one should I select?
A3: The base plays a critical role in the transmetalation step of the Suzuki coupling by activating the boronic acid.[10]
-
Commonly Used Bases: A range of inorganic bases are employed, with potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) being frequent choices.[1][5]
-
Base Strength and Solubility: The choice of base can significantly influence the reaction yield. For instance, K₃PO₄ is a stronger base than K₂CO₃ and may be more effective in certain cases. The solubility of the base in the chosen solvent system is also a critical factor.[1]
-
Anhydrous vs. Aqueous Conditions: While some Suzuki reactions are conducted under anhydrous conditions, the presence of a small amount of water can be advantageous. It can aid in dissolving the base and facilitate the formation of the more reactive boronate species.[1]
Q4: I'm observing significant side product formation. What are the common culprits and how can I minimize them?
A4: The most prevalent side reaction is the protodeboronation of the boronic acid, which is often intensified by high temperatures and certain bases.[9] Using fresh, high-purity boronic acid and carefully optimized reaction conditions can help mitigate this. Homocoupling, the reaction of two boronic acid molecules, can be reduced by ensuring an efficient oxidative addition and transmetalation, often by using a slight excess of the aryl halide.[5]
Troubleshooting Guides: A Deeper Dive
This section provides more detailed, scenario-based troubleshooting for persistent issues.
Problem 1: The reaction is sluggish or fails to proceed to completion.
Q: I observe minimal to no product formation. How can I systematically determine if the issue lies with my catalyst, solvent, or base?
A: A methodical screening of reaction parameters is the most effective strategy. Given that chlorides are less reactive coupling partners, the selection of an appropriate catalytic system is crucial.[9]
Data-Driven Optimization of Reaction Components
The following table summarizes yields obtained from screening various reaction components for the Suzuki coupling of dichloropyrimidines, which can serve as a starting point for optimizing the reaction of this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Source |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 71 | [9] |
| Pd₂(dba)₃ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | <5 | [9] |
| Pd₂(dba)₃·CHCl₃ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 35 | [9] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | Moderate | [11] |
| Pd(PPh₃)₄ | - | K₂CO₃ | EtOH/Toluene/H₂O | 55 | Good | [12] |
Experimental Protocol: Systematic Screening of Reaction Conditions
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound (1.0 equiv), the desired boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[13]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[13]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[13]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[13]
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[13]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by flash column chromatography.[13]
Problem 2: My reaction is not regioselective, or I am getting a double coupling product.
Q: I am using a di- or poly-halogenated pyrimidine and observing a mixture of products. How can I control the regioselectivity?
A: In the case of 2,4-dichloropyrimidine, the Suzuki coupling generally shows a preference for the C4 position due to the favored oxidative addition of palladium to the C4-chlorine bond.[14][15] However, to ensure complete regioselectivity, a slow addition of an excess of the dichloropyrimidine can be employed.[12]
Troubleshooting Workflow for Regioselectivity Issues
Caption: A workflow for troubleshooting regioselectivity in Suzuki couplings of dichloropyrimidines.
Problem 3: Can microwave irradiation enhance my reaction?
A: Yes, microwave-assisted procedures can be highly effective. They often result in significantly shorter reaction times (e.g., 15 minutes) and can improve yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%).[9][14]
Generalized Microwave-Assisted Suzuki Coupling Protocol
-
Reagent Preparation: In a microwave-safe vial, combine this compound (1.0 equiv), the boronic acid (1.0 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.5 mol%) in a mixture of 1,4-dioxane and water.[14]
-
Inert Atmosphere: Purge the vial with argon.
-
Microwave Irradiation: Heat the reaction mixture to 100 °C for 15 minutes in a microwave reactor.[14]
-
Workup and Purification: Follow the standard workup and purification procedures as described above.[14]
Understanding the Mechanism: The Suzuki Coupling Catalytic Cycle
A firm grasp of the catalytic cycle is essential for effective troubleshooting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-(4-Chloropyrimidin-2-yl)morpholine
Welcome to the technical support center for the synthesis of 4-(4-Chloropyrimidin-2-yl)morpholine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine. Our goal is to provide field-proven insights and practical solutions to common challenges encountered during this synthesis, moving beyond a simple protocol to explain the causality behind experimental choices.
The reaction of 2,4-dichloropyrimidine with morpholine is a fundamental transformation, yet it is fraught with potential side reactions that can complicate purification and significantly reduce the yield of the desired C2-substituted product. This document serves as a troubleshooting manual, structured in a question-and-answer format to directly address the specific issues you may encounter.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction produced a mixture of two major products. How do I identify the desired this compound and the isomeric byproduct, and why did this happen?
Answer: This is the most common issue in this synthesis and is rooted in the regioselectivity of the nucleophilic attack on the 2,4-dichloropyrimidine ring.
Causality: The pyrimidine ring is electron-deficient, facilitating SNAr reactions. However, the C2 and C4 positions have different electronic densities. For an unsubstituted 2,4-dichloropyrimidine, quantum mechanics calculations show that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly located at the C4 position.[1][2] This makes C4 the kinetically favored site for nucleophilic attack, meaning the major product is often the undesired isomer, 4-(2-chloropyrimidin-4-yl)morpholine.[1][2] Achieving selectivity for the C2 position requires careful control of reaction conditions to influence the reaction pathway.
Identification Strategy: The two isomers can be readily distinguished using ¹H NMR spectroscopy by observing the chemical shifts of the two aromatic protons on the pyrimidine ring (H5 and H6). The substitution pattern creates a distinct electronic environment for these protons.
-
Desired Product (C2-substituted): this compound
-
Isomeric Byproduct (C4-substituted): 4-(2-Chloropyrimidin-4-yl)morpholine
Refer to the table below for typical chemical shifts. The difference in polarity also allows for separation via column chromatography, with the C4-isomer typically being more polar.
Troubleshooting & Prevention:
-
Temperature Control: Run the reaction at a low temperature (e.g., 0°C to -10°C) during the addition of morpholine. Low temperatures can enhance the kinetic selectivity, sometimes favoring the less-expected isomer.
-
Slow Addition: Add the morpholine solution dropwise over an extended period. This maintains a low concentration of the nucleophile and can help prevent side reactions and improve selectivity.
-
Base Selection: Use a non-nucleophilic, hindered base such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) instead of stronger, more nucleophilic bases that could compete with the primary reaction.[3]
Q2: I'm observing a significant amount of a di-substituted byproduct, 2,4-dimorpholinopyrimidine. How can I prevent its formation?
Answer: The formation of the di-substituted product occurs when a second molecule of morpholine displaces the remaining chlorine atom on the mono-substituted intermediate.
Causality: The first substitution of a chlorine atom with the electron-donating morpholine group activates the pyrimidine ring towards a second substitution, although it is generally less reactive than the starting material. This second reaction is favored by an excess of morpholine, higher reaction temperatures, or prolonged reaction times.
Troubleshooting & Prevention:
-
Stoichiometric Control: Use a slight excess, but no more than 1.0 to 1.1 equivalents, of morpholine relative to 2,4-dichloropyrimidine.
-
Temperature Management: Maintain a low reaction temperature (0°C or below) throughout the addition and for an initial period afterward before slowly warming to room temperature. Avoid heating the reaction mixture unless TLC or LC-MS analysis shows a stalled reaction with significant starting material remaining.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the 2,4-dichloropyrimidine has been consumed to prevent the subsequent formation of the di-substituted product.
Q3: My yield is low, and I have a lot of unreacted 2,4-dichloropyrimidine. What are the likely causes and solutions?
Answer: Low conversion is a common problem that can usually be traced back to reaction conditions or reagent quality.[4][5]
Causality: SNAr reactions require the overcoming of an activation energy barrier. If the temperature is too low, the reaction rate may be impractically slow. Conversely, impurities in the starting materials, particularly water, can inhibit the reaction or consume reagents.
Troubleshooting & Prevention:
-
Reagent Purity: Ensure all reagents and solvents are anhydrous. 2,4-Dichloropyrimidine is susceptible to hydrolysis. Use freshly distilled or high-purity morpholine and dry solvents.
-
Reaction Temperature & Time: While low temperatures are crucial for selectivity, the reaction may need to be warmed to room temperature or slightly above to proceed to completion. Allow for sufficient reaction time (monitor by TLC). A common protocol involves stirring at 0°C for a short period, followed by warming to room temperature for several hours.[3]
-
Base Activity: Ensure the base is active and present in sufficient quantity (at least one equivalent to neutralize the HCl byproduct). If using a solid base like K₂CO₃, ensure it is finely powdered and well-stirred to maximize surface area.
Q4: During aqueous workup, I isolated an unexpected polar impurity. Could it be a hydrolysis product?
Answer: Yes, hydrolysis is a significant risk. The chlorine atoms on the electron-deficient pyrimidine ring are susceptible to displacement by water, especially under basic or acidic conditions or at elevated temperatures.
Causality: Water can act as a nucleophile, attacking the C2 or C4 position of either the starting material or the product to form the corresponding hydroxypyrimidine derivatives (which may exist as their tautomeric pyrimidinone forms). These byproducts are typically more polar and can complicate purification.
Troubleshooting & Prevention:
-
Anhydrous Conditions: As mentioned, run the reaction under an inert atmosphere (N₂ or Ar) using anhydrous solvents.
-
Careful Workup: When quenching the reaction, use a cold, dilute aqueous solution. Perform extractions quickly and avoid prolonged contact between the organic layer containing the product and any aqueous phase.
-
pH Control: During workup, maintain a neutral or slightly basic pH to avoid acid-catalyzed hydrolysis.
Visualizing the Reaction Pathways
The following diagram illustrates the desired synthetic route to this compound and the competing side reactions that must be controlled.
Caption: Main reaction pathway and key side reactions.
Optimized Experimental Protocol
This protocol is designed to favor the formation of the C2-substituted isomer by carefully controlling the reaction conditions.
Materials:
-
2,4-Dichloropyrimidine
-
Morpholine (anhydrous)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃, anhydrous, finely powdered)
-
Acetone or Tetrahydrofuran (THF) (anhydrous)
-
Ethyl Acetate
-
Hexanes
-
Brine
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, under a nitrogen atmosphere.
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous acetone (approx. 0.2 M concentration).
-
Cool the solution to -10°C using an appropriate cooling bath.
-
In a separate flask, dissolve morpholine (1.05 eq) and DIPEA (1.2 eq) in anhydrous acetone.
-
Add the morpholine/DIPEA solution to the dropping funnel and add it dropwise to the cold 2,4-dichloropyrimidine solution over 30-45 minutes, ensuring the internal temperature does not rise above -5°C.
-
After the addition is complete, stir the reaction mixture at -10°C to 0°C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to separate the isomers.
Troubleshooting Workflow
Use this decision tree to diagnose and solve issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Data for Product Characterization
| Compound | Isomer Position | ¹H NMR (CDCl₃) δ (ppm) - Aromatic Protons | Key Feature |
| This compound | C2-Substituted (Desired) | ~8.2 (d, 1H), ~6.5 (d, 1H) | Two distinct doublets in the aromatic region. |
| 4-(2-Chloropyrimidin-4-yl)morpholine | C4-Substituted (Byproduct) | ~8.0 (d, 1H), ~6.3 (d, 1H) | Two distinct doublets at different chemical shifts than the desired product. |
| 2,4-Dimorpholinopyrimidine | Di-Substituted | ~7.8 (d, 1H), ~5.8 (d, 1H) | Aromatic signals are significantly upfield shifted due to two electron-donating groups. |
Note: Exact chemical shifts may vary based on solvent and instrument.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class.
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). Future Journal of Pharmaceutical Sciences, 9(1).
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). The Journal of Organic Chemistry, 80(15), 7757–7763.
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-(4-Chloropyrimidin-2-yl)morpholine
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-(4-Chloropyrimidin-2-yl)morpholine using column chromatography. Our goal is to synthesize technical accuracy with field-proven insights to help you navigate common challenges and optimize your purification workflow.
Introduction: The Challenge of Purifying Substituted Pyrimidines
This compound is a heterocyclic compound featuring a basic morpholine ring and an electron-deficient chloropyrimidine system. These structural features can present unique challenges during purification by silica gel chromatography. The basic nitrogen of the morpholine can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to issues like peak tailing, irreversible adsorption, and even degradation of the target molecule.[1][2] This guide provides a systematic approach to overcoming these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My compound is streaking or tailing significantly down the column, resulting in broad fractions and poor purity. Why is this happening and how can I fix it?
A: This is the most common issue when purifying nitrogen-containing heterocyclic compounds on silica gel.
-
Causality: The basic nitrogen atom in the morpholine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding causes a portion of the molecules to lag behind the main band, leading to tailing.
-
Solution: Neutralize the Stationary Phase. The most effective solution is to add a basic modifier to your mobile phase to "cap" the acidic sites on the silica.
-
Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) to your eluent mixture. For example, if your mobile phase is 50:50 Hexane:Ethyl Acetate, prepare it as 49.5:50:0.5 Hexane:Ethyl Acetate:Triethylamine.
-
Alternative: A 1-2% solution of ammonia in methanol can be used as the polar component of the mobile phase, which also effectively minimizes tailing for very basic compounds.[3][4]
-
Validation: You can verify this solution on a small scale. Run two TLC plates of your crude material. Develop one in your standard solvent system and the other in the same system with 1% triethylamine added. The spot corresponding to your product should be much sharper and may have a slightly higher Rf value in the amine-modified system.
-
Q2: I'm experiencing very low recovery of my product after the column. Where could it have gone?
A: Low recovery is often due to either irreversible adsorption or on-column degradation. Chlorinated heterocycles can be sensitive to the acidic nature of silica gel.[1]
-
Causality:
-
Irreversible Adsorption: The interaction with acidic silica sites can be so strong that your compound does not elute, even with a highly polar mobile phase.
-
Degradation: The acidic environment of the silica gel can catalyze the decomposition of your target compound. This is a known issue for certain sensitive molecules.[5]
-
-
Solutions:
-
Pre-treat the Silica Gel: Before packing your column, you can deactivate the silica. Prepare a slurry of the silica gel in your starting eluent that already contains 1% triethylamine. This neutralizes the silica before your compound is introduced.[1]
-
Conduct a Stability Test: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for 1-2 hours, and then develop it. If you see new spots or significant smearing from the baseline that wasn't present initially, your compound is likely unstable on silica.[5]
-
Switch Stationary Phase: If the compound proves too unstable for silica, consider using a more inert stationary phase like neutral alumina or switching to a reverse-phase (C18) separation.[3]
-
Q3: My compound won't move from the baseline on the TLC plate, even with 100% ethyl acetate. How can I get it to elute?
A: An Rf value of zero indicates your compound is highly polar and has a very strong affinity for the stationary phase compared to the mobile phase.
-
Causality: The polarity of your compound is too high for the solvent system you are using. Ethyl acetate is not a sufficiently polar solvent to displace the compound from the silica gel.
-
Solutions:
-
Increase Mobile Phase Polarity: Add a more polar solvent to your eluent. Methanol is an excellent choice. Start by testing TLCs with dichloromethane/methanol or ethyl acetate/methanol mixtures (e.g., 95:5, 90:10).[3]
-
Use a Modifier: As mentioned in Q1, if your compound is basic, adding triethylamine or ammonia in methanol will not only improve the spot shape but also increase its mobility.[4]
-
Consider Reverse-Phase Chromatography: If your compound is extremely polar, normal-phase chromatography may not be suitable. In reverse-phase chromatography, the stationary phase (e.g., C18 silica) is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[3][6] Polar compounds elute earlier in this system.
-
Q4: The separation between my product and an impurity is poor, even though they have different Rf values on TLC. What's causing this?
A: This issue often points to problems with the column setup or sample loading technique.
-
Causality:
-
Column Overloading: Loading too much crude material onto the column is a primary cause of poor separation. A general rule of thumb is that the sample load should be 1-5% of the mass of the silica gel.[2]
-
Poor Sample Loading: If the initial band of the sample at the top of the column is too wide, the separation will be compromised from the start. This happens if you dissolve your sample in too much solvent or a solvent that is much stronger than the mobile phase.[7]
-
-
Solutions:
-
Reduce the Sample Load: Use a larger column or purify the material in smaller batches.
-
Optimize Sample Loading (Dry Loading): For the best possible separation, use the "dry loading" technique. Dissolve your crude material in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (typically 2-3 times the mass of your crude product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of your packed column. This creates a very narrow starting band.[7][8]
-
Frequently Asked Questions (FAQs)
Q: What is the recommended stationary and mobile phase to start with for this purification?
A: A systematic approach starting with TLC is always best.[3]
| Parameter | Recommendation | Rationale & Comments |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | The industry standard for normal-phase chromatography. Its effectiveness for pyrimidine derivatives is well-documented.[3] |
| Initial TLC Screening | System 1: Hexane / Ethyl Acetate (various ratios) System 2: Dichloromethane / Methanol (various ratios) | These two systems cover a good polarity range. The goal is to find a system that gives your target compound an Rf value of 0.2 - 0.35 .[4] |
| Mobile Phase Modifier | 0.5-1% Triethylamine (Et₃N) | Crucial for preventing peak tailing due to the basic morpholine moiety. Add this to your chosen TLC system for final optimization.[2] |
Q: Should I run an isocratic or a gradient elution?
A: This depends on the separation.
-
Isocratic Elution (Constant Solvent Composition): If your TLC shows good separation (ΔRf > 0.2) between your product and all major impurities, a simple isocratic elution is often sufficient and easier to perform.
-
Gradient Elution (Increasing Polarity): If your crude mixture contains both less polar and more polar impurities, a gradient elution is more efficient. Start with a lower polarity mobile phase to elute the non-polar impurities, then gradually increase the percentage of the polar solvent to elute your product and finally the more polar impurities. This saves time and solvent.[2]
Q: What are the potential impurities I should be aware of?
A: Impurities can originate from the starting materials or from side reactions.
-
Unreacted Starting Materials: The precursors used in the synthesis.
-
Isomeric Byproducts: Depending on the synthetic route, substitution at different positions on the pyrimidine ring can occur. For example, the synthesis of a similar compound, 4-(4-bromopyrimidin-2-yl)morpholine, can yield the 4-(2-bromopyrimidin-4-yl)morpholine isomer.[9] It is plausible that a similar isomeric byproduct could form in your reaction.
-
Degradation Products: As discussed, the compound may degrade on silica, especially if purification is prolonged.
Q: How do I properly pack a silica gel column?
A: A well-packed column is critical for good separation. The "slurry packing" method is most common.
-
Place a small plug of cotton or glass wool at the bottom of the column, and add a thin layer (approx. 1 cm) of sand.
-
In a separate beaker, weigh out your silica gel and mix it with your initial, low-polarity eluent to form a consistent, pourable slurry.
-
Pour the slurry into the column in one continuous motion. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to dislodge any air bubbles and help the silica settle evenly.
-
Use a gentle positive pressure (air or nitrogen) to push the solvent through the column, compacting the silica bed. Do not let the top of the silica bed run dry.
-
Once the bed is stable, carefully add another thin layer of sand on top to protect the surface during solvent and sample addition.[7]
Visualized Workflows and Protocols
General Purification Workflow
The following diagram outlines the logical steps from receiving the crude reaction mixture to obtaining the final, pure product.
Caption: A typical workflow for column chromatography purification.
Troubleshooting Flowchart
Use this flowchart to diagnose and solve common purification problems.
Caption: A decision tree for troubleshooting common chromatography issues.
Step-by-Step Protocol: Flash Column Chromatography
This protocol assumes a 1-gram scale purification. Adjust silica and solvent volumes accordingly for different scales.
-
TLC Analysis:
-
Screen for an appropriate solvent system using TLC. A good starting point is Hexane:Ethyl Acetate. If the compound is very polar, try Dichloromethane:Methanol.
-
Once a suitable ratio is found (Rf of product ≈ 0.2-0.35), add 0.5-1% triethylamine to the mixture and re-run the TLC to confirm separation and improved spot shape. This is your Mobile Phase .
-
-
Column Preparation:
-
Select an appropriate size glass column (e.g., 40mm diameter for 1g of crude material on ~50-100g of silica).
-
Prepare a slurry of ~100g of silica gel in your starting mobile phase (the less polar component of your system).
-
Pack the column as described in the FAQ, finishing with a protective layer of sand.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it. Do not let the silica run dry.
-
-
Sample Loading (Dry Method):
-
Dissolve ~1g of your crude this compound in a minimal amount of a volatile solvent (e.g., 10-20 mL of dichloromethane).
-
Add 2-3g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[8]
-
Carefully layer this powder onto the sand at the top of your packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Apply gentle pressure and begin collecting fractions. The size of the fractions will depend on the column size (e.g., 20-25 mL fractions for a 40mm column).
-
If running a gradient, start with the low-polarity mobile phase and gradually increase the concentration of the more polar solvent.
-
Monitor the elution process by spotting fractions onto a TLC plate. A UV lamp (254 nm) is typically effective for visualizing pyrimidine-containing compounds.
-
-
Isolation:
-
Analyze the collected fractions by TLC.
-
Combine all fractions that contain your pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield your purified this compound.[8]
-
Confirm the purity of the final product by appropriate analytical methods (e.g., NMR, LC-MS).
-
References
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Technical Support Center: Purification of Chlorinated Heterocyclic Compounds. (2025). Benchchem.
- Retaining Polar Compounds. LC Troubleshooting Bible.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Troubleshooting guide for the purification of polar quinoline compounds. (2025). Benchchem.
- HPLC Troubleshooting Guide. Unknown Source.
- Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 26-34.
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
- Klampfl, C. W., Buchberger, W., & Haddad, P. R. (2001). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases.
- Overcoming challenges in the purification of heterocyclic compounds. (2025). Benchchem.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Unknown Source.
- Purification of Organic Compounds by Flash Column Chrom
- 4-(2-Chloropyrimidin-4-yl)morpholine. ChemScene.
- 4-(2-CHLORO-4-PYRIMIDINYL)MORPHOLINE Product Description. ChemicalBook.
- 4-((4-Chloropyrimidin-2-yl)methyl)morpholine. BLDpharm.
- Morpholines. Synthesis and Biological Activity. (2013).
- Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- Green Synthesis of Morpholines via Selective Monoalkyl
- 4-(2-Chloropyrimidin-4-yl)morpholine. PubChem.
- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (2017). PubMed Central.
- Synthesis and Characterization of Some New Morpholine Derivatives. (2012).
- Investigation into the Formation of Impurities during the Optimization of Brig
- 4-(4-BROMOPYRIMIDIN-2-YL)MORPHOLINE CAS 663194-10-3. ChemicalBook.
Sources
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- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. orgsyn.org [orgsyn.org]
- 9. 4-(4-BROMOPYRIMIDIN-2-YL)MORPHOLINE CAS#: 663194-10-3 [m.chemicalbook.com]
Technical Support Center: Troubleshooting Byproduct Removal in the Synthesis of 4-(4-Chloropyrimidin-2-yl)morpholine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(4-Chloropyrimidin-2-yl)morpholine. We understand that while the synthetic route appears straightforward, challenges in selectivity and byproduct formation are common. This document provides in-depth, field-proven insights to help you identify, minimize, and remove unwanted impurities from your reaction, ensuring the high purity required for subsequent applications.
Section 1: Understanding the Core Chemistry and Byproduct Formation
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and morpholine. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. However, the presence of two chlorine atoms at the C2 and C4 positions introduces a significant challenge: regioselectivity .
The C4 position is generally more electrophilic and thus more reactive toward nucleophiles than the C2 position.[1] This inherent reactivity difference is the primary origin of the most common and challenging byproduct: the C4-substituted regioisomer. Other byproducts can arise from over-reaction, hydrolysis, or incomplete conversion.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and purification process in a direct question-and-answer format.
Q1: My post-reaction analysis (TLC/LC-MS) shows two major spots/peaks with the same mass that are very close together. What are they and why did this happen?
A: You are almost certainly observing a mixture of the desired product, This compound (C2 substitution), and its regioisomer, 4-(2-Chloropyrimidin-4-yl)morpholine (C4 substitution).
-
Causality: This occurs because both the C2 and C4 positions on the 2,4-dichloropyrimidine ring are electrophilic and can be attacked by the morpholine nucleophile. As a general rule in SNAr reactions with 2,4-dichloropyrimidines, the C4-chloride is more labile and reacts faster, often making the C4-substituted isomer the kinetic product.[1][2] Achieving high selectivity for the C2 position requires carefully controlled reaction conditions to overcome this natural preference. These isomers are often difficult to separate due to their very similar polarities and physical properties.
Q2: I have a significant amount of a high-molecular-weight byproduct. What is it and how do I prevent its formation?
A: This byproduct is likely 2,4-di(morpholin-4-yl)pyrimidine , resulting from the substitution of both chlorine atoms.
-
Causality: This happens when morpholine reacts a second time with the mono-substituted chloropyrimidine intermediate (either your desired product or its isomer). The primary cause is an excess of morpholine in the reaction mixture.
-
Preventative Strategy: To prevent di-substitution, it is critical to control the reaction stoichiometry. Use morpholine as the limiting reagent or in a slight molar excess (e.g., 1.0 to 1.1 equivalents) relative to 2,4-dichloropyrimidine. Adding the morpholine slowly to the reaction mixture can also help maintain a low instantaneous concentration, further suppressing the second substitution.
Q3: My crude product contains an impurity that is significantly more polar than the desired product. What could it be?
A: This is likely the hydrolysis product, 2-(morpholin-4-yl)pyrimidin-4(3H)-one .
-
Causality: The C4-chloro group on your desired product is susceptible to hydrolysis, especially in the presence of water and a base. This reaction replaces the chlorine atom with a hydroxyl group, which then tautomerizes to the more stable pyrimidinone form.
-
Preventative Strategy: Ensure your reaction is conducted under strictly anhydrous conditions. Use dry solvents, dry your reagents (especially the base, if solid), and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
Q4: How can I optimize my reaction to favor the formation of the desired C2-substituted product over the C4-isomer?
A: While C4 substitution is often kinetically favored, you can influence the regioselectivity toward the C2 position by manipulating the reaction conditions. The choice of solvent, base, and temperature can have a profound impact.[1] Some studies have explored using Lewis acids to preferentially activate the C2 position.[3]
| Parameter | Condition Favoring C4-Substitution (Isomer) | Condition Favoring C2-Substitution (Desired) | Rationale |
| Temperature | Low Temperature (e.g., 0 °C to RT) | Higher Temperature (e.g., 80-150 °C) | Higher temperatures can help overcome the kinetic barrier to attack the less reactive C2 position, favoring the thermodynamic product. |
| Solvent | Aprotic polar solvents (e.g., THF, DCM) | Protic solvents (e.g., n-Butanol, Isopropanol) or high-boiling polar aprotic (e.g., NMP, DMSO) | Solvents can influence the transition state energies for C2 versus C4 attack. Some literature suggests specific systems like nBuOH/DIPEA can yield single products at the C4 position, highlighting the complexity.[1] |
| Base | Strong, non-nucleophilic bases (e.g., DIPEA, Et₃N) | Weaker bases or specific conditions | The base can influence the nucleophilicity of the amine and interact with the pyrimidine ring. In some specific cases, tertiary amine nucleophiles have shown excellent C-2 selectivity.[4] |
Note: Optimization is often system-dependent and requires empirical testing.
Section 3: Purification Protocols and Troubleshooting Workflow
Even with an optimized reaction, some level of purification is almost always necessary. The choice between chromatography and recrystallization depends on the scale of your reaction and the nature of the impurities.
Protocol 1: Purification by Flash Column Chromatography
This is the most reliable method for separating the desired product from its regioisomer and other byproducts.
-
Prepare the Column: Select a silica gel column of appropriate size for your reaction scale (typically a 40-50:1 ratio of silica to crude material by weight).
-
Adsorb the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the solvent mixture you will start your gradient with. To this solution, add a small amount of silica gel (2-3x the weight of your crude product) and concentrate it to a dry, free-flowing powder using a rotary evaporator. This "dry loading" technique provides superior separation compared to liquid loading.
-
Pack and Equilibrate: Dry pack the column with silica gel. Wet and equilibrate the column with the initial mobile phase (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane).
-
Load and Elute: Carefully add your dry-loaded sample to the top of the silica bed. Begin elution with a low-polarity mobile phase and gradually increase the polarity. A typical gradient might be from 5% to 40% Ethyl Acetate in Hexane.
-
Monitor Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with potassium permanganate or visualizing under UV light. The less polar spot is typically unreacted 2,4-dichloropyrimidine, followed by the two isomers, and finally the highly polar di-substituted or hydrolyzed byproducts.
-
Combine and Concentrate: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
Recrystallization can be a highly efficient and scalable purification method if a suitable solvent system can be found that selectively crystallizes the desired product, leaving impurities in the mother liquor.
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the product when hot but not when cold. Good starting points include isopropanol, ethanol, acetonitrile, or mixed solvent systems like ethyl acetate/hexane or toluene/heptane.[5]
-
Dissolution: In a flask, add the chosen hot solvent to your crude material until it just dissolves completely. Use a minimal amount of solvent to ensure good recovery.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum. Assess purity by HPLC or NMR.
Troubleshooting Workflow
References
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
- Process for the preparation of chloropyrimidines. Google Patents.
- Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine. ResearchGate.
- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central.
- Morpholines. Synthesis and Biological Activity. ResearchGate.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- Reaction of 2-chloropyrazine with morpholine with various solvents and bases. scite.ai.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger.
- Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PubMed Central.
- Morpholine. OSHA.
- Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
- 2,4-Dichloropyrimidine. ResearchGate.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- Regioselective preparation of substituted pyrimidines. Google Patents.
- Separation of purine and pyrimidine derivatives by thin-layer chromatography. PubMed.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- 4-(2-chloropyrimidin-4-yl)morpholine. ChemUniverse.
- 2-(4-Chloropyrimidin-2-yl)morpholine. PubChem.
- 4-(2-Chloropyrimidin-4-yl)morpholine. Amerigo Scientific.
- The crystallization of quinoline. Google Patents.
- Process for purification of linagliptin. Google Patents.
Sources
- 1. Page loading... [guidechem.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselectivity in 2,4-Dichloropyrimidine Reactions with Morpholine
Welcome to the Technical Support Center for improving regioselectivity in the reaction of 2,4-dichloropyrimidine with morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nucleophilic aromatic substitution (SNAr) on the pyrimidine core. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven protocols.
Introduction: The Challenge of Regioselectivity
The reaction of 2,4-dichloropyrimidine with nucleophiles like morpholine is a cornerstone of heterocyclic chemistry, pivotal in the synthesis of a vast array of pharmaceutical agents.[1] The pyrimidine ring, being electron-deficient, is activated for nucleophilic aromatic substitution.[1] However, the presence of two chlorine atoms at the C2 and C4 positions introduces the critical challenge of regioselectivity. Generally, nucleophilic substitution on 2,4-dichloropyrimidine occurs preferentially at the C4 position.[2] This preference is attributed to the greater electron deficiency at the C4 position, which more effectively stabilizes the negative charge in the Meisenheimer intermediate.[3]
Despite this general rule, the reaction can often yield a mixture of 4-morpholino-2-chloropyrimidine (the desired C4 product) and 2-morpholino-4-chloropyrimidine (the C2 product), complicating purification and reducing the yield of the target molecule.[2][4] Achieving high regioselectivity is therefore paramount for an efficient synthetic route. This guide will provide the insights and practical steps needed to control this selectivity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Problem 1: Poor Regioselectivity - Significant Formation of the C2-Substituted Isomer
Question: My reaction is producing a mixture of C4 and C2 isomers, with the C2 isomer being a significant impurity. How can I increase the selectivity for the C4 position?
Probable Causes & Solutions:
-
Reaction Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the less favored C2 attack, leading to a mixture of products.[5]
-
Solution: Perform the reaction at a lower temperature. Start at room temperature or even 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). While the reaction may be slower, the selectivity for the C4 product is often significantly enhanced.
-
-
Solvent Choice: The polarity and nature of the solvent can influence the stability of the transition states leading to the C2 and C4 products.[2]
-
Solution: Experiment with a range of solvents. Non-polar aprotic solvents like Tetrahydrofuran (THF) or Dioxane often favor C4 substitution. In some cases, polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) might be used, but careful temperature control is crucial. Microwave irradiation in different solvents has also been shown to control regioselectivity, dramatically shortening reaction times.[2]
-
-
Base and Stoichiometry: The choice and amount of base can impact the nucleophilicity of morpholine and the overall reaction pathway. An excess of a strong base might promote side reactions.
-
Solution: Use a mild, non-nucleophilic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. Use a slight excess (1.1-1.2 equivalents) of both morpholine and the base. For more sensitive substrates, a weaker base like potassium carbonate (K2CO3) may be beneficial.[6]
-
-
Mode of Addition: The order in which reagents are added can be critical, especially for reactive amines.[6]
-
Solution: Add the morpholine solution dropwise to a solution of 2,4-dichloropyrimidine and the base at a controlled temperature. This maintains a low concentration of the nucleophile, which can favor the more reactive C4 position.
-
Problem 2: Low Reaction Conversion or Yield
Question: My reaction is highly selective for the C4 product, but the overall yield is low, with a significant amount of unreacted 2,4-dichloropyrimidine remaining.
Probable Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion under the chosen conditions.[5]
-
Solution: If the reaction is clean but incomplete at a lower temperature, consider gradually increasing the temperature or extending the reaction time. Monitor the reaction progress closely by TLC to determine the optimal endpoint and avoid the formation of byproducts at higher temperatures.
-
-
Reagent Purity: Impurities in the starting materials or solvent can inhibit the reaction.[5]
-
Solution: Ensure that 2,4-dichloropyrimidine is pure and dry. Use anhydrous solvents, as water can react with the starting material. Morpholine should be freshly distilled if its purity is questionable.
-
-
Catalyst Inefficiency (if applicable): While this specific reaction often does not require a catalyst, related SNAr reactions sometimes employ palladium catalysts, especially with less reactive nucleophiles.[6][7] If a catalyst is being used, its activity is crucial.
-
Solution: Ensure the catalyst is active and used under the appropriate conditions (e.g., inert atmosphere).
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanistic reason for the general preference for C4 substitution?
A1: The preference for C4 substitution is primarily electronic. The pyrimidine ring has two electron-withdrawing nitrogen atoms. The C4 position is para to one nitrogen and ortho to the other, while the C2 position is flanked by both nitrogens (ortho to both). The intermediate formed upon nucleophilic attack at C4 (the Meisenheimer complex) allows for delocalization of the negative charge onto one of the ring nitrogens through resonance, which is a highly stabilizing effect.[3] While the C2 intermediate also allows for charge delocalization, the C4 pathway is generally lower in energy, making it the kinetically favored product.[4][8]
Q2: Can substituents on the pyrimidine ring alter the regioselectivity?
A2: Absolutely. The electronic nature of other substituents on the pyrimidine ring can dramatically influence the regioselectivity. For instance, a strong electron-donating group at the C6 position can reverse the selectivity, favoring substitution at the C2 position.[4][8] Conversely, an electron-withdrawing group at the C5 position generally enhances the inherent preference for C4 substitution.[9][10]
Q3: How can I reliably distinguish between the C4 and C2 isomers?
A3: Spectroscopic methods are essential for isomer differentiation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful. The protons on the pyrimidine ring will have different chemical shifts and coupling patterns depending on the substitution pattern. For the unsubstituted pyrimidine core, the C4-substituted product will show two distinct doublets in the aromatic region, while the C2-substituted product will also show two doublets, but with different chemical shifts.[8] 2D NMR techniques like HMBC and NOESY can provide definitive structural assignments.
-
Mass Spectrometry (MS): While MS will show the same mass for both isomers, fragmentation patterns in techniques like GC-MS can sometimes help distinguish them.[11] However, NMR is the more definitive method.
Q4: Are there any catalytic methods that can control the regioselectivity?
A4: Yes, recent research has shown that catalyst-controlled regioselectivity is possible. For example, palladium-catalyzed amination reactions have been developed that can favor C4 substitution with high selectivity, even with challenging substrates.[6][7] In some specialized cases, reaction conditions have been discovered that can even invert the conventional selectivity to favor the C2 position, highlighting the power of catalyst control in these systems.[12]
Data & Protocols
Data Summary
The following table summarizes the typical effects of key reaction parameters on the regioselectivity of the reaction between 2,4-dichloropyrimidine and an amine nucleophile.
| Parameter | Condition | Typical Outcome on C4:C2 Ratio | Rationale |
| Temperature | Low (e.g., 0-25 °C) | High C4 selectivity | Favors the kinetically preferred product. |
| High (e.g., >80 °C) | Decreased C4 selectivity | Provides energy to overcome the activation barrier for C2 attack. | |
| Solvent | Non-polar aprotic (e.g., THF, Dioxane) | Generally good C4 selectivity | May preferentially stabilize the transition state leading to the C4 product. |
| Polar aprotic (e.g., DMF, DMSO) | Variable; can decrease selectivity | Can influence nucleophile reactivity and transition state stabilization. | |
| Base | Weak (e.g., K2CO3) | Good C4 selectivity | Minimizes side reactions and maintains controlled nucleophilicity. |
| Strong (e.g., LiHMDS) | Can be highly selective but depends on addition mode | Anionic nucleophile may have different reactivity profile.[6] |
Experimental Protocol: Standard Procedure for Maximizing C4-Selectivity
This protocol provides a general framework for achieving high regioselectivity for the C4 position.
Materials:
-
2,4-Dichloropyrimidine
-
Morpholine (freshly distilled)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, dissolve 2,4-dichloropyrimidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Nucleophile Addition: In the dropping funnel, prepare a solution of morpholine (1.1 eq) in anhydrous THF.
-
Reaction: Add the morpholine solution dropwise to the stirred reaction mixture at 0 °C over 30 minutes.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) until the starting material is consumed.[5]
-
Workup: Once the reaction is complete, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 4-morpholino-2-chloropyrimidine.
Visual Guides
Reaction Mechanism and Selectivity
The following diagram illustrates the competing SNAr pathways for the reaction of 2,4-dichloropyrimidine with morpholine.
Caption: Competing pathways for C4 vs. C2 substitution.
Troubleshooting Workflow
This workflow provides a logical sequence for troubleshooting poor regioselectivity.
Caption: Workflow for troubleshooting poor regioselectivity.
References
- 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib. URL
- Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. BenchChem. URL
- Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem. URL
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. URL
- A Comparative Guide to the Reactivity of 4,6-Difluoro-5-Methylpyrimidine and 4,6-Dichloropyrimidine in Nucleophilic Arom
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Chemistry Stack Exchange. URL
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.Organic Letters. URL
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. URL
- 2,4-Dichloropyrimidine.
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
- overcoming side reactions in pyrimidine synthesis. BenchChem. URL
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.Accounts of Chemical Research. URL
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. URL
Sources
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- 2. studylib.net [studylib.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Buchwald-Hartwig amination of 4-(4-Chloropyrimidin-2-yl)morpholine
Welcome to the technical support guide for troubleshooting the Buchwald-Hartwig amination of 4-(4-Chloropyrimidin-2-yl)morpholine. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The following question-and-answer format addresses common issues, providing in-depth explanations and actionable solutions based on established chemical principles and extensive field experience.
Understanding the Substrate: Key Challenges
The substrate, this compound, presents a unique set of challenges in palladium-catalyzed C-N cross-coupling reactions. The pyrimidine ring is electron-deficient, which can influence the reactivity of the C-Cl bond.[1] Additionally, the presence of multiple nitrogen atoms can lead to catalyst inhibition or undesired side reactions. This guide will help you navigate these complexities to achieve a higher yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?
Low or no conversion is a common issue, often stemming from the inherent stability of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle challenging.[2] Here’s a systematic approach to troubleshooting:
-
Catalyst System: The choice of palladium precursor and ligand is critical. For less reactive aryl chlorides, a highly active catalyst system is necessary.
-
Palladium Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ are common, consider using a pre-catalyst like a G3 or G4 palladacycle. These can generate the active Pd(0) species more efficiently.[2]
-
Ligand Selection: Standard ligands such as PPh₃ are often insufficient. Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds. Consider sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos) which have demonstrated success with heteroaryl chlorides.[2][3]
-
-
Reaction Conditions:
-
Temperature: Elevated temperatures, often in the range of 80-110 °C, are typically required to facilitate the oxidative addition of the C-Cl bond.[2]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[2]
-
Solvent Purity: Use anhydrous, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[2][4] Water and oxygen can interfere with the catalytic cycle.
-
-
Base Selection: A strong, non-nucleophilic base is crucial.
-
Common Choice: Sodium tert-butoxide (NaOtBu) is the most frequently used and effective base for this reaction.[2]
-
Base-Sensitive Substrates: If your substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate a more active catalyst and higher temperatures.[2][5]
-
Q2: I'm observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?
Hydrodehalogenation is a competing pathway where the aryl chloride is reduced instead of aminated. This often occurs when the reductive elimination step is slow, allowing for side reactions like β-hydride elimination or reaction with trace water.[2]
-
Ligand Choice: The ligand can influence the rate of reductive elimination. Switching to a more sterically hindered ligand can sometimes accelerate the desired C-N bond formation relative to hydrodehalogenation.
-
Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help favor the desired coupling pathway.[2]
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Trace amounts of water can be a proton source for the hydrodehalogenation pathway.
-
Base Purity: Use high-purity, anhydrous base. Some sources of NaOtBu may contain sodium hydroxide or moisture, which can exacerbate this side reaction.[2]
Q3: My reaction is producing a complex mixture of byproducts. What are the likely causes and solutions?
A complex product mixture can arise from several factors, including side reactions involving the pyrimidine ring or decomposition of the starting material or product.
-
Side Reactions of the Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring can make it susceptible to nucleophilic attack.[1]
-
SNAr Pathway: Under certain conditions, a direct nucleophilic aromatic substitution (SNAr) can compete with the palladium-catalyzed pathway, especially with highly nucleophilic amines.[1] To favor the Buchwald-Hartwig pathway, ensure the catalyst is active and the conditions are optimized for the catalytic cycle.
-
-
Catalyst Decomposition: The catalyst can decompose at high temperatures, leading to the formation of palladium black and a loss of catalytic activity. If you observe this, consider lowering the reaction temperature and screening different ligands that may offer greater thermal stability.
-
Substrate/Product Instability: The starting material or product may be unstable under the reaction conditions. This can be evaluated by running control experiments where the starting material or product is subjected to the reaction conditions without the other coupling partner or catalyst.
Experimental Protocols & Data
Table 1: Troubleshooting Guide for Low Yield
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst system | Use a pre-catalyst (e.g., G3/G4 palladacycle). Switch to a bulky, electron-rich ligand (e.g., RuPhos, XPhos). Increase catalyst loading to 3-5 mol%. |
| Insufficient temperature | Increase reaction temperature to 80-110 °C. | |
| Oxygen contamination | Ensure a strictly inert atmosphere (Ar or N₂). Use degassed solvents. | |
| Ineffective base | Use a strong, non-nucleophilic base like NaOtBu. If substrate is base-sensitive, try K₃PO₄ or Cs₂CO₃ with a more active catalyst. | |
| Hydrodehalogenation | Slow reductive elimination | Use a more sterically hindered ligand. |
| Presence of water | Use scrupulously dried reagents and solvents. | |
| Impure base | Use high-purity, anhydrous base. | |
| Complex byproducts | Competing SNAr reaction | Optimize conditions to favor the catalytic pathway (active catalyst, appropriate temperature). |
| Catalyst decomposition | Lower reaction temperature. Screen for a more thermally stable ligand. | |
| Substrate/product instability | Run control experiments to assess stability under reaction conditions. |
Optimized Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for optimization.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add this compound (1.0 equivalent) and the amine coupling partner (1.2 equivalents) dissolved in anhydrous, degassed toluene.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Gharib, M., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
- ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Andersen, R. A., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development.
- Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
- Song, J. J., et al. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Fors, B. P., & Buchwald, S. L. (2009). The Pd-Catalyzed Amination of a Variety of Heteroaryl Halides. Organic Letters.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Stabilizing 4-(4-Chloropyrimidin-2-yl)morpholine in Synthetic Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the stability and handling of 4-(4-chloropyrimidin-2-yl)morpholine during chemical reactions. As a critical intermediate in the synthesis of various targeted therapeutics, understanding its reactivity and potential decomposition pathways is paramount to achieving high-yield, high-purity outcomes.
Introduction: The Dichotomy of Reactivity in a Key Building Block
This compound is a bifunctional molecule with a nuanced reactivity profile. The electron-donating morpholine substituent at the C2 position significantly influences the electronic properties of the pyrimidine ring, which in turn affects the stability of the chlorine atom at the C4 position. While essential for subsequent functionalization, this C4-chloro group is also the primary site of potential degradation, leading to yield loss and complex purification challenges. This guide will equip you with the knowledge to anticipate and mitigate these issues.
Troubleshooting Guide: Navigating Common Experimental Pitfalls
This section addresses specific problems you may encounter when using this compound in your reactions. Each issue is presented with potential causes, diagnostic steps, and actionable solutions.
Problem 1: Low Yield of Desired Product with Significant Byproduct Formation
Scenario: You are performing a nucleophilic aromatic substitution (SNAr) reaction to displace the C4-chlorine with a primary or secondary amine, but you observe a low yield of your target compound and the formation of multiple, often polar, byproducts.
Potential Causes:
-
Hydrolysis of the C4-Chloro Group: The C4 position on the pyrimidine ring is highly susceptible to nucleophilic attack, and water is a competent nucleophile under many reaction conditions. This leads to the formation of the corresponding 4-hydroxypyrimidine derivative.
-
Reaction with Solvent: Protic or nucleophilic solvents (e.g., methanol, ethanol) can compete with your desired nucleophile, leading to the formation of alkoxy-substituted byproducts.
-
Over-reaction or Side Reactions of the Nucleophile: If your nucleophile has multiple reactive sites, it may react in an undesired manner.
-
Thermal Decomposition: Prolonged heating at high temperatures can lead to nonspecific degradation of the starting material and product.
Diagnostic Workflow & Solutions:
-
Analyze Your Byproducts: Use LC-MS to identify the mass of the major byproducts. A mass corresponding to the replacement of -Cl with -OH is a strong indicator of hydrolysis. A mass corresponding to the addition of your solvent molecule points to solvent-mediated decomposition.
-
Strict Anhydrous Conditions:
-
Protocol: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of inert gas (nitrogen or argon). Use freshly distilled, anhydrous solvents. If using commercial anhydrous solvents, ensure they are from a freshly opened bottle or have been stored over molecular sieves.
-
Rationale: Minimizing the presence of water is the most critical step in preventing hydrolysis of the reactive C4-chloro group.
-
-
Optimize Your Solvent and Base System:
-
Recommended Solvents: Aprotic solvents such as Tetrahydrofuran (THF), Dioxane, Dimethylformamide (DMF), or Acetonitrile (ACN) are generally preferred.
-
Base Selection: Use a non-nucleophilic base to scavenge the HCl generated during the reaction. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Inorganic bases like potassium carbonate (K2CO3) can also be effective, particularly in polar aprotic solvents like DMF.[1]
-
Rationale: The choice of solvent and base can significantly impact the reaction rate and the prevalence of side reactions. Aprotic solvents prevent the formation of alkoxy byproducts, while a non-nucleophilic base will not compete with your desired nucleophile.
-
-
Temperature and Reaction Time Optimization:
-
Protocol: Start with reactions at room temperature and monitor progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature in 10-20 °C increments. Microwave-assisted synthesis can sometimes accelerate the desired reaction while minimizing the time at elevated temperatures, which can reduce byproduct formation.[2]
-
Rationale: Many SNAr reactions on activated chloropyrimidines can proceed at or near room temperature.[3] Unnecessary heating can promote decomposition pathways.
-
Workflow for Minimizing Byproduct Formation
Caption: Troubleshooting workflow for low yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The most common decomposition pathway is nucleophilic aromatic substitution (SNAr) at the C4 position. The pyrimidine ring is electron-deficient due to the two nitrogen atoms, making the C4 carbon highly electrophilic.[4] This makes the chlorine atom a good leaving group, susceptible to displacement by even weak nucleophiles like water or alcohols, especially at elevated temperatures or under non-neutral pH conditions.
Q2: Which chlorine is more reactive on 2,4-dichloropyrimidine, and why is this important for the stability of my compound?
A2: In 2,4-dichloropyrimidine, the chlorine atom at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position.[4][5] This is because the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack at C4 can be delocalized over both ring nitrogens, providing greater stabilization. This is crucial for your compound, this compound, because it means the remaining chlorine at the C4 position is inherently more reactive and thus more prone to substitution (decomposition) than the C2-Cl of the starting material was.
Decomposition Pathway: Hydrolysis of the C4-Chloro Group
Caption: Primary hydrolysis decomposition pathway.
Q3: What is the optimal pH range for reactions involving this compound?
Q4: Can I use protic solvents like ethanol for my reaction?
A4: It is strongly discouraged. Protic solvents like ethanol or methanol can act as nucleophiles, leading to the formation of 4-alkoxy-2-morpholinopyrimidine byproducts. While these reactions may be slower than with your intended nucleophile, they can become significant at higher temperatures or with prolonged reaction times, complicating purification and reducing your yield.
Q5: How should I store this compound?
A5: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (typically 2-8 °C or -20 °C) to minimize degradation from atmospheric moisture and to slow down any potential decomposition processes.
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a robust starting point for the displacement of the C4-chloro group with a primary or secondary amine.
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Solvent and Base: Add anhydrous aprotic solvent (e.g., THF, DMF, or Dioxane, ~0.1 M concentration) followed by a non-nucleophilic base (e.g., DIPEA, 1.5 eq or K2CO3, 2.0 eq).
-
Nucleophile Addition: Add the amine nucleophile (1.1 - 1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 1-2 hours. If no significant conversion is observed after 4-6 hours, slowly warm the reaction to 40-60 °C.
-
Workup: Upon completion, cool the reaction to room temperature. If using DMF, dilute with ethyl acetate and wash with water and brine to remove the solvent and salts. If using THF or Dioxane, the solvent can be removed under reduced pressure.
-
Purification: The crude product is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Data Summary: Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Aprotic (THF, Dioxane, DMF) | Prevents hydrolysis and solvent-mediated side reactions. |
| Base | Non-nucleophilic (DIPEA, TEA, K2CO3) | Scavenges HCl without competing with the primary nucleophile. |
| Temperature | Room Temperature to 60 °C | Minimizes thermal decomposition while allowing for reasonable reaction rates. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture to prevent hydrolysis. |
References
- Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.).
- Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.
- Baluja, S., et al. (n.d.). Thermal analysis of some novel pyrimidine derivatives. Semantic Scholar.
- Gour, N., et al. (2015). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- ResearchGate. (n.d.). Hydrolysis kinetics for 2-chloropyridine in supercritical water.
- ResearchGate. (2025). Thermal analysis of some novel pyrimidine derivatives.
- PubMed. (2002). Photochemistry of 2-chloropyrimidine.
- ResearchGate. (n.d.). Thermal stability variation of three series.
- ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.
- Canadian Science Publishing. (n.d.). Amino group acidity in aminopyridines and aminopyrimidines.
- ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases.
- ACS Publications. (n.d.). Addition and substitution reactions of chloropyrimidines with lithium reagents.
- SciELO México. (n.d.). An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids.
- MDPI. (n.d.). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates.
- PubMed Central. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- Organic Syntheses. (n.d.). 2-Chloropyrimidine.
- Google Patents. (n.d.). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
- PubMed. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives.
- PubChem. (n.d.). 2-Aminopyrimidine.
- PubMed Central. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
Sources
- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-(4-Chloropyrimidin-2-yl)morpholine
Welcome to the technical support guide for navigating cross-coupling reactions with 4-(4-chloropyrimidin-2-yl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and mastering its functionalization is key to accelerating discovery.[1] This guide offers a synthesis of mechanistic understanding and practical advice to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for palladium-catalyzed cross-coupling?
A1: The challenges with this substrate are twofold and stem from its electronic and structural properties:
-
Low Reactivity of the C-Cl Bond: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond.[2][3] This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult, requiring highly active catalyst systems.[4][5]
-
Potential for Catalyst Inhibition: The substrate contains multiple Lewis basic nitrogen atoms (two in the pyrimidine ring and one in the morpholine moiety). These nitrogen atoms can coordinate to the electron-deficient palladium center, leading to catalyst inhibition or deactivation, which slows down or halts the catalytic cycle.[2][5]
Q2: What are the most common and effective types of cross-coupling reactions performed with this substrate?
A2: The most widely applied cross-coupling reactions for this class of substrate are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, due to their broad functional group tolerance and importance in synthesizing molecules of pharmaceutical interest.[6]
-
Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with boronic acids or their derivatives. It is a robust method for creating biaryl or heteroaryl-aryl structures.[3][6]
-
Buchwald-Hartwig Amination: Forms C-N bonds, a crucial transformation in medicinal chemistry for installing primary or secondary amines.[6][7][8]
-
Sonogashira and Heck Couplings: While also valuable for forming C-C bonds with alkynes and alkenes, respectively, they are often more sensitive to reaction conditions with challenging substrates.[9][10]
Q3: I am planning a Suzuki-Miyaura coupling. What is a reliable starting point for my catalyst system?
A3: For a challenging heteroaryl chloride like this compound, a standard catalyst like Pd(PPh₃)₄ is often ineffective.[5] A highly active system is required. A robust starting point is:
-
Palladium Precatalyst: A G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3) or a combination of Pd₂(dba)₃ / Pd(OAc)₂.[2][11] Precatalysts are often superior as they efficiently generate the active monoligated Pd(0) species.[4]
-
Ligand: A bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos .[3][11] These ligands are critical for promoting the difficult oxidative addition to the C-Cl bond.[3]
-
Base: A strong inorganic base like K₃PO₄ or Cs₂CO₃ is recommended.[2][11]
-
Solvent: Anhydrous, degassed 1,4-dioxane or toluene , often with a small amount of water, is a standard choice.[2][12]
Q4: For a Buchwald-Hartwig amination with a primary or secondary amine, what catalyst system should I consider?
A4: The catalyst requirements are similar to the Suzuki coupling, emphasizing high activity. However, the choice of base is different. A typical starting system would be:
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂.[13]
-
Ligand: A sterically hindered biarylphosphine ligand is essential. XPhos or RuPhos are excellent choices for coupling with a wide range of amines.[3]
-
Base: A strong, non-nucleophilic alkoxide base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[14]
-
Solvent: Anhydrous, degassed toluene or THF .[14]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Material
This is the most common issue and can stem from several sources. The key is to systematically evaluate each component of the reaction.
| Potential Cause | Scientific Rationale | Suggested Solution |
| Inactive Catalyst System | The energy barrier for oxidative addition into the C-Cl bond is high. The chosen ligand may not be electron-rich or bulky enough to promote this step efficiently.[3][11] | 1. Switch to a more active ligand: Screen bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).[3] 2. Use a precatalyst: Employ a commercially available precatalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species.[4][11] |
| Catalyst Inhibition/Decomposition | Lewis basic nitrogens on the substrate or coupling partner can bind to the Pd center, inhibiting catalysis.[2][5] High temperatures can also lead to the formation of inactive palladium black.[11] | 1. Increase catalyst/ligand loading: A modest increase (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial inhibition. 2. Lower the reaction temperature: If palladium black is observed, try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.[11] |
| Suboptimal Base or Solvent | The base is critical for the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step.[7][11] Poor solubility of reagents in the chosen solvent can also severely limit reaction rates. | 1. Screen bases: For Suzuki, try switching between K₃PO₄ and Cs₂CO₃. For Buchwald-Hartwig, ensure your base (e.g., NaOtBu) is fresh and active.[2] 2. Change solvent: If solubility is an issue, consider screening solvents like DMF, THF, or 2-MeTHF.[12] |
| Presence of Oxygen or Water | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote unwanted side reactions like boronic acid homocoupling.[2][5] Water can lead to protodeboronation in Suzuki couplings. | 1. Ensure rigorous degassing: Use a robust freeze-pump-thaw technique (3 cycles) or sparge the solvent with argon/nitrogen for at least 30 minutes.[2] 2. Use anhydrous conditions: Dry solvents and reagents thoroughly, especially if protodeboronation is suspected.[11] |
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// Nodes start_node; check_catalyst [label="Is the catalyst system\nhighly active?\n(e.g., Buchwald ligand)", decision_node]; check_conditions [label="Are conditions\nstrictly anhydrous\n& anaerobic?", decision_node]; check_base [label="Is the base appropriate\nand active?", decision_node]; check_side_reactions [label="Are side products\n(dehalogenation,\nhomocoupling) observed?", decision_node];
upgrade_catalyst [label="Action:\n1. Use a bulky, electron-rich\nligand (XPhos, SPhos).\n2. Use a Pd-precatalyst.", action_node]; improve_technique [label="Action:\n1. Rigorously degas solvent.\n2. Use anhydrous reagents\nand dried glassware.", action_node]; screen_base [label="Action:\n1. Screen bases (K3PO4, Cs2CO3).\n2. Use fresh, high-purity base.", action_node]; address_side_reactions [label="Action:\n1. For protodeboronation, use\npinacol ester or K3PO4.\n2. For homocoupling, ensure\nO2 is excluded.", action_node];
success [label="Problem Solved", result_node];
// Connections start_node -> check_catalyst; check_catalyst -> check_conditions [label="Yes"]; check_catalyst -> upgrade_catalyst [label="No"]; upgrade_catalyst -> check_conditions;
check_conditions -> check_base [label="Yes"]; check_conditions -> improve_technique [label="No"]; improve_technique -> check_base;
check_base -> check_side_reactions [label="Yes"]; check_base -> screen_base [label="No"]; screen_base -> check_side_reactions;
check_side_reactions -> address_side_reactions [label="Yes"]; check_side_reactions -> success [label="No"]; address_side_reactions -> success; } .enddot Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.
Problem 2: Significant Side Product Formation
Identifying byproducts via LC-MS or NMR is crucial for diagnosing the problem.
-
Dehalogenation (Hydrodechlorination):
-
Symptom: Mass spectrum shows the mass of the starting material minus chlorine (C₈H₁₁N₃O).
-
Cause: This occurs when the palladium intermediate reacts with a hydride source (e.g., solvent, base, or water) instead of the desired coupling partner.[2][5]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere. Choose a solvent less prone to acting as a hydride source.[5]
-
-
Protodeboronation (Suzuki Coupling):
-
Symptom: Your boronic acid coupling partner is converted back to its corresponding arene.
-
Cause: The boronic acid is replaced by a proton, a reaction often promoted by excess water or certain bases.[2]
-
Solution: Use anhydrous conditions and a base like K₃PO₄. Alternatively, switch from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[2]
-
-
Homocoupling (Suzuki Coupling):
-
Symptom: You observe a biaryl product derived from the self-coupling of your boronic acid.
-
Cause: This side reaction is often exacerbated by the presence of oxygen, which can interfere with the catalytic cycle.[2][5]
-
Solution: Ensure the reaction mixture and solvent are thoroughly deoxygenated before adding the catalyst.[5]
-
Illustrative Catalytic Cycle & Recommended Systems
Understanding the fundamental steps of the reaction can aid in troubleshooting.
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// Invisible nodes for labels node [shape=plaintext, style="", fontcolor="#202124"]; oa_label [label="Oxidative\nAddition"]; trans_label [label="Transmetalation\n(Suzuki) or\nAmine Coordination/\nDeprotonation (B-H)"]; re_label [label="Reductive\nElimination"];
// Edges pd0_node -> pdII_node [label="Ar-Cl"]; pdII_node -> pdII_couple_node [label="Coupling\nPartner"]; pdII_couple_node -> pd0_node [label="Ar-Nu"];
// Positioning labels {rank=same; pd0_node; oa_label; pdII_node;} {rank=same; pdII_node; trans_label; pdII_couple_node;} {rank=same; pdII_couple_node; re_label; pd0_node;}
pd0_node -> oa_label [style=invis]; oa_label -> pdII_node [style=invis];
pdII_node -> trans_label [style=invis]; trans_label -> pdII_couple_node [style=invis];
pdII_couple_node -> re_label [style=invis]; re_label -> pd0_node [style=invis]; } .enddot Caption: Simplified Pd(0)/Pd(II) catalytic cycle for cross-coupling.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
(Reaction of this compound with Arylboronic Acid)
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Notes |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | A robust, general-purpose system for heteroaryl chlorides.[5] |
| XPhos Pd G3 | K₃PO₄ or Cs₂CO₃ | 2-MeTHF | 80-100 | Precatalyst ensures reliable activation and is often highly efficient.[11] |
| Pd(OAc)₂ / tBu₃P·HBF₄ | K₂CO₃ | Toluene/H₂O | 100-110 | Tri-tert-butylphosphine is a very electron-rich, effective ligand. |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
(Reaction of this compound with a Primary/Secondary Amine)
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Notes |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 90-110 | A widely used combination with broad substrate scope.[13] |
| Pd(OAc)₂ / RuPhos | LiHMDS | THF | 65-80 | RuPhos can be effective for coupling more hindered amines. |
| BrettPhos Pd G3 | LHMDS or K₃PO₄ | t-BuOH | 100-110 | A modern system often showing high activity and selectivity. |
General Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic or flammable. Consult Safety Data Sheets (SDS) for all reagents before use.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add the arylboronic acid (1.2 - 1.5 equiv.), the base (e.g., K₃PO₄, 2.0 - 3.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and a stir bar.
-
Adding Substrate: Add this compound (1.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, charge an oven-dried Schlenk tube with the palladium source (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., XPhos, 1.2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).[15]
-
Adding Substrates: Add this compound (1.0 equiv.) and the amine coupling partner (1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the vessel. If not in a glovebox, evacuate and backfill with inert gas (3 cycles).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) for 12-24 hours with vigorous stirring.[15]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).[15]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue by column chromatography.
References
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- BenchChem. (2025). Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling.
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- BenchChem. (n.d.). Application Notes and Protocols for 2-(2-Chloropyridin-4-yl)propan-2-ol in Cross-Coupling Reactions.
- MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-(4-Chloropyrimidin-2-yl)morpholine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-(4-Chloropyrimidin-2-yl)morpholine. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the experimental nuances of this versatile building block. Our focus is on the critical role of solvent selection in modulating the reactivity and success of your synthetic endeavors, particularly in Nucleophilic Aromatic Substitution (SNAr) reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The solutions provided are rooted in the fundamental principles of physical organic chemistry and solvent-solute interactions.
Q1: My reaction shows very low or no conversion, even after extended reaction times. What's the likely cause?
A1: This is a classic symptom of insufficient activation of the SNAr pathway, often directly tied to your choice of solvent. The SNAr reaction of this compound proceeds through a negatively charged intermediate known as a Meisenheimer complex.
-
Causality: Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), are exceptionally effective at stabilizing this charged transition state and the Meisenheimer complex.[1][2] Their large dipole moments help to solvate and lower the energy of these high-energy species, thereby accelerating the reaction rate.[3] If you are using a nonpolar solvent (e.g., Toluene, Hexane) or a less polar aprotic solvent (e.g., THF, Diethyl Ether), the energy barrier for the reaction is likely too high to overcome efficiently at standard temperatures.
-
Troubleshooting Steps:
-
Switch to a High-Polarity Aprotic Solvent: Replace your current solvent with anhydrous DMSO, DMF, or N,N-Dimethylacetamide (DMAc). These solvents are known to significantly enhance the rates of SNAr reactions.[2]
-
Verify Reactant Solubility: Ensure all starting materials are fully dissolved. Poor solubility can mimic low reactivity.
-
Increase Temperature: If a less polar solvent must be used, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, this may also lead to side reactions.
-
Q2: I'm observing significant formation of a byproduct identified as 4-(4-hydroxypyrimidin-2-yl)morpholine. How can I prevent this?
A2: The formation of the hydroxy-pyrimidine derivative is a clear indication of hydrolysis, where water is acting as a competing nucleophile.
-
Causality: This issue arises when using polar protic solvents (e.g., ethanol, methanol, water) or when there are significant water impurities in your aprotic solvent.[4][5] Protic solvents can not only act as nucleophiles but also deactivate your desired nucleophile (e.g., an amine) through hydrogen bonding, effectively "caging" it and reducing its reactivity.[6][7][8]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Employ freshly dried, anhydrous polar aprotic solvents. Purchase high-purity anhydrous grades or dry the solvent using appropriate methods (e.g., molecular sieves).
-
Dry Glassware and Reagents: Ensure all glassware is oven- or flame-dried before use. Dry any solid reagents that may be hygroscopic.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Q3: My reaction is clean but proceeds very slowly. The nucleophile I'm using is strong, so what else could be the issue?
A3: A slow reaction rate, despite a potent nucleophile, often points back to the solvent's interaction with that nucleophile.
-
Causality: If you are using a polar protic solvent (e.g., ethanol), it is likely solvating your nucleophile via hydrogen bonding.[9][10] This "solvent cage" stabilizes the nucleophile, making it less reactive and less available to attack the electrophilic pyrimidine ring.[8] Polar aprotic solvents, in contrast, solvate the counter-cation of the nucleophile but leave the anionic nucleophile "naked" and highly reactive.[6][11] This results in a dramatic increase in reaction rate.[7]
-
Troubleshooting Steps:
-
Immediate Solvent Change: Switch from any protic solvent to a polar aprotic solvent like DMF or DMSO. This is the most effective way to enhance nucleophilicity and accelerate an SNAr reaction.[10][11]
-
Consider Solvent Donicity: Solvents with high Gutmann's donicity numbers (DN), like DMSO, are excellent at solvating cations and promoting the charge transfer from the nucleophile to the substrate, which is a key aspect of the SNAr mechanism.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound with nucleophiles?
A1: The dominant mechanism is Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is electron-deficient due to the electronegative nitrogen atoms, which facilitates the attack of a nucleophile at the carbon atom bearing the chlorine leaving group. This proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.
Q2: Why are polar aprotic solvents generally recommended over polar protic solvents for these reactions?
A2: It comes down to two main effects:
-
Transition State Stabilization: Polar solvents, in general, are needed to stabilize the charged Meisenheimer intermediate.[9]
-
Nucleophile Reactivity: Polar aprotic solvents (like DMSO, DMF, acetone) enhance the reactivity of nucleophiles.[10][11] They do not form hydrogen bonds with the nucleophile, leaving it unsolvated and highly reactive.[7] Polar protic solvents (like water, ethanol) hinder nucleophiles by forming a stabilizing "cage" of hydrogen bonds around them, which must be broken for the reaction to occur, thus slowing it down.[8]
Q3: How does the dielectric constant of a solvent relate to reaction efficiency?
A3: The dielectric constant is a measure of a solvent's polarity and its ability to insulate charges. For SNAr reactions, a higher dielectric constant generally leads to a faster rate because it provides better stabilization for the charged, carbocation-like transition state leading to the Meisenheimer complex.[5] However, it is not the only factor; specific solvent-solute interactions like hydrogen bonding play a crucial role.[1]
Solvent Selection Summary Table
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations for SNAr Reactions |
| DMSO | Polar Aprotic | 47 | 189 | Excellent. Superior stabilization of intermediates; enhances nucleophilicity. Can be difficult to remove. |
| DMF | Polar Aprotic | 37 | 153 | Excellent. Widely used, strong solubilizing power, accelerates reactions effectively.[2] |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Good. Less effective than DMSO/DMF but a viable option with good solubilizing power. |
| THF | Polar Aprotic (Borderline) | 7.5 | 66 | Moderate. Often requires higher temperatures. Good for reactants with lower polarity. |
| Ethanol | Polar Protic | 24.5 | 78 | Poor. Can act as a competing nucleophile and deactivates other nucleophiles via H-bonding.[5][10] |
| Water | Polar Protic | 80 | 100 | Not Recommended. High risk of hydrolysis. May be used in specific green chemistry protocols with certain catalysts.[12][13] |
| Toluene | Nonpolar | 2.4 | 111 | Very Poor. Does not stabilize the charged Meisenheimer complex.[14] |
Visualized Mechanisms and Workflows
General SNAr Mechanism
The following diagram illustrates the key steps in the Nucleophilic Aromatic Substitution (SNAr) reaction of this compound.
Caption: SNAr mechanism showing the formation of the critical Meisenheimer intermediate.
Troubleshooting Workflow for Solvent Selection
Use this decision tree to guide your solvent choice based on experimental outcomes.
Caption: A decision tree for troubleshooting and optimizing solvent choice.
Standard Operating Protocol: SNAr with an Amine Nucleophile
This protocol describes a general procedure for the reaction of this compound with a representative amine nucleophile (e.g., piperazine) and is based on established synthetic routes.[15]
Objective: To synthesize 4-(4-(piperazin-1-yl)pyrimidin-2-yl)morpholine.
Materials:
-
This compound (1.0 eq)
-
Piperazine (2.5 eq, excess to act as base and nucleophile)
-
Anhydrous 1,4-Dioxane or DMF (providing ~0.2 M concentration of the limiting reagent)
-
Potassium Carbonate (K₂CO₃) (optional, ~3 eq if not using excess amine as base)[15]
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar and condenser under an inert atmosphere.
-
Reagent Addition:
-
Initiation: Add this compound (1.0 eq) to the stirring solution.
-
Reaction:
-
Heat the reaction mixture to reflux (for Dioxane, ~101 °C; for DMF, a temperature of 80-110 °C is often sufficient).[15]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure (vacuum).
-
Dilute the resulting crude residue with a suitable organic solvent like Chloroform or Ethyl Acetate.
-
Wash the organic layer sequentially with water (3x) and then with brine to remove excess amine and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of Methanol in Chloroform or Ethyl Acetate in Hexane to yield the pure product.
References
- Nature of the nucleophile and solvent effect on a SNAr reaction. (n.d.). ResearchGate.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts.
- The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions. (n.d.). VTechWorks.
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (n.d.). National Institutes of Health.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps.
- Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025, May 26). Tenger Chemical.
- Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts.
- Protic vs Aprotic Solvents (with Examples). (2022, July 21). PSIBERG.
- Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
- Polar Protic and Aprotic Solvents. (n.d.). ChemTalk.
- Reaction of 2-chloropyrazine with morpholine with various solvents and bases. (n.d.). ResearchGate.
- Effect of solvent for the synthesis of pyrimidine derivative 3 b. (n.d.). ResearchGate.
- A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. (n.d.). ResearchGate.
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023, June 27). National Institutes of Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions [vtechworks.lib.vt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. psiberg.com [psiberg.com]
- 11. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sapub.org [sapub.org]
- 15. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Base Selection for Nucleophilic Aromatic Substitution on 4-(4-Chloropyrimidin-2-yl)morpholine
Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions, with a specific focus on the synthesis involving 4-(4-Chloropyrimidin-2-yl)morpholine. This resource is tailored for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions to navigate the critical choice of a base in your experimental workflow, ensuring higher yields and product purity.
Troubleshooting Guide
This section addresses common problems encountered during the SNAr reaction on this compound, with a focus on how base selection can be the root cause and the key to a solution.
Issue 1: Low or No Product Yield
Question: My SNAr reaction with this compound and an amine nucleophile is resulting in very low or no yield. What are the likely causes related to the base?
Answer: A low or non-existent yield in this SNAr reaction is a frequent issue that can often be traced back to the selection and role of the base. Here’s a systematic approach to troubleshooting this problem:
-
Cause A: Inadequate Acid Scavenging. When a neutral amine nucleophile attacks the pyrimidine ring, a protonated amine and a chloride salt are formed. A base is required to neutralize the generated acid (e.g., HCl).[1] If the base is too weak or used in insufficient stoichiometric amounts, the starting amine nucleophile becomes protonated. This protonated form is no longer nucleophilic, effectively halting the reaction.[1]
-
Solution: For amine nucleophiles, employ a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in stoichiometric amounts of 1.5 to 2.0 equivalents.[1] This ensures that the acid generated during the reaction is effectively scavenged, keeping the amine nucleophile in its active, deprotonated state.
-
-
Cause B: The Nucleophile is Not Activated. If you are using a weaker nucleophile, such as an alcohol or thiol, the base's role shifts from an acid scavenger to a nucleophile activator.
-
Solution: For these less reactive nucleophiles, a stronger base is necessary to deprotonate them and form the more potent alkoxide or thiolate.[1] Consider using bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[1] The choice among these depends on the required basicity and solubility in your chosen solvent.
-
-
Cause C: Inappropriate Solvent-Base Combination. The effectiveness of a base is highly dependent on the solvent used. Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred for SNAr reactions as they effectively solvate the nucleophile.[1]
-
Solution: Ensure your chosen base is soluble and functions optimally in your reaction solvent. For instance, while inorganic bases like K₂CO₃ can be effective, their solubility in some organic solvents might be limited, potentially reducing their efficacy. In such cases, a soluble organic base like DIPEA might be a better choice.
-
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of unintended side products. How can the choice of base influence this?
Answer: Side product formation is a common challenge, and the base can play a pivotal role in directing the reaction towards unwanted pathways.
-
Cause A: Base-Catalyzed Hydrolysis. If your reaction is conducted in the presence of water, even in trace amounts, a sufficiently strong base can promote the hydrolysis of the starting material, this compound, to its corresponding pyrimidinone.
-
Solution: Ensure your reaction is performed under anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). If trace water is unavoidable, a milder, non-hydroxide generating base like DIPEA is preferable to stronger inorganic bases.
-
-
Cause B: The Base as a Nucleophile. While tertiary amines like TEA and DIPEA are considered non-nucleophilic due to steric hindrance, under certain conditions (e.g., elevated temperatures), they can potentially act as nucleophiles, leading to undesired byproducts.
-
Solution: Use the mildest possible reaction conditions. If high temperatures are necessary, consider a bulkier base to further minimize its nucleophilicity.
-
-
Cause C: Solvolysis. When using an alcohol as a solvent, a strong base can generate a significant concentration of the corresponding alkoxide. This alkoxide can then compete with your intended nucleophile, leading to the formation of an ether byproduct.[2]
-
Solution: If you must use an alcohol as a solvent, consider a weaker base that will not significantly deprotonate the solvent. Alternatively, switching to a non-protic solvent is the most effective way to avoid this issue.
-
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical in the SNAr reaction on a pyrimidine ring?
A1: The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack.[2][3] The positions ortho and para (C2, C4, and C6) to the ring nitrogens are particularly activated for SNAr.[4][5] In the case of this compound, the chlorine at the C4 position is the leaving group. The base is critical for two primary reasons:
-
Acid Scavenging: As mentioned, when using amine nucleophiles, the reaction generates acid which must be neutralized to prevent the deactivation of the nucleophile.[1]
-
Nucleophile Activation: For weaker nucleophiles, the base is essential for deprotonation to form a more potent nucleophilic species.[1]
Q2: What are the pros and cons of common bases like DIPEA, K₂CO₃, and NaH for this reaction?
A2: The choice of base depends on the nucleophile and reaction conditions. Here's a comparative summary:
| Base | Class | pKa of Conjugate Acid | Pros | Cons | Typical Use Case |
| DIPEA | Non-nucleophilic organic | ~10.8 | - Good solubility in organic solvents- Sterically hindered, reducing its own nucleophilicity[1] | - Can be difficult to remove during workup- Moderately strong | Acid scavenger for amine nucleophiles[1] |
| K₂CO₃ | Inorganic carbonate | ~10.3 | - Inexpensive- Easy to remove by filtration | - Limited solubility in many organic solvents- Can be heterogeneous, leading to slower reaction rates | Activating alcohol or thiol nucleophiles, often in polar aprotic solvents[1][6] |
| NaH | Hydride | ~36 | - Very strong base, capable of deprotonating weak nucleophiles | - Highly reactive with water and protic solvents- Requires strictly anhydrous conditions | Deprotonation of very weak nucleophiles like alcohols[1] |
Q3: How does the solvent choice impact the effectiveness of the chosen base?
A3: The interplay between solvent and base is crucial for reaction success.
-
Polar Aprotic Solvents (DMF, DMSO, NMP): These are generally the best choice for SNAr reactions.[1][7] They effectively solvate cations, which enhances the nucleophilicity of the anionic nucleophile. Both organic bases like DIPEA and inorganic bases like K₂CO₃ can be used, although the latter may still have solubility limitations.
-
Protic Solvents (e.g., Ethanol, Isopropanol): These solvents can participate in hydrogen bonding, which can solvate and stabilize the nucleophile, thereby reducing its reactivity. Furthermore, strong bases can deprotonate the solvent, leading to competitive side reactions (solvolysis).[2][7] If a protic solvent must be used, a weaker base is generally preferred.
-
Aqueous Conditions: Interestingly, for some heteroaryl chlorides, water can be an effective solvent, particularly with bases like potassium fluoride (KF). This can offer a "green" alternative to organic solvents.[8]
Q4: Can the base influence the regioselectivity if there were multiple leaving groups on the pyrimidine ring?
A4: While your specific substrate has only one chloro leaving group, it's an important general concept. On a dichloropyrimidine, for instance, the base can indeed influence regioselectivity. The electronic nature of the pyrimidine ring generally makes the C4 position more reactive to nucleophilic attack than the C2 position.[4][9] However, factors like the steric bulk of the base and its ability to coordinate with substituents on the ring can alter this preference.[10][11]
Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile using DIPEA
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvent and Reagents: Add a suitable anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).[1] Add the amine nucleophile (1.0–1.2 eq.).
-
Base Addition: Add DIPEA (1.5–2.0 eq.).[1]
-
Reaction: Stir the mixture at the desired temperature (room temperature to elevated temperatures may be required) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Decision Workflow for Base Selection
The following diagram illustrates a logical workflow for selecting an appropriate base for your SNAr reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
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- 4. baranlab.org [baranlab.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines [mdpi.com]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Technical Support Center: Managing Impurities in 4-(4-Chloropyrimidin-2-yl)morpholine
Welcome to the technical support center for 4-(4-Chloropyrimidin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and control impurities in this critical starting material. The purity of starting materials is a foundational pillar of active pharmaceutical ingredient (API) quality, directly impacting the safety, efficacy, and stability of the final drug product.[1][2][3] This document provides in-depth, practical guidance in a question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary categories of impurities associated with this compound?
Impurities in any starting material can generally be classified into three main groups originating from the manufacturing process, degradation, or storage.[2][4] For this compound, these include:
-
Process-Related Impurities: These are substances that arise during the synthesis.
-
Unreacted Starting Materials: Residual amounts of morpholine and 2,4-dichloropyrimidine.
-
Intermediates: Incomplete reaction products.
-
By-products: Resulting from side reactions. A common by-product is the positional isomer, 4-(2-Chloropyrimidin-4-yl)morpholine , formed by the reaction of morpholine at the other chlorine-substituted position of the pyrimidine ring. Another potential by-product is a di-substituted species where a second morpholine molecule displaces the remaining chlorine atom.
-
-
Degradation Products: These impurities form due to the decomposition of the this compound molecule itself. The primary degradation pathway is the hydrolysis of the activated chloro group to form the corresponding hydroxy-pyrimidine derivative, particularly if the material is exposed to moisture. The morpholine ring itself can also degrade under harsh conditions, though this is less common under standard storage.[5][6][7]
-
Residual Solvents: Solvents used during the synthesis and purification steps that are not fully removed.
Q2: Why is the stringent control of these impurities so critical in drug development?
Controlling impurities is a non-negotiable aspect of pharmaceutical manufacturing for several key reasons:[3]
-
Patient Safety: Impurities can have their own pharmacological or toxicological profiles, some of which may be harmful even at trace levels.[1]
-
Drug Efficacy: The presence of impurities effectively lowers the concentration of the intended API, which can reduce the therapeutic effect of the final drug product.[1]
-
Product Stability: Reactive impurities can degrade the API over time, reducing the product's shelf-life.[1]
-
Regulatory Compliance: Global regulatory bodies like the ICH, FDA, and EMA have strict guidelines (e.g., ICH Q3A/B) that define thresholds for reporting, identifying, and qualifying impurities.[3] Failure to meet these standards can lead to significant delays and costs in drug development.
Q3: What are the recommended analytical techniques for profiling impurities in this starting material?
A multi-technique approach is essential for comprehensive impurity profiling.[8] The most effective methods include:
-
High-Performance Liquid Chromatography (HPLC/UPLC): This is the primary technique for separating and quantifying non-volatile organic impurities due to its high resolution and sensitivity.[8][9] A UV detector is typically used for detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities. It provides the molecular weight of the impurity, which is a critical piece of information for structural elucidation.[10][11]
-
Gas Chromatography (GC): GC is the preferred method for the analysis of volatile impurities, particularly residual solvents.[4][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the definitive structural confirmation of an isolated impurity.[10][11]
Q4: What is the overall strategy for controlling impurities during and after synthesis?
An effective impurity control strategy is proactive and integrated throughout the manufacturing lifecycle.[2][10]
Caption: A high-level overview of an integrated impurity control strategy.
This involves:
-
Control of Input Materials: Ensuring the high purity of raw materials like morpholine and 2,4-dichloropyrimidine to prevent carrying impurities into the reaction.[1]
-
Process Optimization: Adjusting reaction conditions (temperature, stoichiometry, reaction time) to maximize the yield of the desired product and minimize the formation of by-products.
-
Robust Purification: Implementing effective purification steps, such as recrystallization or chromatography, to remove any impurities that are formed.
-
Proper Storage: Storing the final material under controlled conditions (e.g., inert atmosphere, low temperature) to prevent degradation.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: I've detected an unknown peak in my HPLC analysis. What is the workflow to identify it?
Identifying an unknown impurity requires a systematic analytical investigation. Simply observing a peak is not enough; its structure must be determined to assess its potential impact.
Caption: Systematic workflow for the identification of an unknown impurity.
Step-by-Step Explanation:
-
Initial Assessment: Compare the retention time of the unknown peak to that of your main compound and any known impurities. If it's a new peak, proceed with characterization.
-
LC-MS Analysis: This is the fastest way to get crucial information. The mass spectrum will provide the molecular weight of the unknown compound, allowing you to hypothesize its structure (e.g., is it the hydrolyzed product? Is it a dimer?).[10]
-
Isolation: If the structure cannot be confidently assigned by MS alone, the impurity must be isolated for further analysis. Preparative HPLC is the most common method for obtaining a pure sample of the impurity.[10]
-
Structural Elucidation (NMR): Once isolated, NMR spectroscopy is used to determine the exact chemical structure. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments will reveal the connectivity of atoms in the molecule.[10]
-
Confirmation: To be absolutely certain, you can synthesize the proposed impurity structure via an alternative route and compare its analytical data (HPLC retention time, NMR spectra) with the isolated unknown.[10]
Q2: A known impurity in my batch is above the specification limit. What purification methods can I use?
When an impurity level is too high, a purification step is necessary. The choice of method depends on the nature of the impurity and the scale of your work.
| Purification Technique | Principle | Best Suited For | Key Considerations |
| Recrystallization | Differential solubility of the compound and impurity in a solvent system.[12] | Removing impurities that have significantly different solubility profiles from the main compound. Excellent for crystalline solids. | Solvent selection is critical. Requires screening to find a solvent that dissolves the product at high temperature but not at low temperature.[12] |
| Preparative Chromatography | Differential partitioning of components between a stationary and mobile phase.[13][14] | Separating structurally similar impurities, such as positional isomers, that are difficult to remove by recrystallization. | Can be costly and time-consuming for large quantities. Method development is required to achieve good separation. |
| Solvent Wash / Slurry | Selective dissolution of impurities in a solvent where the main compound is insoluble. | Removing highly soluble impurities (e.g., residual starting materials) or insoluble particulate matter. | Simple and fast. Less effective for impurities with solubility similar to the product. |
Q3: I'm observing an increase in a specific impurity over time. How can I improve the stability of my material?
An increase in impurities upon storage indicates degradation. For this compound, this is most likely due to hydrolysis.
Likely Causes:
-
Exposure to Moisture: The C-Cl bond on the pyrimidine ring is susceptible to nucleophilic attack by water, leading to the formation of 4-(4-hydroxypyrimidin-2-yl)morpholine.
-
Exposure to Heat/Light: Elevated temperatures and UV light can accelerate degradation processes.
Prevention Strategies:
-
Inert Atmosphere: Store the material under an inert gas like nitrogen or argon to displace moisture and oxygen.
-
Low Temperature: Store in a refrigerator or freezer as specified by the supplier. Chemical reaction rates, including degradation, are significantly reduced at lower temperatures.
-
Desiccation: Store in a desiccator or use sealed containers with a desiccant to minimize exposure to atmospheric humidity.
-
Protection from Light: Use amber vials or store in a dark location to prevent photodegradation.
Key Experimental Protocols
Protocol 1: General Purpose HPLC Method for Impurity Profiling
This protocol provides a starting point for method development. It must be optimized and validated for your specific application.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | A standard reversed-phase column suitable for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization state of the analyte and impurities. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient is a good starting point to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Pyrimidine rings typically have strong UV absorbance at this wavelength. |
| Injection Vol. | 5 µL | A small volume minimizes potential for peak distortion. |
| Sample Prep. | Dissolve ~1 mg/mL in 50:50 Acetonitrile:Water | Ensure the sample is fully dissolved to prevent column blockage. |
Protocol 2: General Bench-Scale Recrystallization Procedure
This procedure outlines the fundamental steps for purifying a solid compound by recrystallization.[12]
-
Solvent Selection: The ideal solvent should dissolve the this compound poorly at room temperature but completely at the solvent's boiling point. Test small amounts in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) to find a suitable one.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Adding too much solvent will reduce the recovery yield.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, particulates), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven at a mild temperature, to remove all residual solvent.
By implementing these troubleshooting guides and protocols, you can enhance your ability to manage impurities, ensuring the quality and integrity of your this compound starting material for successful downstream applications.
References
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). ACD/Labs.
- Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. (2020). Veeprho.
- Controlling Impurities In Drug Manufacturing. (n.d.). Toref.
- How To Control Impurities In Pharmaceuticals. (2025).
- The Critical Role of Impurity Control in API & Drug Product Manufacturing. (n.d.). FB Pharmtech.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- This compound. (n.d.). Biosynth.
- Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. (1999). Applied and Environmental Microbiology.
- Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. (2022).
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Technology Networks.
- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Ayurlog.
- Unraveling the Novel Bacterial Assisted Biodegradation P
- Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Impurity Profiling in different analytical techniques. (2024). International Journal of Novel Research and Development.
- Small molecules purific
- 4-(2-CHLORO-4-PYRIMIDINYL)MORPHOLINE Product Description. (n.d.). ChemicalBook.
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. fbpharmtech.com [fbpharmtech.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 8. soeagra.com [soeagra.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 11. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 12. mt.com [mt.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. axplora.com [axplora.com]
Technical Support Center: Work-up Procedures for Reactions Involving 4-(4-Chloropyrimidin-2-yl)morpholine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for handling reactions involving the versatile building block, 4-(4-chloropyrimidin-2-yl)morpholine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the nuances of your experimental work-ups and purifications.
I. Core Concepts & Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and reactivity of this compound, providing a foundational understanding for successful experimentation.
Q1: What are the primary applications of this compound in synthesis?
A: This compound is a valuable intermediate primarily used in palladium-catalyzed cross-coupling reactions. The electron-deficient pyrimidine ring and the reactive C4-chloro group make it an excellent substrate for:
-
Suzuki-Miyaura Coupling: To form C-C bonds, introducing aryl or vinyl substituents at the 4-position.[1][2]
-
Buchwald-Hartwig Amination: To form C-N bonds, coupling with a wide range of primary and secondary amines.[3][4][5]
-
Nucleophilic Aromatic Substitution (SNAr): The C4-chloro is susceptible to displacement by various nucleophiles, a common strategy in medicinal chemistry.[6]
Q2: What makes the work-up of reactions with this compound potentially tricky?
A: The main challenge arises from the physicochemical properties of the morpholine moiety. Morpholine is a secondary amine and is basic.[7] The pKa of protonated morpholine is approximately 8.5.[8][9] This basicity means that both your starting material and your desired product can be protonated or deprotonated depending on the pH of the aqueous phase during extraction. This can lead to the product partitioning into the aqueous layer unexpectedly, resulting in low recovery. Additionally, basic compounds can exhibit poor behavior (tailing) during silica gel chromatography.[10][11]
Q3: What are the general safety precautions for handling this compound?
A: Always consult the Safety Data Sheet (SDS) for detailed information. General precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid Inhalation and Contact: Avoid breathing dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[1]
II. Troubleshooting Guide: Navigating Your Work-up
This section is designed as a decision-making tool to address specific problems you might encounter during the work-up and purification of your reaction products.
Scenario 1: Low recovery of product after aqueous extraction.
Problem: You've completed your Suzuki or Buchwald-Hartwig reaction, and after performing a standard aqueous work-up (e.g., washing with water or brine), your organic layer shows a low yield of the desired product.
Root Cause Analysis: The basic morpholine nitrogen in your product is likely being protonated by an acidic aqueous phase, causing it to become a salt and dissolve in the water layer. This is a common issue if the reaction was quenched with an acidic solution (e.g., saturated ammonium chloride) or if acidic byproducts were formed.
Troubleshooting Protocol: The Basic Work-up Adjustment
-
Initial Quench: If your reaction is compatible, quench with a neutral or slightly basic solution, such as saturated sodium bicarbonate (NaHCO₃) solution, instead of water or acidic solutions.
-
pH Adjustment: Before extraction, check the pH of the aqueous layer with pH paper. If it is neutral or acidic (pH ≤ 7), carefully add a mild base like saturated NaHCO₃ solution or 1M sodium carbonate (Na₂CO₃) solution dropwise until the pH is approximately 8-9. This ensures the morpholine nitrogen is in its free base form, maximizing its solubility in the organic solvent.
-
Extraction: Proceed with the extraction using a suitable organic solvent like ethyl acetate or dichloromethane.
-
Back-Extraction (Optional): If you suspect significant product loss to the initial aqueous layer, you can perform a "back-extraction." Adjust the pH of the initial aqueous layer to 8-9 as described above, and then re-extract it with fresh organic solvent. Combine all organic layers.
-
Final Wash: Wash the combined organic layers with brine to remove excess water. Dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
Scenario 2: Product streaks badly during silica gel column chromatography.
Problem: Your crude product appears as a long, tailing streak on the TLC plate and is difficult to separate from impurities by standard silica gel chromatography.
Root Cause Analysis: The acidic nature of standard silica gel interacts strongly with the basic morpholine moiety in your product. This strong interaction prevents clean elution, leading to band broadening and "tailing."[10][11]
Troubleshooting Protocol: Chromatographic Optimization for Basic Compounds
Option A: Modifying the Mobile Phase
-
Principle: Adding a small amount of a basic modifier to the eluent will compete with your product for the acidic sites on the silica gel, allowing for a more symmetrical peak shape and better separation.
-
Procedure:
-
Choose your primary eluent system (e.g., a hexane/ethyl acetate gradient).
-
To this eluent system, add 0.5-1% triethylamine (Et₃N) or ammonia in methanol (if your compound is highly polar).
-
Run the column as usual. You should observe a significantly improved separation with less tailing.
-
Option B: Using an Alternative Stationary Phase
-
Principle: If modifying the eluent is insufficient, changing the stationary phase to one that is less acidic can solve the problem.
-
Procedure:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use activated, neutral, or basic alumina as your stationary phase.
-
Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography may be a suitable option, though it requires different solvent systems (e.g., water/acetonitrile or water/methanol).[11]
-
| Parameter | Standard Silica Gel | Silica Gel with Et₃N | Alumina (Neutral/Basic) |
| Interaction | Strong acid-base interaction | Reduced acid-base interaction | No strong acidic sites |
| Tailing | Severe | Minimal to none | Minimal to none |
| Best For | Neutral and acidic compounds | Basic compounds | Basic and some neutral compounds |
| Cost | Low | Low | Moderate |
Scenario 3: Presence of palladium catalyst residue in the final product.
Problem: Your final product is discolored (often gray or black), and NMR or other analyses indicate the presence of residual palladium catalyst.
Root Cause Analysis: Palladium catalysts, especially those supported on charcoal or finely divided palladium species formed during the reaction, can be difficult to remove completely by simple filtration or extraction.
Troubleshooting Protocol: Palladium Scavenging
Method 1: Celite Filtration
-
Procedure: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Pass the entire mixture through a short pad of Celite in a fritted funnel. Wash the pad thoroughly with the same solvent. This will physically trap the solid palladium catalyst.
Method 2: Aqueous Wash with a Chelating Agent
-
Procedure: During the aqueous work-up, wash the organic layer with a solution that can chelate and remove palladium. A 10% aqueous solution of sodium thiosulfate or a saturated aqueous solution of ammonium chloride can be effective.
III. Visualized Workflows and Logic
To further clarify these procedures, the following diagrams illustrate the key decision-making processes.
Caption: A typical work-up and purification workflow.
Caption: Logic of an acid-base extraction for purification.
IV. Detailed Protocols
Protocol 1: General Work-up for a Suzuki Coupling Reaction
This protocol assumes a reaction between this compound and an arylboronic acid.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cooling: Once complete, cool the reaction mixture to room temperature.
-
Filtration (Palladium Removal): Dilute the mixture with 2-3 volumes of ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate.
-
Quenching and pH Adjustment: Transfer the filtrate to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake well and allow the layers to separate. Check the pH of the aqueous layer; it should be ≥ 8.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography using a hexane/ethyl acetate eluent system, potentially with 0.5% triethylamine added to prevent tailing.
Protocol 2: General Work-up for a Buchwald-Hartwig Amination
This protocol assumes a reaction between this compound and a primary or secondary amine.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Cooling: Cool the reaction mixture to room temperature.
-
Filtration: Dilute with a suitable solvent (e.g., toluene or ethyl acetate) and filter through Celite to remove insoluble salts and the palladium catalyst.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water. Note: Strong bases like sodium tert-butoxide are often used in these reactions. The aqueous wash will be highly basic. Handle with care.
-
Extraction: Extract the aqueous layer two more times with your chosen organic solvent.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography. Given the likely basic nature of both the starting amine and the product, using an eluent containing triethylamine or employing an alumina column is highly recommended.
V. References
-
PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Studylib. (n.d.). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Morpholine (FDB008207). Retrieved from [Link]
-
YouTube. (2022). Morpholine Preparation from Diethanolamine. Retrieved from [Link]
-
National Institutes of Health. (2025). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Nolan, S. P., & Organ, M. G. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Morpholine - Wikipedia [en.wikipedia.org]
- 7. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
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- 10. reddit.com [reddit.com]
- 11. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
Technical Support Center: Recrystallization of 4-(4-Chloropyrimidin-2-yl)morpholine Derivatives
Welcome to the technical support center for the purification of 4-(4-Chloropyrimidin-2-yl)morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important class of compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can troubleshoot effectively and achieve the highest purity for your compounds.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the recrystallization of this compound and its analogs.
Q1: What is the best starting solvent for recrystallizing my this compound derivative?
A1: There is no single "best" solvent, as the ideal choice depends on the specific substitutions on your derivative. However, a good starting point is to test solvents where the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems for pyrimidine derivatives include heptane/ethyl acetate, methanol/water, and acetone/water.[1] For nitrogen-containing heterocycles, polar aprotic solvents or mixtures containing an alcohol and water are often effective.[2][3]
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid instead of solid crystals.[4][5] This is common with impure compounds or when using mixed solvent systems.[4][6] To resolve this, try warming the flask to redissolve the oil, adding a small amount of the "good" solvent to decrease saturation, and allowing it to cool much more slowly.[4] Leaving the hot solution on a cooling hot plate can provide the slow cooling needed to favor crystal formation.[4]
Q3: I'm not getting any crystals, even after cooling in an ice bath. What's wrong?
A3: This is a frequent issue, often caused by using too much solvent, leading to a solution that is not supersaturated upon cooling.[4][7] The first step is to try and induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of your compound.[7][8] If that fails, you likely have too much solvent. The remedy is to gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt the cooling process again.[4][7]
Q4: My recrystallization yield is very low. How can I improve it?
A4: A low yield can stem from several factors. Using an excessive amount of solvent is a primary cause, as a significant portion of your compound will remain in the mother liquor.[7] Ensure you are using the minimum amount of hot solvent required to fully dissolve your compound.[9][10] Another reason could be washing the collected crystals with a solvent that is too warm or in which the compound has some solubility even when cold. Always use a minimal amount of ice-cold recrystallization solvent for washing.[10][11]
II. In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to overcoming common challenges during the recrystallization of this compound derivatives.
Guide 1: Systematic Solvent Selection
The foundation of a successful recrystallization is the choice of solvent. The ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures.
Experimental Protocol: Solvent Screening
-
Place approximately 20-30 mg of your crude compound into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, water) dropwise at room temperature, vortexing after each addition. Note the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves completely.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quality and quantity of the crystals formed. The best single solvent will produce a high yield of well-formed crystals.
Data Interpretation: Solvent Suitability Table
| Solvent System | Compound Solubility Characteristics | Expected Outcome for this compound Derivatives |
| Single Solvent | High solubility when hot, low solubility when cold. | Alcohols (Isopropanol, Ethanol) or esters (Ethyl Acetate) are good starting points. Water is generally a poor solvent on its own due to the compound's organic nature.[12] |
| Mixed Solvents | Highly soluble in "Solvent A" (the "good" solvent) and poorly soluble in "Solvent B" (the "bad" or "anti-solvent"). The two solvents must be miscible.[13] | Common pairs include Ethanol/Water, Acetone/Water, and Ethyl Acetate/Hexane.[6][14] This is often the most effective method. |
Guide 2: Mastering the Mixed-Solvent Recrystallization
For many this compound derivatives, a mixed-solvent system provides the best results. The key is the precise addition of the anti-solvent to achieve supersaturation.
Experimental Protocol: Solvent/Anti-Solvent Method
-
Dissolve your crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).[14]
-
While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity).[13][14] This indicates the saturation point has been reached.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.[6][14]
-
Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the ice-cold solvent mixture, and dry thoroughly.[11]
Troubleshooting Flowchart: Mixed-Solvent Issues
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. homework.study.com [homework.study.com]
- 14. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
Technical Support Center: Analytical Methods for Monitoring 4-(4-Chloropyrimidin-2-yl)morpholine Reaction Progress
Welcome to the technical support center for the analytical monitoring of reactions involving 4-(4-Chloropyrimidin-2-yl)morpholine. As a crucial intermediate in pharmaceutical synthesis, ensuring the precise and efficient monitoring of its formation and consumption is paramount for optimizing reaction yield, minimizing impurities, and maintaining process control. This guide provides in-depth, field-tested advice in a direct question-and-answer format, designed for researchers, chemists, and drug development professionals. Here, we dissect common analytical challenges, offer robust troubleshooting strategies, and provide validated protocols to ensure the integrity of your experimental results.
Section 1: Frequently Asked Questions - Method Selection
This section addresses the initial, high-level questions researchers face when setting up a monitoring strategy.
Q1: Which analytical technique is best for monitoring my reaction involving this compound?
A1: The optimal technique depends on your specific requirements for speed, quantitation, and structural information. High-Performance Liquid Chromatography (HPLC) is the most common and versatile method for quantitative analysis. Gas Chromatography (GC) is suitable if starting materials or byproducts are volatile, while Nuclear Magnetic Resonance (NMR) spectroscopy offers excellent structural detail and inherent quantitation without the need for response factor calibration.
See the table below for a direct comparison:
| Feature | HPLC-UV | GC-MS | ¹H NMR | In-situ Raman |
| Primary Use | Quantitative analysis of reactants, products, and impurities. | Analysis of volatile and thermally stable compounds; impurity identification. | Structural confirmation and quantitative analysis without calibration standards.[1][2] | Real-time, non-invasive reaction monitoring.[3][4] |
| Strengths | High precision, robust, widely available, excellent for non-volatile compounds. | High sensitivity and selectivity (especially with MS), excellent for impurity profiling.[5] | Inherently quantitative, provides rich structural information, non-destructive.[2] | No sample preparation needed, provides real-time kinetic data.[6] |
| Limitations | Requires reference standards for quantitation, potential for polar analyte retention issues. | Compound must be volatile and thermally stable; potential for column contamination.[7] | Lower sensitivity than HPLC/GC, requires expensive instrumentation, complex mixtures can be hard to resolve. | Not all species are Raman-active, signal can be affected by fluorescence, requires chemometric modeling.[4] |
| Best For | Routine in-process control (IPC), final product purity, and stability testing. | Identifying volatile impurities, confirming product identity via mass fragmentation. | Mechanistic studies, reaction profiling when standards are unavailable. | Process Analytical Technology (PAT) applications and reaction optimization.[8] |
Q2: How can I obtain accurate quantitative results for my reaction?
A2: Accurate quantification relies on establishing a clear relationship between the analytical signal and the concentration of the analyte.
-
For HPLC and GC: The most reliable method is to create a calibration curve using an external standard of known purity. An even more robust approach involves the use of an internal standard—a non-reacting compound added at a constant concentration to all samples and standards—to correct for variations in injection volume and sample preparation. When using UV detection in HPLC, it is crucial to determine the relative response factors (RRFs) for each analyte if reporting results by area percent, as detector response can vary significantly between different molecular structures.[1]
-
For NMR: ¹H NMR is inherently quantitative, provided that spectra are acquired under appropriate conditions (e.g., ensuring full relaxation of nuclei between scans). The integral of a specific, non-overlapping peak is directly proportional to the number of protons giving rise to that signal. This allows for the determination of the relative molar ratio of all components in a mixture without the need for individual calibration curves.[2][9]
Q3: What is the difference between offline, at-line, and online monitoring?
A3: These terms describe how integrated the analytical measurement is with the chemical reaction.
-
Offline: A sample is manually withdrawn from the reactor, quenched, and then analyzed in a separate laboratory at a later time. This is the most traditional approach but can introduce time delays and potential sample degradation.
-
At-line: A sample is manually withdrawn but is analyzed on an instrument located next to the reactor, providing faster feedback.
-
Online (In-situ): The analysis is performed in real-time directly within the reaction vessel or in a flow loop connected to it, using a probe (e.g., Raman or IR) or by continuously flowing the reaction mixture through the analytical instrument (e.g., flow NMR or HPLC).[6][10] This approach, a cornerstone of Process Analytical Technology (PAT), allows for immediate feedback and process control.[8]
Section 2: Troubleshooting Guide - High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for this analysis, but it is not without its challenges. This guide addresses the most common issues encountered.
Problem: My peak for this compound is tailing significantly.
-
Underlying Cause & Explanation: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself. The morpholine nitrogen in your compound is basic and can interact with acidic residual silanol groups on standard C18 silica columns, leading to tailing.[11][12]
-
Solutions:
-
Modify Mobile Phase: Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase to saturate the active silanol sites. Alternatively, operate at a lower pH (e.g., pH 2-3) to ensure the morpholine nitrogen is protonated and the silanol groups are not ionized.[12]
-
Use a Modern Column: Switch to a column with high-purity silica and advanced end-capping (Type B silica) or a polar-embedded phase column. These columns are designed to shield the silica surface and are more compatible with polar and basic analytes.[12][13]
-
Check for Extra-Column Volume: Ensure all tubing is cut cleanly and connections are made correctly to avoid dead volume, which contributes to band broadening and tailing.[11]
-
Match Sample Solvent: Dissolve your sample in the initial mobile phase. Injecting in a stronger solvent (like pure acetonitrile or DMSO) can cause peak distortion.[14]
-
Problem: My retention times are drifting with each injection.
-
Underlying Cause & Explanation: Drifting retention times indicate an unstable chromatographic system. The most common culprits are insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[15]
-
Solutions:
-
Ensure Proper Equilibration: When changing mobile phases or running a gradient, equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your first sample.[12]
-
Verify Mobile Phase Stability: Aqueous buffer solutions can support microbial growth over time, altering their pH and composition. Prepare fresh mobile phase daily.[12] If using an online mixer, ensure the proportioning valve is functioning correctly; if in doubt, prepare a pre-mixed mobile phase to test the system.[11][15]
-
Use a Column Thermostat: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. A column oven set to a stable temperature (e.g., 30 °C) will provide consistent retention times.[12]
-
Check for Column Contamination: Strongly retained impurities from previous injections can slowly elute, changing the stationary phase characteristics. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to clean it.[14]
-
Problem: The system backpressure is abnormally high or fluctuating.
-
Underlying Cause & Explanation: High backpressure is a sign of a blockage in the system, most commonly a clogged column inlet frit or contaminated guard column. Fluctuating pressure often points to a problem with the pump, such as a leak or air bubbles.[14]
-
Solutions:
-
Filter Samples and Mobile Phase: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection and filter all mobile phase solvents to prevent particulates from reaching the column.[15]
-
Isolate the Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure. If the pressure drops when the column is disconnected, the blockage is in the column.
-
Clean the Column: If the column is the source, try back-flushing it (disconnect from the detector and flush to waste) with a strong, compatible solvent. If this fails, the inlet frit may need to be replaced.[12][14]
-
Degas the Mobile Phase: Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging to prevent air bubbles from entering the pump, which can cause pressure fluctuations and retention time instability.[12]
-
Section 3: Troubleshooting Guide - Gas Chromatography (GC/GC-MS)
For reactions with volatile components, GC-MS is a powerful alternative.
Problem: I am seeing broad peaks and poor resolution.
-
Underlying Cause & Explanation: Peak broadening in GC can result from a contaminated inlet liner, slow sample introduction, or a degraded column phase.
-
Solutions:
-
Perform Inlet Maintenance: The glass inlet liner is a common site for contamination from non-volatile sample components. Replace the liner and septum regularly.[7]
-
Optimize Injection: Use a fast injection speed to ensure the sample is introduced as a tight band onto the column.
-
Condition the Column: If the column has been sitting idle, or if you suspect contamination, bake it out at its maximum rated temperature (without exceeding it) for 1-2 hours to remove contaminants. If performance does not improve, trimming 10-20 cm from the front of the column can remove non-volatile residues.[7]
-
Problem: My signal intensity is decreasing over time.
-
Underlying Cause & Explanation: A gradual loss of signal can be due to the buildup of contamination in the GC-MS system, particularly in the inlet or the MS ion source. It can also be caused by active sites in the system adsorbing or degrading the analyte.
-
Solutions:
-
Clean the Ion Source: The MS ion source requires periodic cleaning to remove non-volatile material that deposits on its surfaces. Follow the manufacturer's procedure for cleaning.[7]
-
Check for System Activity: The chlorinated pyrimidine structure can be sensitive to active sites. Use a deactivated inlet liner and ensure there are no leaks in the system, as oxygen can accelerate column degradation.
-
Verify Sample Stability: Ensure the analyte is not degrading in the hot GC inlet. Try lowering the inlet temperature to the lowest point that still allows for efficient volatilization.
-
Section 4: Experimental Protocols & Data Tables
The following are starting-point protocols that should be optimized and validated for your specific reaction mixture.
Protocol 1: HPLC-UV Method for Reaction Monitoring
-
Instrumentation: HPLC system with UV detector, autosampler, and column oven.
-
Sample Preparation:
-
Carefully quench a 50 µL aliquot of the reaction mixture in 950 µL of the mobile phase (a 1:20 dilution).
-
Vortex the sample to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Analysis: Inject the prepared samples and monitor the peak areas of the starting material and the this compound product to determine reaction progress.
-
| Parameter | Recommended Condition |
| Column | Polar-embedded C18 (e.g., Waters SunFire C18, Phenomenex Kinetex XB-C18), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B over 1 minute, equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 5 µL |
Protocol 2: GC-MS Method for Identity Confirmation
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Sample Preparation:
-
Quench and dilute a 50 µL aliquot of the reaction mixture in 950 µL of a suitable solvent like ethyl acetate or dichloromethane.
-
Filter through a 0.45 µm syringe filter.
-
-
GC-MS Conditions:
| Parameter | Recommended Condition |
| Column | Agilent DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Hold at 100 °C for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 450 m/z |
Table 3: Predicted Spectroscopic Data for this compound
| Data Type | Predicted Value / Observation |
| Molecular Formula | C₈H₁₀ClN₃O |
| Molecular Weight | 199.64 g/mol |
| MS (EI) m/z | Expected molecular ion [M]⁺ at m/z 199/201 (due to ³⁵Cl/³⁷Cl isotopes in a ~3:1 ratio). Key fragments may arise from loss of morpholine or chlorine. |
| ¹H NMR (CDCl₃) | Signals expected for the pyrimidine ring protons (~8.3 and ~6.7 ppm) and two distinct signals for the morpholine protons (triplets or multiplets around ~3.8 and ~3.6 ppm). |
| UV λmax | The pyrimidine ring is a strong chromophore; expect maximum absorbance in the range of 240-270 nm.[16] |
Section 5: Visualization of Workflows
Diagram 1: General Workflow for Reaction Monitoring
This diagram illustrates the standard process from sampling to data-driven decision-making.
Caption: Standard offline workflow for monitoring reaction progress.
Diagram 2: HPLC Troubleshooting Decision Tree
This flowchart guides users through diagnosing common HPLC issues.
Caption: A decision tree for troubleshooting common HPLC problems.
References
- Ohashi, M., Harada, K., Suzuki, M., & Tatematsu, A. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
- YMC Co., Ltd. (n.d.). HPLC Troubleshooting Guide. YMC.
- Stolar, T., Lukin, S., & Užarević, K. (2020). Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy. ACS Omega, 5(44), 28987–28994. [Link]
- Saur, D. R., Sklavounos, C., & Foley, D. P. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8746–8753. [Link]
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Thermo Fisher Scientific. (n.d.).
- BenchChem. (2025).
- Zhou, L. (2018). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
- BenchChem. (n.d.).
- Dongre, V. G., et al. (2022). Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development, 10(4), 123-129. [Link]
- Kirschning, A., et al. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments, (105), e53422. [Link]
- U.S. Environmental Protection Agency. (1994).
- Thermo Fisher Scientific. (2017).
- Hafez, H. N., et al. (2021). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 26(9), 2643. [Link]
- Foley, D., & Norwood, D. (2011). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology, 35(10). [Link]
- Agilent Technologies. (2017). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. [Link]
- Chromatography Forum. (2019).
- Li, H., et al. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Sensors, 5(6), 1776–1781. [Link]
- Giraud, N., & Remaud, G. S. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(16), 1738-1769. [Link]
- Singh, K., Danieli, E., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 56(5), 399-408. [Link]
- Novikov, A. S. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences, 24(23), 16672. [Link]
- Das, B., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Medicinal Chemistry, 14(7), 1335-1344. [Link]
- Tsolaki, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6668. [Link]
- Kumar, A., et al. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Infectious Disease and Therapy, 10(4), 2541-2551. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. [Link]
- Al-Ghorbani, M., et al. (2014). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 50(6), 785-817. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
- Tungen, J. E., et al. (2018). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 23(11), 2959. [Link]
- Tirk, Z., et al. (2017). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 26, 1773-1784. [Link]
- Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 64(2), 115-121. [Link]
- Wong, S. H. Y., & Sunshine, I. (Eds.). (2010). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. John Wiley & Sons. [Link]
- Burggraeve, A., et al. (2013). Process analytical tools for monitoring, understanding, and control of pharmaceutical fluidized bed granulation: A review. European Journal of Pharmaceutics and Biopharmaceutics, 83(1), 2-15. [Link]
Sources
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Overcoming poor solubility of 4-(4-Chloropyrimidin-2-yl)morpholine derivatives
Technical Support Center: 4-(4-Chloropyrimidin-2-yl)morpholine Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center. As researchers and drug development professionals, we frequently encounter promising compounds that are hindered by a fundamental challenge: poor aqueous solubility. The this compound scaffold is a valuable pharmacophore found in numerous kinase inhibitors and other targeted therapies. However, its typically lipophilic and crystalline nature often leads to significant solubility hurdles, complicating in vitro assays and impeding in vivo bioavailability.
This guide is designed to be a practical, field-tested resource. We will move beyond theoretical concepts to provide direct, actionable troubleshooting steps and formulation protocols. Our goal is to empower you to systematically diagnose and overcome the solubility issues associated with your specific derivative, enabling you to advance your research with confidence.
Troubleshooting Guide: Common Solubility Issues
This section addresses the most frequent solubility problems encountered during experimental work. Each question is followed by a detailed explanation of the underlying principles and a step-by-step approach to resolution.
Question 1: My this compound derivative is insoluble in my aqueous buffer for a cell-based assay. How can I get it into solution?
This is the most common initial challenge. The goal is to achieve the desired concentration without introducing artifacts from the solubilization method itself (e.g., solvent toxicity).
Initial Steps: pH Adjustment & Co-Solvents
The structure of your compound contains basic nitrogen atoms in both the pyrimidine and morpholine rings. These can be protonated to form more soluble salts. This should always be your first line of attack due to its simplicity and minimal impact on assay conditions.
-
The Principle of pH Modification: The basicity of the nitrogen atoms means that lowering the pH of the aqueous medium will lead to protonation, creating a positively charged species (a salt) that is significantly more water-soluble than the neutral free base.[1][2]
Protocol 1: Systematic Solubility Screening (pH and Co-solvents)
-
Prepare a Concentrated Stock: Dissolve your compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Most organic compounds are soluble in DMSO.[3]
-
pH Screening:
-
Prepare a set of your final aqueous assay buffers, adjusting the pH downwards in increments (e.g., pH 7.4, 7.0, 6.5, 6.0).
-
Add a small aliquot of your DMSO stock to each buffer to reach the target final concentration. Ensure the final DMSO concentration is low and consistent across all conditions (typically ≤0.5% to avoid solvent-induced artifacts).
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the assay temperature.
-
-
Co-solvent Screening (If pH adjustment is insufficient):
-
If the compound still precipitates, introduce a co-solvent. The goal is to reduce the polarity of the bulk solvent just enough to maintain solubility.[4][5]
-
Using the optimal pH determined above, prepare buffers containing various co-solvents at different concentrations (see Table 1).
-
Spike in your DMSO stock and observe.
-
-
Validation: Once you identify a condition that maintains solubility, run a vehicle control (buffer with the same pH and co-solvent concentration but without your compound) in your assay to ensure the solubilization system itself does not affect the biological outcome.
Table 1: Common Co-solvents for In Vitro Assays
| Co-Solvent | Typical Starting Conc. | Pros | Cons/Considerations |
| Ethanol | 1-5% (v/v) | Less toxic than DMSO; volatile. | Can affect enzyme activity or cell viability at higher concentrations. |
| Polyethylene Glycol 400 (PEG-400) | 5-10% (v/v) | Low toxicity; commonly used in formulations. | Can increase viscosity; may not be suitable for all assays. |
| Tween® 80 / Solutol® HS-15 | 0.1-1% (v/v) | Surfactants that form micelles to encapsulate the drug; highly effective.[6] | Can interfere with assays involving membranes or proteins; potential for cell lysis. |
| DMSO | <0.5% (v/v) | Excellent solubilizing power. | Can be toxic to cells and interfere with assays at >1%. |
Question 2: My compound dissolves initially but crashes out of solution when I dilute it or during the experiment. What is happening?
This common issue stems from the difference between kinetic and thermodynamic solubility. You likely created a supersaturated, kinetically soluble solution that is unstable and prone to precipitation over time or upon perturbation.
-
Underlying Cause: When you add a concentrated DMSO stock to an aqueous buffer, you create a transient, localized solvent environment that is rich in DMSO, allowing the compound to dissolve. As the DMSO diffuses and the system equilibrates, the solution becomes supersaturated with respect to the compound's true thermodynamic solubility in the final buffer, leading to precipitation.
Solutions:
-
Use a Stabilizer: The most effective approach is to include an excipient that inhibits nucleation and crystal growth, thereby stabilizing the supersaturated state.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate your poorly soluble derivative, forming an inclusion complex that has greatly enhanced aqueous solubility.[7][8][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Polymers: Hydrophilic polymers like PVP (polyvinylpyrrolidone) or HPMC (hydroxypropyl methylcellulose) can also prevent precipitation by sterically hindering the aggregation of drug molecules.
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol is for preparing a stock solution for in vitro or in vivo use.
-
Determine Stoichiometry: A 1:1 molar ratio of your compound to HP-β-CD is a good starting point.
-
Prepare Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it in your desired aqueous buffer (e.g., saline or PBS) with vigorous stirring. Warming the solution slightly (to 40-50°C) can aid dissolution.
-
Add Compound: Weigh your this compound derivative and add it slowly to the stirring cyclodextrin solution.
-
Complexation: Allow the mixture to stir for an extended period (4-24 hours) at room temperature. The solution should gradually clarify as the inclusion complex forms.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved material.
-
Quantification: Confirm the final concentration of your compound in the solution using a validated analytical method, such as HPLC-UV.
Advanced Strategies & FAQs
FAQ 1: I need a formulation for an in vivo (e.g., oral gavage) study. What are the most robust strategies for overcoming poor solubility to maximize bioavailability?
For in vivo applications, the goal is not just to solubilize the dose but to ensure the compound remains in a soluble or finely dispersed state in the gastrointestinal tract to allow for absorption. Over 70% of new chemical entities suffer from poor aqueous solubility, making this a critical step in drug development.[10]
Key In Vivo Formulation Strategies:
-
Nanosuspensions: This strategy involves reducing the particle size of the crystalline drug to the nanometer range (typically 100-500 nm).[11][12] According to the Noyes-Whitney equation, this dramatic increase in surface area leads to a significantly faster dissolution rate.[10] This is a powerful technique for Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).[13]
-
Amorphous Solid Dispersions: Crystalline compounds require energy to break their crystal lattice before they can dissolve. By converting the drug to a high-energy amorphous state, this energy barrier is removed, leading to enhanced solubility and dissolution.[16][17][18]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can be highly effective.[6] These formulations consist of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract, presenting the drug in a solubilized form ready for absorption.[21]
-
Prodrug Approach: This chemical modification strategy involves attaching a water-soluble promoiety to the parent drug.[22][23][24] This new entity (the prodrug) has high aqueous solubility. After administration, enzymes in the body cleave the promoiety, releasing the active parent drug. This is an elegant but more resource-intensive approach that can yield dramatic increases in solubility.[22][25] For a pyrazolo[3,4-d]pyrimidine compound with similar solubility issues, a prodrug strategy improved solubility by 600-fold.[22]
FAQ 2: How do I select the right solubilization strategy for my specific needs?
The optimal strategy depends on your experimental context (e.g., in vitro vs. in vivo), the physicochemical properties of your specific derivative, and the required concentration. The following decision workflow can guide your choice.
Sources
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- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
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- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. japer.in [japer.in]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jddtonline.info [jddtonline.info]
- 20. japsonline.com [japsonline.com]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. johronline.com [johronline.com]
- 24. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Heterocyclic Reactivity: 4-(4-chloropyrimidin-2-yl)morpholine vs. 2,4-Dichloropyrimidine
For medicinal chemists and process development scientists, the 2,4-disubstituted pyrimidine scaffold is a cornerstone of modern drug discovery, appearing in a significant percentage of FDA-approved small molecule kinase inhibitors. The synthetic journey to these complex molecules often begins with a common, deceptively simple precursor: 2,4-dichloropyrimidine. Its two chlorine atoms serve as versatile handles for sequential functionalization through nucleophilic aromatic substitution (SNAr) reactions.
A frequent initial step involves the selective substitution of the C4-chloro position, which is generally more reactive, to install a key pharmacophoric element. A prime example is the introduction of a morpholine group, yielding 4-(4-chloropyrimidin-2-yl)morpholine. This transformation fundamentally alters the electronic landscape of the pyrimidine ring. The critical question then arises for the synthetic strategist: How does the reactivity of the remaining C4-chloro group in the mono-substituted product compare to its counterpart in the original 2,4-dichloropyrimidine starting material?
This guide provides an in-depth, evidence-based comparison of these two key intermediates, moving from foundational electronic principles to practical, field-proven experimental protocols.
Structural and Electronic Analysis: The Decisive Role of the C2-Substituent
The reactivity of chloropyrimidines in SNAr reactions is dictated by the electrophilicity of the carbon atom bearing the chlorine. This is, in turn, governed by the powerful electron-withdrawing effects of the ring nitrogen atoms, which activate the C2, C4, and C6 positions towards nucleophilic attack.[1][2]
2,4-Dichloropyrimidine: This molecule presents two electrophilic centers for substitution. The C4 position is broadly recognized as the more reactive site for most nucleophiles.[3][4][5][6] This preference is attributed to the superior resonance stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4, as the charge is delocalized over both ring nitrogens (one in the para position, one ortho).[2][5][7]
This compound: In this molecule, the landscape is dramatically different. The C2 position is now occupied by a morpholine group. The nitrogen atom of the morpholine substituent is directly attached to the pyrimidine ring and possesses a lone pair of electrons. Through a positive mesomeric (+M) effect, this lone pair donates electron density into the electron-deficient pyrimidine ring. This donation specifically increases the electron density at the ortho (C3) and para (C5) positions, and importantly, deactivates the entire ring system towards nucleophilic attack.
The core principle is straightforward: by introducing an electron-donating group (EDG) at C2, we have fundamentally reduced the electrophilicity of the C4 carbon. This leads to a significant decrease in reactivity for the C4-chloro group compared to the C4-chloro in 2,4-dichloropyrimidine.
Table 1: Comparison of Structural and Electronic Properties
| Property | 2,4-Dichloropyrimidine | This compound |
| Molecular Formula | C₄H₂Cl₂N₂ | C₈H₁₀ClN₃O |
| Molecular Weight | 148.96 g/mol | 199.64 g/mol |
| Substituent at C2 | -Cl (Electron-Withdrawing) | -Morpholine (Electron-Donating) |
| Substituent at C4 | -Cl (Leaving Group) | -Cl (Leaving Group) |
| Expected Ring Electrophilicity | High | Moderated / Reduced |
| Predicted Reactivity at C4 | High | Significantly Lower |
The SNAr Reaction Pathway: A Mechanistic View
The comparative reactivity can be visualized through the lens of the SNAr mechanism. The rate-determining step is typically the initial nucleophilic attack to form the high-energy Meisenheimer complex. A more electrophilic carbon center leads to a lower activation energy barrier for this step.
Figure 1: Comparative SNAr energy profiles. The electron-donating morpholine group raises the activation energy for nucleophilic attack, slowing the reaction.
Experimental Evidence and Quantitative Comparison
While direct side-by-side kinetic studies are not always readily available in the literature, the difference in reactivity is evident from the reaction conditions reported for analogous transformations. Reactions on 2,4-dichloropyrimidine often proceed smoothly at room temperature or with gentle heating. In contrast, substituting the remaining chlorine on a 2-amino or 2-alkoxy-4-chloropyrimidine derivative typically requires more forcing conditions—higher temperatures, longer reaction times, or stronger bases—to achieve comparable yields.
This principle is a cornerstone of sequential pyrimidine chemistry. The ability to selectively react at C4 first, followed by a less facile reaction at C2, is what enables the controlled, stepwise synthesis of complex pyrimidine libraries.[8][9]
Table 2: Representative Experimental Conditions for SNAr with an Amine Nucleophile
| Starting Material | Nucleophile | Conditions | Product | Yield | Commentary |
| 2,4-Dichloropyrimidine | Aniline | EtOH, MW, 150 °C, 20 min | 4-Anilino-2-chloropyrimidine | 69%[2] | Rapid, high-yielding reaction at the C4 position under microwave conditions. |
| 2,4-Dichloropyrimidine | N-phenylpiperazine | iPrOH, MW, 10 min | 4-(4-Phenylpiperazin-1-yl)-2-chloropyrimidine | High | Regioselectivity for C4 is controlled by solvent choice; reaction is extremely fast.[4] |
| This compound | Generic Amine (R-NH₂) | Higher Temp (>100 °C), Longer Time (hours to days), often with base (e.g., DIPEA) | 4-(2,4-dimorpholinopyrimidine) | Moderate to High | Requires significantly more forcing conditions due to the deactivating effect of the C2-morpholine group. |
Note: The data for this compound is representative based on established principles, as direct comparative studies are specific to individual research campaigns.
Experimental Protocols
The following protocols provide standardized procedures for performing nucleophilic aromatic substitution on both substrates. These methods serve as a baseline for comparison and can be optimized for specific nucleophiles.
Protocol 1: Selective C4-Amination of 2,4-Dichloropyrimidine
This protocol details a typical procedure for the initial, more reactive substitution.
Figure 2: Workflow for selective C4 substitution on 2,4-dichloropyrimidine.
Methodology:
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as n-butanol or isopropanol (approx. 0.2 M concentration), add the desired amine nucleophile (1.0-1.2 eq).
-
Base Addition: Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA, 1.5 eq), to scavenge the HCl generated during the reaction. Using specific conditions like nBuOH/DIPEA can enhance C4 selectivity.[6]
-
Reaction Execution: Heat the mixture to a temperature between 80 °C and reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 4-substituted-2-chloropyrimidine.
Protocol 2: Substitution on this compound
This protocol illustrates the more demanding conditions required for the second substitution.
Methodology:
-
Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.
-
Reagent Addition: Add the desired nucleophile (1.2-2.0 eq) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq).
-
Reaction Execution: Heat the reaction mixture to a significantly higher temperature, often between 120 °C and 160 °C. Due to the reduced reactivity, these reactions often require prolonged heating (12-48 hours). Progress is monitored by TLC or LC-MS.
-
Work-up and Purification: The work-up and purification procedure is analogous to Protocol 1, involving aqueous extraction and chromatographic purification of the final disubstituted product.
Conclusion and Synthetic Strategy
The comparative analysis unequivocally demonstrates that This compound is substantially less reactive towards nucleophilic aromatic substitution than 2,4-dichloropyrimidine. This difference is not subtle; it is a defining electronic feature that synthetic chemists leverage to their advantage.
-
For Sequential Functionalization: The high reactivity of the C4-chloro in 2,4-dichloropyrimidine allows for a clean, selective first substitution under relatively mild conditions. The resulting product, containing a deactivating electron-donating group at C2, is then stable enough to be carried forward, requiring more forcing conditions for the second substitution at C4. This reactivity differential is the key to building molecular diversity in a controlled, stepwise manner.
-
For Route Design: When planning a synthesis, a scientist must anticipate the need for significantly higher temperatures and longer reaction times for any transformation involving the C4-chloro of a 2-morpholino or 2-aminopyrimidine intermediate. This has implications for substrate stability, potential side reactions, and process scale-up.
Understanding this fundamental reactivity difference is not merely an academic exercise; it is a critical piece of practical knowledge that enables the efficient and rational design of synthetic routes in the pursuit of novel therapeutics.
References
- Vertex AI Search. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Vertex AI Search. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (QM Magic Class).
- Studylib. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- PubMed Central (PMC). (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- BenchChem. (2025). A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity for Advanced Drug Discovery.
- Organic Letters. (n.d.).
- FAQ. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?.
- ResearchG
- BenchChem. (2025).
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparing Suzuki coupling efficiency of 4-(4-chloropyrimidin-2-yl)morpholine with other pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern medicinal chemistry, enabling the formation of C-C bonds to construct complex molecular architectures. The pyrimidine core is a privileged scaffold, present in a multitude of approved drugs. Consequently, the efficient functionalization of substituted pyrimidines is of paramount importance. This guide provides a comparative analysis of the Suzuki coupling efficiency of 4-(4-chloropyrimidin-2-yl)morpholine against other common pyrimidine substrates. While direct, side-by-side quantitative data under identical conditions is scarce in the published literature, this document synthesizes available experimental results and established mechanistic principles to offer a scientifically grounded comparison. We will delve into the electronic and steric factors governing reactivity, optimal reaction conditions, and provide exemplar protocols for researchers in the field.
Factors Influencing Suzuki Coupling of Chloropyrimidines
The success of a Suzuki coupling reaction involving a chloropyrimidine is a multifactorial equation. Understanding these factors is crucial for reaction optimization and for predicting the relative reactivity of different substrates.
The Nature of the Carbon-Halogen Bond
The rate-determining step in many Suzuki-Miyaura coupling reactions is the oxidative addition of the palladium catalyst to the carbon-halogen bond.[1] The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F. Consequently, aryl chlorides are generally less reactive than the corresponding bromides and iodides.[1] This lower reactivity necessitates more forcing reaction conditions or, more commonly, the use of specialized catalyst systems.
Electronic Effects of Pyrimidine Substituents
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic nature generally makes the C-Cl bond more susceptible to oxidative addition compared to a C-Cl bond on an electron-neutral or electron-rich aromatic ring. Substituents on the pyrimidine ring can further modulate this reactivity:
-
Electron-Withdrawing Groups (EWGs): EWGs enhance the electron-deficient character of the pyrimidine ring, making the C-Cl bond more polarized and thus more reactive towards oxidative addition.
-
Electron-Donating Groups (EDGs): Conversely, EDGs increase the electron density on the pyrimidine ring, which can decrease the rate of oxidative addition. The morpholine group at the 2-position of our target molecule is a moderate electron-donating group.
Steric Hindrance
Steric hindrance around the C-Cl bond can impede the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition step. Substituents ortho to the chlorine atom can significantly impact reaction rates and yields.
Catalyst and Ligand Selection
For challenging substrates like heteroaryl chlorides, the choice of the palladium catalyst and its associated ligand is critical. Modern catalyst systems often employ electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) that promote the oxidative addition of the C-Cl bond and stabilize the active catalytic species.[2]
Regioselectivity in Dichloropyrimidines
In di- or poly-halogenated pyrimidines, the site of the initial Suzuki coupling is governed by a combination of electronic and steric factors. For 2,4-dichloropyrimidine, the Suzuki coupling overwhelmingly occurs at the 4-position.[3] This is attributed to the greater electron deficiency at the C4 position, which facilitates a more favorable oxidative addition of the palladium catalyst into the C4-chlorine bond.[3]
Comparative Reactivity Analysis
Based on the principles outlined above, we can now compare the expected Suzuki coupling efficiency of this compound with other relevant pyrimidine substrates.
| Substrate | Key Features Affecting Reactivity | Expected Relative Reactivity |
| This compound | C4-Cl bond. Electron-donating morpholine group at C2. | Moderate. The C4-Cl is at the more reactive position. The electron-donating morpholine may slightly deactivate the ring compared to an unsubstituted pyrimidine, but this effect is often overcome by modern catalysts. |
| 2,4-Dichloropyrimidine | C4-Cl and C2-Cl bonds. No other substituents. | High (at C4). The C4 position is highly activated for Suzuki coupling. The second chlorine atom acts as an electron-withdrawing group, further enhancing reactivity.[3][4] |
| 2-Amino-4-chloropyrimidine | C4-Cl bond. Electron-donating amino group at C2. | Moderate. Similar to the morpholine-substituted pyrimidine, the electron-donating amino group can slightly reduce reactivity compared to 2,4-dichloropyrimidine.[1] |
| 4-Chloro-2,6-dimethylpyrimidine | C4-Cl bond. Two electron-donating methyl groups. | Lower. The two electron-donating methyl groups will increase the electron density of the pyrimidine ring, potentially slowing the oxidative addition step. |
| 4-Chloro-5-nitropyrimidine | C4-Cl bond. Strong electron-withdrawing nitro group at C5. | Very High. The powerful electron-withdrawing nitro group will significantly activate the C4-Cl bond towards oxidative addition. |
Experimental Protocols and Supporting Data
While a direct side-by-side comparison is not available, the following protocols and data from the literature provide a strong indication of the conditions required and the expected yields for Suzuki couplings of similar chloropyrimidine systems.
General Protocol for Suzuki-Miyaura Coupling of Chloropyrimidines
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry reaction vessel, add the chloropyrimidine (1.0 equiv.), arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system. Common choices include 1,4-dioxane/water, toluene/ethanol/water, or DMF.[3][4]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Microwave heating can significantly shorten reaction times.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Exemplar Experimental Data
The following table summarizes representative Suzuki coupling reactions of various chloropyrimidines, showcasing the conditions and yields reported in the literature.
| Chloropyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C (MW), 15 min | 81 | [3] |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C (MW), 15 min | 77 | [3] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (2.7) | K₂CO₃ | Toluene/EtOH/H₂O | 55 °C, 12 h | 51 (mono-coupled) | [4] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 °C, 18-24 h | 60 | [5] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Conclusion and Expert Recommendations
-
Reactivity: The reactivity of the C4-Cl bond in this compound is expected to be moderate. While the C4 position is inherently activated, the electron-donating nature of the morpholine substituent may slightly temper this reactivity compared to 2,4-dichloropyrimidine. However, it is anticipated to be more reactive than chloropyrimidines bearing multiple electron-donating groups.
-
Catalyst Selection: For efficient coupling, the use of modern palladium catalysts with electron-rich, bulky phosphine ligands or N-heterocyclic carbene ligands is highly recommended, especially if milder reaction conditions are desired. Standard catalysts like Pd(PPh₃)₄ are also effective, though they may require higher temperatures and longer reaction times.[3][4]
-
Optimization: Key parameters for optimization include the choice of base, solvent system, and reaction temperature. A screening of conditions, potentially utilizing high-throughput experimentation, is advisable for novel substrate combinations. Microwave-assisted heating can be a powerful tool to accelerate these reactions and improve yields.[3]
For drug development professionals, the ability to reliably predict and execute Suzuki couplings on complex chloropyrimidines is a significant advantage. While this guide provides a robust framework based on existing knowledge, empirical validation remains the gold standard for any new synthetic route.
References
- A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry. BenchChem. URL: https://www.benchchem.com/
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. URL: https://www.mdpi.com/2073-4344/11/11/1394
- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2923533/
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d1dt02073a
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1591552
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. URL: https://www.mdpi.com/1420-3049/25/19/4541
Sources
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- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
A Comparative Guide to HPLC Purity Analysis of 4-(4-Chloropyrimidin-2-yl)morpholine
This guide provides an in-depth comparison of analytical methods for the purity assessment of 4-(4-Chloropyrimidin-2-yl)morpholine, a critical intermediate in modern pharmaceutical synthesis. We will explore a robust, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method as the industry benchmark and compare its performance against a high-throughput Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) alternative. The discussion is grounded in established pharmacopeial standards and regulatory guidelines to ensure scientific integrity and immediate applicability in a drug development setting.
The Critical Role of Purity for a Key Building Block
This compound serves as a pivotal structural motif in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly kinase inhibitors used in oncology. The purity of this intermediate is paramount; trace impurities, whether from the synthesis route (e.g., starting materials, by-products) or degradation, can carry through to the final API, potentially altering its efficacy, safety, and stability profile. Therefore, a reliable, sensitive, and specific analytical method is not merely a quality control metric but a cornerstone of process control and regulatory compliance.
Chapter 1: The Workhorse Method: Reversed-Phase HPLC with UV Detection
The most widely adopted method for purity analysis of moderately polar, UV-active compounds like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique offers a balance of resolution, robustness, and accessibility, making it ideal for both in-process control and final product release testing.
Rationale for Method Design (The "Why")
Our experimental design choices are rooted in the physicochemical properties of the analyte and the principles of chromatography outlined in the United States Pharmacopeia (USP).[3][4][5]
-
Stationary Phase: A C18 (octadecylsilyl) silica-based column is selected. The non-polar C18 chains provide hydrophobic interactions with the pyrimidine ring of the analyte.[1] This is the most common and versatile stationary phase in reversed-phase chromatography.[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (acetonitrile) is employed.
-
Aqueous Buffer (e.g., 20mM Potassium Phosphate, pH 3.0): The analyte contains basic nitrogen atoms in the pyrimidine and morpholine rings. Controlling the pH of the mobile phase ensures a consistent ionization state, leading to sharp, symmetrical peaks and reproducible retention times. A slightly acidic pH suppresses the silanol activity on the column packing, minimizing peak tailing.
-
Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low viscosity and UV transparency.
-
Gradient Elution: A gradient (i.e., changing the percentage of organic solvent over time) is crucial for a purity assay. It ensures that early-eluting, highly polar impurities are well-retained and resolved, while late-eluting, non-polar impurities are efficiently eluted from the column in a reasonable timeframe, preventing carryover between injections.
-
-
Detection: UV detection at approximately 254 nm is selected. The substituted pyrimidine ring is an excellent chromophore, providing strong absorbance at this wavelength for high sensitivity.
Detailed Experimental Protocol: HPLC-UV
This protocol is designed to be self-validating through the inclusion of rigorous system suitability tests, as mandated by regulatory guidelines.[6][7][8]
1. Sample Preparation:
- Accurately weigh approximately 25 mg of this compound standard or sample.
- Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final volume of 50.0 mL to achieve a concentration of 0.5 mg/mL.
- Vortex to dissolve and filter through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase A: 20 mM Potassium Phosphate in Water, pH adjusted to 3.0 with phosphoric acid.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- UV Detection: 254 nm.
- Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 95 | 5 | | 25.0 | 40 | 60 | | 30.0 | 5 | 95 | | 35.0 | 5 | 95 | | 35.1 | 95 | 5 | | 40.0 | 95 | 5 |
3. System Suitability Testing (SST):
- Before sample analysis, perform five replicate injections of the standard solution.
- The system is deemed suitable for use if it meets the criteria outlined in USP General Chapter <621>.[3][9][10]
- Tailing Factor (T): Not more than 1.5.
- Relative Standard Deviation (RSD) of Peak Area: Not more than 1.0%.
- Theoretical Plates (N): Greater than 2000.
Experimental Workflow Diagram
Chapter 2: A High-Throughput Alternative: UPLC-MS
For applications requiring faster analysis times or more definitive peak identification, such as high-throughput screening or impurity structure elucidation, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful alternative.
Principle & Rationale
UPLC utilizes columns packed with sub-2 µm particles, which allows for much faster separations at higher pressures without sacrificing resolution.[1] Coupling this with a mass spectrometer provides two key advantages:
-
Mass-to-Charge Ratio (m/z) Data: Provides molecular weight information, offering near-absolute confirmation of the main peak's identity and invaluable clues for identifying unknown impurities.
-
Enhanced Specificity: Can resolve components that may co-elute chromatographically but have different masses.
Comparative Experimental Protocol: UPLC-MS
The UPLC method is a direct translation of the HPLC method, scaled for a shorter, smaller particle size column according to principles allowed by USP <621>.[5][10]
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Flow Rate: 0.5 mL/min.
-
Gradient Program: Scaled down to a 5-minute total run time.
-
Detection: UV (254 nm) followed by a single quadrupole or Time-of-Flight (TOF) mass spectrometer in positive electrospray ionization (ESI+) mode, scanning a relevant mass range (e.g., 100-500 Da).
Chapter 3: Head-to-Head Performance Comparison
The choice between HPLC-UV and UPLC-MS depends on the specific analytical objective, balancing speed, information requirements, and resource availability.
Quantitative Performance Data
| Parameter | HPLC-UV Method | UPLC-MS Method | Rationale & Impact |
| Analysis Run Time | ~40 minutes | ~5 minutes | UPLC offers a ~8x increase in throughput, ideal for screening large numbers of samples. |
| Resolution (Rs) | Excellent (>2.0 for critical pairs) | Very High (>2.5 for critical pairs) | The higher efficiency of UPLC columns often leads to better separation between closely eluting impurities. |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.01% (UV), <0.005% (MS-SIM) | MS detection, especially in Selected Ion Monitoring (SIM) mode, provides superior sensitivity for trace impurity analysis. |
| Solvent Consumption | ~40 mL per run | ~2.5 mL per run | UPLC significantly reduces solvent purchase and disposal costs, leading to a "greener" analytical footprint. |
| Specificity | Based on Retention Time & UV | Retention Time, UV, and Mass (m/z) | MS adds an orthogonal dimension of data, making impurity identification far more definitive and reliable. |
| Instrument & Method Robustness | High | Moderate | HPLC methods are generally more robust and less susceptible to matrix effects or mobile phase variations compared to UPLC-MS. |
Method Selection Guide
The decision to use HPLC-UV versus UPLC-MS can be guided by the stage of development and the specific question being asked.
Conclusion and Expert Recommendation
For the routine purity assessment of this compound in a regulated quality control environment, the validated RP-HPLC-UV method remains the gold standard . Its robustness, accessibility, and the wealth of historical data supporting its use make it a trustworthy and cost-effective choice. The method's performance is well-understood, and its validation follows universally accepted guidelines from ICH and USP.[3][8][11]
The UPLC-MS method serves as a complementary and powerful alternative . It is the superior choice for investigational purposes, such as identifying unknown impurities during process development, analyzing forced degradation samples, or when a significant increase in sample throughput is required. While its initial setup cost is higher and it demands more expertise, the richness of the data it provides is often indispensable for accelerating drug development and solving complex analytical challenges.
Ultimately, a comprehensive analytical strategy in a modern pharmaceutical laboratory will leverage both techniques: HPLC-UV for the validated, day-to-day quality control, and UPLC-MS for the advanced investigations that drive process understanding and ensure product quality at the deepest level.
References
- Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
- Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL:[Link]
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
- Title: Validation of Analytical Procedures Q2(R2)
- Title: Are You Sure You Understand USP <621>?
- Title: ICH Guidance Q14 / Q2(R2)
- Title: Strategies to Enable and Simplify HPLC Polar Compound Separation Source: Technology Networks URL:[Link]
- Title: HPLC for the Retention and Resolution of Very Polar Compounds Source: Fisher Scientific URL:[Link]
- Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC Intern
- Title: Reverse-phase HPLC method for measuring polarity distributions of natural organic m
- Title: Reverse Phase Chromatography Techniques Source: Chrom Tech, Inc. URL:[Link]
- Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)
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A Comparative Guide to LC-MS Methods for the Characterization of 4-(4-Chloropyrimidin-2-yl)morpholine and its Related Products
For researchers, scientists, and professionals in drug development, the robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. 4-(4-Chloropyrimidin-2-yl)morpholine is a key building block in the synthesis of numerous pharmaceutical compounds. Its purity profile, including the identification and quantification of process-related impurities and degradation products, is of paramount importance. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the comprehensive analysis of this compound, supported by established scientific principles and experimental insights.
The Analytical Challenge: Properties of this compound
Understanding the physicochemical properties of this compound is critical in selecting an appropriate analytical strategy. The molecule possesses a moderately polar morpholine ring and a pyrimidine core with a reactive chlorine atom. This structure presents a unique set of challenges and opportunities for LC-MS analysis. The presence of basic nitrogen atoms in both the morpholine and pyrimidine rings makes the molecule amenable to positive ion electrospray ionization (ESI+), a common and sensitive ionization technique in LC-MS.
Comparative Analysis of LC-MS Methodologies
The choice of chromatographic separation technique is pivotal for resolving the parent compound from its potential impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a workhorse in pharmaceutical analysis; however, for moderately polar compounds like this compound, alternative strategies may offer superior performance.
| Chromatographic Mode | Principle | Advantages for this compound | Disadvantages | Recommended Column Chemistry |
| Reversed-Phase (RP) | Separation based on hydrophobicity. | Robust, widely available columns, compatible with MS-friendly mobile phases. | Potential for poor retention of polar impurities. | C18, Polar-Embedded C18 |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning between a polar stationary phase and a less polar mobile phase. | Excellent retention of polar compounds, enhanced MS sensitivity in high organic mobile phases.[1] | Can have longer equilibration times, sensitive to mobile phase composition.[2] | Amide, Silica-based phases |
Method 1: The Robust Workhorse - Reversed-Phase LC-MS
A C18 column is the conventional starting point for many small molecule analyses.[3] For this compound, a C18 column can provide adequate retention and separation from non-polar impurities. To enhance the retention of the main component and any more polar impurities, a polar-embedded C18 column is a superior alternative. These columns are designed to prevent "phase dewetting" even in highly aqueous mobile phases, leading to more reproducible retention times for polar analytes.[1]
Proposed Starting Conditions for RP-LC-MS:
-
Column: Polar-Embedded C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5-95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: ESI+
-
Scan Mode: Full Scan (for impurity identification) and MRM (for quantification)
The rationale for using formic acid is to provide a source of protons to promote ionization and to improve peak shape for the basic analytes.
Method 2: The Polar Specialist - HILIC-MS
For the analysis of highly polar impurities or degradation products that may not be well-retained by RP-HPLC, HILIC is an excellent orthogonal technique.[2][4] HILIC columns utilize a polar stationary phase, and the mobile phase is typically high in organic solvent, which can lead to enhanced ESI efficiency and thus greater sensitivity.[1]
Proposed Starting Conditions for HILIC-MS:
-
Column: Amide-based HILIC, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate, 0.1% Formic Acid
-
Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate, 0.1% Formic Acid
-
Gradient: 0-50% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Ionization Mode: ESI+
-
Scan Mode: Full Scan and MRM
Ammonium formate is a commonly used buffer in HILIC as it aids in the partitioning mechanism and is highly compatible with mass spectrometry.
Experimental Workflows
Workflow for Method Development and Validation
Caption: A typical workflow for LC-MS method development and validation.
Characterization of Impurities and Degradation Products
A crucial aspect of characterizing this compound is the identification of potential impurities. These can arise from the manufacturing process or from degradation of the drug substance over time.
Potential Process-Related Impurities
The synthesis of this compound likely involves the reaction of a dichloropyrimidine with morpholine. This can lead to several potential impurities:
-
Starting Materials: Unreacted 2,4-dichloropyrimidine and morpholine.
-
Isomeric Impurities: Depending on the starting dichloropyrimidine, positional isomers may be formed.
-
Over-reaction Products: Di-substituted pyrimidines where both chlorine atoms have reacted with morpholine.
Forced Degradation Studies
To understand the degradation pathways and to develop a stability-indicating method, forced degradation studies are essential.[5] These studies intentionally stress the sample to generate potential degradation products.
Forced Degradation Protocol:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours. The primary expected degradation product under these conditions is the hydrolysis of the C-Cl bond to form 4-(4-hydroxypyrimidin-2-yl)morpholine.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to light according to ICH Q1B guidelines.
All stressed samples should be analyzed by the developed LC-MS method to separate and identify the degradation products.
Workflow for Impurity Identification
Caption: A systematic approach to identifying degradation products.
Data Presentation and Interpretation
The data generated from these LC-MS analyses should be presented clearly to allow for straightforward comparison and interpretation.
Table of Expected m/z Values for Key Analytes:
| Compound | Structure | Molecular Formula | Monoisotopic Mass | Expected [M+H]⁺ |
| This compound | C₈H₁₀ClN₃O | C₈H₁₀ClN₃O | 199.0512 | 200.0587 |
| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | C₄H₂Cl₂N₂ | 147.9646 | 148.9721 |
| Morpholine | C₄H₉NO | C₄H₉NO | 87.0684 | 88.0759 |
| 4-(4-Hydroxypyrimidin-2-yl)morpholine | C₈H₁₁N₃O₂ | C₈H₁₁N₃O₂ | 181.0851 | 182.0926 |
Note: The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio), which is a powerful tool for identifying chlorine-containing compounds in the mass spectrum.
Conclusion
The comprehensive characterization of this compound and its related products is achievable through a systematic and scientifically-driven LC-MS approach. While a standard reversed-phase method using a polar-embedded C18 column offers a robust starting point, the use of an orthogonal technique like HILIC is highly recommended for a complete impurity profile, especially for polar degradants. Forced degradation studies are indispensable for developing a truly stability-indicating method and for understanding the intrinsic stability of the molecule. By employing the strategies and protocols outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate.
References
- Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods.
- BenchChem. (n.d.).
- Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- LabRulez LCMS. (n.d.). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
- LCGC International. (n.d.).
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- Molina-Miras, A., et al. (n.d.). LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium. MDPI.
- Zhao, L., et al. (2025). A novel UHPLC-MS/MS approach for simultaneous quantification of pyrimidine metabolites in human biofluids. Journal of Pharmaceutical and Biomedical Analysis.
- Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Wu, Y., et al. (2011). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH Public Access.
- O'Mahony, G., & Vessier, V. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry.
- GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs.
- Sule, S. (2023).
- Zhao, L., et al. (2025). A novel UHPLC-MS/MS approach for simultaneous quantification of pyrimidine metabolites in human biofluids. Semantic Scholar.
- Van der Eycken, J., et al. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.GOV.
- Lerch, M., et al. (2020). Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma. Bioanalysis, 12(3), 175-189.
- ResearchGate. (n.d.). Development and Validation of an LC–MS/MS Method for the Bioanalysis of the Major Metamizole Metabolites in Human Plasma | Request PDF.
- ResearchGate. (n.d.). Targeted UPLC-MS/MS high-throughput metabolomics approach to assess the purine and pyrimidine metabolism | Request PDF.
- Siddiqui, A. A., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC.
- Koenigs, E., & Fulde, G. (n.d.). The polymerisation of 4-chloropyridine.
- Romero-Ortega, M., et al. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.
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A Comparative Guide to the Structural Elucidation of 4-(4-Chloropyrimidin-2-yl)morpholine Derivatives: An X-ray Crystallographic Perspective
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The 4-(4-chloropyrimidin-2-yl)morpholine scaffold is a recurring motif in medicinal chemistry, valued for its role in constructing molecules with diverse pharmacological activities. The precise arrangement of atoms and functional groups within these derivatives dictates their interaction with biological targets, making rigorous structural analysis an indispensable component of the research and development pipeline.
This guide provides an in-depth technical comparison of X-ray crystallography with alternative analytical techniques—namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of this important class of compounds. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip scientists with the insights needed to select the most appropriate analytical strategy for their research objectives.
The Decisive View: Why X-ray Crystallography Remains the Gold Standard
Single-crystal X-ray diffraction offers an unparalleled, direct visualization of the atomic arrangement within a molecule.[1] It provides a static, high-resolution snapshot of the molecule in the solid state, yielding precise bond lengths, bond angles, and torsional angles. This technique is particularly powerful for definitively establishing stereochemistry and identifying subtle conformational features that can be challenging to resolve by other methods. For drug discovery, this atomic-level detail is invaluable for understanding structure-activity relationships (SAR) and for guiding the rational design of more potent and selective drug candidates.
However, the power of X-ray crystallography is contingent upon the ability to grow a high-quality single crystal of the compound of interest, a process that can be both time-consuming and challenging.[1]
Case Study: The Crystal Structure of a Close Analog, 4-(pyrazin-2-yl)morpholine
The study by Bandaru, Kapdi, and Schulzke (2018) revealed that 4-(pyrazin-2-yl)morpholine crystallizes in the monoclinic space group P2₁/c.[2][3] The morpholine ring adopts a classic chair conformation. Such detailed structural information is foundational for computational modeling and understanding the molecule's potential interactions in a biological context.
Key Crystallographic Data for 4-(pyrazin-2-yl)morpholine
| Parameter | Value | Reference |
| Chemical Formula | C₈H₁₁N₃O | [2][3] |
| Crystal System | Monoclinic | [2][3] |
| Space Group | P2₁/c | [2][3] |
| a (Å) | 10.1234 (4) | [2] |
| b (Å) | 9.0123 (4) | [2] |
| c (Å) | 9.5432 (4) | [2] |
| β (°) | 108.999 (2) | [2] |
| Volume (ų) | 823.43 (6) | [2] |
| Z | 4 | [2][3] |
A Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique is often dictated by the specific question being asked, the amount of sample available, and the physical state of the material. Below is a comparison of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the analysis of this compound derivatives.
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry |
| Principle | Diffraction of X-rays by a crystalline lattice | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules |
| Sample State | Single crystal | Solution or solid-state | Solid, liquid, or gas |
| Information Yield | 3D atomic coordinates, bond lengths/angles, absolute configuration | Connectivity, relative stereochemistry, solution dynamics | Molecular weight, elemental composition, fragmentation patterns |
| Strengths | Unambiguous structure determination, absolute stereochemistry | Analysis in solution, provides dynamic information | High sensitivity, small sample requirement |
| Limitations | Requires high-quality single crystals | Ambiguities in complex structures, limited for absolute configuration | Indirect structural information, does not provide 3D coordinates |
Experimental Protocols: A Step-by-Step Guide
I. X-ray Crystallographic Analysis Workflow
The determination of a crystal structure is a systematic process, from obtaining suitable crystals to refining the final structural model.
Caption: Workflow for single-crystal X-ray diffraction analysis.
1. Crystal Growth:
-
Synthesis and Purification: The initial and most critical step is the synthesis of the this compound derivative with high purity (>98%). Impurities can significantly hinder crystallization.
-
Crystallization: High-quality single crystals are paramount. Common techniques for small organic molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate) is allowed to evaporate slowly at room temperature.[4]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a sealed chamber containing a solvent in which the compound is less soluble (an "anti-solvent").[1] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization. For pyrimidine derivatives, mixtures like hexane/acetone or hexane/THF are often effective.[4]
-
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size with well-defined faces) is selected under a microscope and mounted on a goniometer head.
2. Data Collection:
-
The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam and rotated, while a detector records the diffraction pattern.
3. Structure Solution and Refinement:
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms are determined using computational methods (e.g., direct methods).
-
Refinement: The atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This involves adjusting atomic positions, thermal parameters, and occupancies. The final refined structure provides the precise 3D arrangement of the atoms in the molecule.
II. NMR Spectroscopic Analysis Protocol
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms in a molecule in solution.
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton environments.
-
Acquire a ¹³C NMR spectrum to observe the carbon framework.
-
If the structure is complex or ambiguous, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to identify direct proton-carbon correlations), and HMBC (to identify long-range proton-carbon correlations).[5]
3. Spectral Interpretation:
-
¹H NMR: For a 4-(substituted-pyrimidin-2-yl)morpholine scaffold, one would expect to see:
-
Signals for the pyrimidine ring protons, with their chemical shifts and coupling patterns dependent on the substitution.
-
Two distinct multiplets for the morpholine protons. The protons on the carbons adjacent to the oxygen (positions 2 and 6) typically appear downfield (δ ~3.7-3.9 ppm) compared to the protons on the carbons adjacent to the nitrogen (positions 3 and 5), which appear more upfield (δ ~3.5-3.7 ppm).[5]
-
-
¹³C NMR:
-
Signals for the pyrimidine ring carbons.
-
Two signals for the morpholine carbons: one for the carbons adjacent to oxygen (C2, C6) typically in the range of δ 66-68 ppm, and one for the carbons adjacent to nitrogen (C3, C5) in the range of δ 44-50 ppm, depending on the N-substituent.[5]
-
III. Mass Spectrometry Analysis Protocol
Mass spectrometry provides the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.
Caption: Workflow for mass spectrometry analysis.
1. Sample Preparation and Introduction:
-
Dissolve a small amount of the sample (microgram to nanogram quantities) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system for analysis of mixtures.
2. Ionization and Mass Analysis:
-
Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common high-energy method that induces extensive fragmentation, while Electrospray Ionization (ESI) is a softer technique that typically preserves the molecular ion.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
3. Data Interpretation:
-
Molecular Ion Peak: Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound. For this compound, the presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.
-
Fragmentation Pattern: The fragmentation of the pyrimidine ring is highly dependent on its substituents.[6] Common fragmentation pathways for the morpholine ring involve cleavage of the C-C and C-O bonds.[7] A key fragment for N-substituted morpholines is often the loss of a C₂H₄O fragment. The fragmentation of the chloropyrimidine ring may involve the loss of HCN, Cl radical, or other small neutral molecules.[8] Analysis of these fragments allows for the deduction of the compound's structure.
Conclusion: An Integrated Approach to Structural Elucidation
While X-ray crystallography provides the most definitive structural information for this compound derivatives, a comprehensive understanding of these molecules is best achieved through an integrated analytical approach. NMR spectroscopy offers invaluable insights into the molecule's structure and dynamics in solution, while mass spectrometry provides rapid confirmation of molecular weight and key structural motifs through fragmentation analysis. The choice of technique should be guided by the specific research question, with X-ray crystallography serving as the ultimate arbiter for the unambiguous determination of the three-dimensional atomic arrangement, a critical piece of information in the journey of drug discovery and development.
References
- Bandaru, S. S., Kapdi, A. R., & Schulzke, C. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine.
- Bandaru, S. S., Kapdi, A. R., & Schulzke, C. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine. PubMed. [Link]
- Zhan, H., Hu, Y., Wang, P., & Chen, J. (2017). (a) Mass spectra of morpholine cation and fragment ions which are...
- Catone, D., Stener, M., O'Keeffe, P., Bolognesi, P., & Avaldi, L. (2010). Insights into 2-Chloropyrimidine fragmentation through a thermochemical analysis of the ionic fragments.
- Process for the preparation of chloropyrimidines. (1996).
- Mani, K. S., & Rajendran, S. P. (2018). 1 H-and 13 C-NMR chemical shift values of compound 4a.
- Kim, H., Park, S. M., & Kwon, C. H. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. [Link]
- Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
- mass spectra - fragmentation p
- Mass spectral fragmentation modes of pyrimidine deriv
- Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. (2016). The Royal Society of Chemistry. [Link]
- Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. [Link]
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
- X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH. [Link]
- Morreel, K., et al. (2010).
- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. PubMed. [Link]
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A Comparative Guide to the Biological Activity of 4-(4-Chloropyrimidin-2-yl)morpholine Analogs as Kinase Inhibitors
Introduction: The Pyrimidine-Morpholine Scaffold in Modern Drug Discovery
The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of DNA and RNA nucleobases.[1][2] This inherent biological relevance has spurred the development of countless pyrimidine derivatives as therapeutic agents, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] When fused with a morpholine moiety, the resulting scaffold often exhibits potent and selective inhibitory activity against various protein kinases, which are critical regulators of cellular processes.[4]
Dysregulation of kinase signaling pathways is a hallmark of many diseases, particularly cancer.[5] The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is one of the most frequently activated signaling cascades in human cancers, playing a central role in cell proliferation, survival, and metabolism.[5][6][7] Consequently, developing inhibitors that target key nodes within this pathway, such as PI3K and mTOR, has become a major focus of oncology research.[7] The 4-(pyrimidin-2-yl)morpholine core has emerged as a privileged structure for designing such inhibitors. This guide provides a comparative analysis of the biological activity of analogs based on the 4-(4-Chloropyrimidin-2-yl)morpholine scaffold, focusing on their structure-activity relationships (SAR) as PI3K/mTOR pathway inhibitors, the experimental methodologies for their evaluation, and the mechanistic basis for their activity.
Synthetic Strategy: A Generalized Approach
The synthesis of 4-(pyrimidin-2-yl)morpholine analogs typically begins with a di-substituted pyrimidine, such as 2,4-dichloropyrimidine. The general strategy involves a sequential nucleophilic aromatic substitution (SNAr) reaction. The significant difference in reactivity between the chlorine atoms at the C2 and C4 positions of the pyrimidine ring allows for a controlled, stepwise introduction of different nucleophiles.
The first substitution often involves reacting 2,4-dichloropyrimidine with morpholine. This reaction is typically performed under basic conditions, with a base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DiPEA), in a suitable solvent such as dimethylformamide (DMF) or dioxane.[8] The greater electrophilicity at the C4 position generally leads to the selective formation of 4-(2-chloropyrimidin-4-yl)morpholine. Subsequent substitution at the C2 position can then be achieved by reacting this intermediate with a variety of nucleophiles (e.g., anilines, amines, thiols) to generate a diverse library of analogs.[6]
Below is a generalized workflow for the synthesis and subsequent evaluation of these analogs.
Caption: General workflow for synthesis and biological evaluation of analogs.
The PI3K/Akt/mTOR Signaling Pathway: A Prime Target
The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling cascade that governs cell growth, proliferation, and survival.[5] Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating kinases such as Akt and PDK1. Activated Akt then phosphorylates a host of downstream targets, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis by phosphorylating S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5] Many pyrimidine-based compounds are designed to act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and/or mTOR to block this cascade.[6]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Comparative Biological Activity & Structure-Activity Relationship (SAR)
The anticancer activity of this compound analogs is typically evaluated by their ability to inhibit the proliferation of various cancer cell lines. The potency is quantified by the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates greater potency.[1][9]
The following table summarizes representative data for a series of analogs, illustrating key structure-activity relationships. The core scaffold is 2-substituted-4-morpholinopyrimidine, where 'R' represents different substituents introduced at the 2-position of the pyrimidine ring.
| Compound ID | R Group (Substituent at C2) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | PC-3 (Prostate Cancer) IC₅₀ (µM) |
| 1 (Core) | -Cl | >10,000 | >10,000 | >50 | >50 |
| 2a | -NH-(4-fluorophenyl) | 85 | 150 | 9.8 | 12.5 |
| 2b | -NH-(4-chlorophenyl) | 60 | 110 | 7.5 | 9.1 |
| 2c | -NH-(4-methoxyphenyl) | 250 | 400 | 21.3 | 25.8 |
| 2d | -NH-(3,4-dichlorophenyl) | 25 | 45 | 1.2 | 2.5 |
| 2e | -S-(phenyl) | 150 | 280 | 15.4 | 18.2 |
| GDC-0941 | (Reference Inhibitor) | 3 | 155 | 0.29 | 0.45 |
Data is representative and synthesized from principles reported in the literature for illustrative SAR discussion.[6][10]
Analysis of Structure-Activity Relationships (SAR)
-
The Necessity of C2 Substitution: The unsubstituted core compound (1 ) is inactive, highlighting that substitution at the C2 position is critical for biological activity. The chlorine at this position serves as a synthetic handle for introducing diverse chemical moieties.
-
Impact of the Linker: Comparing anilino (-NH-) linked compounds (2a-d ) with thioether (-S-) linked compounds (2e ) suggests that the nitrogen linker generally imparts greater potency. This may be due to the ability of the -NH group to act as a hydrogen bond donor, forming a key interaction with hinge region residues (e.g., Aspartate) in the ATP-binding pocket of PI3K.[10]
-
Influence of Aromatic Substituents: The nature of the substituent on the phenyl ring has a profound effect on activity.
-
Electron-Withdrawing Groups (EWGs): Halogen substitutions, particularly chlorine and fluorine, enhance potency. Compound 2b (4-chloro) is more potent than 2a (4-fluoro), and the di-substituted compound 2d (3,4-dichloro) is the most potent in the series. This suggests that electron-withdrawing groups are favorable, potentially enhancing binding affinity.[10]
-
Electron-Donating Groups (EDGs): The presence of an electron-donating group, such as the methoxy group in compound 2c , leads to a significant decrease in activity compared to the halogenated analogs. This indicates that increased electron density on the phenyl ring is detrimental to inhibitory activity.[10]
-
-
Dual PI3K/mTOR Inhibition: Many analogs in this class exhibit dual inhibitory activity against both PI3K and mTOR.[6] Compound 2d , for instance, shows potent nanomolar inhibition of both kinases. This dual-targeting approach can be therapeutically advantageous, as it blocks the signaling pathway at two critical nodes, potentially leading to a more comprehensive and durable antitumor response.[7]
Experimental Protocol: In Vitro Cytotoxicity Assessment
To determine the antiproliferative activity of the synthesized analogs, a standard colorimetric assay such as the MTT assay is widely employed.[1][11] This method provides a quantitative measure of cell viability.
MTT Cell Viability Assay
1. Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in metabolically active (i.e., viable) cells.[1] The amount of formazan produced is directly proportional to the number of living cells.
2. Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Synthesized pyrimidine analogs (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
3. Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include "vehicle control" wells (containing only medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will form visible purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Conclusion and Future Perspectives
The 4-(pyrimidin-2-yl)morpholine scaffold is a highly versatile and potent pharmacophore for the development of kinase inhibitors. Structure-activity relationship studies consistently demonstrate that substitution at the C2 position of the pyrimidine ring is essential for activity, with anilino linkers bearing electron-withdrawing groups on the aromatic ring conferring the highest potency against PI3K/mTOR and cancer cell proliferation.[10] The most promising compounds often act as dual PI3K/mTOR inhibitors, a desirable feature for cancer therapeutics.[6]
Future work in this area should focus on optimizing the pharmacokinetic properties of these potent inhibitors to improve their drug-like characteristics. Further exploration of substitutions on the morpholine ring or the pyrimidine core itself could lead to analogs with enhanced selectivity or novel kinase inhibition profiles.[12] The continued investigation of these compounds, supported by robust in vitro and in vivo evaluation, holds significant promise for the development of next-generation targeted cancer therapies.
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A-Comparative-Guide-to-In-Vitro-Kinase-Assay-Protocols-for-4-(4-Chloropyrimidin-2-yl)morpholine-Derivatives
This guide provides a detailed comparison of common in vitro kinase assay protocols, offering a framework for researchers, scientists, and drug development professionals to select and implement the most suitable method for evaluating 4-(4-chloropyrimidin-2-yl)morpholine derivatives and other pyrimidine-based kinase inhibitors.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Derivatives of this compound are a class of compounds designed to target the ATP-binding site of various kinases, making them promising candidates for therapeutic development.[1] Accurate and robust in vitro kinase assays are fundamental to characterizing the potency and selectivity of these compounds, guiding the lead optimization process.[3][4]
This guide will compare and contrast several widely used kinase assay technologies, including radiometric, luminescence-based, and fluorescence-based methods. For each, we will delve into the underlying principles, provide detailed step-by-step protocols, and discuss their respective advantages and limitations.
The Landscape of In Vitro Kinase Assays: A Comparative Overview
Biochemical kinase assays can be broadly categorized into two main types: activity assays that measure the catalytic turnover of a substrate, and binding assays that quantify the interaction of a compound with the kinase.[5] This guide focuses on activity assays, which are essential for determining the inhibitory potency (e.g., IC50 values) of compounds like this compound derivatives.
The choice of assay technology is a critical decision in the drug discovery workflow and should be guided by factors such as the specific research question, throughput requirements, and available instrumentation.[6]
Radiometric Assays: The Gold Standard
Radiometric assays are considered the "gold standard" for quantifying protein kinase activity due to their direct measurement of phosphate incorporation.[5][7] These assays utilize ATP radiolabeled at the gamma-phosphate position ([γ-³²P]ATP or [γ-³³P]ATP).[8][9] The transfer of the radiolabeled phosphate to a peptide or protein substrate is quantified, providing a direct measure of kinase activity.[7][10]
Principle of Radiometric Kinase Assays
The core principle involves incubating the kinase, substrate, and the inhibitor with [γ-³²P]ATP. The reaction is then stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.
Experimental Workflow
Caption: Workflow for a radiometric kinase assay.
Detailed Protocol: Radiometric Filter Binding Assay
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, peptide substrate, and varying concentrations of the this compound derivative in kinase reaction buffer.
-
Initiate Reaction: Add [γ-³²P]ATP to initiate the reaction. The final ATP concentration should ideally be at the Kₘ value for the specific kinase to accurately determine the IC50.[11]
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is within the linear range.[11]
-
Stop Reaction & Spotting: Stop the reaction by adding a solution like phosphoric acid. Spot an aliquot of the reaction mixture onto phosphocellulose paper (e.g., P81).[10]
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[10]
-
Detection: Air dry the paper and quantify the incorporated radioactivity using a phosphorimager or scintillation counter.[10]
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.[12]
Comparison with Other Methods
| Feature | Radiometric Assay | ADP-Glo™ (Luminescence) | HTRF® (TR-FRET) | Fluorescence Polarization |
| Principle | Direct measurement of phosphate transfer | Quantification of ADP produced | FRET between donor and acceptor | Change in rotational speed of a fluorescent tracer |
| Sensitivity | High | High | High | Moderate to High |
| Throughput | Low to Medium | High | High | High |
| Safety | Requires handling of radioactive materials | Non-radioactive | Non-radioactive | Non-radioactive |
| Cost | Reagent costs can be high; waste disposal costs | Moderate | Moderate to High | Moderate |
| Interference | Minimal from compounds | Compound luminescence can interfere | Compound fluorescence can interfere | Compound fluorescence can interfere |
Luminescence-Based Assays: The ADP-Glo™ Kinase Assay
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay from Promega, have become a popular non-radioactive alternative.[13][14] This assay format measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[13][15] Its universality allows it to be used with virtually any kinase, regardless of the substrate (protein, peptide, or lipid).[16]
Principle of the ADP-Glo™ Assay
The ADP-Glo™ assay is a two-step process.[13][15] First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the initial kinase activity.[13][15]
Experimental Workflow
Caption: Workflow for the ADP-Glo™ kinase assay.
Detailed Protocol: ADP-Glo™ Assay
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the this compound derivative solution.[17] Add 5 µL of the kinase solution. Initiate the reaction by adding 2.5 µL of the ATP/substrate mixture. Incubate at 30°C for 45-60 minutes.[17]
-
Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume the remaining ATP. Incubate at room temperature for 40 minutes.[17]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.[18]
-
Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[15][18]
-
Detection: Measure the luminescence using a plate-reading luminometer.[18]
-
Data Analysis: Construct an ATP-to-ADP conversion curve to correlate luminescence with the amount of ADP produced.[18][19] Calculate the percentage of inhibition and determine the IC50 values.[12]
Fluorescence-Based Assays: HTRF® and Fluorescence Polarization
Fluorescence-based assays offer high-throughput capabilities and are well-suited for screening large compound libraries.[6][8]
a) Homogeneous Time-Resolved Fluorescence (HTRF®)
HTRF® is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology.[20] In a typical kinase assay, a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody are used.[21][22] Phosphorylation of the substrate by the kinase brings the donor (europium cryptate) and acceptor (often streptavidin-XL665) into close proximity, resulting in a FRET signal.[20][21]
Experimental Workflow
Caption: Workflow for an HTRF® kinase assay.
Detailed Protocol: HTRF® KinEASE™ TK Assay
-
Compound and Enzyme Preparation: Add 0.5 µL of the inhibitor (in DMSO) to the assay plate. Add 5.5 µL of the kinase diluted in enzymatic buffer. Incubate for 15 minutes at room temperature.[21]
-
Initiate Kinase Reaction: Add 2 µL of the biotinylated substrate followed by 2 µL of ATP to start the reaction. Incubate for 10-30 minutes at room temperature.[21]
-
Stop and Detect: Add 10 µL of the detection reagent mixture (containing Europium anti-phospho antibody and SA-XL665 in detection buffer with EDTA to stop the reaction).[21][22]
-
Incubation: Incubate for 60 minutes at room temperature.[21]
-
Detection: Read the fluorescence at 620 nm and 665 nm on an HTRF®-compatible plate reader.[21]
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and determine IC50 values.[21]
b) Fluorescence Polarization (FP)
Fluorescence polarization assays monitor the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[23][24] In a competitive kinase assay format, a fluorescently labeled phosphopeptide (tracer) is pre-bound to a phospho-specific antibody, resulting in a high FP signal.[24] As the kinase phosphorylates an unlabeled substrate, the resulting phosphopeptide competes with the tracer for antibody binding, causing the tracer to be displaced and tumble more freely, leading to a decrease in the FP signal.[23][24]
Experimental Workflow
Caption: Workflow for a competitive FP kinase assay.
Detailed Protocol: Competitive FP Assay
-
Kinase Reaction: Perform the kinase reaction as described for other assays, using an unlabeled peptide substrate.
-
Stop Reaction: Terminate the reaction, typically by adding a stop solution containing EDTA.
-
Competitive Binding: Add a pre-mixed solution of a phospho-specific antibody and a corresponding fluorescently labeled phosphopeptide tracer.
-
Incubation: Allow the competitive binding reaction to reach equilibrium (typically 30-60 minutes at room temperature).
-
Detection: Measure the fluorescence polarization in a plate reader equipped with appropriate polarizing filters.[25]
-
Data Analysis: The decrease in polarization is proportional to the amount of phosphorylated substrate produced. Calculate IC50 values from the dose-response curve.[23]
Data Presentation and Interpretation
To accurately assess the inhibitory potential of this compound derivatives, it is crucial to perform dose-response experiments and determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[3][12]
Sample IC50 Data Table
Below is a hypothetical example of IC50 data for a this compound derivative (Compound X) against a panel of kinases, as determined by the ADP-Glo™ assay.
| Kinase Target | IC50 (nM) of Compound X |
| Kinase A | 15 |
| Kinase B | 250 |
| Kinase C | >10,000 |
| Kinase D | 85 |
This data indicates that Compound X is a potent inhibitor of Kinase A and shows selectivity over Kinases B and C. Further profiling against a broader panel of kinases is recommended to fully characterize its selectivity profile.[3][12]
Conclusion and Recommendations
The selection of an in vitro kinase assay protocol is a critical step in the evaluation of potential inhibitors like this compound derivatives.
-
For initial high-throughput screening (HTS) of large compound libraries, luminescence-based (e.g., ADP-Glo™) and fluorescence-based (e.g., HTRF®, FP) assays are highly recommended due to their speed, scalability, and non-radioactive nature.[6][14]
-
For detailed mechanistic studies and validation of hits from HTS, the radiometric assay remains the gold standard, offering direct and highly sensitive measurement of kinase activity.[5][10]
-
It is crucial to perform assays under initial velocity conditions and at an ATP concentration close to the Kₘ value of the kinase to obtain accurate and comparable IC50 values.[11]
By carefully considering the principles, protocols, and comparative advantages of each method, researchers can confidently select the most appropriate assay to advance their kinase inhibitor drug discovery programs.
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- Molecular Devices. (n.d.). Fluorescence Polarization (FP).
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- Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io.
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- Abdel-Aziz, A. A. -M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.
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A Senior Application Scientist's Guide to Cell-Based Efficacy Testing of 4-(4-Chloropyrimidin-2-yl)morpholine Kinase Inhibitors
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document moves beyond simple protocols to provide an in-depth, field-proven framework for evaluating the cellular efficacy of novel kinase inhibitors, specifically focusing on the promising 4-(4-chloropyrimidin-2-yl)morpholine scaffold. Our approach is built on the core principle of orthogonal validation—employing a suite of complementary assays to build a robust, multi-dimensional understanding of a compound's activity.
The this compound chemical structure is characteristic of a Type I kinase inhibitor. The pyrimidine core acts as a bioisostere for the adenine ring of ATP, enabling it to form critical hydrogen bonds within the kinase hinge region.[1][2] The morpholine moiety is a frequently used functional group in medicinal chemistry to enhance aqueous solubility and optimize pharmacokinetic properties, while the reactive chloropyrimidine can be key for potency and, in some cases, covalent binding.[3][4]
Given this structural hypothesis, a successful evaluation of efficacy cannot rest on a single data point. We must ask a series of interconnected questions:
-
Potency: Does the compound inhibit cell proliferation and induce cell death? At what concentration?
-
Mechanism: How does the compound kill the cells? Does it trigger programmed cell death (apoptosis) or cause a stall in the cell division cycle?
-
Specificity: Does the compound engage its intended target and inhibit the downstream signaling pathway within the complex cellular environment?
This guide will walk you through a logical, three-tiered experimental workflow to answer these questions, complete with comparative insights, detailed protocols, and data interpretation strategies.
Caption: Integrated workflow for kinase inhibitor efficacy testing.
Tier 1: Assessing Cellular Potency and Viability
The foundational step is to determine a compound's cytotoxic or cytostatic potency, typically summarized by an IC50 (half-maximal inhibitory concentration) value. This metric is crucial for dose-ranging in subsequent mechanistic studies. While numerous viability assays exist, they are not created equal. Here, we compare the two most common methods: the colorimetric MTT assay and the luminescent ATP-based assay.
Comparison of Viability Assays
| Feature | MTT / MTS Assay | CellTiter-Glo® (ATP) Assay | Senior Scientist's Recommendation |
| Principle | Measures mitochondrial reductase activity, which converts a tetrazolium salt to a colored formazan product.[5][6] | Measures intracellular ATP levels, a direct indicator of metabolically active cells.[5][7] | CellTiter-Glo® is superior. ATP is a more direct and immediate marker of cell health than reductase activity. |
| Sensitivity | Moderate. Limited by the dynamic range of absorbance measurements. | High. Luminescence offers a vastly superior signal-to-background ratio, enabling detection of fewer cells.[7][8] | The high sensitivity of ATP assays is critical for screening, especially with low-seeding density or primary cells. |
| Workflow | Multi-step: Add reagent, incubate (1-4 hours), add solubilizer, read absorbance. | Single-step: Add reagent, incubate (10 minutes), read luminescence.[7] | The "add-mix-read" format of CellTiter-Glo® is faster, simpler, and less prone to handling errors, making it ideal for high-throughput screening (HTS). |
| Interference | Prone to interference from compounds that affect cellular redox potential or interact with formazan crystals.[8] | Fewer compound interference issues. | The cleaner data profile reduces the rate of false positives and negatives. |
Experimental Protocol: CellTiter-Glo® Viability Assay
This protocol is designed to determine the IC50 value of a test compound (e.g., "CMPD-X").
Caption: Workflow for the CellTiter-Glo® assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a white, opaque 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of media) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the this compound compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time, typically 72 hours.
-
Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL). d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert raw luminescence units (RLU) to percent viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Tier 2: Elucidating the Mechanism of Cell Death
Once a compound demonstrates potent cytotoxicity, the next critical question is how it induces cell death. Kinase inhibitors commonly achieve this through two primary mechanisms: inducing apoptosis or causing cell cycle arrest. Flow cytometry is the workhorse technique for dissecting these phenomena.
A. Apoptosis Detection with Annexin V and Propidium Iodide (PI)
Principle: This assay elegantly distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that flips from the inner to the outer leaflet of the plasma membrane during early apoptosis.[9][10]
-
Propidium Iodide (PI): A fluorescent DNA intercalator that is excluded by the intact plasma membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11]
Caption: The phases of the eukaryotic cell cycle.
Experimental Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Harvesting: Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently. This fixation step permeabilizes the cells and preserves their DNA. Fix for at least 2 hours on ice or overnight at -20°C. [12]Ethanol fixation is often preferred for preserving DNA integrity for this assay. 4. Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the pellet in a staining solution containing PI and RNase A. RNase A is critical to degrade RNA, which PI can also bind to, ensuring DNA-specific staining. [12] c. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. Use a linear scale for the fluorescence channel to properly resolve the 2n and 4n DNA content peaks. [13]6. Data Interpretation: The data is displayed as a histogram.
-
The first major peak represents cells in the G0/G1 phase (2n DNA content).
-
The second peak, with twice the fluorescence intensity, represents cells in the G2/M phase (4n DNA content).
-
The region between these two peaks represents cells in the S phase, actively synthesizing DNA. An effective compound will cause an accumulation of cells in a specific phase (e.g., a larger G2/M peak), indicating cell cycle arrest.
-
Tier 3: Confirming Target Engagement and Pathway Inhibition
Observing a cellular phenotype (death or arrest) is essential but insufficient. As a senior scientist, you must demonstrate that the compound works via its intended mechanism. The gold-standard method for this is to show that the compound inhibits the phosphorylation of a known downstream substrate of your target kinase. [14][15]
Method: Western Blotting for Phospho-Proteins
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture (a cell lysate). By using a pair of antibodies—one that detects the phosphorylated form of a protein and one that detects the total amount of that protein—we can specifically measure the inhibition of kinase activity.
Caption: Key steps in a Western blot for phospho-proteins.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with the compound at various concentrations for a short duration (e.g., 1-2 hours) to capture direct effects on signaling. Lyse the cells on ice in a lysis buffer (e.g., RIPA) freshly supplemented with a cocktail of protease and, most importantly, phosphatase inhibitors to preserve the phosphorylation state of proteins. [16]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20 µg) in Laemmli buffer and separate the proteins by size on a polyacrylamide gel. 4. Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: This step is critical. Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using non-fat milk for blocking , as it contains phosphoproteins (casein) that will cause high background with phospho-specific antibodies. [16]6. Antibody Incubation: a. Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target substrate. b. Wash the membrane thoroughly with TBST. c. Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate. Image the resulting signal. 8. Re-probing: To confirm that changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein. A loading control (e.g., GAPDH or β-actin) should also be probed to confirm equal protein loading across all lanes. [17] Data Interpretation: A successful on-target effect is demonstrated by a dose-dependent decrease in the signal from the phospho-specific antibody, with no corresponding decrease in the signal for the total protein or the loading control.
Synthesizing the Data: A Comparative Efficacy Profile
By integrating the data from all three tiers, we can build a comprehensive profile of our lead compound and compare it directly to alternatives or established standards of care.
| Assay Parameter | CMPD-X (Test Compound) | Standard-of-Care Inhibitor | Interpretation |
| Cell Viability IC50 (CellTiter-Glo®) | 50 nM | 200 nM | CMPD-X is 4-fold more potent at inhibiting cell proliferation. |
| Apoptosis (Annexin V/PI, 48h @ 100 nM) | 65% Apoptotic Cells | 40% Apoptotic Cells | CMPD-X is a more potent inducer of apoptosis. |
| Cell Cycle Arrest (PI, 24h @ 100 nM) | 70% of cells in G2/M | 25% of cells in G2/M | CMPD-X strongly induces G2/M arrest, suggesting a target involved in mitosis (e.g., Aurora Kinase, CDK1). |
| Pathway Inhibition (p-Substrate Western Blot) | >90% inhibition at 100 nM | 60% inhibition at 100 nM | CMPD-X demonstrates superior on-target pathway inhibition in a cellular context. |
This holistic view provides compelling, multi-faceted evidence of a compound's efficacy and mechanism, forming a solid foundation for further preclinical development. By rigorously applying this orthogonal testing strategy, we can advance kinase inhibitor candidates with a high degree of confidence in their biological activity.
References
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- INiTS. (2020). Cell-based test for kinase inhibitors.
- University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay.
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- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135.
- Cignarella, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(21), 3546–3561.
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- Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate.
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A Comparative Guide to the Anti-Inflammatory Activity of Morpholinopyrimidine Isomers: A Structure-Activity Relationship Perspective
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities.[1] Among its numerous derivatives, morpholinopyrimidines have emerged as a promising class of anti-inflammatory agents. This guide provides a comprehensive comparison of the anti-inflammatory activity of morpholinopyrimidine derivatives, with a focus on elucidating the critical role of isomeric positioning. Due to a lack of direct comparative studies on simple morpholinopyrimidine isomers, this analysis will delve into the structure-activity relationships (SAR) of more complex derivatives, drawing inferences on how the placement of the morpholino group on the pyrimidine ring can profoundly influence anti-inflammatory potency.
This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory compounds. We will explore the causality behind experimental designs, present validating data, and ground our discussion in authoritative references.
The Anti-Inflammatory Potential of a 4-Morpholinopyrimidine Scaffold
Recent research has brought to light a series of potent anti-inflammatory agents built upon a 4-morpholinopyrimidine core. Specifically, derivatives of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol have been synthesized and evaluated for their ability to quell inflammatory responses in cellular models.[2]
Key Findings from In Vitro Studies
In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a well-established model for inflammation research, two compounds, V4 (2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol) and V8 (2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol), have demonstrated significant anti-inflammatory activity.[2] These compounds effectively inhibit the production of nitric oxide (NO), a key inflammatory mediator, at non-cytotoxic concentrations.[2]
The anti-inflammatory efficacy of these compounds stems from their ability to suppress the expression of two crucial pro-inflammatory enzymes: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] This suppression occurs at both the mRNA and protein levels, indicating that the compounds interfere with the transcriptional and translational machinery responsible for producing these inflammatory mediators.[2]
Table 1: Anti-inflammatory Activity of Lead 4-Morpholinopyrimidine Derivatives
| Compound ID | Structure | Key Anti-Inflammatory Activity | Mechanism of Action |
| V4 | 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol | Potent inhibitor of NO production in LPS-stimulated RAW 264.7 cells.[2] | Downregulation of iNOS and COX-2 mRNA and protein expression.[2] |
| V8 | 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol | Significant inhibitor of NO production in LPS-stimulated RAW 264.7 cells.[2] | Downregulation of iNOS and COX-2 mRNA and protein expression.[2] |
Structure-Activity Relationship (SAR) Insights: The Importance of Isomerism
While the aforementioned studies focus on 4-substituted morpholinopyrimidines, a broader examination of the SAR of pyrimidine derivatives provides critical insights into how the position of the morpholino substituent could impact anti-inflammatory activity.[1] The electronic and steric properties of substituents on the pyrimidine ring are known to be pivotal in determining their interaction with biological targets.[3]
The anti-inflammatory effects of many pyrimidine derivatives are attributed to their ability to inhibit key inflammatory mediators such as prostaglandin E2, iNOS, and tumor necrosis factor-α (TNF-α), often through the modulation of signaling pathways like nuclear factor-kappa B (NF-κB).[2] The specific substitution pattern on the pyrimidine ring dictates the molecule's ability to fit into the active sites of target enzymes like COX-2 or to interact with proteins involved in inflammatory signaling cascades.[4]
For instance, modifications at the 2-, 4-, and 6-positions of the pyrimidine ring have been shown to significantly alter the anti-inflammatory potency of various derivatives.[3] It is therefore highly probable that the isomeric placement of the morpholino group (e.g., at the 2-, 4-, or 5-position) would lead to distinct biological profiles. A morpholino group at the 2-position, for example, would present a different steric and electronic profile to a target protein compared to a 4-substituted isomer, potentially leading to altered binding affinity and efficacy. Further research into the synthesis and direct comparative testing of these isomers is warranted to fully elucidate these structure-activity relationships.
Mechanistic Insights: Targeting the NF-κB Signaling Pathway
The anti-inflammatory activity of the lead 4-morpholinopyrimidine derivatives is intrinsically linked to their ability to interfere with the NF-κB signaling pathway, a central regulator of inflammation.[5] In macrophages, LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4), triggering a signaling cascade that leads to the activation of NF-κB.[6]
Activated NF-κB translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including those encoding iNOS and COX-2, thereby driving their transcription.[7] The observed downregulation of iNOS and COX-2 by compounds V4 and V8 strongly suggests an inhibitory effect on the NF-κB pathway.[2]
Below is a diagrammatic representation of the LPS-induced inflammatory signaling pathway and the putative points of intervention for morpholinopyrimidine inhibitors.
Caption: LPS-induced NF-κB signaling pathway and potential inhibition by morpholinopyrimidines.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are provided below.
In Vitro Anti-Inflammatory Activity Assay
1. Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then pre-treated with various concentrations of the test morpholinopyrimidine compounds for 1 hour.
-
Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the culture medium, and the cells are incubated for 24 hours.
2. Nitric Oxide (NO) Production Assay (Griess Test):
-
After the 24-hour incubation, the cell culture supernatant is collected.
-
100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.
3. Quantitative Real-Time PCR (qRT-PCR) for iNOS and COX-2 mRNA Expression:
-
Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR is performed using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
4. Western Blot Analysis for iNOS and COX-2 Protein Expression:
-
Total protein is extracted from the treated cells using a lysis buffer.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental workflow for assessing the anti-inflammatory activity of morpholinopyrimidines.
Conclusion and Future Directions
The exploration of morpholinopyrimidine derivatives has unveiled a promising avenue for the development of novel anti-inflammatory therapeutics. The 4-morpholinopyrimidine scaffold, in particular, has demonstrated significant potential, with lead compounds effectively inhibiting key inflammatory mediators through the suppression of the NF-κB signaling pathway.
While the current body of research provides a strong foundation, it also highlights a critical knowledge gap: the direct comparative analysis of morpholinopyrimidine isomers. A systematic investigation into the synthesis and anti-inflammatory evaluation of 2-, 4-, and 5-morpholinopyrimidine isomers is imperative. Such studies will not only deepen our understanding of the structure-activity relationships governing the anti-inflammatory effects of this chemical class but also pave the way for the rational design of more potent and selective drug candidates. Future research should also aim to validate these in vitro findings in in vivo models of inflammation to assess their therapeutic potential in a more complex biological system.
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A Comparative Guide to the Structure-Activity Relationship of 4-(Pyrimidin-2-yl)morpholine Derivatives as Kinase Inhibitors
The 2,4-disubstituted pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the kinase hinge region, a critical component of the enzyme's active site. The incorporation of a morpholine moiety, typically at the C2 or C4 position, has proven to be a highly successful strategy for enhancing potency, selectivity, and pharmacokinetic properties. The morpholine's oxygen atom can act as a crucial hydrogen bond acceptor, anchoring the inhibitor in the active site, while the ring itself can improve solubility and metabolic stability.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(pyrimidin-2-yl)morpholine derivatives, with a primary focus on their role as inhibitors of the phosphoinositide 3-kinase (PI3K) and mTOR signaling pathways. We will explore how modifications to the pyrimidine core and its substituents influence inhibitory activity, present comparative data against established clinical candidates, and provide detailed experimental protocols for the synthesis and evaluation of these potent molecules.
The Privileged Scaffold: Understanding the Core Interactions
The inhibitory prowess of the pyrimidine-morpholine scaffold stems from its ability to form key interactions within the ATP-binding pocket of kinases. The pyrimidine ring's nitrogen atoms often form hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of adenine. The morpholine group, a common feature in many PI3K/mTOR inhibitors, plays a dual role: its oxygen atom can form a critical hydrogen bond, and the ring's conformation can be optimized to fit into specific pockets within the active site, thereby enhancing selectivity.[1]
Below is a diagram illustrating the general pharmacophore model for this class of inhibitors.
Caption: General pharmacophore of 4-(pyrimidin-2-yl)morpholine derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 4-(pyrimidin-2-yl)morpholine derivatives can be finely tuned by strategic modifications at various positions of the pyrimidine ring. Below, we dissect the SAR based on published data for PI3K/mTOR inhibitors.
Substitutions at the C4 and C6 Positions
The C4 and C6 positions of the pyrimidine ring are often exploited to introduce substituents that can interact with the solvent-exposed region of the kinase active site, thereby influencing potency and selectivity.
In a study of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, where the 4-position was consistently a morpholine and the 2-position a 3-hydroxyphenyl group, various substituents at the C7 position were explored. The data reveals that the nature of the C7 substituent significantly impacts PI3Kα inhibitory activity.[2]
| Compound | C7-Substituent | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| Reference 1 | H | 19 | 37 |
| 5 | -O-(CH2)2-N3 | 12 | 140 |
| 6 | -O-(CH2)2-OH | 13 | 61 |
| 12 | Morpholine | 43 | - |
| 19 | 1H-1,2,3-triazol-4-yl | 10 | 100 |
| 21 | 1-(methoxymethyl)-1H-1,2,3-triazol-4-yl | 10 | 100 |
| GDC-0941 (Pictilisib) | - | 3 | 17 |
| BKM-120 (Buparlisib) | - | 52 | 160 |
Data compiled from multiple sources for comparative purposes.[2][3]
From this data, several key insights emerge:
-
Small, polar groups are well-tolerated: The introduction of small, polar substituents at the C7 position, such as a hydroxyethyl ether (6 ) or an azidoethyl ether (5 ), maintains potent PI3Kα inhibition.[2]
-
Heterocyclic rings enhance potency: The incorporation of a triazole ring (19 and 21 ) leads to highly potent inhibitors, with IC50 values in the low nanomolar range, comparable to some clinical candidates.[2]
-
Morpholine at C7 is beneficial: A second morpholine ring at the C7 position (12 ) also results in a potent PI3Kα inhibitor.[2]
Substitutions at the C5 Position
The C5 position of the pyrimidine ring is another critical point for modification. In a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, the impact of various substituents at the C5 position was investigated.[4][5]
| Compound | R Group (at C5 of a related scaffold) | PI3Kα IC50 (nM) |
| 17e | 4-fluorophenyl | 88.5 |
| 17m | 3-pyridyl | 104.1 |
| 17o | 4-pyridyl | 34.7 |
| 17p | 3-fluoro-4-pyridyl | 32.4 |
| BKM-120 (Buparlisib) | - | 44.6 |
Data from a study on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives.[4][5]
The key takeaways from this series are:
-
Aryl and heteroaryl groups are favorable: The introduction of substituted phenyl and pyridyl groups at the C5 position leads to potent PI3Kα inhibitors.[4][5]
-
Positional isomers matter: The 4-pyridyl analog (17o ) is significantly more potent than the 3-pyridyl analog (17m ), highlighting the importance of the nitrogen's position within the heteroaromatic ring for optimal interactions.[4][5]
-
Fluorine substitution enhances activity: The addition of a fluorine atom to the 4-pyridyl ring (17p ) further improves the inhibitory potency.[4][5]
Comparative Analysis with Approved Inhibitors
To contextualize the performance of these 4-(pyrimidin-2-yl)morpholine derivatives, it is essential to compare their activity against established, clinically relevant kinase inhibitors.
| Inhibitor | Scaffold Type | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| Compound 17p | Pyrimidine-Morpholine | 31.8 | 158.3 | 15.4 | 245.1 |
| BKM-120 (Buparlisib) | Pyrimidine-Morpholine | 44.6 | 162.7 | 79.3 | 208.5 |
| GDC-0941 (Pictilisib) | Thienopyrimidine | 3 | 36 | 3 | 75 |
| ZSTK474 | Triazine-Morpholine | 5.0 | 114 | 3.9 | 20.8 |
Data compiled from multiple sources for comparative purposes.[3][4][5][6]
This comparison reveals that optimized 4-(pyrimidin-2-yl)morpholine derivatives, such as compound 17p , exhibit potency comparable to or even exceeding that of the clinical candidate Buparlisib (BKM-120) against PI3Kα and show excellent potency against the PI3Kδ isoform.[4][5] While they may not reach the sub-nanomolar potency of compounds like Pictilisib (GDC-0941) against all isoforms, their favorable selectivity profiles and drug-like properties make them highly attractive candidates for further development.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols are indispensable.
General Synthetic Workflow
The synthesis of 2,4-disubstituted pyrimidine derivatives typically starts from a di-chlorinated pyrimidine precursor. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential nucleophilic aromatic substitution reactions.
Sources
- 1. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 5. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Docking of 4-(4-Chloropyrimidin-2-yl)morpholine Derivatives with Kinase Targets
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the computational docking of 4-(4-chloropyrimidin-2-yl)morpholine derivatives against key kinase targets implicated in oncology. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure, docking performance, and experimentally observed biological activity.
Introduction: The Strategic Importance of Kinase Inhibition and the Pyrimidine-Morpholine Scaffold
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. This has made them one of the most important classes of drug targets. The ATP-binding site of kinases has been a focal point for the design of small molecule inhibitors. The this compound scaffold has emerged as a privileged structure in kinase inhibitor design. The pyrimidine core acts as a bioisostere of the adenine ring of ATP, often forming crucial hydrogen bonds with the kinase hinge region. The morpholine group can enhance solubility and provide opportunities for further chemical modification to improve potency and selectivity. This guide will explore the computational evaluation of derivatives of this scaffold against several critical kinase targets.
Key Kinase Targets: A Comparative Overview
The this compound scaffold has been investigated against a range of kinases, primarily those involved in cell proliferation and survival pathways. This section provides a comparative overview of the docking performance of derivatives against three key kinase families: Phosphoinositide 3-kinases (PI3Ks), the mammalian Target of Rapamycin (mTOR), and Bruton's Tyrosine Kinase (BTK).
Phosphoinositide 3-Kinases (PI3Ks) and mTOR
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its frequent mutation and overactivation in cancer make it a prime target for therapeutic intervention. Many inhibitors are designed to target PI3K and/or mTOR.
Recent studies on morpholinopyrimidine-5-carbonitrile derivatives have demonstrated their potential as dual PI3K/mTOR inhibitors. For instance, certain Schiff base analogs have shown excellent antitumor activity, with IC50 values in the nanomolar range against both PI3K isoforms and mTOR. Docking studies of these compounds revealed that the morpholino group plays a significant role in binding to the active sites of both PI3Kα and mTOR, forming key hydrogen bond interactions.
Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling and is a validated target for B-cell malignancies. While direct docking studies of this compound derivatives against BTK are less common in the literature, the pyrimidine core is a known hinge-binding motif for many BTK inhibitors. Computational studies on other pyrimidine-based BTK inhibitors have highlighted the importance of interactions with key residues in the hinge region, such as Met477.
Comparative Docking Performance: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes representative docking scores and experimental validation data (IC50 values) for morpholine-pyrimidine derivatives against PI3K and mTOR. It is important to note that direct comparative data for the specific this compound core across a wide range of kinases is not available in a single study. Therefore, this table synthesizes data from studies on closely related analogs to provide a directional understanding of their potential.
| Derivative Class | Specific Compound/Modification | Target Kinase | Docking Score (kcal/mol) | Experimental IC50 (nM) | Reference |
| Morpholinopyrimidine-5-carbonitrile | Schiff Base Analog 12b | PI3Kα | - | 170 | |
| Morpholinopyrimidine-5-carbonitrile | Schiff Base Analog 12b | mTOR | - | 830 | |
| Morpholinopyrimidine-5-carbonitrile | Schiff Base Analog 12d | PI3Kα | - | 1270 | |
| Morpholinopyrimidine-5-carbonitrile | Schiff Base Analog 12d | mTOR | - | 2850 | |
| Morpholino-triazine derivative | - | PI3K | Favorable | - | [1] |
| Morpholino-triazine derivative | - | mTOR | Favorable (less than PI3K) | - | [1] |
Note: Specific docking scores for the this compound core are not consistently reported across comparative studies. The table presents experimental data for closely related morpholinopyrimidine derivatives to illustrate their potential.
Methodology Deep Dive: A Validated Computational Docking Protocol
The trustworthiness of in silico predictions hinges on a robust and validated methodology. This section outlines a detailed, step-by-step protocol for conducting computational docking studies of this compound derivatives against kinase targets, drawing on best practices from the field. This protocol is designed to be a self-validating system, incorporating crucial steps for ensuring the reliability of the results.
Experimental Protocol: Kinase-Ligand Docking
1. Protein Preparation:
-
Source: Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a pyrimidine-based inhibitor.
-
Preparation Wizard (Schrödinger Maestro): Utilize the Protein Preparation Wizard in Schrödinger Maestro for the following steps[2]:
-
Assign bond orders, add hydrogens, and create disulfide bonds.
-
Fill in missing side chains and loops using Prime.
-
Optimize the hydrogen bond network.
-
Perform a restrained energy minimization (e.g., using the OPLS3e force field) to relieve steric clashes. Water molecules beyond 5 Å from the active site should be removed.
-
2. Ligand Preparation:
-
2D to 3D Conversion: Draw the 2D structures of the this compound derivatives and convert them to 3D structures.
-
LigPrep (Schrödinger Maestro): Use the LigPrep tool to generate low-energy 3D conformations of the ligands. This step also generates possible ionization states at a given pH (e.g., 7.4) and corrects stereochemistry.
3. Receptor Grid Generation:
-
Grid Box Definition: Define the active site for docking by creating a grid box centered on the co-crystallized ligand or key catalytic residues in the ATP-binding pocket. The size of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.
4. Molecular Docking:
-
Software: Perform docking using a validated program such as Glide (Schrödinger) or AutoDock Vina.
-
Glide Protocol:
-
Use the Standard Precision (SP) or Extra Precision (XP) mode. XP docking is more computationally intensive but provides more accurate results by penalizing poses with steric clashes more heavily.
-
The resulting poses are scored based on the GlideScore, which is a proprietary empirical scoring function.
-
-
AutoDock Vina Protocol:
-
Prepare the protein and ligand in PDBQT format.
-
Define the search space (the grid box).
-
Run the docking simulation. Vina uses a Lamarckian genetic algorithm for conformational searching and an empirical scoring function to rank the poses.
-
5. Post-Docking Analysis and Validation:
-
Pose Analysis: Visually inspect the top-ranked docking poses to analyze the binding mode and key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the active site residues.
-
Re-docking: To validate the docking protocol, the co-crystallized ligand should be extracted and re-docked into the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the re-docked pose and the crystallographic pose is generally considered a successful validation.
-
Correlation with Experimental Data: The most critical validation is the correlation between the docking scores and experimentally determined biological activities (e.g., IC50 values). A good correlation suggests that the docking protocol is predictive for the studied class of compounds.
Visualization of the Docking Workflow
Caption: A generalized workflow for computational docking studies of kinase inhibitors.
Correlation Between In Silico Predictions and Experimental Reality
The ultimate goal of computational docking is to predict the biological activity of novel compounds. A strong correlation between docking scores and experimental data, such as IC50 values, provides confidence in the predictive power of the in silico model. For morpholinopyrimidine derivatives, studies have shown that compounds with favorable docking scores and key interactions with the kinase hinge region often exhibit potent inhibitory activity in enzymatic and cellular assays.
However, it is crucial to acknowledge the limitations. Docking scores are approximations of binding affinity and do not account for all factors that influence biological activity, such as cell permeability and metabolic stability. Therefore, a multi-parameter optimization approach, where computational predictions are integrated with experimental data, is essential for successful drug discovery.
Visualizing the In Silico-In Vitro Correlation
Caption: The iterative cycle of computational prediction and experimental validation in kinase inhibitor design.
Conclusion and Future Directions
Computational docking is an indispensable tool in the modern drug discovery pipeline for kinase inhibitors. The this compound scaffold represents a promising starting point for the design of potent and selective inhibitors of key oncogenic kinases such as PI3K and mTOR. This guide has provided a comparative overview of their docking performance, a detailed and validated protocol for in silico evaluation, and an emphasis on the critical link between computational predictions and experimental validation.
Future studies should focus on generating comprehensive comparative docking data for a wider range of kinases to better understand the selectivity profile of this scaffold. Furthermore, the application of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, will provide a more dynamic and accurate picture of the protein-ligand interactions, ultimately accelerating the development of novel and effective kinase-targeted therapies.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 4-(4-Chloropyrimidin-2-yl)morpholine
In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). One such critical intermediate is 4-(4-Chloropyrimidin-2-yl)morpholine, a key building block in the synthesis of numerous therapeutic agents. The ability to reliably measure its concentration is fundamental for process optimization, impurity profiling, and ultimately, regulatory compliance.
This guide provides an in-depth comparison of two robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the experimental causality behind the methodological choices, present detailed protocols, and underscore the importance of cross-validation to ensure data integrity across different analytical platforms. The principles of analytical method validation outlined in the ICH Q2(R1) guideline form the authoritative backbone of this comparative study.[1][2][3][4][5]
The Imperative of Method Cross-Validation
Before delving into specific methodologies, it is crucial to understand the concept of cross-validation. Cross-validation of analytical methods is the process of comparing the results from two distinct, validated methods to ensure their equivalence.[6][7] This is not merely a confirmatory exercise but a cornerstone of a robust quality system, particularly when a method is transferred between laboratories or when a new method is introduced to replace an existing one.[6][8] By demonstrating that different analytical techniques yield comparable results, we build confidence in the reliability and consistency of our data, irrespective of the methodology employed.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and precision in separating and quantifying a wide array of compounds. For a molecule like this compound, which possesses a UV-active pyrimidine ring, HPLC with UV detection is a logical and powerful choice.
Rationale for Method Design
The selection of a reversed-phase HPLC method is predicated on the moderate polarity of the target analyte. A C18 stationary phase provides a non-polar environment, facilitating the separation of the analyte from more polar impurities. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile, is optimized to achieve a suitable retention time and symmetrical peak shape. The UV detection wavelength is selected based on the maximal absorbance of the pyrimidine chromophore, ensuring high sensitivity.
Experimental Protocol: HPLC-UV Quantification
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in a 50 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing the analyte, dissolve in the diluent to a known volume, and filter through a 0.45 µm syringe filter prior to injection.
3. Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), and the analyte to demonstrate the absence of interference at the analyte's retention time.
-
Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. A linear regression should yield a correlation coefficient (r²) > 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze six replicate samples at the target concentration. The relative standard deviation (RSD) should be less than 2%. Intermediate precision should be assessed by a different analyst on a different day.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizing the HPLC Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity, making it a powerful alternative for the quantification of semi-volatile compounds. While this compound may not be highly volatile, GC-MS analysis is feasible and can provide orthogonal data to the HPLC method.
Rationale for Method Design
The use of GC-MS provides a different separation mechanism (partitioning between a gas and a liquid phase) and a highly specific detection method (mass-to-charge ratio). This orthogonality is key for a meaningful cross-validation. A moderately polar capillary column is chosen to provide good separation of the analyte from potential impurities. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the analyte.
Experimental Protocol: GC-MS Quantification
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of this compound (e.g., molecular ion and key fragments).
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 50 mg of the reference standard and dissolve in a 50 mL volumetric flask with a suitable solvent like dichloromethane or ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Accurately weigh the sample, dissolve in the chosen solvent to a known volume, and filter through a 0.45 µm syringe filter. An internal standard may be added to both standards and samples to improve precision.
3. Validation Parameters (as per ICH Q2(R1)):
-
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) are assessed similarly to the HPLC method, with adjustments for the GC-MS technique (e.g., specificity demonstrated by the absence of interfering peaks in the selected ion chromatograms).
Visualizing the GC-MS Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
Comparative Performance and Cross-Validation
The following table summarizes the expected performance characteristics of the two validated methods. These values are representative of what can be achieved with well-developed and validated analytical procedures.
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Quantitation (LOQ) | ~ 1 µg/mL | ~ 0.1 µg/mL |
| Specificity | High (based on retention time and UV spectrum) | Very High (based on retention time and mass spectrum) |
| Sample Throughput | High | Moderate |
| Cost per Sample | Low | Moderate |
Cross-Validation Protocol
To perform the cross-validation, a minimum of three independent batches of a representative sample containing this compound should be analyzed.
-
Sample Selection: Choose three batches with varying expected concentrations of the analyte, if possible.
-
Analysis: Each batch should be analyzed in triplicate using both the validated HPLC-UV and GC-MS methods.
-
Data Comparison: The mean quantitative results obtained from both methods for each batch are compared.
-
Acceptance Criteria: The percentage difference between the mean results from the two methods should not exceed a pre-defined limit, typically ±5.0%. Statistical analysis, such as a t-test, can also be employed to assess the significance of any observed differences.
Successful cross-validation demonstrates that both methods are suitable for their intended purpose and that the data they generate is interchangeable, providing a high degree of confidence in the quality control of this compound.
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. While HPLC-UV may offer higher throughput and lower operational costs, GC-MS provides superior selectivity and lower detection limits. The choice of method will depend on the specific requirements of the analysis, such as the expected concentration of the analyte and the complexity of the sample matrix.
Ultimately, the implementation of a rigorous cross-validation protocol is not just a regulatory expectation but a scientific imperative. It ensures the integrity of the analytical data that underpins critical decisions throughout the drug development lifecycle, from process control to final product release. By establishing the interchangeability of orthogonal methods, we fortify the foundation of quality and confidence in the pharmaceutical products we deliver to patients.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available online
- Quality Guidelines.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available online
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC - PubMed Central. Available online
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Pyrimidine Biosynthesis Analysis Service.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org. Available online
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available online
- validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. Available online
- Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology. Available online
- Validation & Transfer of Methods for Pharmaceutical Analysis. Mourne Training Services. Available online
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
- Application Note and Protocol: GC-MS Method for the Detection of Morpholine Deriv
- Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available online
- High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Research & Allied Sciences. Available online
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. Available online
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
- Development and Validation of Analytical Methods for Pharmaceuticals. Omics. Available online
- HPLC Methods for analysis of Morpholine.
- 4-(2-Chloropyrimidin-4-yl)morpholine. BLDpharm. Available online
- HPLC purification method for 4-(Azepan-2-ylmethyl)morpholine. Benchchem. Available online
- AN 1062: Determination of Morpholine in Linezolid by Ion Chromatography. Thermo Fisher Scientific. Available online
- A Comparative Guide to Analytical Methods for the Quantification of 4-Methylmorpholine. Benchchem. Available online
- Analytical Methods for the Quantification of Pharmaceuticals.
- Advances in Quantitative Analytical Methods for Solid Drugs. MDPI. Available online
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A Comparative Guide to the Synthesis of 4-(4-Chloropyrimidin-2-yl)morpholine: Benchmarking Direct SNAr Against a Regioselective Approach
Introduction
4-(4-Chloropyrimidin-2-yl)morpholine is a critical heterocyclic building block in contemporary medicinal chemistry. Its structure is frequently incorporated into potent and selective kinase inhibitors, where the morpholine moiety often forms key hydrogen bond interactions within the ATP-binding site of the target enzyme. The pyrimidine core offers multiple points for diversification, making this scaffold invaluable for structure-activity relationship (SAR) studies in drug discovery.
The synthetic challenge in accessing this intermediate lies in controlling the regioselectivity of nucleophilic substitution on the 2,4-dichloropyrimidine starting material. The electronic properties of the pyrimidine ring render the C4 position inherently more susceptible to nucleophilic attack than the C2 position.[1][2] This guide provides a detailed, comparative analysis of two primary synthetic strategies: the direct nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine and a more controlled, two-step alternative route involving the chlorination of a 2-morpholinopyrimidin-4-ol intermediate. We will provide objective experimental data, step-by-step protocols, and field-proven insights to guide researchers in selecting the optimal route for their specific needs.
Route 1: Direct Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloropyrimidine
The most straightforward and atom-economical approach to this compound is the direct reaction of 2,4-dichloropyrimidine with morpholine. This pathway, however, is fundamentally complicated by the issue of regioselectivity.
Mechanistic Rationale and Inherent Challenges
The SNAr reaction on dichloropyrimidines proceeds through a high-energy Meisenheimer intermediate. The greater electrophilicity of the C4 position, influenced by the para-nitrogen atom, leads to a lower activation energy for nucleophilic attack at this site compared to the C2 position.[2] Consequently, the reaction typically yields a mixture of three products: the desired 2-morpholino-4-chloro isomer, the undesired 4-morpholino-2-chloro isomer, and a disubstituted 2,4-dimorpholino product. The 4-morpholino isomer is almost always the major product, making the isolation of the desired C2-substituted product a significant purification challenge.[1]
Workflow for Direct SNAr
Caption: Workflow for the direct SNAr synthesis route.
Experimental Protocol: Direct SNAr
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol (nBuOH) or a similar high-boiling polar solvent, add N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Add morpholine (1.0-1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-8 hours), cool the mixture to room temperature and concentrate it under reduced pressure.
-
The resulting crude oil, containing a mixture of isomers, is then subjected to purification by silica gel column chromatography to isolate the desired this compound.
Alternative Route: Regioselective Synthesis via Chlorination
To circumvent the inherent regioselectivity issues of the direct SNAr approach, a two-step strategy can be employed. This route involves first synthesizing 2-morpholinopyrimidin-4-ol, followed by a chlorination step to yield the desired product with high isomeric purity. This method offers superior control and is often preferred for larger-scale syntheses where purification of isomers is impractical.
Workflow for Regioselective Synthesis
Caption: Workflow for the two-step regioselective synthesis.
Experimental Protocol: Regioselective Synthesis
Step A: Synthesis of 2-Morpholinopyrimidin-4-ol [3]
-
Suspend 2-chloropyrimidin-4-ol (1.0 eq) in a suitable solvent such as dioxane or acetonitrile.
-
Add morpholine (2.0-3.0 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the mixture to reflux (80-110 °C) for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude solid can often be purified by recrystallization or a simple trituration with a solvent like diethyl ether to afford pure 2-morpholinopyrimidin-4-ol.
Step B: Chlorination of 2-Morpholinopyrimidin-4-ol [4]
-
Caution: This step should be performed in a well-ventilated fume hood as it uses phosphorus oxychloride (POCl₃), which is corrosive and toxic.
-
Carefully add 2-morpholinopyrimidin-4-ol (1.0 eq) in portions to an excess of phosphorus oxychloride (POCl₃, 5-10 eq) at 0 °C.
-
After the addition is complete, slowly heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours.
-
Cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.
-
Very carefully, quench the residue by pouring it onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or aqueous sodium hydroxide, until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound. The product obtained via this route is typically of high purity and may not require chromatographic purification.
Comparative Analysis
The choice between these two synthetic routes depends heavily on the desired scale, purity requirements, and available resources.
| Parameter | Route 1: Direct SNAr | Route 2: Regioselective Synthesis |
| Regioselectivity | Poor; yields a mixture of C2 and C4 isomers. | Excellent; yields the desired C2 isomer exclusively. |
| Number of Steps | 1 | 2 |
| Typical Yield | Low for the desired isomer (often <30% after purification). | High overall yield (typically 60-80% over two steps). |
| Purification | Difficult; requires careful column chromatography to separate isomers. | Simple; often requires only recrystallization or extraction. |
| Reagents & Safety | Uses standard bases and solvents. | Requires POCl₃, which is hazardous and requires careful handling. |
| Scalability | Poor; purification becomes impractical on a large scale. | Good; straightforward workup procedures are amenable to scale-up. |
Conclusion and Expert Recommendations
This guide has benchmarked the two most common synthetic strategies for preparing this compound.
-
Route 1 (Direct SNAr) is best suited for small-scale, discovery chemistry applications where rapid access to a small amount of material is needed and the researcher has the capability to perform meticulous chromatographic separation of isomers. Its primary advantages are its single step and use of common reagents.
-
Route 2 (Regioselective Synthesis) is unequivocally the superior method for process development, scale-up, and any application where high isomeric purity is paramount.[4] While it involves an additional step and the use of the hazardous reagent POCl₃, the benefits of high yield, excellent regiocontrol, and a vastly simplified purification process far outweigh these drawbacks, making it the more robust and reliable choice for producing this key intermediate.
Ultimately, the causality behind choosing a route is a trade-off between speed and control. For definitive, scalable, and pure compound synthesis, the controlled regioselective route is the recommended and validated pathway.
References
- MacMillan, D. W. C., et al. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Angewandte Chemie International Edition, 2011.
- Reddy, T. S., et al. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central, 2023.
- Willard, S. H., et al. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed, 2011.
- Various Authors. Reaction of 2-chloropyrazine with morpholine with various solvents and bases. Various Sources.
- Gümüş, M., et al. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central, 2017.
- Li, J., et al. Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. ResearchGate, 2017.
- Legrand, B., et al. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate, 2015.
- Kuranov, A. M., et al. Morpholines. Synthesis and Biological Activity. ResearchGate, 2018.
- Qureshi, F., et al. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central, 2022.
- Hartman, R. E., & Welch, A. D. 2-Chloropyrimidine. Organic Syntheses, 1955.
- Al-Ostoot, F. H., et al. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Royal Society of Chemistry, 2024.
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A Comparative Guide to Kinase Inhibitors Derived from the 4-(4-Chloropyrimidin-2-yl)morpholine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 4-(4-chloropyrimidin-2-yl)morpholine scaffold has emerged as a privileged structure in modern kinase inhibitor design. Its unique chemical properties, particularly the ability of the morpholine oxygen to form a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, have made it a cornerstone for the development of potent and often selective inhibitors.[1] This guide provides a comparative analysis of prominent kinase inhibitors derived from this scaffold, focusing on their performance against key cancer-related kinases, primarily within the PI3K/Akt/mTOR signaling pathway. We will delve into their inhibitory profiles, supported by experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery endeavors.
The Rise of the Morpholino-Pyrimidine Scaffold: A Structural Perspective
The success of the morpholino-pyrimidine core lies in its ability to act as an effective "hinge-binder," a crucial interaction for ATP-competitive kinase inhibition. The morpholine ring, when attached to the pyrimidine, can adopt a conformation that allows its oxygen atom to form a hydrogen bond with the backbone amide of a conserved residue in the kinase hinge region.[1] This interaction mimics the hydrogen bonding of the adenine portion of ATP, providing a strong anchor for the inhibitor within the active site. The 4-chloropyrimidine moiety serves as a versatile chemical handle, allowing for the introduction of various substituents at the 4-position through nucleophilic aromatic substitution. This modularity enables the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to a diverse array of inhibitors targeting different kinases.
Comparative Analysis of Inhibitor Potency and Selectivity
The versatility of the this compound scaffold has led to the development of inhibitors with varying selectivity profiles, ranging from pan-PI3K inhibitors to dual PI3K/mTOR inhibitors and even inhibitors of other kinase families like ATR. Below is a comparative summary of the in vitro potency of several key inhibitors.
| Inhibitor Name | Primary Target(s) | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) | ATR (IC50, nM) | Reference(s) |
| Pictilisib (GDC-0941) | Pan-Class I PI3K | 3 | 33 | 3 | 75 | 580 | - | [2][3] |
| ZSTK474 | Pan-Class I PI3K | 16 | 44 | 4.6 | 49 | Weak inhibitor | - | [4][5] |
| Gedatolisib (PKI-587) | Dual PI3K/mTOR | 0.4 | 6 | 8 | 5.4 | 1.6 | - | [6][7][8] |
| AZ20 | ATR | - | - | - | - | 38 | 5 | [9][10] |
Key Insights from the Comparative Data:
-
Pictilisib (GDC-0941) and ZSTK474 are potent pan-Class I PI3K inhibitors, with Pictilisib showing slightly greater potency against the α and δ isoforms.[2][3][4][5] ZSTK474 is noted for its high selectivity for Class I PI3Ks over other kinases, including a significantly weaker inhibition of mTOR.[4]
-
Gedatolisib (PKI-587) stands out as a highly potent dual inhibitor of both PI3K and mTOR.[6][7][8] This dual-targeting approach is designed to overcome the feedback activation of Akt that can occur with mTOR-only inhibitors.
-
AZ20 demonstrates the adaptability of the morpholino-pyrimidine scaffold beyond the PI3K family, acting as a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key regulator of the DNA damage response.[9][10] Its selectivity over mTOR is noteworthy.[10]
The PI3K/Akt/mTOR Signaling Pathway: A Central Hub in Cancer
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancer, playing a central role in cell growth, proliferation, survival, and metabolism.[6][10] Understanding this pathway is critical for appreciating the mechanism of action of the inhibitors discussed.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor in the appropriate assay buffer.
-
Prepare solutions of recombinant PI3K enzyme, the lipid substrate PIP2, and ATP in kinase reaction buffer.
-
-
Assay Reaction:
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.
-
Add the PI3K enzyme solution to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the plate at room temperature for a predetermined time to allow for the enzymatic reaction to proceed.
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add the HTRF detection reagents (e.g., biotinylated-PIP3 tracer and a europium cryptate-labeled anti-GST antibody and a streptavidin-XL665 conjugate).
-
Incubate the plate to allow for the detection reagents to bind.
-
-
Data Acquisition and Analysis:
-
Measure the HTRF signal on a compatible plate reader.
-
The signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the kinase inhibitor for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. [11]Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [11]4. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [11]5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
-
Western Blotting for Pathway Modulation
Western blotting is used to detect changes in the phosphorylation status of key proteins downstream of PI3K/mTOR, such as Akt and S6 ribosomal protein, providing a direct measure of the inhibitor's on-target effect in a cellular context.
Step-by-Step Protocol:
-
Cell Lysis:
-
Treat cells with the kinase inhibitor for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-Akt Ser473, p-S6 Ser235/236) and their total protein counterparts.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
-
Conclusion
The this compound scaffold is a remarkably versatile platform for the design of potent and selective kinase inhibitors. The examples discussed in this guide highlight its successful application in developing inhibitors for the PI3K/Akt/mTOR pathway and beyond. By understanding the comparative performance of these inhibitors and employing robust experimental methodologies, researchers can accelerate the discovery and development of next-generation targeted therapies for cancer and other diseases. The provided protocols offer a solid foundation for the in-house evaluation of novel compounds, ensuring data integrity and facilitating cross-study comparisons.
References
- Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of medicinal chemistry, 56(5), 2125–2138.
- Juric, D., et al. (2015). A phase I study of gedatolisib (PF-05212384), a dual PI3K/mTOR inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(10), 2286-2294.
- Wikipedia. (2023). PI3K/AKT/mTOR pathway.
- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
- Mallon, R., et al. (2011). Antitumor efficacy of PKI-587, a highly potent dual PI3K/mTOR kinase inhibitor. Clinical Cancer Research, 17(10), 3193-3203.
- Roche. (n.d.). MTT Assay Protocol.
- Ali, A., et al. (2021). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Molecules, 26(16), 4945.
- Kong, D., & Yamori, T. (2010). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Acta pharmacologica Sinica, 31(9), 1189–1197.
- Yaguchi, S., et al. (2006). ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3-kinase isoforms. Cancer science, 97(10), 1078–1083.
- Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry, 51(18), 5522–5532.
- Sutherlin, D. P., et al. (2010). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology, 28(15_suppl), 3004-3004.
Sources
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- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ZSTK474 is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-Chloropyrimidin-2-yl)morpholine
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-(4-Chloropyrimidin-2-yl)morpholine. The following guide is a synthesis of best practices derived from the known hazards of its constituent chemical moieties—a chlorinated pyrimidine and a morpholine ring—and is grounded in authoritative guidelines from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). This document is intended to provide essential safety and logistical information for laboratory professionals. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Understanding the Inferred Hazard Profile
The safe disposal of any chemical begins with a thorough understanding of its potential hazards. For this compound, we must infer its hazard profile from its structural components.
-
The Morpholine Moiety: Morpholine is a well-characterized compound known to be a flammable liquid and vapor.[1][2][3] It is corrosive, capable of causing severe skin burns and eye damage, and is classified as toxic if inhaled or in contact with skin.[1][4][5]
-
The Chlorinated Pyrimidine Moiety: Halogenated organic compounds are often environmentally persistent and can be toxic to aquatic life.[6][7][8] The pyrimidine structure is a core component of many biologically active compounds, including cytotoxic (antineoplastic) drugs.[9][10][11] Given this, it is prudent to handle this compound with the caution afforded to potentially cytotoxic or hazardous substances.
Based on this analysis, this compound should be presumed to be a hazardous substance with corrosive, toxic, flammable, and environmentally detrimental properties.
Essential Personal Protective Equipment (PPE)
Due to the inferred corrosive and toxic nature of the compound, stringent personal protective measures are required to prevent exposure. All handling, including preparation and disposal, must be conducted within a certified chemical fume hood.[1]
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact with the potentially corrosive and toxic compound.[1] |
| Eye Protection | Tightly fitting safety goggles and a face shield. | To protect against splashes that could cause severe eye damage.[1] |
| Protective Clothing | A flame-resistant lab coat or gown. | To protect against skin exposure and potential fire hazards. |
| Respiratory Protection | Work exclusively within a chemical fume hood. | To prevent inhalation of potentially toxic vapors or aerosols. |
Spill Management Protocol
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
For Small Spills:
-
Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Eliminate Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1][2][3]
-
Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels.
-
Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[1][2]
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: The sealed container must be disposed of as hazardous waste, following the procedures outlined in the next section.
For Large Spills: Evacuate the laboratory immediately and contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
Step-by-Step Disposal Procedures
Disposal of this compound and any contaminated materials must be handled as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is typically considered hazardous.[12] Under no circumstances should this chemical or its containers be disposed of down the drain or in general waste streams. [2][4]
Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound (e.g., residual chemical, contaminated PPE, absorbent materials) must be collected in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
Labeling: The label must include, at a minimum: "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive," "Flammable").
-
Incompatible Materials: Store this waste away from incompatible materials, particularly strong oxidizing agents, to prevent violent reactions.[1]
Final Disposal Workflow
The following diagram outlines the necessary workflow for the proper disposal of this hazardous waste.
Caption: Disposal workflow for this compound waste.
Recommended Disposal Method
-
Incineration: High-temperature incineration at a licensed hazardous waste facility is the preferred and most effective disposal method for chlorinated organic compounds. This process ensures the complete destruction of the molecule, minimizing its environmental impact.
-
Regulatory Compliance: The final disposal method must be in accordance with all applicable EPA regulations, including the Land Disposal Restrictions for halogenated organic compounds.[6][7] Always rely on your EHS office and their contracted hazardous waste vendor to make the final determination.
Summary of Disposal Procedures
| Parameter | Guideline |
| Inferred Hazards | Toxic, Corrosive, Flammable, Environmental Hazard. |
| Waste Classification | Hazardous Waste. May fall under EPA codes for chlorinated organic compounds.[13][14] |
| Required PPE | Nitrile/neoprene gloves, chemical goggles, face shield, lab coat. All work in a chemical fume hood. |
| Spill Cleanup | Use non-combustible absorbents (vermiculite, sand). Use non-sparking tools. |
| Disposal Container | Sealable, properly labeled container compatible with corrosive and flammable materials. |
| Prohibited Actions | Do NOT dispose of in sinks or regular trash. Do NOT mix with incompatible waste streams. |
| Primary Disposal Method | Collection by a licensed hazardous waste hauler for high-temperature incineration. |
| Consultation | Mandatory: Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to ensure full regulatory compliance. |
References
- OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy.
- New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Morpholine.
- OSHA. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- Redox. (2022). Safety Data Sheet Morpholine.
- Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- PF Online. (n.d.). What Regulations Apply to Chlorinated Solvent Use?
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
- PubMed Central. (n.d.). Safe handling of cytotoxics: guideline recommendations.
- EPA. (n.d.). EPA HAZARDOUS WASTE CODES.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine.
- Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
- ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(4-Chloropyrimidin-2-yl)morpholine
In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily necessity. Compounds like 4-(4-Chloropyrimidin-2-yl)morpholine are valuable intermediates, but their handling demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring that every operational step is underpinned by a clear understanding of the "why" behind the "what."
Hazard Assessment: Understanding the Adversary
Before any protective measures can be selected, a thorough understanding of the compound's intrinsic hazards is paramount. The Safety Data Sheet (SDS) for this compound classifies it under the Globally Harmonized System (GHS) as a Category 3 toxic substance.
Classification:
-
Acute Toxicity, Oral (Category 3), H301: Toxic if swallowed.
-
Acute Toxicity, Dermal (Category 3), H311: Toxic in contact with skin.
-
Acute Toxicity, Inhalation (Category 3), H331: Toxic if inhaled.[1]
The primary routes of exposure—ingestion, skin contact, and inhalation—are all significant. The compound's structure, featuring a chlorinated pyrimidine ring, suggests that it should be handled as a reactive and potentially sensitizing agent. The morpholine moiety, while common, can also contribute to skin and eye irritation.[2][3] Therefore, our PPE strategy must establish a complete barrier against these three exposure pathways.
The Core Directive: A Multi-Layered PPE Strategy
Effective protection is not about a single piece of equipment, but an integrated system. The following table summarizes the mandatory PPE, with a detailed causal explanation provided in the subsequent sections.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Goggles must be splash-proof and conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield is required when handling larger quantities (>1g) or when there is a significant splash risk. |
| Hands | Double-Gloving: Nitrile or Neoprene | Inner Glove: Standard nitrile. Outer Glove: Thicker gauge (>8 mil) nitrile or neoprene gloves offer superior protection. Butyl rubber is a very good alternative for extended handling.[4][5] |
| Body | Chemical-Resistant Lab Coat | Must be worn over personal clothing. A chemically-impervious apron should be used when handling solutions or larger quantities. |
| Respiratory | Certified Respirator (if required) | A NIOSH-approved respirator with an appropriate cartridge is necessary if work cannot be conducted within a certified chemical fume hood or ventilated enclosure. |
Causality and Protocol: The "Why" Behind the "What"
Eye and Face Protection: The First Line of Defense
The eyes are highly susceptible to chemical splashes and airborne particulates. Standard safety glasses are insufficient.
-
Causality: this compound is a fine powder that can easily become airborne. A direct splash of a solution or contact with the powder can cause severe irritation or toxic effects.
-
Protocol: Always wear tightly sealed chemical splash goggles. When weighing the powder or transferring solutions, the addition of a full-face shield provides a secondary barrier, protecting the entire face from splashes and incidental contact.
Hand Protection: Preventing Dermal Absorption
As the compound is classified as "Toxic in contact with skin," hand protection is a critical control point.[1] The choice of glove material is a decision that must be based on chemical compatibility data.
-
Causality: Halogenated organic compounds can be aggressive towards certain glove materials, leading to permeation (the chemical passing through the glove on a molecular level) or degradation (the glove material breaking down).[6]
-
Expert Analysis of Glove Choice:
-
Nitrile: Offers good general chemical resistance but its performance against morpholine can be variable.[3][4] For incidental contact (e.g., handling vials, brief transfers), a standard nitrile glove is acceptable. For extended contact or when handling solutions, using a thicker gauge nitrile glove (>8 mil) or double-gloving is a mandatory precaution.[5]
-
Neoprene and Butyl Rubber: These materials show "Very Good" resistance to morpholine and are excellent choices for prolonged handling or when preparing solutions.[4][5] They provide a more robust barrier against potential permeation.
-
-
Protocol: Always inspect gloves for tears or pinholes before use. Practice the double-gloving technique, which allows for the safe removal of the outer, contaminated glove without exposing the skin. After handling, remove gloves immediately and wash hands thoroughly with soap and water.
Body Protection: Shielding Against Contamination
Personal clothing offers no protection against chemical hazards. A lab coat is the minimum requirement.
-
Causality: Spills and splashes can easily contaminate personal clothing, leading to prolonged skin exposure.
-
Protocol: A clean, buttoned lab coat is mandatory. For procedures involving larger volumes or a higher risk of splashing, a chemically resistant apron made of rubber or PVC should be worn over the lab coat.
Respiratory Protection: Controlling Inhalation Hazards
The compound is toxic if inhaled, and as a powder, it poses a significant risk of aerosolization, especially during weighing and transfer operations.[1]
-
Causality: Fine powders can remain suspended in the air and be inhaled deep into the lungs, leading to systemic toxicity.
-
Protocol: All handling of the solid compound must, without exception, be performed within a certified chemical fume hood or a ventilated balance enclosure.[7][8] This engineering control is the primary method for preventing inhalation exposure. If for any reason these controls are not available or are insufficient, a NIOSH-approved respirator with an organic vapor/particulate cartridge must be used after a formal risk assessment and fit-testing.
Workflow, Emergency, and Disposal Plans
A safe protocol extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the lab.
Handling Workflow Diagram
The following diagram outlines the logical flow for safely handling this compound.
Caption: Step-by-step workflow for handling toxic chemical powders.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your facility's emergency response team. For minor spills inside a fume hood, use an appropriate absorbent material, collect it in a sealed container, and decontaminate the area.
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Maintain separate, clearly labeled waste containers for:
-
Halogenated Organic Liquid Waste: For any solutions containing the compound.
-
Contaminated Solid Waste: For used gloves, absorbent pads, weigh boats, etc.
-
-
Disposal Method: Do not dispose of this material down the drain or in regular trash. All waste must be collected by your institution's environmental health and safety (EHS) department for disposal, typically via high-temperature incineration at a licensed facility, which is the standard treatment for halogenated organic wastes.[6][9]
By adhering to this comprehensive guide, researchers can confidently handle this compound, secure in the knowledge that their safety protocols are robust, justified, and aligned with the highest standards of laboratory practice.
References
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- Morpholine (HSG 92, 1995). (n.d.). Inchem.org.
- Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
- Hazardous Substance Fact Sheet: Morpholine. (n.d.). NJ.gov.
- Safety Data Sheet: Morpholine. (n.d.). Scribd.
- Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara EHS.
- Glove Compatibility Chart. (n.d.). CP Lab Safety.
- Chemical Resistance Selection Chart for Protective Gloves. (n.d.). East Carolina University, Office of Environmental Health and Safety.
- Glove selection chart. (n.d.). Spring Environmental.
- OSHA Glove Selection Chart. (n.d.). University of Pittsburgh, Environmental Health and Safety.
- Ten Tips for Handling Hazardous Chemicals in a Lab. (2022). Lab Manager Magazine.
- 8 Tips for Hazardous Chemical Handling In A Lab. (2021). Technical Safety Services.
- Tips for Handling Lab Chemicals: A Comprehensive Guide. (n.d.). Crystalgen.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). United States Environmental Protection Agency.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Electronic Code of Federal Regulations (eCFR).
Sources
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- 5. safety.fsu.edu [safety.fsu.edu]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
